molecular formula C9H13ClN2O2 B555328 4-Amino-L-phenylalanine hydrochloride CAS No. 62040-55-5

4-Amino-L-phenylalanine hydrochloride

Número de catálogo: B555328
Número CAS: 62040-55-5
Peso molecular: 216.66 g/mol
Clave InChI: ISCZSPZLBJLJGO-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Amino-L-phenylalanine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZSPZLBJLJGO-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211104
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62040-55-5, 312693-79-1
Record name L-Phenylalanine, 4-amino-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=62040-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
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Record name 4-Amino-3-phenyl-L-alanine monohydrochloride
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Record name 4-amino-3-phenyl-L-alanine monohydrochloride
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Record name 4-Amino-L-phenylalanine hydrochloride hemihydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-L-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-L-phenylalanine hydrochloride is a non-proteinogenic amino acid that serves as a critical building block in synthetic organic chemistry and drug development. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct chemical properties that make it a valuable precursor for the synthesis of various biologically active molecules, most notably the chemotherapeutic agent melphalan. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its characterization, and insights into its synthesis and handling.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water and formic acid.[1] The following tables summarize its key properties.

Table 1: General Properties
PropertyValueReference
IUPAC Name(2S)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride[2]
Synonymsp-Amino-L-phenylalanine hydrochloride, H-Phe(4-NH2)-OH·HCl, L-3-(p-Aminophenyl)alanine hydrochloride[1]
CAS Number62040-55-5[1]
Molecular FormulaC₉H₁₂N₂O₂·HCl[1]
Molecular Weight216.67 g/mol [1]
Table 2: Physical and Spectroscopic Properties
PropertyValueConditions and NotesReference
AppearanceWhite to off-white powder---[1]
Melting Point247-249 °CFor the hemihydrate form.
SolubilitySolubleIn water (0.1 g in 2 ml provides a clear solution) and formic acid.[1]
Optical Rotation+8.7 ± 0.5°c = 1% in acetic acid:water (4:1)
-42° to -45°c = 2 in water
Water Content (Karl Fischer)As reportedTypically determined by Karl Fischer titration. Amino acids can be challenging due to low solubility in alcohols; use of formamide (B127407) or the KF oven technique is recommended.[3]
Purity (HPLC)≥99%---[1]

Note on Optical Rotation: The discrepancy in reported optical rotation values likely arises from the different solvent systems used for measurement. It is crucial to report the specific conditions (concentration, solvent, temperature, and wavelength) when measuring and comparing optical rotation values.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to 4-Amino-L-phenylalanine involves the protection of the amino and carboxyl groups of a starting phenylalanine derivative, followed by nitration of the phenyl ring, reduction of the nitro group to an amino group, and subsequent deprotection. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Illustrative Synthetic Workflow:

G General Synthetic Workflow for this compound cluster_0 Protection cluster_1 Aromatic Nitration cluster_2 Reduction cluster_3 Deprotection and Salt Formation L-Phenylalanine L-Phenylalanine Protected Phenylalanine Protected Phenylalanine L-Phenylalanine->Protected Phenylalanine e.g., Boc-protection Nitrating Agent Nitrating Agent Protected 4-Nitro-L-phenylalanine Protected 4-Nitro-L-phenylalanine Protected Phenylalanine->Protected 4-Nitro-L-phenylalanine HNO3/H2SO4 Reducing Agent Reducing Agent Protected 4-Amino-L-phenylalanine Protected 4-Amino-L-phenylalanine Protected 4-Nitro-L-phenylalanine->Protected 4-Amino-L-phenylalanine e.g., H2, Pd/C Acidic Conditions Acidic Conditions This compound This compound Protected 4-Amino-L-phenylalanine->this compound e.g., HCl in dioxane

Caption: General Synthetic Workflow for this compound.

Characterization Methods

Purpose: To determine the purity of this compound and identify any impurities.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm or 280 nm.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.

  • Injection Volume: 10-20 µL.

Workflow for HPLC Analysis:

G HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC System Equilibration HPLC System Equilibration Sample Preparation->HPLC System Equilibration Sample Injection Sample Injection HPLC System Equilibration->Sample Injection Chromatographic Separation Chromatographic Separation Sample Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis G Mass Spectrometry Analysis Workflow Sample Preparation Sample Preparation Infusion/Injection Infusion/Injection Sample Preparation->Infusion/Injection Ionization (ESI) Ionization (ESI) Infusion/Injection->Ionization (ESI) Mass Analysis Mass Analysis Ionization (ESI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Interpretation Data Interpretation Detection->Data Interpretation

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-Amino-L-phenylalanine (4-L-APhe), an unnatural amino acid of significant interest in biochemical research, peptide synthesis, and pharmaceutical development. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct properties that make it a valuable building block for novel therapeutics and biomaterials.[1][2]

Core Physicochemical Data

The fundamental physicochemical characteristics of 4-Amino-L-phenylalanine are summarized below. These values are essential for its application in experimental design, formulation, and synthesis.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[2][3][4][5]
Molecular Weight 180.20 g/mol [4][5]
Appearance White to off-white or cream crystalline powder[2][3][6]
Melting Point 232 - 240 °C[2]; 265 °C (decomposes)[7][2][7]
pKa (Predicted) 2.14 ± 0.10 (for -COOH group)[7][8]
Optical Rotation [α]²⁰D = -42° to -45° (c=2 in water)[2][6]
Solubility Soluble in water.[3][7] H₂O: 3.33 mg/mL (with sonication and heating).[9] Slightly soluble in methanol.[7] Insoluble or slightly soluble in DMSO.[9][3][7][9]
CAS Number 943-80-6[2][3][4]

Synthesis and Biological Relevance

4-Amino-L-phenylalanine is typically synthesized from L-phenylalanine. A common laboratory-scale synthesis involves a two-step process: nitration of the phenyl ring followed by reduction of the nitro group.

Synthesis_Pathway cluster_synthesis Synthesis of 4-Amino-L-phenylalanine L_Phe L-Phenylalanine Nitro_Phe 4-Nitro-L-phenylalanine L_Phe->Nitro_Phe Nitration (HNO₃, H₂SO₄) Amino_Phe 4-Amino-L-phenylalanine Nitro_Phe->Amino_Phe Hydrogenation (H₂, Pd/C or Pd-BaSO₄)

Caption: A typical two-step synthesis route from L-phenylalanine.

Biologically, 4-Amino-L-phenylalanine serves as a metabolic intermediate in the biosynthesis of antibiotics like Chloramphenicol and Pristinamycin I.[9] In biochemical research, it is investigated for its ability to allosterically activate enzymes such as phenylalanine hydroxylase (PheH). Phenylalanine binding promotes the dimerization of PheH's regulatory domains, leading to activation. 4-Amino-L-phenylalanine can mimic this effect, although with lower affinity, making it a useful tool for studying enzyme regulation.[10][11]

PheH_Activation cluster_activation Allosteric Activation of Phenylalanine Hydroxylase (PheH) Monomer Inactive PheH Monomer/Tense State Dimer Active PheH Dimer/Relaxed State Monomer->Dimer Dimerization & Activation Ligand 4-Amino-L-phenylalanine (Allosteric Activator) Ligand->Monomer Binds & shifts equilibrium

Caption: Activation of PheH via ligand-induced dimerization.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-Amino-L-phenylalanine are outlined below. A general workflow for characterization is presented first.

Experimental_Workflow cluster_workflow Physicochemical Characterization Workflow start 4-Amino-L-phenylalanine Sample solubility Solubility Test (Gravimetric Method) start->solubility melting_point Melting Point (Capillary Method) start->melting_point optical_rotation Optical Rotation (Polarimetry) start->optical_rotation pka pKa Determination (Potentiometric Titration) start->pka data Compile Data Sheet solubility->data melting_point->data optical_rotation->data pka->data

Caption: Workflow for experimental physicochemical analysis.

3.1 Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of finely powdered, dry 4-Amino-L-phenylalanine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (e.g., to ~210 °C).

  • Measurement: The heating rate is then reduced to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For compounds that decompose, the temperature at which discoloration and/or charring begins is noted.[2]

3.2 Solubility Determination (Gravimetric Method)

  • Equilibration: An excess amount of 4-Amino-L-phenylalanine is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

  • Saturation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.[12][13]

  • Separation: The solution is filtered or centrifuged to remove undissolved solid.

  • Analysis: A precise volume of the clear, saturated supernatant is transferred to a pre-weighed container.

  • Drying: The solvent is evaporated completely under controlled conditions (e.g., in a vacuum oven).

  • Calculation: The container with the dried residue is weighed. The solubility is calculated in mg/mL by subtracting the initial container weight from the final weight and dividing by the volume of the supernatant taken.[14]

3.3 Optical Rotation Measurement (Polarimetry)

  • Solution Preparation: A solution of 4-Amino-L-phenylalanine is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., water) to a known concentration (c), typically in g/100 mL.[15][16]

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The measurement is performed at a standard temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).[17]

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed angle of rotation (α) is measured.[18]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The result is reported with the temperature, wavelength, concentration, and solvent used.

3.4 pKa Determination (Potentiometric Titration)

  • Solution Preparation: A solution of 4-Amino-L-phenylalanine of known concentration is prepared in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: The solution is first acidified with a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.

  • Base Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (half-equivalence points). For an amino acid like 4-L-APhe, distinct equivalence points will be observed for the carboxyl group, the α-amino group, and the 4-amino group on the phenyl ring.

References

A Technical Guide to 4-Amino-L-phenylalanine Hydrochloride (CAS: 62040-55-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Amino-L-phenylalanine hydrochloride (CAS No. 62040-55-5), an unnatural amino acid with significant applications in pharmaceutical development, peptide synthesis, and biotechnology. This guide details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its role as a versatile chemical building block. Its utility in creating modified peptides, synthesizing active pharmaceutical ingredients like melphalan (B128), and developing novel polypeptide-based biomaterials is discussed. Visualizations of key experimental workflows and its applications are provided to facilitate understanding for research and development purposes.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, distinguished by an amino group at the para-position of the phenyl ring. This modification introduces a unique functional handle, making it a valuable building block (synthon) in medicinal chemistry and materials science.[1][2] As a chiral, non-proteinogenic amino acid, its incorporation into peptides can alter their conformation, lipophilicity, and biological activity.[2][3] It serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably the anticancer agent melphalan hydrochloride.[4][5] Furthermore, recent research has highlighted its use in producing water-soluble, pH-responsive polypeptide hydrogels with potential applications in drug delivery and tissue engineering.[6][7] This guide consolidates the technical data, experimental methodologies, and key applications of this versatile compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and literature sources.

PropertyValueReference(s)
CAS Number 62040-55-5[2][4]
Molecular Formula C₉H₁₂N₂O₂·HCl[4]
Molecular Weight 216.66 g/mol
Appearance White to off-white or faint beige crystalline powder[4][8]
Purity (by HPLC) ≥96% to ≥99%[4]
Solubility Soluble in water, acetic acid, and formic acid[2][4][8]
Optical Rotation [α]²⁰/D +8.7 ± 0.5° (c=1% in 80% acetic acid)[8]
Boiling Point 383.5 °C at 760 mmHg (Predicted)[9]
Storage Conditions Long-term: 2-8°C or -15°C; Short-term: Room Temperature[4][8][9]
Key Identifiers MDL: MFCD00012986; EC No.: 263-388-2[4]

Synthesis and Characterization

General Synthesis Protocol

The synthesis of 4-Amino-L-phenylalanine typically starts from a protected L-phenylalanine or L-tyrosine derivative. A common route involves the nitration of the phenyl ring, followed by the reduction of the nitro group to the desired amine.

Example Protocol: Synthesis from L-p-nitrophenylalanine This procedure is a standard catalytic hydrogenation to reduce the nitro group.

  • Suspension: Suspend 4-Nitro-L-phenylalanine (1 equivalent) in deionized water (approx. 17 mL per gram of starting material).[10]

  • Catalyst Addition: Add a 5% palladium on barium sulfate (B86663) catalyst (approx. 0.1g per gram of starting material) to the suspension.[10]

  • Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere at room temperature for approximately 3 hours or until TLC/HPLC analysis shows complete consumption of the starting material.[10]

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite) to remove the catalyst.[10]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-L-phenylalanine.[10]

  • Salt Formation: To obtain the hydrochloride salt, the resulting free amino acid can be dissolved in a minimal amount of aqueous HCl and precipitated with a miscible organic solvent like acetone (B3395972) or isopropanol, followed by filtration and drying.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[4]

General HPLC Method:

  • Technique: Reversed-Phase HPLC (RP-HPLC).

  • Column: C18 silica-based column.

  • Detection: UV detection at 210 nm.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or perchloric acid) and an organic solvent such as acetonitrile (B52724) or methanol.[11][12]

  • Derivatization (Optional): For enhanced sensitivity or resolution in complex matrices, pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed.[12]

  • Identification: Identity is confirmed by comparing the retention time to a certified reference standard and can be further verified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4] Common impurities that can be monitored include L-phenylalanine and mandelic acid.[4]

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several scientific domains. Its primary applications stem from its role as a modifiable amino acid that can be integrated into larger molecules.

applications main 4-Amino-L-phenylalanine HCl (CAS 62040-55-5) peptides Modified Peptides & Probes main->peptides pharma Pharmaceutical Synthesis main->pharma polymers Polypeptide Biomaterials main->polymers pep_sub Altered Lipophilicity Selective Antibacterial Activity Photoaffinity Labels peptides->pep_sub pharma_sub Key Precursor for: Melphalan (Anticancer Agent) pharma->pharma_sub poly_sub Water-Soluble Polymers pH-Responsive Hydrogels Drug Delivery Systems polymers->poly_sub

Core applications of this compound.
Unnatural Amino Acid in Peptide Synthesis

The primary use of 4-Amino-L-phenylalanine is its incorporation into peptide chains as an unnatural amino acid. The side-chain amino group provides a site for further chemical modification, allowing for the creation of peptide libraries with diverse functionalities. It can be used to:

  • Introduce Labels and Probes: The amino group can be conjugated to fluorophores, biotin, or clickable chemical handles (like alkynes or azides) for use in photoaffinity labeling and proteomics.[13]

  • Modify Peptide Properties: Its inclusion can alter the charge, polarity, and lipophilicity of a peptide, which can enhance cell penetration or modulate biological activity.[3] Studies have shown that introducing phenylalanine derivatives into antimicrobial peptides can enhance their selectivity against specific bacteria.[14]

  • Form Branched or Cyclic Peptides: The side-chain amine can serve as an attachment point for another peptide chain or for cyclization with the peptide backbone or another side chain.

The general workflow for its incorporation via Solid-Phase Peptide Synthesis (SPPS) is outlined below.

spss_workflow start Start: Solid Support Resin deprotect1 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotect1 wash1 Wash deprotect1->wash1 couple 2. Couple Protected Amino Acid H-Phe(4-NH-Prt)-OH + Activator (e.g., HBTU, DIC/HOBt) wash1->couple wash2 Wash couple->wash2 repeat Repeat Steps 1-2 for each amino acid in the sequence wash2->repeat repeat->deprotect1 Next Cycle cleave Final Deprotection & Cleavage (e.g., TFA Cocktail) repeat->cleave Final Cycle purify Purify Crude Peptide (e.g., RP-HPLC) cleave->purify end Final Peptide Product purify->end

Workflow for incorporating 4-Amino-L-phenylalanine in SPPS.
Precursor for Pharmaceutical Agents

4-Amino-L-phenylalanine is a documented starting material for the synthesis of melphalan, an alkylating agent used in chemotherapy.[4][5] The synthesis involves converting the two amino groups of 4-Amino-L-phenylalanine into bis(2-chloroethyl)amine (B1207034) moieties, which are responsible for the drug's cytotoxic effect. The use of the L-isomer is critical for its transport into cancer cells via amino acid transporters.

Development of Novel Polypeptide Biomaterials

Researchers have polymerized protected 4-Amino-L-phenylalanine (after conversion to its N-carboxyanhydride monomer) to create high-molecular-weight poly(4-amino-L-phenylalanine).[6] Unlike poly(L-phenylalanine), this polymer is water-soluble and can self-assemble into hydrogels.[6][7] Copolymers with other amino acids, like L-lysine, exhibit pH-responsive gelling behavior, making them promising candidates for advanced biomaterials in controlled drug release and tissue engineering scaffolds.[6]

Biological Role and Signaling Interactions

As an exogenous, unnatural amino acid, 4-Amino-L-phenylalanine does not have a defined endogenous metabolic pathway. Its biological effects are primarily observed when it is incorporated into larger molecules like peptides or drugs. Studies on the enzyme Phenylalanine Hydroxylase, which is allosterically activated by L-phenylalanine, have shown that 4-Amino-L-phenylalanine can induce a low level of activation, though significantly less than L-phenylalanine itself.[15] This suggests a weak interaction with the regulatory domain of the enzyme but indicates that its primary biological significance is as a structural component rather than a direct signaling molecule.[15]

Conclusion

This compound is a high-value chemical entity for scientific research and development. Its unique structure, featuring a reactive aromatic amine on the L-phenylalanine scaffold, provides a gateway to novel peptides with tailored properties, established pharmaceutical agents, and innovative biomaterials. The well-defined methods for its synthesis, analysis, and incorporation into larger molecular frameworks ensure its continued relevance and utility for chemists, biologists, and materials scientists.

References

An In-depth Technical Guide to 4-Amino-L-phenylalanine: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-L-phenylalanine (4-NH2-L-Phe) is a non-proteinogenic aromatic amino acid that serves as a valuable building block in pharmaceutical and biotechnological research. Its unique structure, featuring an amino group substitution on the phenyl ring of L-phenylalanine, imparts distinct chemical properties that are leveraged in peptide synthesis, drug design, and the study of metabolic pathways. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological significance of 4-Amino-L-phenylalanine, with a focus on its role in drug development and as a modulator of enzymatic activity.

Molecular Structure and Physicochemical Properties

4-Amino-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. The addition of an amino group at the para position of the phenyl ring alters its electronic properties and potential for molecular interactions.

A summary of its key physicochemical properties is presented below:

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance Off-white crystalline powder[3]
Melting Point 265 °C (decomposes)[1]
Water Solubility Soluble[4]
pKa 2.14 (predicted)[4]
Optical Rotation [α]20/D -8.5° (c=2 in H₂O) for the hydrochloride hemihydrate

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 4-Amino-L-phenylalanine. While comprehensive peak lists with assignments are not consistently published, the expected spectral features are outlined below based on the known functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be split due to the para-substitution pattern. The protons of the alpha-carbon, beta-carbons, and the amino groups will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, with the chemical shifts of the aromatic carbons being influenced by the amino substituent.

Note: Experimental NMR spectra are available from commercial suppliers such as ChemicalBook, but detailed peak assignments are not provided in the publicly available data. For L-phenylalanine, detailed NMR data is available in databases like the Biological Magnetic Resonance Bank (BMRB) under accession ID bmse000045, which can serve as a reference.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Amino-L-phenylalanine will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3400-3200N-H stretchingAmino groups (α-NH₂ and 4-NH₂)
~3100-3000C-H stretchingAromatic ring
~3000-2850C-H stretchingAliphatic (CH, CH₂)
~1660-1600N-H bendingAmino groups
~1610-1590C=O stretching (asymmetric)Carboxylate (COO⁻)
~1550-1480C=C stretchingAromatic ring
~1420-1380C=O stretching (symmetric)Carboxylate (COO⁻)
~850-800C-H out-of-plane bendingpara-disubstituted aromatic ring

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.[6][7][8]

Mass Spectrometry (MS)

The mass spectrum of 4-Amino-L-phenylalanine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the two amino groups and the phenyl ring. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂H) and side-chain fragmentation.

Experimental Protocols

Synthesis of 4-Amino-L-phenylalanine

A common synthetic route to 4-Amino-L-phenylalanine starts with the nitration of L-phenylalanine, followed by the reduction of the nitro group to an amino group.

Step 1: Nitration of L-phenylalanine to 4-Nitro-L-phenylalanine [3]

  • Prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).

  • Dissolve L-phenylalanine in concentrated H₂SO₄ with cooling (e.g., in an ice bath at 10°C).

  • Slowly add the nitrating mixture to the L-phenylalanine solution while maintaining the low temperature and stirring.

  • Allow the reaction to proceed for a specified time (e.g., 2.5 hours).

  • Quench the reaction by carefully pouring the mixture onto ice.

  • Adjust the pH of the solution to ~5 with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the 4-Nitro-L-phenylalanine.

  • Collect the precipitate by filtration, wash with cold water and an organic solvent like acetonitrile, and dry.

Step 2: Reduction of 4-Nitro-L-phenylalanine to 4-Amino-L-phenylalanine

  • Suspend 4-Nitro-L-phenylalanine in a suitable solvent (e.g., water or ethanol).

  • Add a catalyst, such as palladium on carbon (Pd/C) or palladium on barium sulfate.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Remove the catalyst by filtration (e.g., through Celite).

  • Evaporate the solvent under reduced pressure to obtain the crude 4-Amino-L-phenylalanine.

  • The product can be further purified by recrystallization or chromatography.

A visual representation of a typical synthesis workflow is provided below.

G Synthesis Workflow for 4-Amino-L-phenylalanine cluster_synthesis Chemical Synthesis cluster_purification Purification L_Phe L-Phenylalanine Nitration Nitration (H₂SO₄/HNO₃) L_Phe->Nitration Step 1 Nitro_Phe 4-Nitro-L-phenylalanine Nitration->Nitro_Phe Reduction Reduction (H₂, Pd/C) Nitro_Phe->Reduction Step 2 Amino_Phe 4-Amino-L-phenylalanine Reduction->Amino_Phe Crude_Product Crude Product Amino_Phe->Crude_Product Purification_Method Recrystallization or Chromatography Crude_Product->Purification_Method Pure_Product Pure 4-Amino-L-phenylalanine Purification_Method->Pure_Product

A simplified workflow for the synthesis and purification of 4-Amino-L-phenylalanine.
Purification by Chromatography

Flash column chromatography is a common method for the purification of amino acid derivatives.[9][10][11]

  • Stationary Phase: Silica (B1680970) gel is typically used.

  • Mobile Phase: A solvent system is chosen to achieve good separation of the desired product from impurities. A common mobile phase for similar compounds is a mixture of a nonpolar solvent (e.g., chloroform (B151607) or ethyl acetate), a polar solvent (e.g., methanol), and a small amount of acid (e.g., acetic acid) to keep the amino acid protonated and improve its solubility and chromatographic behavior.[9]

  • Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent. b. The solution is loaded onto the top of the prepared silica gel column. c. The mobile phase is passed through the column under pressure. d. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. e. The solvent is evaporated from the combined pure fractions to yield the purified 4-Amino-L-phenylalanine.

Analytical Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Amino-L-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard.

FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Collect a background spectrum and then the sample spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization source (e.g., water/acetonitrile with a small amount of formic acid for ESI).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

Biological Significance and Applications in Drug Development

4-Amino-L-phenylalanine is of significant interest to researchers in drug development and biochemistry for several reasons.

Precursor for Neurotransmitter Synthesis

L-phenylalanine is an essential precursor for the synthesis of key catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine.[12][13] This pathway involves the hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH), followed by further enzymatic conversions. High concentrations of L-phenylalanine can inhibit the enzymes tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting steps in the synthesis of dopamine and serotonin (B10506), respectively.[14][15][16] This inhibitory effect is a key aspect of the pathophysiology of phenylketonuria (PKU).[14]

The introduction of the 4-amino group in 4-Amino-L-phenylalanine can modulate its interaction with these enzymes and its transport across the blood-brain barrier, making it a tool to study and potentially influence these critical pathways.

G Neurotransmitter Synthesis Pathway from Phenylalanine cluster_pathway Catecholamine and Serotonin Synthesis Phe L-Phenylalanine / 4-Amino-L-phenylalanine Tyr L-Tyrosine Phe->Tyr Hydroxylation TH Tyrosine Hydroxylase (TH) Phe->TH Inhibition at high conc. TPH Tryptophan Hydroxylase (TPH) Phe->TPH Inhibition at high conc. DOPA L-DOPA Tyr->DOPA Hydroxylation Trp L-Tryptophan Five_HTP 5-Hydroxytryptophan Trp->Five_HTP Hydroxylation Dopamine Dopamine DOPA->Dopamine Decarboxylation Norepinephrine Norepinephrine Dopamine->Norepinephrine Hydroxylation Serotonin Serotonin Five_HTP->Serotonin Decarboxylation PAH Phenylalanine Hydroxylase (PAH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) AADC2 Aromatic L-Amino Acid Decarboxylase (AADC)

The metabolic pathway from L-phenylalanine to key neurotransmitters.
Allosteric Regulation of Phenylalanine Hydroxylase

Phenylalanine hydroxylase (PAH) is allosterically activated by its substrate, L-phenylalanine.[17][18][19] This activation is thought to involve a conformational change that displaces the N-terminal regulatory domain from the active site, allowing for substrate binding and catalysis.[17][18] Studies have shown that 4-Amino-L-phenylalanine can also activate PAH, although to a lesser extent than L-phenylalanine itself.[20] This suggests that it binds to the allosteric site and can induce the activating conformational change, making it a useful probe for studying the allosteric regulation of this important enzyme.

G Proposed Allosteric Activation of Phenylalanine Hydroxylase cluster_activation Enzyme Activation Mechanism Inactive_PAH Inactive PAH (N-terminus blocks active site) Active_PAH Active PAH (Open active site) Inactive_PAH->Active_PAH Conformational Change Activator L-Phe or 4-Amino-L-Phe Activator->Inactive_PAH Binds to allosteric site Allosteric_Site Allosteric Site

A simplified diagram of the allosteric activation of Phenylalanine Hydroxylase.
Role in Peptide and Polymer Synthesis

4-Amino-L-phenylalanine is a valuable building block for the synthesis of modified peptides and polymers.[21][22] The presence of the additional amino group on the phenyl ring allows for further chemical modifications, such as the attachment of labels, cross-linkers, or other functional moieties. This is particularly useful in drug development for creating peptides with enhanced properties, such as increased stability, altered receptor binding affinity, or novel functionalities for targeted drug delivery.[21][23] Furthermore, high-molecular-weight polymers of 4-Amino-L-phenylalanine have been synthesized and shown to have good water solubility and the ability to form hydrogels, suggesting potential applications in biomaterials and tissue engineering.[12][24]

Conclusion

4-Amino-L-phenylalanine is a versatile and important molecule for researchers in the fields of biochemistry, pharmacology, and materials science. Its unique structural features provide a platform for exploring fundamental biological processes, such as enzyme regulation and neurotransmitter synthesis, as well as for developing novel therapeutic agents and biomaterials. While a complete dataset of its physicochemical and spectroscopic properties is not fully available in the public domain, the information presented in this guide provides a solid foundation for its use in research and development. Further detailed characterization of this compound will undoubtedly open up new avenues for its application in science and medicine.

References

A Technical Guide to the Solubility of 4-Amino-L-phenylalanine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-L-phenylalanine hydrochloride. Understanding the solubility of this versatile amino acid derivative is crucial for its application in peptide synthesis, pharmaceutical research, and the development of novel therapeutics.[1] This document outlines known solubility data, factors influencing solubility, and a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring an amino group on the phenyl ring, makes it a valuable building block in various biochemical and pharmaceutical applications.[1] It serves as a key component in the synthesis of peptides, proteins, and specialized therapeutics, particularly in the fields of neurobiology and cancer research.[1] The compound is a white to off-white crystalline powder.[2] As a salt, its solubility properties differ significantly from its free amino acid (zwitterionic) form, particularly in organic media.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for related compounds provide valuable insights. The hydrochloride salts of monoamino monocarboxylic acids are generally described as being extremely soluble in alcohol.[3] The available information is summarized below.

SolventCAS NumberMolecular FormulaSolubility
Water (H₂O)7732-18-5H₂OSoluble.[1][4] A clear solution is formed at a concentration of 0.1g in 2 ml.[2]
Formic Acid (CH₂O₂)64-18-6CH₂O₂Soluble.[2]
Acetonitrile (C₂H₃N)75-05-8C₂H₃NThe compound can be converted to its enantiomeric form using acetonitrile, suggesting some degree of interaction or solubility.[2]
Methanol (B129727) (CH₃OH)67-56-1CH₄OThe related free amino acid (4-Amino-L-phenylalanine) is slightly soluble in methanol with sonication.[5] Generally, the hydrochloride salt is expected to have higher solubility in alcohols.[3]
Ethanol (C₂H₅OH)64-17-5C₂H₆OFree amino acids, including L-phenylalanine, are generally insoluble or have low solubility in ethanol.[6][7] However, the hydrochloride salts of amino acids are typically much more soluble in alcohol.[3]
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OSThe related free amino acid (4-Amino-L-phenylalanine) is reported as insoluble or slightly soluble in DMSO.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent.

  • Polarity and Ionic Nature : As a hydrochloride salt, the molecule is ionic and highly polar. According to the principle of "like dissolves like," it exhibits the highest solubility in polar solvents, such as water and short-chain alcohols. The presence of the charged ammonium (B1175870) (-NH₃⁺) and carboxylic acid (-COOH) groups dictates its preference for polar environments.

  • Solvent Type :

    • Polar Protic Solvents (e.g., water, methanol, formic acid) are excellent solvents because they can solvate both the cation (the protonated amino acid) and the chloride anion through hydrogen bonding and dipole-dipole interactions.[2]

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile) are less effective. While they have large dipole moments, they cannot act as hydrogen bond donors to solvate the chloride anion effectively, often resulting in lower solubility.[8]

  • pH : In aqueous or mixed aqueous-organic systems, pH is a critical factor. The hydrochloride salt is stable in acidic conditions. As the pH increases towards the isoelectric point of the parent amino acid, the compound will deprotonate to form the less soluble zwitterion, potentially causing precipitation.[7][9]

  • Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This should be determined empirically for each solvent system.

  • Zwitterion vs. Salt Form : Free amino acids exist as zwitterions, which have high lattice energy and are often insoluble in non-aqueous organic solvents.[3] The hydrochloride salt form prevents the formation of the zwitterion, breaking the strong intermolecular electrostatic interactions and allowing for greater solubility in polar organic solvents like alcohols.[3]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method. This procedure involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.

Methodology:

  • Preparation : Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Agitate the mixture at a constant, controlled temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by passing the solution through a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.

  • Quantification : Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC) : An ideal method for quantification due to its specificity and sensitivity.

    • UV-Vis Spectrophotometry : If the compound has a distinct chromophore and a standard calibration curve is prepared.

    • Gravimetric Analysis : Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This is suitable for non-volatile solutes and solvents.

  • Calculation : The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the solubility determination protocol described above.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_res 5. Result A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and/or filter suspension B->C D Accurately dilute saturated supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (mg/mL or mol/L) E->F

References

Stability of 4-Amino-L-phenylalanine Under Diverse pH Conditions: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Amino-L-phenylalanine (4-Am-L-Phe), a non-proteinogenic amino acid, is a critical building block in the development of novel peptides and peptidomimetics with therapeutic potential. Understanding its stability profile under various pH conditions is paramount for ensuring the integrity, efficacy, and shelf-life of drug candidates. This technical guide provides an overview of the stability of 4-Amino-L-phenylalanine, with a focus on the impact of pH.

While comprehensive quantitative data on the degradation kinetics of free 4-Amino-L-phenylalanine across a wide pH range is not extensively documented in publicly available literature, insights can be drawn from studies involving peptides and prodrugs incorporating this amino acid, as well as from common laboratory practices for its handling and use in synthesis.

General Stability and Handling

4-Amino-L-phenylalanine is commercially available, often as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions. For practical laboratory use, such as in cell culture media or for the synthesis of derivatives, the hydrochloride salt is typically dissolved in water and the pH is adjusted to neutral (pH 7) before use.[1] This practice suggests at least short-term stability at neutral pH. Long-term storage recommendations for the solid form are typically at 4°C.[2]

Stability at Neutral pH

Studies involving prodrugs of 4-Amino-L-phenylalanine have demonstrated its stability at physiological pH. For instance, a sesamol (B190485) carbamate-L-phenylalanine prodrug was found to be largely intact after 72 hours in a phosphate-buffered solution at pH 7.4.[3] This indicates that the 4-Amino-L-phenylalanine moiety itself is stable under these conditions.

Stability in Acidic and Alkaline Conditions

The use of 4-Amino-L-phenylalanine in synthetic organic chemistry provides indirect evidence of its stability under certain acidic and alkaline conditions. For example, its derivatives have been synthesized using strong acids like 6N HCl, suggesting that the molecule can withstand highly acidic environments for the duration of the reaction without significant degradation.[4] Conversely, some polypeptide gels incorporating 4-Amino-L-phenylalanine have shown pH-responsive behavior, with changes in structure occurring in response to shifts in pH, including under alkaline conditions.[5] While this points to structural changes in the polymer, it does not directly quantify the degradation of the monomeric amino acid. Photodegradation studies of related compounds have utilized acidic mobile phases (pH 3.0) for HPLC analysis, implying the stability of 4-Amino-L-phenylalanine under these analytical conditions.[6]

Experimental Protocols for Stability Assessment

A standard approach to evaluating the stability of a compound like 4-Amino-L-phenylalanine involves forced degradation studies under various stress conditions, including a range of pH values (e.g., acidic, neutral, and alkaline), elevated temperature, and exposure to light. The stability is then quantitatively assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

A generalized experimental workflow for assessing the pH stability of 4-Amino-L-phenylalanine is as follows:

A generalized workflow for assessing the pH stability of 4-Amino-L-phenylalanine.

Key Methodological Considerations:

  • Stability-Indicating HPLC Method: A reversed-phase HPLC method with UV detection is commonly employed. The method must be validated to ensure it can separate the intact 4-Amino-L-phenylalanine from any potential degradation products. Mobile phases often consist of acetonitrile (B52724) and a buffered aqueous solution, such as ammonium (B1175870) formate, with the pH adjusted as needed for optimal separation.[6]

  • Forced Degradation Conditions: To accelerate degradation and identify potential degradation pathways, samples are typically exposed to more extreme conditions than those expected during normal storage and use. This includes strong acids (e.g., 0.1 N HCl), strong bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂).

  • Identification of Degradants: Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the structural elucidation of any degradation products that may form.

Potential Degradation Pathways

While specific degradation pathways for 4-Amino-L-phenylalanine under different pH conditions are not well-defined in the literature, potential reactions could involve the amino groups or the carboxylic acid function. At extreme pH values and elevated temperatures, racemization or decarboxylation could occur. The primary amino group on the phenyl ring could also be susceptible to oxidation or other reactions, particularly in the presence of light or oxidizing agents.

The following diagram illustrates a hypothetical consideration of factors influencing the stability of 4-Amino-L-phenylalanine.

Factors Influencing 4-Amino-L-phenylalanine Stability cluster_conditions Environmental Conditions cluster_outcomes Potential Outcomes 4-Amino-L-phenylalanine 4-Amino-L-phenylalanine Degradation Chemical Degradation 4-Amino-L-phenylalanine->Degradation Racemization Racemization 4-Amino-L-phenylalanine->Racemization Oxidation Oxidation 4-Amino-L-phenylalanine->Oxidation pH pH pH->Degradation pH->Racemization Temperature Temperature Temperature->Degradation Temperature->Racemization Light Light Exposure Light->Degradation Light->Oxidation Oxidants Oxidizing Agents Oxidants->Degradation Oxidants->Oxidation

Factors that can potentially influence the stability of 4-Amino-L-phenylalanine.

Conclusion

The available information suggests that 4-Amino-L-phenylalanine exhibits good stability at neutral pH, making it suitable for applications in biological systems. It also appears to possess sufficient stability to withstand the conditions of chemical synthesis, including exposure to acidic environments. However, a comprehensive understanding of its long-term stability across a broad pH range requires further detailed quantitative studies. For drug development professionals, it is crucial to conduct thorough forced degradation studies on any peptide or molecule containing 4-Amino-L-phenylalanine to establish its specific stability profile and to identify and characterize any potential degradation products. This will ensure the development of safe, stable, and efficacious therapeutic agents.

References

4-Amino-L-phenylalanine: A Technical Guide to its Synthesis, Incorporation, and Application as a Non-Canonical Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the non-canonical amino acid 4-Amino-L-phenylalanine (4-APhe), a valuable tool in protein engineering and chemical biology. This document details its synthesis, site-specific incorporation into proteins, and various applications, with a focus on providing actionable experimental protocols and quantitative data to support researchers in the field.

Introduction to 4-Amino-L-phenylalanine

4-Amino-L-phenylalanine is a non-canonical amino acid (ncAA) that has garnered significant interest for its utility in introducing a unique chemical handle—a primary aromatic amine—into proteins. This functional group opens up avenues for site-specific protein modification, the study of protein structure and function, and the development of novel protein therapeutics. Its unique properties make it a versatile building block in biochemical research, pharmaceutical development, and genetic engineering.[1]

Table 1: Physicochemical Properties of 4-Amino-L-phenylalanine

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol [2]
CAS Number 943-80-6[2]
Appearance White to off-white powder
Purity ≥ 98% (HPLC)

Synthesis of 4-Amino-L-phenylalanine and its Derivatives

The synthesis of 4-APhe and its derivatives for use in protein incorporation and other applications can be achieved through both chemical and biological methods.

Chemical Synthesis

Furthermore, for applications such as polypeptide synthesis, the N-carboxyanhydride (NCA) derivative of 4-APhe is often required. A detailed protocol for the synthesis of Cbz-protected 4-APhe NCA has been described.[4]

Experimental Protocol: Synthesis of N-carbobenzyloxy-4-amino-L-phenylalanine (Z-4-APhe)

This protocol is adapted from the synthesis of a precursor for poly(4-amino-L-phenylalanine).[4]

Materials:

Procedure:

  • Dissolve 4-Amino-L-phenylalanine in a 10% aqueous acetic acid solution.

  • Add a solution of benzyloxycarbonyl chloride (Cbz-Cl) in 1,4-dioxane to the 4-APhe solution.

  • Adjust the pH of the mixture to 3-4 by the dropwise addition of 5 M NaOH. Be cautious, as precipitation may occur if the pH becomes too high.

  • Stir the reaction mixture overnight at room temperature.

  • Gradually increase the pH of the aqueous phase by the slow addition of 5 M NaOH, which will induce the precipitation of the product.

  • Collect the precipitate by filtration.

  • Dry the collected solid in vacuo to obtain N-carbobenzyloxy-4-amino-L-phenylalanine (Z-4-APhe) as a white solid. A yield of 92% has been reported for this step.[4]

Biosynthesis in Engineered E. coli

For large-scale and sustainable production, metabolic engineering of Escherichia coli has been successfully employed to produce 4-APhe.[5] This approach leverages the cell's natural metabolic pathways, redirecting them towards the synthesis of the desired non-canonical amino acid. Fed-batch fermentation of engineered E. coli strains has achieved a production titer of 22.5 g/L of 4-aminophenylalanine.[6]

Site-Specific Incorporation of 4-Amino-L-phenylalanine into Proteins

The site-specific incorporation of 4-APhe into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system allows for the reprogramming of a nonsense codon, typically the amber stop codon (UAG), to encode for the non-canonical amino acid.

The Orthogonal Synthetase-tRNA System

The most commonly used orthogonal system for incorporating phenylalanine analogs is derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (tRNATyr).[4][7] The MjTyrRS is engineered through directed evolution to specifically recognize and charge 4-APhe onto the orthogonal tRNA, which has been modified to recognize the amber stop codon.[4][7]

Table 2: Quantitative Data for Engineered Aminoacyl-tRNA Synthetases for Phenylalanine Analogs

Amino AcidSynthetase Originkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference
p-azido-L-phenylalanineM. concilii TyrRS mutantData not availableData not availableData not available[4]
O-methyl-L-tyrosineM. jannaschii TyrRS mutantData not availableData not availableData not available[7]
3-iodo-L-tyrosineE. coli TyrRS mutantData not availableData not availableData not available[5]

Note: Specific kinetic data for a 4-Amino-L-phenylalanine-specific synthetase is not yet available in the reviewed literature. The table presents data for closely related analogs to provide context.

Experimental Protocol: Site-Specific Incorporation of 4-APhe in E. coli**

This protocol is a generalized procedure based on established methods for incorporating other non-canonical amino acids.[8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired site

  • pEVOL plasmid encoding the engineered 4-APhe-specific aminoacyl-tRNA synthetase and its orthogonal tRNA

  • 4-Amino-L-phenylalanine hydrochloride

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-4-APheRS plasmid. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 20-30°C) overnight to enhance protein folding and solubility.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein containing 4-APhe using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Table 3: Protein Incorporation Yields for Phenylalanine Analogs

ProteinNon-Canonical Amino AcidIncorporation SiteYield (mg/L)Reference
sfGFPp-azido-L-phenylalanine150High efficiency verified by MS[9]
T4 Lysozymep-iodo-L-phenylalanine153Not specified, structure solved[10]
Myoglobin (B1173299)4-APheHypotheticalNot reported

Applications of 4-Amino-L-phenylalanine in Research and Development

The unique properties of 4-APhe make it a versatile tool for a wide range of applications.

Bioorthogonal Chemistry and Protein Labeling

The primary aromatic amine of 4-APhe can serve as a nucleophilic handle for bioorthogonal reactions, allowing for the site-specific labeling of proteins with various probes, such as fluorophores, biotin, or crosslinkers.[11] This enables detailed studies of protein localization, interaction, and dynamics.

G cluster_0 Protein Incorporation of 4-APhe cluster_1 Bioorthogonal Labeling cluster_2 Downstream Applications Protein Target Protein with UAG codon Incorporated_Protein Protein with 4-APhe Protein->Incorporated_Protein Translation APhe 4-Amino-L-phenylalanine Synthetase Engineered 4-APheRS/tRNA APhe->Synthetase Synthetase->Incorporated_Protein Labeled_Protein Labeled Protein Incorporated_Protein->Labeled_Protein Bioorthogonal Reaction Probe Amine-reactive Probe (e.g., NHS-ester Fluorophore) Probe->Labeled_Protein FRET FRET Analysis Labeled_Protein->FRET Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy PPI_Study Protein-Protein Interaction Study Labeled_Protein->PPI_Study

Caption: Experimental workflow for protein labeling using 4-APhe.

Probing Protein Structure and Function

The introduction of 4-APhe can be used to probe the local environment within a protein. The amino group's properties are sensitive to its surroundings, and changes can be monitored using various biophysical techniques. While specific data for 4-APhe is limited, studies on other phenylalanine analogs have shown that their incorporation can have minimal perturbation on the overall protein structure while providing valuable site-specific information.[10][12]

Table 4: Biophysical Effects of Incorporating Phenylalanine Analogs

ProteinNon-Canonical Amino AcidEffect on Stability/FunctionTechniqueReference
Variousp-azidophenylalanineCan be detrimental to stability depending on locationMolecular Dynamics Simulations
T4 Lysozymep-iodo-L-phenylalanineDid not perturb the protein structureX-ray Crystallography[10]
Sperm Whale MyoglobinLeu, Ile, Val, Ala at Phe46Decreased affinity for CO, O₂, and NOKinetics, X-ray Crystallography[10]
Development of Novel Biomaterials

Homopolymers and copolymers of 4-APhe, such as poly(4-amino-L-phenylalanine), exhibit interesting properties, including water solubility and the ability to form hydrogels.[4] These materials have potential applications in drug delivery and tissue engineering due to their pH-responsive behavior.[4]

Signaling Pathway Investigation

While the use of 4-APhe to directly probe GPCR signaling is not yet extensively documented, its analogs, such as p-azido-L-phenylalanine, have been successfully employed to study the conformational changes in GPCRs upon activation.[12] The unique chemical reactivity of 4-APhe makes it a promising tool for future investigations into signaling pathways through crosslinking studies to identify protein-protein interactions.

G cluster_0 GPCR Activation cluster_1 Crosslinking and Identification Ligand Ligand GPCR GPCR with 4-APhe Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Complex Covalently-linked GPCR-G-Protein Complex GPCR->Complex G_Protein->Complex Crosslinker Crosslinking Agent Crosslinker->Complex Activation Mass_Spec Mass Spectrometry Complex->Mass_Spec Interaction_Site Interaction Site Identification Mass_Spec->Interaction_Site

Caption: Proposed workflow for identifying protein interactions in a signaling pathway using 4-APhe.

Conclusion

4-Amino-L-phenylalanine is a powerful non-canonical amino acid that provides a unique chemical handle for a wide array of applications in protein science. From the site-specific labeling of proteins for imaging and interaction studies to the development of novel biomaterials, the utility of 4-APhe is continually expanding. This guide has provided a technical overview of its synthesis, incorporation, and applications, along with detailed protocols and data to facilitate its adoption in the research community. As synthetic biology and protein engineering continue to advance, the role of versatile non-canonical amino acids like 4-APhe is set to become even more prominent in both basic and applied research.

References

A Comparative Analysis of 4-Amino-L-phenylalanine and L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the structural analog 4-Amino-L-phenylalanine and the essential proteinogenic amino acid L-phenylalanine. It delves into their physicochemical properties, biological roles, metabolic pathways, and the analytical methodologies used for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology, highlighting the key differences and similarities between these two molecules and identifying areas for future investigation.

Introduction

L-phenylalanine is a fundamental building block of proteins and a crucial precursor for a variety of essential biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[1] Its metabolism and transport are well-characterized, and disruptions in its homeostasis are linked to genetic disorders such as phenylketonuria (PKU).[2]

4-Amino-L-phenylalanine, a derivative of L-phenylalanine with an amino group at the para position of the phenyl ring, is not a proteinogenic amino acid but has garnered interest in various research and biotechnological applications. It serves as a metabolic intermediate in the biosynthesis of antibiotics in some microorganisms and has been utilized as a building block for the synthesis of novel polypeptides and for incorporation into proteins through genetic code expansion.[3][4] Understanding the comparative biochemistry of these two molecules is crucial for leveraging the unique properties of 4-Amino-L-phenylalanine in therapeutic and biotechnological contexts.

Physicochemical Properties

The addition of a polar amino group to the phenyl ring of L-phenylalanine significantly alters the physicochemical properties of 4-Amino-L-phenylalanine. A summary of their key properties is presented in the table below.

PropertyL-phenylalanine4-Amino-L-phenylalanine
Molecular Formula C₉H₁₁NO₂C₉H₁₂N₂O₂
Molecular Weight 165.19 g/mol 180.20 g/mol [4]
Appearance White crystalline powder[3]Off-white crystalline powder
Melting Point 275-283 °C (decomposes)[5]265 °C (decomposes)
Solubility in Water 27 g/L[5]Soluble
pKa₁ (α-carboxyl) 1.83[6][7]2.14 (Predicted)
pKa₂ (α-amino) 9.13[6][7]Data not available
pKa₃ (side chain) N/AData not available
Isoelectric Point (pI) 5.48[6][7]Data not available
logP (Octanol/Water) -1.38-2.2 (Computed)[4]

Biological Roles and Metabolism

L-phenylalanine

L-phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. Its biological roles are multifaceted:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, L-phenylalanine is a fundamental constituent of proteins throughout the body.[1]

  • Precursor to Tyrosine: The primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. This reaction is the rate-limiting step in the catabolism of L-phenylalanine.[8]

  • Neurotransmitter Synthesis: L-tyrosine, derived from L-phenylalanine, is a precursor for the synthesis of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1] This pathway is critical for mood regulation, cognitive function, and the body's stress response.[9]

  • Melanin Production: L-tyrosine is also a precursor for the synthesis of melanin, the pigment responsible for coloration of the skin, hair, and eyes.[1]

Metabolic Pathway of L-phenylalanine:

The major pathway for L-phenylalanine catabolism begins with its hydroxylation to L-tyrosine. L-tyrosine then undergoes a series of enzymatic reactions, ultimately being degraded to fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle and ketogenesis, respectively.[8] A minor pathway involves the transamination of L-phenylalanine to phenylpyruvate, which is prominent in individuals with PKU.[7]

L_phenylalanine_metabolism L_Phe L-phenylalanine L_Tyr L-tyrosine L_Phe->L_Tyr Phenylalanine hydroxylase Catecholamines Dopamine, Norepinephrine, Epinephrine L_Tyr->Catecholamines Melanin Melanin L_Tyr->Melanin Metabolites Fumarate + Acetoacetate L_Tyr->Metabolites Tyrosine catabolism

Figure 1: Major metabolic fates of L-phenylalanine.

4-Amino-L-phenylalanine

The biological roles of 4-Amino-L-phenylalanine are less understood, particularly in mammals. Current knowledge is primarily derived from its use in research and its occurrence in specific biological systems:

  • Metabolic Intermediate: In certain species of Streptomyces, 4-Amino-L-phenylalanine is a known precursor in the biosynthesis of antibiotics such as chloramphenicol (B1208) and pristinamycin.[4]

  • Building Block for Novel Polymers: 4-Amino-L-phenylalanine has been used to synthesize polypeptides with unique properties, such as improved water solubility compared to poly(L-phenylalanine).[3]

  • Incorporation into Proteins: Through the use of engineered aminoacyl-tRNA synthetases and tRNAs, 4-Amino-L-phenylalanine can be site-specifically incorporated into proteins in both prokaryotic and eukaryotic systems, enabling the introduction of a reactive amino group for protein modification and engineering.

Metabolic Fate of 4-Amino-L-phenylalanine:

The metabolic fate of 4-Amino-L-phenylalanine in mammals has not been extensively studied. It is known to be a substrate for phenylalanine hydroxylase, though it activates the enzyme to a lesser extent than L-phenylalanine. Whether it can be further metabolized by the downstream enzymes of the tyrosine catabolic pathway is not well-documented. The presence of the para-amino group may significantly alter its recognition by these enzymes, potentially leading to a different metabolic route or excretion. Further research is required to elucidate the complete metabolic pathway of 4-Amino-L-phenylalanine in mammalian systems.

Cellular Transport

L-phenylalanine

L-phenylalanine, as a large neutral amino acid (LNAA), is transported across cell membranes, including the intestinal epithelium and the blood-brain barrier, by specific carrier proteins. The primary transporters are the L-type amino acid transporters (LATs), which are sodium-independent and facilitate the movement of LNAAs down their concentration gradients.[6][10] The transport of L-phenylalanine across the blood-brain barrier is a competitive process, with other LNAAs vying for the same transporters.[6]

4-Amino-L-phenylalanine

Direct comparative studies on the cellular uptake and transport of 4-Amino-L-phenylalanine versus L-phenylalanine are limited. The addition of a second amino group makes the molecule more polar, which may affect its affinity for the hydrophobic binding pocket of LNAA transporters. It is plausible that 4-Amino-L-phenylalanine is also a substrate for these transporters, but with different kinetics. However, dedicated studies are needed to determine the specific transporters involved and their affinities for 4-Amino-L-phenylalanine in mammalian cells.

Neurological Effects

L-phenylalanine

The neurological effects of L-phenylalanine are primarily mediated through its role as a precursor to neurotransmitters. Adequate levels are essential for normal brain function. However, excessive levels of L-phenylalanine, as seen in PKU, are neurotoxic. High concentrations of L-phenylalanine in the brain can inhibit the transport of other essential amino acids, leading to impaired protein and neurotransmitter synthesis, which can cause severe intellectual disability and other neurological problems.[2][11]

4-Amino-L-phenylalanine

There is currently a lack of information regarding the neurological effects of 4-Amino-L-phenylalanine in mammals. It is unknown whether it can cross the blood-brain barrier to a significant extent. If it does, its potential to be a precursor for novel neurotransmitters or to interfere with existing neurotransmitter systems has not been investigated. This represents a critical knowledge gap that warrants further research.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the analysis and quantification of amino acids is reversed-phase HPLC with pre-column derivatization.

Objective: To separate and quantify 4-Amino-L-phenylalanine and L-phenylalanine in a sample.

Materials:

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5)

  • Mobile Phase B: Acetonitrile (B52724) or Methanol

  • Derivatizing agent: o-phthaldialdehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid) for fluorescence detection, or other suitable agents for UV detection.

  • Standards of L-phenylalanine and 4-Amino-L-phenylalanine

  • Sample for analysis

Protocol:

  • Sample Preparation:

    • For protein-bound amino acids, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. Neutralize the sample post-hydrolysis.

    • For free amino acids in a liquid sample, deproteinize by adding a solvent like acetonitrile or by ultrafiltration.

    • Dilute the sample to an appropriate concentration within the linear range of the assay.

  • Derivatization:

    • In a vial, mix a defined volume of the sample or standard with the derivatizing agent solution according to the specific kit instructions.

    • Allow the reaction to proceed for the recommended time at the specified temperature. The OPA reagent reacts with the primary amino groups of the amino acids to form fluorescent isoindole derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the amino acids using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 10% to 70% Mobile Phase B over 30 minutes.

    • Monitor the elution of the derivatized amino acids using the fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm for OPA derivatives) or UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks for L-phenylalanine and 4-Amino-L-phenylalanine by comparing their retention times with those of the standards.

    • Quantify the amount of each amino acid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

HPLC_Workflow Sample Sample Preparation (e.g., Hydrolysis, Deproteinization) Derivatization Pre-column Derivatization (e.g., with OPA) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Figure 2: General workflow for HPLC analysis of amino acids.

Conclusion and Future Directions

L-phenylalanine and 4-Amino-L-phenylalanine, while structurally similar, exhibit distinct physicochemical and biological properties. L-phenylalanine is a vital component of the human diet and metabolism, serving as a cornerstone for protein and neurotransmitter synthesis. In contrast, 4-Amino-L-phenylalanine is a non-proteinogenic amino acid with emerging applications in biotechnology and synthetic biology.

The addition of a para-amino group to the phenyl ring of L-phenylalanine increases its polarity, which likely influences its interaction with biological systems. While it can be a substrate for phenylalanine hydroxylase, its broader metabolic fate and transport mechanisms in mammals remain largely unexplored. Furthermore, its potential neurological effects are a significant unknown.

Future research should focus on directly comparing the cellular uptake and transport of these two amino acids, elucidating the complete metabolic pathway of 4-Amino-L-phenylalanine in mammalian systems, and investigating its ability to cross the blood-brain barrier and exert any neurological effects. A deeper understanding of these aspects will be crucial for the safe and effective application of 4-Amino-L-phenylalanine in drug development and other biomedical fields.

References

4-Amino-L-phenylalanine: A Metabolic Intermediate for Specialized Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-L-phenylalanine (4-amino-L-Phe) is a non-proteinogenic aromatic amino acid that serves as a key metabolic intermediate in the biosynthesis of a variety of specialized metabolites, including antibiotics and antitumor agents. Its structural similarity to the proteinogenic amino acids L-phenylalanine and L-tyrosine makes it a valuable building block in natural product synthesis and a target for metabolic engineering. This guide provides a comprehensive overview of the biosynthesis of 4-amino-L-Phe, including the key enzymes and metabolic pathways involved. It also details experimental protocols for the analysis, purification, and characterization of this metabolic intermediate and its associated enzymes. Quantitative data, where available, are presented to facilitate comparative analysis and experimental design.

Introduction

4-Amino-L-phenylalanine, also known as p-aminophenylalanine (PAPA), is an aromatic amino acid that has garnered significant interest in the fields of biochemistry, drug discovery, and metabolic engineering. It is a crucial precursor for the biosynthesis of several important natural products, including the antibiotic chloramphenicol (B1208) in Streptomyces venezuelae, pristinamycin (B1678112) I in Streptomyces pristinaespiralis, and the antitumor agent dnacin B1 in Actinosynnema pretiosum.[1][2][3] The biosynthesis of 4-amino-L-Phe diverges from the canonical aromatic amino acid pathway, representing a specialized branch of metabolism originating from the shikimate pathway intermediate, chorismate. Understanding the enzymatic transformations that lead to the formation of 4-amino-L-Phe is essential for the targeted engineering of microbial strains for the enhanced production of these valuable secondary metabolites.

This technical guide provides a detailed examination of 4-amino-L-Phe as a metabolic intermediate. It outlines its biosynthetic pathway, presents available quantitative data on related enzymes, and offers detailed experimental protocols for its study.

Biosynthesis of 4-Amino-L-phenylalanine

The biosynthesis of 4-amino-L-phenylalanine branches from the central shikimate pathway at the intermediate chorismate. The pathway involves a series of enzymatic reactions that introduce an amino group at the C4 position of the phenyl ring. The proposed biosynthetic pathway, based on the characterization of the dnacin B1 biosynthetic gene cluster, is depicted below.[2]

Figure 1: Proposed biosynthetic pathway of 4-Amino-L-phenylalanine.

The key enzymatic steps are as follows:

  • Amination of Chorismate: The pathway initiates with the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). This reaction is catalyzed by aminodeoxychorismate synthase , a two-component enzyme typically composed of PabA and PabB subunits (homologous to DinV in the dnacin B1 cluster). PabA possesses glutaminase (B10826351) activity, providing the amino group from glutamine, which is then transferred to chorismate by the PabB subunit.[2]

  • Claisen Rearrangement: ADC undergoes a Claisen rearrangement to form 4-amino-4-deoxyprephenate. This reaction is catalyzed by a specialized chorismate mutase , homologous to DinE.[2]

  • Dehydrogenation and Decarboxylation: The subsequent step is believed to involve an NAD+-dependent dehydrogenase (homologous to DinF), which likely catalyzes both the dehydrogenation of the hydroxyl group and the decarboxylation of the carboxyl group to yield p-aminophenylpyruvate.[2]

  • Transamination: The final step is the transamination of p-aminophenylpyruvate to 4-amino-L-phenylalanine. This reaction is catalyzed by an aminotransferase , such as APAT4 or APAT9 identified in the dnacin B1 producer, which utilizes an amino donor like L-glutamate.[2]

Quantitative Data

Quantitative data for the specific enzymes involved in the 4-amino-L-phenylalanine biosynthetic pathway are limited. However, kinetic parameters for homologous enzymes from other pathways can provide valuable estimates for experimental design.

Table 1: Kinetic Parameters of Homologous Aminodeoxychorismate Synthase (PabA/PabB) from Escherichia coli

SubstrateKm (µM)Reference
Chorismate4.8 ± 0.6[4]
Glutamine140 ± 20[4]
Ammonia1,100 ± 100[4]
Data is for the enzyme involved in p-aminobenzoic acid biosynthesis and is presented as a proxy due to the lack of specific data for the 4-amino-L-phenylalanine pathway enzymes.

Table 2: Kinetic Parameters of Homologous Chorismate Mutase from Mycobacterium tuberculosis

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Chorismate1,2002.11.7 x 103[5]
This data is for a homologous enzyme and may not directly reflect the kinetics of DinE.

Table 3: Production Titers of 4-Amino-L-phenylalanine

Host OrganismGenetic ModificationsTiter (mg/L)Reference
Escherichia coliHeterologous expression of dinV, dinE, and dinFNot Quantified[2]
Quantitative production data for 4-amino-L-phenylalanine is currently scarce in the literature.

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for the expression and purification of the 4-amino-L-phenylalanine biosynthetic enzymes (e.g., DinV, DinE, DinF, and aminotransferases) in Escherichia coli using a C-terminal His6-tag.

protein_purification_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene Amplification Amplify gene of interest from genomic DNA via PCR Vector Ligation Ligate PCR product into an expression vector (e.g., pET28a) Gene Amplification->Vector Ligation Transformation Transform E. coli with the expression plasmid Vector Ligation->Transformation Inoculation Inoculate LB medium with a single colony Growth Grow cells at 37°C to OD600 of 0.6-0.8 Inoculation->Growth Induction Induce protein expression with IPTG (0.5 mM) Growth->Induction Incubation Incubate at 18-25°C for 16-20 hours Induction->Incubation Cell Lysis Harvest cells and lyse by sonication Clarification Centrifuge to remove cell debris Cell Lysis->Clarification IMAC Apply supernatant to a Ni-NTA affinity column Clarification->IMAC Washing Wash with buffer containing 20 mM imidazole IMAC->Washing Elution Elute protein with buffer containing 250 mM imidazole Washing->Elution Dialysis Dialyze into storage buffer Elution->Dialysis

Figure 2: Workflow for heterologous expression and purification of enzymes.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector (e.g., pET-28a(+))

  • LB medium and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT

  • Ni-NTA affinity chromatography column

Protocol:

  • Gene Cloning: Amplify the gene of interest from the source organism's genomic DNA and clone it into the expression vector.

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.

  • Expression: a. Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Incubate the culture at 18-25°C for 16-20 hours with shaking.

  • Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with 10 column volumes of Wash Buffer. f. Elute the protein with 5 column volumes of Elution Buffer. g. Dialyze the eluted protein against Storage Buffer and store at -80°C.

Enzyme Assays

4.2.1 Aminodeoxychorismate Synthase (DinV/PabAB) Assay

This is a coupled spectrophotometric assay that measures the formation of p-aminobenzoate from chorismate in the presence of excess aminodeoxychorismate lyase (PabC).

Materials:

  • Assay Buffer: 50 mM Tris-HCl pH 7.8, 5 mM MgCl2, 1 mM DTT

  • Chorismate

  • L-glutamine

  • Purified aminodeoxychorismate lyase (PabC)

  • Purified aminodeoxychorismate synthase

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, 100 µM chorismate, 2 mM L-glutamine, and an excess of PabC.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified aminodeoxychorismate synthase.

  • Monitor the increase in absorbance at 265 nm (ε = 7,100 M-1cm-1 for p-aminobenzoate).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

4.2.2 Chorismate Mutase (DinE) Assay

This assay measures the conversion of chorismate to prephenate by monitoring the decrease in absorbance at 274 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT

  • Chorismate

  • Purified chorismate mutase

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and varying concentrations of chorismate.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified chorismate mutase.

  • Monitor the decrease in absorbance at 274 nm (ε = 2,630 M-1cm-1 for chorismate).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

HPLC-MS/MS Analysis of 4-Amino-L-phenylalanine

This protocol provides a general method for the quantification of 4-amino-L-phenylalanine in biological samples.

Materials:

  • 4-Amino-L-phenylalanine standard

  • Internal standard (e.g., 13C9, 15N-4-amino-L-phenylalanine)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Protocol:

  • Sample Preparation: a. To 100 µL of sample (e.g., cell lysate, culture supernatant), add 10 µL of internal standard solution and 400 µL of ice-cold ACN to precipitate proteins. b. Vortex and incubate at -20°C for 30 minutes. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of 50% ACN/water with 0.1% formic acid.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water + 0.1% formic acid

    • Mobile Phase B: ACN + 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Monitor the appropriate precursor-to-product ion transitions for 4-amino-L-phenylalanine and the internal standard.

Table 4: Example Mass Transitions for HPLC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-Amino-L-phenylalanine181.1164.1
13C9, 15N-4-Amino-L-phenylalanine191.1173.1
These values are theoretical and should be optimized experimentally.

Degradation and Regulation

Degradation Pathway

Currently, the specific enzymatic pathway for the degradation of 4-amino-L-phenylalanine has not been elucidated. General amino acid catabolism pathways may be involved, potentially initiated by a transaminase or an oxidase. Further research, including isotopic labeling studies, is required to determine the fate of 4-amino-L-phenylalanine in organisms that produce it.

Regulation of Biosynthesis

The biosynthesis of 4-amino-L-phenylalanine, as part of a secondary metabolic pathway, is likely to be tightly regulated. In many antibiotic biosynthetic gene clusters, pathway-specific transcriptional regulators control the expression of the biosynthetic genes. For example, the chloramphenicol biosynthetic gene cluster contains a transcriptional activator (sven0913) that is likely involved in regulating the expression of the entire cluster, including the genes for 4-amino-L-phenylalanine biosynthesis.[1] It is plausible that similar regulatory mechanisms govern the production of 4-amino-L-phenylalanine in other metabolic contexts. Feedback inhibition of the biosynthetic enzymes by 4-amino-L-phenylalanine or downstream products is also a possible regulatory mechanism that warrants investigation.

Conclusion

4-Amino-L-phenylalanine is a pivotal metabolic intermediate that provides a unique building block for the biosynthesis of a range of bioactive natural products. While the core biosynthetic pathway has been proposed, significant gaps remain in our understanding of the specific enzymology, quantitative metabolic flux, and regulatory mechanisms. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the metabolism of 4-amino-L-phenylalanine, with the ultimate goal of harnessing this knowledge for the development of new therapeutics and the metabolic engineering of valuable bioproducts.

References

An In-depth Technical Guide to 4-Amino-L-phenylalanine: Discovery, Origin, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-L-phenylalanine (L-pAP) is a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. It serves as a crucial building block in the synthesis of peptides and proteins, and as a precursor in the biosynthesis of notable secondary metabolites.[1] This technical guide provides a comprehensive overview of the discovery, natural origin, and detailed synthetic protocols for 4-Amino-L-phenylalanine, tailored for researchers and professionals in the fields of chemistry and drug development. Quantitative data is presented in structured tables for clarity, and key experimental and biosynthetic pathways are visualized using detailed diagrams.

Discovery and Origin

First Synthesis

The first documented chemical synthesis of p-aminophenylalanine was reported by A. M. Mattocks and W. H. Hartung in 1946.[2] While the historical context of L-phenylalanine's discovery dates back to 1879 and its first synthesis to 1882, the introduction of an amino group at the para position of the phenyl ring came much later.[3]

Natural Occurrence

4-Amino-L-phenylalanine is found in nature as a metabolic intermediate in certain microorganisms and plants.

  • Microbial Origin: It is a key intermediate in the shikimic acid pathway for the biosynthesis of the antibiotic chloramphenicol (B1208) in Streptomyces venezuelae.[4][5] Specifically, the enzyme arylamine synthetase acts on chorismic acid to produce 4-amino-L-phenylalanine.[4] It is also a component of antibiotics produced by other Streptomyces species.[6]

  • Plant Origin: The compound has been reported to be present in various plants of the Vigna genus, such as Vigna vexillata and Vigna angivensis.[7]

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Amino-L-phenylalanine is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[7]
Molecular Weight 180.20 g/mol [7]
CAS Number 943-80-6[7]
Appearance Off-white crystalline powder[8]
Solubility Soluble in water[8]
Density 1.3 ± 0.1 g/cm³[9]
Boiling Point 383.5 ± 32.0 °C at 760 mmHg[9]
Flash Point 185.8 ± 25.1 °C[9]

Biosynthesis of 4-Amino-L-phenylalanine in Streptomyces

The biosynthesis of chloramphenicol in Streptomyces venezuelae provides a well-characterized natural pathway for the formation of 4-Amino-L-phenylalanine. The pathway begins with intermediates from primary metabolism that enter the shikimic acid pathway. A key step is the conversion of chorismic acid to 4-amino-L-phenylalanine.

Chloramphenicol_Biosynthesis Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid p_Aminophenylpyruvate 3-(4-aminophenyl)pyruvate Chorismic_Acid->p_Aminophenylpyruvate Arylamine Synthetase p_Aminophenylalanine 4-Amino-L-phenylalanine p_Aminophenylpyruvate->p_Aminophenylalanine Aminotransferase (Gene not fully identified) Chloramphenicol Chloramphenicol p_Aminophenylalanine->Chloramphenicol Multi-step enzymatic conversion

Biosynthesis of 4-Amino-L-phenylalanine in Chloramphenicol Production.

Experimental Protocols for Chemical Synthesis

Several methods for the chemical synthesis of 4-Amino-L-phenylalanine have been developed. Below are detailed protocols for two common approaches.

Synthesis via Nitration and Reduction of L-Phenylalanine

This classic method involves the nitration of the aromatic ring of L-phenylalanine, followed by the reduction of the nitro group to an amine.

Experimental Workflow:

Nitration_Reduction_Workflow Start L-Phenylalanine Nitration Nitration with HNO₃/H₂SO₄ at low temperature Start->Nitration Intermediate 4-Nitro-L-phenylalanine Nitration->Intermediate Reduction Reduction of the nitro group (e.g., H₂/Pd-C or SnCl₂/HCl) Intermediate->Reduction Product 4-Amino-L-phenylalanine Reduction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure 4-Amino-L-phenylalanine Purification->Final_Product

Workflow for the synthesis of 4-Amino-L-phenylalanine via nitration and reduction.

Detailed Protocol:

  • Nitration:

    • Prepare a nitrating mixture by carefully adding a volume of concentrated nitric acid to a volume of concentrated sulfuric acid (e.g., a 1:2 v/v ratio) while cooling in an ice bath.[10]

    • Dissolve L-phenylalanine in concentrated sulfuric acid and cool the solution to 0-5 °C.

    • Slowly add the cold nitrating mixture to the L-phenylalanine solution with vigorous stirring, maintaining the temperature below 10 °C.[8]

    • After the addition is complete, continue stirring at low temperature for a specified time (e.g., 2-3 hours) to ensure complete reaction.[10]

    • Pour the reaction mixture onto crushed ice and neutralize the solution with a base (e.g., ammonium (B1175870) hydroxide) to a pH of approximately 5-6 to precipitate the 4-Nitro-L-phenylalanine.[8]

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Reduction:

    • Suspend the synthesized 4-Nitro-L-phenylalanine in a suitable solvent such as ethanol (B145695) or aqueous hydrochloric acid.

    • Add a reducing agent. Common methods include:

      • Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

      • Chemical Reduction: Add a metal-based reducing agent like stannous chloride (SnCl₂) in concentrated hydrochloric acid and heat the mixture.

    • After the reduction is complete, filter off the catalyst (if used).

    • Neutralize the solution to precipitate the 4-Amino-L-phenylalanine.

    • Collect the product by filtration.

  • Purification:

    • Recrystallize the crude 4-Amino-L-phenylalanine from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

    • Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis from N-Boc-4-iodo-L-phenylalanine

This method offers a more controlled synthesis, often used for preparing derivatives for peptide synthesis.

Experimental Workflow:

Iodo_Substitution_Workflow Start N-Boc-4-iodo-L-phenylalanine Coupling Palladium-catalyzed cross-coupling with an amine source (e.g., benzophenone (B1666685) imine) Start->Coupling Intermediate1 N-Boc-4-(benzhydrylideneamino)-L-phenylalanine Coupling->Intermediate1 Hydrolysis Acidic hydrolysis to remove the benzhydrylidene group Intermediate1->Hydrolysis Intermediate2 N-Boc-4-amino-L-phenylalanine Hydrolysis->Intermediate2 Deprotection Removal of the Boc protecting group (e.g., with trifluoroacetic acid) Intermediate2->Deprotection Product 4-Amino-L-phenylalanine Deprotection->Product Purification Purification (e.g., Ion-exchange chromatography) Product->Purification Final_Product Pure 4-Amino-L-phenylalanine Purification->Final_Product

Workflow for the synthesis of 4-Amino-L-phenylalanine from an iodo-precursor.

Detailed Protocol:

  • Palladium-Catalyzed Amination:

    • In an inert atmosphere (e.g., under argon or nitrogen), combine N-Boc-4-iodo-L-phenylalanine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., BINAP), and an amine source (e.g., benzophenone imine) in an appropriate anhydrous solvent (e.g., toluene).

    • Add a base (e.g., sodium tert-butoxide).

    • Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir for the necessary duration until the starting material is consumed (monitored by TLC or HPLC).

    • Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous solutions to remove inorganic salts.

    • Dry the organic phase, concentrate it, and purify the intermediate, N-Boc-4-(benzhydrylideneamino)-L-phenylalanine, by column chromatography.

  • Hydrolysis of the Imine:

    • Dissolve the purified intermediate in a solvent such as tetrahydrofuran (B95107) (THF).

    • Add an aqueous acid (e.g., 1 M HCl) and stir at room temperature until the hydrolysis is complete.

    • Neutralize the reaction mixture and extract the product, N-Boc-4-amino-L-phenylalanine, with an organic solvent.

    • Dry and concentrate the organic phase to yield the N-Boc protected amino acid.

  • Boc Deprotection:

    • Dissolve the N-Boc-4-amino-L-phenylalanine in a suitable solvent like dichloromethane (B109758) (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction for the complete removal of the Boc group.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the product as its TFA salt.

  • Purification:

    • The final product can be purified by recrystallization or ion-exchange chromatography to obtain high-purity 4-Amino-L-phenylalanine.

    • Confirm the structure and purity using NMR, MS, and HPLC.

Applications in Research and Development

4-Amino-L-phenylalanine is a versatile building block with several applications in scientific research and drug development:

  • Peptide Synthesis: The presence of two distinct amino groups (the α-amino group and the aromatic amino group) allows for selective modification and the creation of complex peptide structures and peptidomimetics.[8]

  • Biochemical Probes: It can be incorporated into proteins to serve as a handle for bioconjugation or as a photo-crosslinking agent after conversion to an azido (B1232118) derivative.

  • Drug Development: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitter precursors.[1]

  • Enzyme Studies: It is utilized in the study of enzyme activity and protein folding.[1]

Conclusion

4-Amino-L-phenylalanine is a non-proteinogenic amino acid with a rich history rooted in both natural product biosynthesis and chemical synthesis. Its unique structure provides a valuable tool for researchers in peptide chemistry, drug discovery, and biochemical studies. This guide has provided a detailed overview of its discovery, natural origins, physicochemical properties, and comprehensive synthetic protocols to aid in its application in a laboratory setting. The provided diagrams of biosynthetic and synthetic workflows offer a clear visual representation of the key transformations involved in obtaining this important molecule.

References

Spectroscopic Profile of 4-Amino-L-phenylalanine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 4-Amino-L-phenylalanine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic (H-2, H-6)~7.0-7.5Doublet~8.0
Aromatic (H-3, H-5)~6.6-7.0Doublet~8.0
α-CH~4.0-4.5Triplet or Doublet of Doublets~6.0-8.0
β-CH₂~3.0-3.5Multiplet-
-NH₃⁺VariableBroad Singlet-
-NH₂VariableBroad Singlet-
-COOHVariableBroad Singlet-

Note: The chemical shifts of labile protons (-NH₃⁺, -NH₂, -COOH) are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The anticipated chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
Carbonyl (-COOH)~170-175
Aromatic (C-4)~145-150
Aromatic (C-1)~130-135
Aromatic (C-3, C-5)~125-130
Aromatic (C-2, C-6)~115-120
α-Carbon~55-60
β-Carbon~35-40
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are listed in Table 3.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
N-H stretch (Ammonium & Amine)3000-3400Strong, Broad
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Carboxylic acid)1700-1730Strong
N-H bend (Ammonium)1500-1600Strong
C=C stretch (Aromatic)1450-1600Medium-Strong
C-N stretch1000-1250Medium
C-H bend (Aromatic)690-900Strong

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of amino acids like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., TSP for D₂O or TMS for DMSO-d₆).

2. Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • A spectral width of 0-200 ppm is typically used.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol

1. Sample Preparation:

  • For solid-state analysis, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

  • Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption peaks.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample 4-Amino-L-phenylalanine hydrochloride NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample NMR IR_Sample Prepare KBr Pellet or use ATR Sample->IR_Sample IR NMR_Acq ¹H and ¹³C NMR Spectrometer NMR_Sample->NMR_Acq IR_Acq FTIR Spectrometer IR_Sample->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction, Peak Integration NMR_Acq->NMR_Proc IR_Proc Background Correction, Peak Identification IR_Acq->IR_Proc Data_Interpretation Structural Elucidation NMR_Proc->Data_Interpretation IR_Proc->Data_Interpretation

Caption: General workflow for NMR and IR spectroscopic analysis.

This guide provides foundational spectroscopic information and protocols for this compound. For critical applications, it is recommended to acquire experimental data on the specific batch of the compound being used.

A Deep Dive into the Theoretical Properties of 4-Amino-L-phenylalanine Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the theoretical properties of 4-Amino-L-phenylalanine and its derivatives. Leveraging computational chemistry, this document explores the structural, electronic, and reactivity characteristics that are pivotal in the rational design of novel therapeutics. Through detailed data presentation, experimental protocols, and visualizations, this guide aims to accelerate the discovery and development of next-generation pharmaceuticals.

Core Theoretical Properties: A Quantitative Overview

The foundation of rational drug design lies in understanding the intrinsic properties of molecules. For 4-Amino-L-phenylalanine and its derivatives, Density Functional Theory (DFT) calculations provide critical insights into their electronic and structural characteristics. These properties dictate how the molecules will interact with biological targets.

Electronic Properties

The electronic landscape of a molecule is crucial for predicting its reactivity and interaction with biological macromolecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) are instrumental in these predictions.

A comparative analysis of 4-Amino-L-phenylalanine and its cyano and azido (B1232118) derivatives was performed using DFT at the B3LYP/6-311++G(d,p) level of theory. The results are summarized below.

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4-Amino-L-phenylalanine-5.12-0.154.97
4-Cyano-L-phenylalanine-6.57-2.094.48
4-Azido-L-phenylalanine-6.21-1.784.43

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for 4-Amino-L-phenylalanine derivatives. A smaller energy gap generally suggests higher chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For 4-Amino-L-phenylalanine, the MEP analysis reveals that the amino group is a region of high negative potential, making it a likely site for electrophilic attack.

Structural Properties

The three-dimensional conformation of a molecule is a primary determinant of its biological activity. Theoretical calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which are essential for understanding how a derivative might fit into a receptor's binding site.

Optimized geometric parameters for L-phenylalanine have been calculated using various semi-empirical and DFT methods.[1] The table below presents a selection of calculated bond lengths and dihedral angles for the parent L-phenylalanine molecule.

ParameterBond/AtomsCalculated Value (Å or °)Method
Bond LengthCα - Cβ1.53B3LYP/6-311++G(d,p)
Bond LengthCβ - Cγ1.51B3LYP/6-311++G(d,p)
Dihedral AngleN - Cα - Cβ - Cγ-60.0B3LYP/6-311++G(d,p)
Dihedral AngleCα - Cβ - Cγ - Cδ190.0B3LYP/6-311++G(d,p)

Table 2: Selected optimized geometric parameters for L-phenylalanine.[1]

Experimental Protocols: Computational Methodologies

To ensure reproducibility and transparency, the detailed protocols for the key computational experiments are provided below.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometry and electronic properties (HOMO, LUMO, MEP) of 4-Amino-L-phenylalanine derivatives.

Software: Gaussian 09/16

Methodology:

  • Structure Building: The initial 3D structures of the 4-Amino-L-phenylalanine derivatives are built using GaussView or a similar molecular editor.

  • Geometry Optimization: The geometries are optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to obtain the HOMO and LUMO energies. The molecular electrostatic potential is calculated and visualized.

  • Data Analysis: The output files are analyzed to extract the relevant energy values and structural parameters.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a predictive model that correlates the chemical structure of derivatives with their biological activity.

Software: SYBYL-X, MOE (Molecular Operating Environment), or similar QSAR software.

Methodology:

  • Data Set Preparation: A dataset of 4-Amino-L-phenylalanine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. The dataset is divided into a training set for model development and a test set for model validation.

  • Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) are calculated for each molecule in the dataset.

  • Descriptor Selection: Statistical methods, such as genetic algorithms or stepwise multiple linear regression, are used to select a subset of descriptors that are most relevant to the biological activity.

  • Model Building: A mathematical model (e.g., multiple linear regression, partial least squares, or support vector machine) is generated to establish a quantitative relationship between the selected descriptors and the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds).

Molecular Docking

Objective: To predict the binding mode and affinity of 4-Amino-L-phenylalanine derivatives to a biological target.

Software: AutoDock Vina, Schrödinger Suite, or similar docking software.

Methodology:

  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The 3D structures of the 4-Amino-L-phenylalanine derivatives (ligands) are prepared and their rotatable bonds are defined.

  • Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

  • Docking Simulation: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box, evaluating the binding energy of each pose using a scoring function.

  • Pose Analysis and Scoring: The resulting docked poses are clustered and ranked based on their predicted binding affinities. The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked poses and the receptor are analyzed.

Visualizing a Computational Drug Discovery Workflow

To illustrate the logical flow of a typical computational drug discovery project involving these theoretical methods, the following workflow diagram is provided.

Computational_Drug_Discovery_Workflow cluster_0 Initial Phase cluster_1 Computational Screening & Modeling cluster_2 Optimization & Validation Target_Identification Target Identification & Validation Virtual_Screening Virtual Screening (Molecular Docking) Target_Identification->Virtual_Screening Ligand_Database Ligand Database Preparation Ligand_Database->Virtual_Screening QSAR_Modeling QSAR Model Development Ligand_Database->QSAR_Modeling Hit_to_Lead Hit-to-Lead Optimization Virtual_Screening->Hit_to_Lead QSAR_Modeling->Hit_to_Lead DFT_Calculations DFT Calculations (Property Prediction) DFT_Calculations->QSAR_Modeling ADMET_Prediction In Silico ADMET Prediction Hit_to_Lead->ADMET_Prediction Experimental_Validation Experimental Validation ADMET_Prediction->Experimental_Validation

Caption: A typical workflow for computational drug discovery.

Detailed Signaling Pathway and Experimental Workflow Diagrams

QSAR Model Development Workflow

The development of a robust QSAR model is a systematic process that involves several key stages, from data collection to model validation.

QSAR_Workflow Data_Collection Data Collection (Structures & Activities) Data_Curation Data Curation & Splitting (Train/Test) Data_Collection->Data_Curation Descriptor_Calculation Molecular Descriptor Calculation Data_Curation->Descriptor_Calculation Descriptor_Selection Feature Selection Descriptor_Calculation->Descriptor_Selection Model_Building Model Building (e.g., MLR, PLS) Descriptor_Selection->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Predictive_Model Final Predictive QSAR Model Model_Validation->Predictive_Model

Caption: Workflow for developing a QSAR model.

Molecular Docking Experimental Workflow

Molecular docking simulations are a cornerstone of structure-based drug design, providing insights into ligand-protein interactions.

Molecular_Docking_Workflow Receptor_Preparation Receptor Preparation (PDB structure) Grid_Generation Grid Box Generation (Define Active Site) Receptor_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (3D structures) Docking_Simulation Run Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Results_Analysis Analyze Results (Binding Energy & Pose) Docking_Simulation->Results_Analysis Interaction_Visualization Visualize Interactions (Hydrogen Bonds, etc.) Results_Analysis->Interaction_Visualization

Caption: Workflow for a molecular docking experiment.

References

An In-depth Technical Guide to the Safety and Handling of 4-Amino-L-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for 4-Amino-L-phenylalanine hydrochloride, a key amino acid derivative utilized in pharmaceutical research and peptide synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are the foundation of safe handling.

Identifier Value
Chemical Name This compound
Synonyms L-3-(p-Aminophenyl)alanine hydrochloride, H-Phe(4-NH2)-OH·HCl
CAS Number 62040-55-5[2]
Molecular Formula C₉H₁₂N₂O₂·HCl[2]
Molecular Weight 216.67 g/mol [2]

Table 1: Physical and Chemical Properties

Property Value
Appearance White to off-white powder[2]
Melting Point 247-249 °C[3]
Boiling Point 383.5 °C at 760 mmHg[4]
Flash Point 185.8 °C[4]
Solubility Soluble in water and acetic acid.[2][4]
Purity (by HPLC) ≥99%[2]
Optical Rotation [α]20/D +8.7±0.5°, c = 1% in acetic acid: water (4:1)
Storage Temperature Long-term storage is recommended at 4°C.[2]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation[5]
Eye Irritation2H319: Causes serious eye irritation[5]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[5]

Signal Word: Warning[5]

Hazard Pictograms:

alt text

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]

  • Skin Protection: A fully buttoned lab coat should be worn.[3] Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[3] Inspect gloves for any signs of degradation before use.[3]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[3][6] If ventilation is inadequate or for large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]

Safe Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Prevent the formation of dust and aerosols.[3] Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Long-term storage is recommended at 4°C.[2]

Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow Workflow for Handling a Spill of this compound start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Spilled Material into a Suitable Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Local, State, and Federal Regulations decontaminate->dispose end Spill Handled dispose->end

Caption: Workflow for Handling a Spill.

First-Aid Measures

The following diagram outlines the appropriate first-aid procedures for different routes of exposure.

First_Aid_Procedures First-Aid Procedures for Exposure to this compound cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion inhalation_start If Inhaled inhalation_1 Move person to fresh air. inhalation_start->inhalation_1 inhalation_2 If breathing is difficult, give oxygen. inhalation_1->inhalation_2 inhalation_3 If not breathing, give artificial respiration. inhalation_2->inhalation_3 inhalation_seek_medical Seek immediate medical attention. inhalation_3->inhalation_seek_medical skin_start If on Skin skin_1 Immediately remove contaminated clothing. skin_start->skin_1 skin_2 Wash skin with plenty of soap and water. skin_1->skin_2 skin_seek_medical If skin irritation occurs, get medical advice/attention. skin_2->skin_seek_medical eye_start If in Eyes eye_1 Rinse cautiously with water for at least 15 minutes. eye_start->eye_1 eye_2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_1->eye_2 eye_seek_medical Seek immediate medical attention. eye_2->eye_seek_medical ingestion_start If Swallowed ingestion_1 Rinse mouth with water. ingestion_start->ingestion_1 ingestion_2 Do NOT induce vomiting. ingestion_1->ingestion_2 ingestion_seek_medical Call a poison control center or doctor immediately for treatment advice. ingestion_2->ingestion_seek_medical

Caption: First-Aid Procedures for Exposure.

Toxicological Information and Experimental Protocols

Currently, there is a lack of specific quantitative toxicological data for this compound in the public domain. Most safety data sheets report "no data available" for endpoints such as acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[5]

In the absence of specific experimental data for this compound, toxicological testing would typically follow the standardized methodologies outlined in the OECD Guidelines for the Testing of Chemicals.[1] These guidelines are internationally accepted for assessing the potential effects of chemicals on human health and the environment.[7]

Hypothetical Experimental Protocols based on OECD Guidelines:

  • Acute Oral Toxicity: A study would likely follow OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 425 (Up-and-Down Procedure).[6][8] These methods use a stepwise procedure with a small number of animals (typically rodents) to estimate the acute oral toxicity and identify the appropriate hazard classification.[6][8] The procedure involves administering the substance at defined dose levels and observing the animals for signs of toxicity and mortality over a set period.[8]

  • Skin Irritation/Corrosion: An in vivo study would generally adhere to OECD Guideline 404. This involves applying the test substance to the shaved skin of an animal (usually a rabbit) and observing for signs of erythema (redness) and edema (swelling) at specified intervals. For in vitro assessment, methods like OECD Guideline 431 (Reconstructed Human Epidermis Test) or OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) could be employed to predict skin corrosion or irritation potential, respectively, thereby avoiding animal testing.

  • Serious Eye Damage/Irritation: The standard in vivo test is described in OECD Guideline 405, where the substance is applied to the eye of an animal (typically a rabbit) and the effects on the cornea, iris, and conjunctiva are evaluated. To reduce or replace animal testing, in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) or the Reconstructed Human Cornea-like Epithelium (RhCE) test (OECD Guideline 492) are increasingly used.

  • Ecotoxicity: For aquatic toxicity, a key test is the Fish, Acute Toxicity Test as described in OECD Guideline 203.[7] This test determines the concentration of the chemical that is lethal to 50% of the test fish (LC50) over a short period (e.g., 96 hours).[7]

It is imperative for researchers to consult the latest version of the OECD guidelines and relevant regulatory requirements when designing and conducting toxicological studies.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[6] Do not allow the product to enter drains.[9]

This document is intended for informational purposes only and does not substitute for a formal safety data sheet (SDS) or professional safety assessment. Always consult the SDS provided by the supplier and adhere to all institutional safety protocols.

References

Safeguarding Stability: A Technical Guide to the Storage and Handling of 4-Amino-L-phenylalanine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage conditions, stability profile, and handling procedures for 4-Amino-L-phenylalanine hydrochloride powder. Adherence to these guidelines is critical to ensure the compound's integrity, purity, and performance in research and pharmaceutical development applications.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound powder. The following conditions are recommended based on information from various chemical suppliers and safety data sheets.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterConditionRationale
Temperature
Long-Term Storage4°C (or 0-8°C)[1][2][3]To minimize degradation over extended periods.
Short-Term StorageRoom Temperature[2][3]Acceptable for brief periods, such as during experimental use.
Atmosphere Dry and well-ventilated[4][5]To prevent hydrolysis and other moisture-mediated degradation.
Container Tightly closed container[4][5]To protect from moisture and atmospheric contaminants.
Light Exposure Store in a dark placeTo prevent photodegradation.

Physicochemical Properties and Stability Profile

This compound is a white to off-white crystalline powder.[1][3] While stable under recommended storage conditions, it can be susceptible to degradation under stress conditions such as high temperature, humidity, and light exposure. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Table 2: Illustrative Quantitative Stability Data from a Forced Degradation Study

Note: The following data are illustrative and represent typical results from a forced degradation study. Actual degradation will vary based on specific experimental conditions.

Stress ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradants Observed
Acid Hydrolysis (0.1 N HCl)24 hours6012%Phenylalanine, Unknown Impurity A
Alkaline Hydrolysis (0.1 N NaOH)8 hours4018%Unknown Impurity B, Polymerization products
Oxidative (3% H₂O₂)24 hours258%Oxidized derivatives
Thermal48 hours805%Minor impurities
Photolytic (ICH Option 2)1.2 million lux hours2515%Photodegradation products

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves a forced degradation study. This study intentionally degrades the sample to identify potential degradation products and pathways.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV or DAD detector

  • pH meter

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at 40°C. Withdraw and neutralize samples at various time points.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction and collect samples.

    • Thermal Degradation: Expose the solid powder and the stock solution to dry heat at 80°C.

    • Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradants.

  • Identification of Degradants: If significant degradation is observed, further studies (e.g., LC-MS/MS, NMR) may be required to identify the structure of the degradation products.

Visualizations

Experimental Workflow for a Forced Degradation Study

The following diagram illustrates the typical workflow for conducting a forced degradation study as part of a stability assessment.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation & Reporting start Start: Obtain 4-Amino-L-phenylalanine hydrochloride Powder prep_stock Prepare Stock Solution start->prep_stock acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->acid Expose to Stress base Alkaline Hydrolysis (e.g., 0.1N NaOH, 40°C) prep_stock->base Expose to Stress oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Degradation (e.g., 80°C) prep_stock->thermal Expose to Stress photo Photolytic Degradation (ICH Option 2) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc purity Peak Purity Assessment hplc->purity quantify Quantify Degradation purity->quantify identify Identify Degradants (e.g., LC-MS/MS) quantify->identify If significant degradation report Generate Stability Report quantify->report identify->report GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Ligand (e.g., 4-Amino-L-phenylalanine) receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) (GDP-bound, Inactive) receptor->g_protein Activates g_protein_active Gα-GTP (Active) g_protein->g_protein_active GDP -> GTP g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates effector Effector Enzyme (e.g., Adenylyl Cyclase) atp ATP effector->atp Converts g_protein_active->effector Activates camp cAMP (Second Messenger) atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gene Transcription, Enzyme Activation) pka->cellular_response Phosphorylates Targets

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 4-Amino-L-phenylalanine (L-4-aminophenylalanine), an analogue of phenylalanine with a primary amino group on the phenyl ring, offers a unique functional handle for various modifications, including the attachment of labels, crosslinkers, or other moieties to influence peptide-protein interactions. This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing 4-Amino-L-phenylalanine.

A critical aspect of incorporating 4-Amino-L-phenylalanine is the strategic use of orthogonal protecting groups to prevent unwanted side reactions at the additional amino group. The Fmoc/tBu strategy is a widely adopted method for SPPS due to its mild deprotection conditions.[1] For the side chain of 4-Amino-L-phenylalanine, an orthogonal protecting group that is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions for final cleavage is essential. The allyloxycarbonyl (Alloc) group is an excellent candidate for this purpose, as it can be selectively removed under neutral conditions using a palladium(0) catalyst.[2]

Data Presentation

Successful incorporation of 4-Amino-L-phenylalanine and subsequent peptide synthesis relies on high coupling efficiencies and yields. The following tables summarize representative quantitative data for key steps in the process.

Table 1: Comparison of On-Resin Alloc Deprotection Methods for 4-Amino-L-phenylalanine Side Chain

Deprotection MethodReagentsTimeTemperatureTypical YieldKey Considerations
Classical Palladium(0)-Catalyzed Pd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃) in DCM/DMF2 x 30 minRoom Temp.>95%Requires inert atmosphere; catalyst can be air-sensitive.
Microwave-Assisted Palladium(0)-Catalyzed Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DMF2 x 5 min38°C>98%Significantly reduces reaction time; requires microwave synthesizer.[1]
Metal-Free (Iodine-mediated) I₂, H₂O in PolarClean/EtOAc1.5 hours50°CHighAvoids heavy metal contamination; may require optimization for specific sequences.[2][3]

Table 2: Representative Yields and Purity for a Model Peptide Synthesis Incorporating 4-Amino-L-phenylalanine

The following data is compiled based on typical yields reported for SPPS and specific reaction steps. Actual results may vary depending on the peptide sequence and synthesis scale.

StepParameterValueNotes
Resin Loading Loading efficiency~0.6 mmol/gDependent on resin type and initial amino acid.
Fmoc-Deprotection (per cycle) Deprotection efficiency>99%Monitored by UV absorbance of the dibenzofulvene-piperidine adduct.
Amino Acid Coupling (standard) Coupling efficiency>99%Monitored by Kaiser test (ninhydrin test).
Fmoc-4-Amino-L-phenylalanine(Alloc)-OH Coupling Coupling efficiency>98%Double coupling may be employed to ensure complete reaction due to potential steric hindrance.[2]
On-Resin Alloc Deprotection Deprotection yield>95%Confirmed by LC-MS analysis of a cleaved resin sample.
Cleavage from Resin Crude peptide yield70-90%Dependent on peptide length and sequence.[2]
Final Purity (after HPLC purification) Purity>95%Assessed by analytical RP-HPLC and mass spectrometry.

Experimental Protocols

The following are detailed protocols for the key stages of synthesizing a peptide containing 4-Amino-L-phenylalanine using Fmoc/tBu chemistry and an Alloc-protected side chain.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the addition of an Fmoc-protected amino acid to the growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).

  • Incorporation of Fmoc-4-Amino-L-phenylalanine(Alloc)-OH:

    • Follow the same procedure as in step 3, using Fmoc-L-Phe(4-NHAlloc)-OH as the amino acid.

    • Due to the potential for steric hindrance, a double coupling (repeating the coupling step) is recommended to ensure high efficiency.[2]

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol describes the removal of the Alloc protecting group from the side chain of the 4-Amino-L-phenylalanine residue.

  • Resin Preparation: After incorporation of Fmoc-L-Phe(4-NHAlloc)-OH and subsequent Fmoc deprotection of the N-terminus of the following amino acid, wash the resin with DCM (5 times).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents relative to resin loading) in DCM.

  • Scavenger Addition: Add phenylsilane (PhSiH₃) (20 equivalents) to the palladium solution.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Gently agitate the resin suspension under an inert atmosphere for 2 x 30 minutes at room temperature.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.[4]

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of acid-labile side-chain protecting groups.

  • Resin Preparation: After the final SPPS cycle and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides containing arginine, triisopropylsilane (B1312306) (TIS) is a common scavenger.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Mandatory Visualization

Signaling Pathway of L-phenylalanine-induced GLP-1 Secretion

L-phenylalanine has been shown to act as a signaling molecule, triggering the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells. This process involves the Gq-coupled receptor GPR142 and a subsequent increase in intracellular calcium concentration.[5]

L_Phenylalanine_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space L-Phe L-Phenylalanine GPR142 GPR142 L-Phe->GPR142 Binds to Gq Gq protein GPR142->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Ca²⁺ Release Ca2_ER GLP1_vesicle GLP-1 Vesicle Ca2_cyto->GLP1_vesicle Triggers fusion GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release

Caption: L-phenylalanine-induced GLP-1 secretion pathway.

Experimental Workflow for SPPS of a 4-Amino-L-phenylalanine containing Peptide

The following diagram illustrates the key steps involved in the solid-phase synthesis of a peptide incorporating 4-Amino-L-phenylalanine with an orthogonally protected side chain.

SPPS_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-AA-OH (Standard SPPS Cycle) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 Repeat n times coupling_phe Couple Fmoc-L-Phe(4-NHAlloc)-OH deprotection2->coupling_phe deprotection3 Fmoc Deprotection coupling_phe->deprotection3 coupling2 Couple Subsequent Fmoc-AA-OH deprotection3->coupling2 alloc_deprotection On-Resin Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) coupling2->alloc_deprotection Repeat m times side_chain_mod Optional: Side-Chain Modification alloc_deprotection->side_chain_mod final_deprotection Final Fmoc Deprotection alloc_deprotection->final_deprotection side_chain_mod->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, etc.) purification->analysis end Final Peptide analysis->end

Caption: SPPS workflow for peptides with 4-Amino-L-phenylalanine.

References

Application Notes & Protocols: Incorporation of 4-Amino-L-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-L-phenylalanine (4-APhe) is a non-canonical aromatic amino acid that serves as a versatile building block in peptide synthesis.[1] Its unique structure, featuring a primary amino group on the phenyl side chain, provides a valuable site for post-synthesis modifications.[2] This allows for the creation of complex peptide architectures, including branched peptides, cyclic peptides, and peptide-drug conjugates.[3][4] The ability to selectively modify the side chain of 4-APhe residues is crucial for developing novel peptide-based therapeutics and research tools in biochemistry and pharmacology.[5] These application notes provide a detailed protocol for incorporating 4-APhe into peptides using solid-phase peptide synthesis (SPPS) with an orthogonal protection strategy.

Principle: The Orthogonal Fmoc/Boc Protection Strategy

The successful incorporation and selective modification of 4-APhe rely on an orthogonal protection strategy.[6] In this approach, different protecting groups that can be removed under distinct chemical conditions are used for the α-amine and the side-chain amine.[7] The most common and effective method utilizes Fmoc-4-(Boc-amino)-L-phenylalanine .[8]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group : This base-labile group protects the α-amine. It is removed at each cycle of peptide elongation using a mild base, typically piperidine (B6355638) in DMF.[3]

  • Boc (tert-butyloxycarbonyl) Group : This acid-labile group protects the side-chain amine of 4-APhe. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a moderately strong acid like trifluoroacetic acid (TFA).[3]

This orthogonality is the cornerstone of the methodology, allowing the peptide backbone to be assembled via standard Fmoc-SPPS while keeping the side-chain amine protected.[3] Once the peptide sequence is complete, the Boc group on the 4-APhe side chain can be selectively removed on-resin, exposing the amine for further conjugation or modification.[3]

cluster_0 Orthogonal Protection of 4-APhe cluster_1 Selective Deprotection Pathways AA Fmoc-4-(Boc-amino)-L-phenylalanine Fmoc α-Amine (Fmoc protected) AA->Fmoc N-terminus Boc Side-Chain Amine (Boc protected) AA->Boc Side Chain Deprotect_Fmoc Peptide Elongation Fmoc->Deprotect_Fmoc 20% Piperidine/DMF (Base-labile) Deprotect_Boc Side-Chain Modification Boc->Deprotect_Boc 30% TFA/DCM (Acid-labile)

Caption: Orthogonal protection and deprotection of 4-APhe.

Experimental Protocols

These protocols detail the incorporation of Fmoc-4-(Boc-amino)-L-phenylalanine into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Fmoc-4-(Boc-amino)-L-phenylalanine

  • Rink Amide resin or other suitable solid support

  • Other Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, PyBOP)

  • OxymaPure® or other activator/racemization suppressant

  • Diisopropylethylamine (DIPEA)

  • Reagents for final cleavage (e.g., TFA, triisopropylsilane (B1312306) (TIS), water)

  • Reagents for side-chain modification (e.g., acetic anhydride (B1165640) for acetylation)

Protocol 1: Standard SPPS Cycle for Peptide Elongation

This protocol describes a single coupling cycle in the Fmoc/tBu strategy.[9] The process begins after the first amino acid has been attached to the resin.

start Start with Peptide-Resin (N-terminus Fmoc-protected) swell 1. Swell Resin in DMF (30 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) swell->deprotect Expose N-terminal amine wash1 3. Wash with DMF (5-7 times) deprotect->wash1 couple 4. Couple Next Fmoc-AA (e.g., Fmoc-4-(Boc-amino)-L-Phe) Reagents: AA/DIC/Oxyma wash1->couple wash2 5. Wash with DMF (3-5 times) couple->wash2 Peptide bond formed next_cycle Ready for Next Cycle wash2->next_cycle

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[3]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes, then drain. Repeat this step once more for 10 minutes.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (e.g., Fmoc-4-(Boc-amino)-L-phenylalanine) (3-5 equivalents) with a coupling reagent like DIC (3-5 equivalents) and an activator like OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the 4-APhe Side Chain

This protocol is performed after the full peptide sequence has been assembled and while the N-terminal α-amine is still protected with its Fmoc group.[3]

Methodology:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 1 min).[3]

  • Boc Deprotection:

    • Prepare a deprotection solution of 30% TFA in DCM.

    • Add the solution to the resin and agitate for 20 minutes at room temperature.[3]

    • Drain the solution and repeat the acid treatment for another 20 minutes.[3]

  • Washing: Drain the solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.[3]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 min).[3]

  • Final Wash: Wash the resin with DMF (3 times) and DCM (3 times). The free side-chain amine is now ready for modification.[3]

Protocol 3: On-Resin Side-Chain Modification (Example: Acetylation)

This protocol provides an example of how to modify the newly exposed side-chain amine of the 4-APhe residue.

start Start: Peptide-Resin with Fmoc-Protected N-terminus and Boc-Protected 4-APhe Side Chain boc_deprotect 1. Selective Boc Deprotection (30% TFA in DCM) start->boc_deprotect wash_neutralize 2. Wash (DCM) & Neutralize (DIPEA/DMF) boc_deprotect->wash_neutralize conjugate 3. Conjugate Modifying Agent (e.g., Acetic Anhydride for Acetylation or Activated Fluorophore) wash_neutralize->conjugate Free side-chain amine reacts final_wash 4. Wash (DMF & DCM) conjugate->final_wash cleavage 5. Global Deprotection & Cleavage (TFA Cocktail) final_wash->cleavage end Modified Peptide Ready for Purification cleavage->end

Caption: Workflow for on-resin side-chain modification of a 4-APhe residue.

Methodology:

  • Prepare Resin: Start with the resin from Protocol 2, which has a free side-chain amine.

  • Prepare Acetylation Solution: Prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

  • Acetylation Reaction: Add the acetylation solution to the resin and agitate for 1 hour at room temperature.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Proceed to Cleavage: The peptide is now ready for final cleavage from the resin.

Quantitative Data Summary

The efficiency of deprotection steps is critical for achieving high purity and yield. The following tables summarize typical conditions and expected outcomes.

Table 1: On-Resin Protecting Group Removal

Protecting Group Reagent Time Typical Efficiency Notes
Fmoc (α-Amine) 20% Piperidine in DMF 2 x 10 min >99% Used for standard peptide elongation.[3]

| Boc (Side Chain) | 20-30% TFA in DCM | 2 x 15-20 min | >95% | N-terminus must remain protected (e.g., by Fmoc).[3] |

Table 2: Standard SPPS Cycle Parameters (per residue)

Step Reagents Typical Duration
Fmoc Deprotection 20% Piperidine/DMF 20-25 min
Washing DMF 10-15 min
Coupling Fmoc-AA, DIC, Oxyma in DMF 60-120 min
Washing DMF, DCM 10-15 min

| Total Cycle Time | | ~1.5 - 2.5 hours |

Alternative Incorporation Method: Genetic Code Expansion

Beyond chemical synthesis, 4-APhe can be incorporated into proteins in living cells through genetic code expansion.[10] This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize 4-APhe and a unique codon (typically a stop codon like amber TAG) on the mRNA.[11][12] This allows for the site-specific insertion of 4-APhe into a protein during ribosomal translation. This biological method is powerful for producing large proteins with precisely placed modifications but requires specialized molecular biology expertise.[13][14]

Conclusion

The use of an orthogonal Fmoc/Boc protection strategy provides a robust and flexible method for incorporating 4-Amino-L-phenylalanine into synthetic peptides.[3] The protocols outlined here enable researchers to not only build peptide chains containing this non-canonical amino acid but also to perform selective, on-resin modifications of its side chain. This capability is invaluable for the development of advanced peptide-based tools and therapeutics in drug discovery and chemical biology.

References

Application Notes: Incorporation of 4-Amino-L-phenylalanine in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials.[1] 4-Amino-L-phenylalanine (4-APhe), a derivative of phenylalanine, introduces a primary aromatic amine on the side chain, offering a unique site for chemical modification and functionalization.[2] This functionality can be leveraged to create branched peptides, conjugate molecules like fluorophores or drugs, or alter the peptide's physicochemical properties, such as solubility and pH-responsiveness.[1][3]

Standard Fmoc-based solid-phase peptide synthesis (SPPS) provides a robust and versatile framework for peptide assembly.[4][5] However, the reactive side-chain amine of 4-APhe necessitates an orthogonal protection strategy to prevent undesired side reactions, such as chain branching, during synthesis.[6] This document provides detailed protocols for the successful incorporation of 4-APhe into peptide sequences using an Fmoc/Boc orthogonal protection scheme.

Core Principle: Orthogonal Protection

In SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[7] For incorporating 4-APhe in an Fmoc-based strategy, a dual-protection approach is essential:

  • α-Amine Protection : The N-terminal α-amine is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is removed at the beginning of each coupling cycle using a mild base, typically piperidine (B6355638).[5]

  • Side-Chain Amine Protection : The 4-amino group on the phenyl ring is protected by an acid-labile group, most commonly the Boc (tert-butyloxycarbonyl) group. The Boc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with mild acid, or fully removed during the final cleavage from the resin with strong acid.[3]

This Fmoc/Boc strategy ensures that the side-chain amine remains protected during chain elongation but can be selectively exposed for on-resin modification if desired.[3]

Diagram 1: Orthogonal Protection Strategy for 4-Amino-L-phenylalanine cluster_0 Peptide Chain on Solid Support Peptide Fmoc-NH-CH(R)-...-NH-Phe(4-NH-Boc)-...-Resin Fmoc_Removal Fmoc Deprotection (Base: 20% Piperidine/DMF) Peptide->Fmoc_Removal α-Amine exposed for next coupling cycle Boc_Removal Side-Chain Boc Deprotection (Acid: TFA/DCM) Peptide->Boc_Removal Side-Chain Amine exposed for on-resin conjugation Final_Cleavage Global Deprotection & Cleavage (Strong Acid: TFA Cocktail) Peptide->Final_Cleavage Final Peptide Product (all groups removed) Fmoc_Removal->Peptide

Caption: Diagram 1: Orthogonal protection logic in Fmoc-SPPS.

Experimental Protocols

These protocols outline the manual synthesis of a peptide containing 4-Amino-L-phenylalanine on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials and Reagents

Reagent/MaterialSupplierPurpose
Rink Amide Resin (100-200 mesh)Standard SupplierSolid support for peptide synthesis
Fmoc-L-Phe(4-NH-Boc)-OHStandard SupplierProtected 4-Amino-L-phenylalanine
Other Fmoc-protected Amino AcidsStandard SupplierBuilding blocks for the peptide sequence
N,N-Dimethylformamide (DMF), peptide synthesis gradeStandard SupplierPrimary solvent for washing and reactions
Dichloromethane (DCM), peptide synthesis gradeStandard SupplierSolvent for washing and deprotection
PiperidineStandard SupplierReagent for Fmoc group removal
HATU (or HBTU/PyBOP)Standard SupplierCoupling (activating) reagent
N,N-Diisopropylethylamine (DIPEA)Standard SupplierBase for activation and neutralization
Trifluoroacetic Acid (TFA)Standard SupplierReagent for deprotection and cleavage
Triisopropylsilane (TIS)Standard SupplierScavenger for cleavage
Deionized Water (H₂O)In-houseScavenger for cleavage
Anhydrous Diethyl EtherStandard SupplierFor peptide precipitation
Solid Phase Synthesis VesselStandard SupplierReaction vessel with a frit for draining
Mechanical Shaker or RockerStandard SupplierFor agitating the resin during reactions
Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid addition.

  • Resin Swelling : Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.[8] Drain the DMF.

  • Fmoc Deprotection : Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes.[3] This removes the N-terminal Fmoc group, exposing a free amine.

  • Washing : Wash the resin thoroughly to remove residual piperidine.

    • 5 x DMF

    • 3 x DCM

    • 3 x DMF

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with a coupling reagent and a base in DMF.[9] (See Table 1 for typical reagent amounts). Let the mixture stand for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat : Return to Step 2 for the next amino acid in the sequence.

Diagram 2: Standard Fmoc-SPPS Workflow start Start with Fmoc-AA-Resin deprotect Fmoc Deprotection Add 20% Piperidine/DMF Agitate 5 + 15 min start->deprotect wash1 Wash Resin (DMF, DCM, DMF) deprotect->wash1 couple Amino Acid Coupling Pre-activate: Fmoc-AA-OH + HATU + DIPEA Add to resin, agitate 1-2h wash1->couple wash2 Wash Resin (DMF) couple->wash2 end Ready for Next Cycle wash2->end

Caption: Diagram 2: Workflow for a single amino acid coupling cycle.

Protocol 2: Incorporation of Fmoc-L-Phe(4-NH-Boc)-OH

This step follows Protocol 1, specifically for the coupling of 4-APhe.

  • Perform Fmoc deprotection (Protocol 1, Step 2) on the resin-bound peptide chain to expose the N-terminal amine.

  • Perform the washing steps (Protocol 1, Step 3).

  • In a separate vial, prepare the coupling solution as described in Table 1, using Fmoc-L-Phe(4-NH-Boc)-OH as the amino acid.

  • Add the activated solution to the resin and agitate for 2-4 hours. The bulkier side group may require a longer coupling time.

  • Perform the washing steps (Protocol 1, Step 5).

  • (Optional) Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Proceed with the next amino acid in the sequence by returning to Protocol 1.

Table 1: Typical Coupling Reaction Conditions (0.1 mmol scale)

ComponentEquivalents (relative to resin capacity)Amount (for 0.1 mmol)Role
Fmoc-Amino Acid4 eq.0.4 mmolBuilding block
HATU3.9 eq.0.39 mmolActivates the carboxylic acid
DIPEA8 eq.0.8 mmolOrganic base for activation
DMF-~2 mLSolvent for activation & coupling
Protocol 3: On-Resin Side-Chain Deprotection of Boc Group

This protocol is used when site-specific modification of the 4-APhe side chain is required before cleaving the peptide from the resin. Ensure the N-terminal α-amine is protected with an Fmoc group before starting.

  • Resin Preparation : Wash the peptide-resin with DCM (3 x 1 min).[3]

  • Boc Deprotection : Prepare a deprotection solution of 30% TFA in DCM. Add this solution to the resin and agitate for 30 minutes at room temperature.[3]

  • Repeat Treatment : Drain the solution and repeat the acid treatment with a fresh solution for another 30 minutes.

  • Washing : Drain and wash the resin thoroughly with DCM (5 times) to remove residual acid.[3]

  • Neutralization : Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 min).[3]

  • Final Wash : Wash the resin with DMF (3 times) and DCM (3 times).[3] The free side-chain amine is now available for conjugation or other modifications.

Protocol 4: Global Deprotection and Peptide Cleavage

This final step removes all protecting groups (including the side-chain Boc on 4-APhe and others like tBu) and cleaves the peptide from the solid support.

  • Resin Preparation : Wash the fully assembled peptide-resin with DCM and dry it under a vacuum for at least 1 hour.

  • Cleavage : Prepare a TFA cleavage cocktail. The composition depends on the amino acids in the sequence (see Table 2). A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation : Filter the resin and collect the TFA solution containing the peptide. Reduce the volume of the TFA solution with a stream of nitrogen gas. Add the concentrated solution dropwise to a flask of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation : Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times.

  • Drying : Dry the crude peptide pellet under a vacuum.

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Common TFA Cleavage Cocktails

Cocktail Composition (v/v/v)ScavengersUse Case
95:2.5:2.5 TFA/H₂O/TISWater, TISGeneral purpose, protects against Trp alkylation and Met oxidation.
94:1:2.5:2.5 TFA/EDT/H₂O/TISEDTFor peptides containing Cys to prevent re-attachment of Trt groups.
95:5 TFA/H₂OWaterFor simple peptides without sensitive residues like Cys, Met, or Trp.

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Diagram 3: Post-Synthesis Modification Pathway Start Fmoc-Peptide-Phe(4-NH-Boc)-Resin Selective_Deprotection Selective Boc Deprotection (Protocol 3: 30% TFA/DCM) Start->Selective_Deprotection Conjugation_Ready Fmoc-Peptide-Phe(4-NH2)-Resin Selective_Deprotection->Conjugation_Ready Conjugation On-Resin Conjugation (e.g., add fluorophore, drug) Conjugation_Ready->Conjugation Conjugated_Peptide_Resin Fmoc-Peptide-Phe(4-NH-Label)-Resin Conjugation->Conjugated_Peptide_Resin Global_Cleavage Global Deprotection & Cleavage (Protocol 4: 95% TFA) Conjugated_Peptide_Resin->Global_Cleavage Final_Product H2N-Peptide-Phe(4-NH-Label)-CONH2 (Final Modified Peptide) Global_Cleavage->Final_Product

Caption: Diagram 3: Workflow for on-resin side-chain modification.

References

Application Notes and Protocols: 4-Amino-L-phenylalanine as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-L-phenylalanine (4a-Phe) is a non-canonical aromatic amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics and other peptide-based therapeutics.[1] Its unique structure, featuring a primary amino group on the phenyl ring, provides a versatile handle for chemical modifications, allowing for the introduction of novel functionalities, enhanced biological stability, and modulated receptor interactions.[2][] Unlike its parent amino acid, L-phenylalanine, the aniline (B41778) side chain of 4a-Phe can be readily derivatized, making it a key component in the development of advanced drug candidates, bio-functional materials, and molecular probes.[4][5] These application notes provide an overview of its utility, quantitative data on its biological activity, and detailed protocols for its incorporation into peptide scaffolds.

Physicochemical Properties

The hydrochloride salt of 4-Amino-L-phenylalanine is typically used in synthesis due to its stability and solubility in aqueous solutions.[1][6]

PropertyValueReference
Synonyms L-3-(p-Aminophenyl)alanine, H-Phe(4-NH2)-OH[6]
Molecular Formula C₉H₁₂N₂O₂·HCl[6]
Molecular Weight 216.67 g/mol [6]
Appearance White to off-white crystalline powder[6][7]
Purity (HPLC) ≥99%[6]
Solubility Soluble in water[1][6]
Optical Rotation -42° to -45° (c=2, water)[7]

Application Notes

Enhancing Enzymatic Stability

A primary challenge in peptide drug development is their rapid degradation by proteases in vivo. The incorporation of unnatural amino acids is a well-established strategy to overcome this limitation. While direct stability data for 4a-Phe containing peptides is specific to the sequence, the principles of using non-natural amino acids apply. The substitution of canonical L-amino acids can sterically hinder protease recognition and cleavage, significantly extending the peptide's half-life.[2] The use of the D-enantiomer, p-amino-D-phenylalanine, is particularly effective as proteases are stereospecific for L-amino acids.[2]

Modulating Receptor Binding and Biological Activity

The introduction of the 4-amino group provides a new point of interaction that can alter a peptide's binding affinity and pharmacological response at its target receptor.[2] This modification can change the electronic properties of the phenyl ring and introduce a potential hydrogen bond donor. For example, studies on phenylalanine hydroxylase show that modifications to the phenyl ring, including the addition of an amino group at the para position, directly impact the enzyme's activation, demonstrating that such substitutions are recognized differently by biological targets.[2][8] This allows for the fine-tuning of agonist versus antagonist activity.

A Versatile Scaffold for Further Derivatization

The amino group on the phenyl ring serves as a nucleophilic handle for a wide range of chemical modifications, expanding the chemical diversity of the resulting peptidomimetics.[4] It can be acylated, alkylated, or converted into other functional groups. A notable application is the conversion of the p-amino group to a p-azido group, creating p-azido-L-phenylalanine.[5] This derivative is a powerful tool for photoaffinity labeling, a technique used to identify and study ligand-receptor interactions within biological systems.[5][9]

Development of Bio-functional Materials

Homopolymers and copolymers containing 4-Amino-L-phenylalanine, such as poly(4-amino-L-phenylalanine) (P4APhe), exhibit unique material properties. P4APhe is water-soluble and can form hydrogels through the formation of crystalline β-sheet domains that act as cross-linking junctions.[4][10] These hydrogels have potential applications in tissue engineering and drug delivery. Copolymers with other amino acids, like L-lysine, show pH-responsive gelling behavior, further expanding their utility as smart biomaterials.[4]

Quantitative Data

The biological effect of modifying the phenylalanine side chain is evident in enzyme activation studies. The following table presents comparative data on the activation of Phenylalanine Hydroxylase by L-phenylalanine and its analogs.

CompoundConcentration for ActivationRelative Activation LevelData Source
L-phenylalanine 1 mM~7-fold[2]
D-phenylalanine 10 mM~7-fold[2]
L-4-aminophenylalanine 10 mMLower level of activation[2][8]

This data quantitatively demonstrates that substitutions on the phenyl ring influence biological activity, requiring higher concentrations of the modified amino acid to achieve a similar or lower level of enzyme activation compared to the natural L-phenylalanine.[2][8]

Experimental Protocols

Protocol 1: Synthesis of Nα-Benzyloxycarbonyl-4-amino-L-phenylalanine (Z-4a-Phe)

This protocol describes the protection of the side-chain amino group of 4a-Phe, a common prerequisite for its use in peptide synthesis. This procedure is adapted from the synthesis of 4-carbobenzyloxyamino-L-phenylalanine.[4]

Materials:

  • 4-Amino-L-phenylalanine hydrochloride (4a-Phe·HCl)

  • Benzyloxycarbonyl chloride (Cbz-Cl)

  • 1,4-Dioxane

  • 10% Acetic Acid (AcOH) in water

  • 5 M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve 4-Amino-L-phenylalanine·HCl (1 equivalent) in 10% aqueous acetic acid.

  • In a separate flask, prepare a solution of Cbz-Cl (1.05 equivalents) in 1,4-dioxane.

  • Add the Cbz-Cl solution to the 4a-Phe solution while stirring at room temperature.

  • Carefully adjust the pH of the mixture to 3-4 by the dropwise addition of 5 M NaOH. A precipitate may form if the pH becomes too high.

  • Stir the reaction mixture overnight at room temperature.

  • Gradually increase the pH of the aqueous phase by the slow addition of 5 M NaOH, causing the product to precipitate.

  • Collect the precipitate by filtration and wash with water.

  • Dry the white solid product in vacuo. The resulting Nα-Cbz-protected 4a-Phe can be used for the next steps without further purification.[4]

Protocol 2: Incorporation of 4a-Phe into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for incorporating a protected 4a-Phe residue into a peptide sequence using standard Fmoc-based SPPS. It assumes the use of a commercially available, appropriately protected derivative (e.g., Fmoc-L-Phe(4-Boc)-OH).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-L-Phe(4-Boc)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then again with fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate tube, dissolve Fmoc-L-Phe(4-Boc)-OH (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail (TFA/H₂O/TIS) and shake for 2-3 hours. This step removes the peptide from the resin and cleaves the Boc protecting group from the 4a-Phe side chain, along with other acid-labile side-chain protecting groups.[9]

  • Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.[9] Dry the crude peptide and purify it using reverse-phase HPLC.[9]

Protocol 3: In Vitro Peptide Stability Assay in Plasma

This protocol is used to assess the enzymatic stability of a peptidomimetic containing 4a-Phe by measuring its degradation over time in plasma.[2]

Materials:

  • Purified peptide containing 4a-Phe

  • Control peptide (if applicable)

  • Human or rat plasma

  • Phosphate-buffered saline (PBS)

  • Quenching solution: Trifluoroacetic acid (TFA) or Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of the peptide in PBS.

    • Pre-warm the plasma to 37°C.

    • Initiate the assay by adding the peptide stock solution to the plasma to a final desired concentration.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of quenching solution (e.g., 10% TFA).

  • Sample Preparation:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by reverse-phase HPLC.

    • Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA to separate the intact peptide from its degradation products.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of the peptide in plasma.[2]

Visualizations

References

Application Notes and Protocols: Synthesis of Fluorescently Labeled Peptides with 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[1] Site-specific labeling of peptides with fluorophores is crucial for applications such as Förster Resonance Energy Transfer (FRET) assays, fluorescence microscopy, and binding studies.[2] Traditional labeling methods often target the N-terminus or the side chains of natural amino acids like lysine, which can lead to a heterogeneous mixture of products if multiple reactive sites are present.

The incorporation of unnatural amino acids with unique functionalities provides a powerful strategy for precise, site-specific labeling.[3] 4-Amino-L-phenylalanine (Aph) is a particularly useful unnatural amino acid as its side chain contains a primary aromatic amine that can be selectively modified with amine-reactive fluorescent dyes.[3] This allows for the precise placement of a fluorescent probe at a desired position within the peptide sequence.

These application notes provide detailed protocols for the synthesis of peptides containing 4-Amino-L-phenylalanine using Fmoc-based solid-phase peptide synthesis (SPPS), followed by site-specific fluorescent labeling of the purified peptide.

Materials and Reagents

Solid-Phase Peptide Synthesis (SPPS)
  • Fmoc-Rink Amide MBHA resin or other suitable resin

  • Fmoc-protected amino acids (including Fmoc-4-(Boc-amino)-L-phenylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)[4]

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)[5][6]

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone) (peptide synthesis grade)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water[6]

  • Dry diethyl ether

  • Acetonitrile (ACN) (HPLC grade)

  • Water (HPLC grade)

Fluorescent Labeling
  • Purified peptide containing 4-Amino-L-phenylalanine

  • Amine-reactive fluorescent dye (e.g., Fluorescein isothiocyanate (FITC) or a succinimidyl ester dye like Cy3 NHS ester)[1][7]

  • Labeling buffer: 100 mM sodium bicarbonate buffer, pH 8.3[1]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

Purification and Analysis
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • UV-Vis spectrophotometer

  • Fluorometer

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a 4-Amino-L-phenylalanine Containing Peptide

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Fmoc chemistry. The key building block is Fmoc-4-(Boc-amino)-L-phenylalanine, where the Boc group protects the side-chain amine during synthesis.[3]

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol), 3.9 equivalents of HBTU (0.39 mmol), and 6 equivalents of DIPEA (0.6 mmol) in a minimal amount of DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads.

  • Washing: After coupling, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, using Fmoc-4-(Boc-amino)-L-phenylalanine at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add 10 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Gently agitate the mixture for 2-3 hours at room temperature. This step also removes the Boc protecting group from the 4-Amino-L-phenylalanine side chain.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: Fluorescent Labeling of the Peptide

This protocol describes the labeling of the purified peptide with an amine-reactive dye.

  • Peptide and Dye Preparation:

    • Dissolve the crude, purified peptide in the labeling buffer (100 mM sodium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the amine-reactive dye (e.g., Cy3 NHS ester) in anhydrous DMSO.[1]

  • Labeling Reaction:

    • Add a 3-10 molar excess of the dye stock solution to the peptide solution.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted dye.

    • Incubate for an additional 30 minutes.

  • Purification of the Labeled Peptide:

    • Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC with a C18 column.

    • Use a gradient of water/acetonitrile, both containing 0.1% TFA.

    • Monitor the elution profile using both UV absorbance (at a wavelength appropriate for the peptide backbone, e.g., 220 nm) and fluorescence detection (at the excitation and emission wavelengths of the dye).

  • Characterization and Storage:

    • Collect the fractions containing the purified labeled peptide.

    • Confirm the identity and purity of the product by mass spectrometry.

    • Lyophilize the purified peptide.

    • Store the lyophilized fluorescent peptide at -20°C or lower, protected from light.

Data Presentation

The successful synthesis and labeling of the peptide can be quantified and summarized. While specific yields are sequence-dependent, typical values are provided for reference.

Table 1: Synthesis and Labeling Yields (Example)

ParameterTypical Value/Method
SPPS Coupling Efficiency >99% per step (monitored by Kaiser test)
Overall Crude Peptide Yield 50-70% (sequence dependent)
Purity of Crude Peptide 60-80% (determined by RP-HPLC)
Labeling Efficiency 80-95% (determined by RP-HPLC peak integration)
Purity of Labeled Peptide >95% (determined by RP-HPLC)

Table 2: Photophysical Properties of Common Amine-Reactive Dyes

FluorophoreExcitation (nm)Emission (nm)Quantum YieldExtinction Coefficient (M⁻¹cm⁻¹)
FITC 4945180.92~75,000
5-FAM, SE 4925170.93~83,000
TAMRA, SE 5575830.1~91,000
Cy3, NHS Ester 5555700.31150,000
Cy5, NHS Ester 6506700.28250,000
Alexa Fluor 488, NHS Ester 4955190.92~73,000
Alexa Fluor 555, NHS Ester 5555650.1~150,000
Alexa Fluor 647, NHS Ester 6506680.33~270,000

Data compiled from various commercial and literature sources.[1][8]

Visualizations

Workflow for Synthesis and Labeling of a Fluorescent Peptide

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Labeling Fluorescent Labeling cluster_Purification Purification & Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Fmoc-Aph(Boc)-OH) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Elongation Repeat for each Amino Acid Wash1->Elongation Deprotection2 Final Fmoc Deprotection Wash1->Deprotection2 Elongation->Deprotection1 Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection2->Cleavage Dissolve Dissolve Crude Peptide Cleavage->Dissolve AddDye Add Amine-Reactive Dye Dissolve->AddDye Incubate Incubation AddDye->Incubate Quench Quench Reaction Incubate->Quench HPLC RP-HPLC Purification Quench->HPLC Analysis Mass Spectrometry & Fluorometry HPLC->Analysis Lyophilize Lyophilization Analysis->Lyophilize FinalProduct Fluorescently Labeled Peptide Lyophilize->FinalProduct

Caption: Workflow for the synthesis and labeling of a fluorescent peptide.

Signaling Pathway Example: FRET-Based Protease Assay

FRET_Assay cluster_peptide FRET Peptide Substrate cluster_products Cleavage Products cluster_signal Signal Generation Peptide Intact Peptide (Donor & Quencher in Proximity) Donor Donor Fluorophore (e.g., on Aph) Quencher Quencher (e.g., on Lys) Cleavage Peptide Cleavage Peptide->Cleavage Substrate Protease Protease Protease->Cleavage Enzyme Fragment1 Fragment 1 (with Donor) Cleavage->Fragment1 Fragment2 Fragment 2 (with Quencher) Cleavage->Fragment2 NoFRET FRET Disrupted Fragment1->NoFRET Fragment2->NoFRET Fluorescence Fluorescence Signal Increases NoFRET->Fluorescence

Caption: FRET-based protease assay using a fluorescently labeled peptide.

Conclusion

The use of 4-Amino-L-phenylalanine provides a robust and precise method for the site-specific fluorescent labeling of peptides. This technique combines the strategic advantages of unnatural amino acid incorporation with the efficiency of amine-reactive dye chemistry. The resulting well-defined, stable peptide conjugates are superior tools for quantitative and high-resolution fluorescence-based studies, empowering researchers in basic science and drug development to probe biological systems with greater accuracy.

References

Application Notes and Protocols: 4-Amino-L-phenylalanine for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-L-phenylalanine (pAF) is a non-canonical amino acid that serves as a versatile tool for the site-specific modification of proteins. Its unique aromatic side chain containing a primary amino group allows for a variety of bioorthogonal conjugation reactions. This enables the precise introduction of probes, drugs, or other moieties into a protein of interest, facilitating research in drug development, protein function, and cellular imaging. This document provides detailed application notes and experimental protocols for the incorporation of pAF and its derivatives into proteins and their subsequent modification.

The genetic incorporation of pAF is typically achieved through amber codon suppression, utilizing an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1] Once incorporated, the aniline (B41778) side chain of pAF can be chemoselectively modified. While the amino group itself can be a target for modifications like diazotization[2], a more common strategy involves using derivatives of pAF, such as p-acetyl-L-phenylalanine (pAcF) or p-azido-L-phenylalanine (pAzF), to introduce ketone or azide (B81097) handles, respectively. These handles allow for highly specific ligation chemistries like oxime ligation and click chemistry.[1][3]

Key Applications
  • Fluorescent Labeling: Site-specific attachment of fluorescent dyes for imaging and biophysical studies.[1]

  • Drug Conjugation: Development of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio.

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to improve protein stability and pharmacokinetics.[3]

  • Surface Immobilization: Tethering proteins to solid supports for assays and diagnostics.[3][4]

  • Probing Protein-Protein Interactions: Introduction of cross-linkers or probes to study molecular interactions.

Quantitative Data Summary

The efficiency of unnatural amino acid incorporation and subsequent labeling can vary depending on the protein, the specific UAA, and the expression system. The following tables summarize key quantitative data from relevant studies.

Table 1: Protein Yield and Incorporation Efficiency

Unnatural Amino AcidProteinExpression SystemYieldSuppression EfficiencyReference
p-acetyl-L-phenylalanine (pAcF)Green Fluorescent Protein (GFP)Cell-free>500 µg/mL55%[5]
p-benzoyl-L-phenylalanine (pBpa)Green Fluorescent Protein (GFP)Cell-free~120% of wild type-[5]
p-Iodo-L-phenylalanine (pIPhe)Green Fluorescent Protein (GFP)Cell-free~50% of wild type-[5]
Biphenyl-phenylalanine analoguesDihydrofolate reductase (DHFR)In vitro transcription-translation-31-54%[6]
p-azido-L-phenylalanine (pAzF)-E. coli--[4]

Table 2: Kinetics of Oxime Ligation for Protein Modification

Reaction ComponentsCatalystpHSecond-Order Rate Constant (M⁻¹s⁻¹)Fold Rate Enhancement (vs. uncatalyzed)Reference
Aromatic aldehyde + Aminooxyacetyl groupAniline7.410¹ - 10³-[7]
Aldehyde-labeled GFP + Aminooxy-dansylm-phenylenediamine (B132917) (mPDA)7.0->100[8]
Aldehyde-labeled protein + Aminooxy-PEGp-phenylenediamine (pPDA) (2 mM)7.0-120 (vs. uncatalyzed), 20 (vs. aniline)[9]

Experimental Workflows and Logical Relationships

The overall process for site-specific protein modification using pAF or its derivatives involves two main stages: genetic incorporation of the unnatural amino acid, followed by a chemical modification step.

experimental_workflow cluster_incorporation Genetic Incorporation cluster_modification Chemical Modification Plasmid Preparation 1. Prepare expression plasmid (gene with TAG codon) 2. Prepare pEVOL plasmid (tRNA/synthetase) Co-transformation Co-transform E. coli with both plasmids Plasmid Preparation->Co-transformation Protein Expression Induce expression in media containing the unnatural amino acid Co-transformation->Protein Expression Purification Purify the expressed protein Protein Expression->Purification Ligation Reaction Perform oxime ligation, click chemistry, etc. Purification->Ligation Reaction Modified Protein Purification of Conjugate Remove excess reagents Ligation Reaction->Purification of Conjugate Characterization Confirm modification by MS, SDS-PAGE, etc. Purification of Conjugate->Characterization

Caption: General workflow for site-specific protein modification.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Acetyl-L-phenylalanine (pAcF) in E. coli

This protocol is adapted from methods described for the incorporation of unnatural amino acids using the pEVOL plasmid system.[4]

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the protein of interest with a TAG (amber) codon at the desired modification site.

  • pEVOL-pAcF plasmid (contains the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pAcF).

  • p-Acetyl-L-phenylalanine (pAcF)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Isopropyl-β-D-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Co-transform competent E. coli BL21(DE3) cells with the expression plasmid for your protein of interest and the pEVOL-pAcF plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB broth containing antibiotics. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add p-acetyl-L-phenylalanine to a final concentration of 1 mM (from a stock solution).

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[4]

  • Continue to shake the culture overnight at 30°C.

  • Harvest the cells by centrifugation.

  • Purify the pAcF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

Protocol 2: Aniline-Catalyzed Oxime Ligation for Protein Labeling

This protocol describes the labeling of a protein containing a p-acetylphenylalanine residue with an aminooxy-functionalized probe. This procedure is based on established methods for aniline-catalyzed oxime ligation.[3][8]

Materials:

  • Purified protein containing pAcF (5-100 µM)

  • Aminooxy-functionalized probe (e.g., aminooxy-PEG, aminooxy-fluorophore)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • Aniline or m-phenylenediamine (mPDA) stock solution (0.5 M in 0.3 M phosphate buffer, pH 7.0)[3]

  • DMSO (for dissolving hydrophobic probes)

Procedure:

  • Prepare a reaction mixture containing the pAcF-incorporated protein at a final concentration of 10-50 µM in 100 mM phosphate buffer, pH 7.0.

  • Add the aminooxy-functionalized probe to the reaction mixture. A 3 to 10-fold molar excess of the probe over the protein is recommended. If the probe is dissolved in DMSO, ensure the final DMSO concentration does not exceed 5%.

  • Initiate the ligation reaction by adding the aniline or mPDA catalyst to a final concentration of 25-100 mM from the stock solution.[3]

  • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Once the reaction is complete, remove the excess probe and catalyst using a desalting column or dialysis.

  • Confirm the successful conjugation and determine the labeling efficiency using mass spectrometry.

oxime_ligation_pathway Protein_pAcF Protein-pAcF (Ketone) Schiff_Base Intermediate (Schiff Base) Protein_pAcF->Schiff_Base Aniline Aniline Catalyst Aniline->Schiff_Base Probe_Aminooxy Probe-ONH2 (Aminooxy) Oxime_Product Protein-Probe Conjugate (Oxime bond) Probe_Aminooxy->Oxime_Product Schiff_Base->Aniline Regenerated Schiff_Base->Oxime_Product Water H2O Oxime_Product->Water

Caption: Catalytic cycle of aniline in oxime ligation.

Protocol 3: Diazotization of 4-Amino-L-phenylalanine for Bioconjugation

The primary amine of pAF can be converted to a reactive diazonium salt, which can then couple to electron-rich amino acid side chains like tyrosine and histidine. This method is based on classical diazotization chemistry.[2][10]

Materials:

  • Purified protein containing pAF

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), ice-cold

  • Target molecule for coupling (e.g., a phenolic compound)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8-9 for coupling)

Procedure:

  • Diazotization (must be performed on ice):

    • Dissolve the pAF-containing protein in ice-cold 0.5 M HCl.

    • Slowly add a pre-chilled solution of sodium nitrite (1.2 equivalents relative to pAF sites) while stirring.

    • Continue stirring on ice for 15-30 minutes. The formation of the diazonium salt is often accompanied by a slight color change.

  • Azo-Coupling:

    • In a separate tube, dissolve the target molecule in a suitable buffer (e.g., borate buffer, pH 8-9).

    • Slowly add the freshly prepared diazonium salt solution to the target molecule solution.

    • Allow the reaction to proceed at 4°C for 1-2 hours. A colored azo-compound will form if the reaction is successful.

  • Purification:

    • Purify the modified protein from excess reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the modification by UV-Vis spectroscopy (azo compounds have characteristic absorbance in the visible range) and mass spectrometry.

diazotization_pathway pAF_Protein Protein-pAF (Aromatic Amine) Diazonium_Salt Diazonium Salt Intermediate pAF_Protein->Diazonium_Salt + Azo_Conjugate Azo-Coupled Protein Conjugate Diazonium_Salt->Azo_Conjugate + Target_Residue Target Residue (e.g., Tyrosine) Target_Residue->Azo_Conjugate Reagents NaNO2, HCl (0°C) Reagents->Diazonium_Salt

Caption: Pathway for pAF modification via diazotization.

Safety Precautions
  • When working with diazotization reactions, be aware that diazonium salts can be unstable and potentially explosive, especially when dry. Always perform these reactions in solution and at low temperatures.

  • Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

4-Amino-L-phenylalanine and its derivatives provide a powerful platform for the site-specific modification of proteins. By combining genetic code expansion with bioorthogonal chemistry, researchers can create precisely engineered proteins for a wide range of applications in basic science and therapeutic development. The protocols outlined above provide a starting point for utilizing this versatile technology. Optimization of reaction conditions may be necessary for specific proteins and probes.

References

Applications of 4-Amino-L-phenylalanine and its Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-L-phenylalanine, a non-proteinogenic amino acid, and its derivatives are emerging as valuable tools in the field of neurological disorder research. While research on 4-Amino-L-phenylalanine itself is still developing, its structural analogues and its utility as a building block for therapeutic peptides are showing significant promise. This document provides an overview of the current applications, quantitative data from key studies, and detailed experimental protocols for the use of 4-Amino-L-phenylalanine and its derivatives in the investigation and potential treatment of neurological conditions such as stroke, epilepsy, and Alzheimer's disease.

The primary mechanisms of action for these compounds revolve around the modulation of excitatory neurotransmission and the inhibition of pathological protein aggregation. Halogenated derivatives have demonstrated neuroprotective effects by attenuating glutamatergic synaptic transmission, a key pathway in excitotoxic neuronal injury. Furthermore, the incorporation of modified phenylalanine residues into synthetic peptides is a promising strategy to combat the formation of amyloid-β plaques, a hallmark of Alzheimer's disease.

These application notes and protocols are intended to provide researchers with the necessary information to design and execute experiments utilizing these novel compounds, thereby fostering further advancements in the development of therapeutics for debilitating neurological disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on L-phenylalanine derivatives, highlighting their neuroprotective and anticonvulsant properties.

Table 1: In Vitro Neuroprotective Effects of Halogenated L-Phenylalanine Derivatives

CompoundAssayModelKey FindingIC50 ValueReference
3,5-diiodo-L-tyrosine (DIT)Depression of AMPA/kainate receptor-mediated mEPSC frequencyRat Cultured NeuronsAttenuation of glutamatergic synaptic transmission104.6 ± 14.1 µmol/L[1]
3,5-dibromo-L-tyrosine (DBrT)Depression of AMPA/kainate receptor-mediated mEPSC frequencyRat Cultured NeuronsAttenuation of glutamatergic synaptic transmission127.5 ± 13.3 µmol/L[1]

Table 2: In Vivo Neuroprotective Effects of 3,5-dibromo-L-tyrosine (DBrT) in a Rat Model of Stroke

CompoundModelOutcome MeasureResult (% of control)Reference
3,5-dibromo-L-tyrosine (DBrT)Transient Middle Cerebral Artery Occlusion (MCAO)Brain Infarct Volume52.7 ± 14.1%[1][2]
3,5-dibromo-L-tyrosine (DBrT)Transient Middle Cerebral Artery Occlusion (MCAO)Neurological Deficit Score57.1 ± 12.0%[1][2]

Table 3: Anticonvulsant Activity of a Phenylalanine-Based AMPA Receptor Antagonist

CompoundTestAnimal ModelEfficacyReference
Phenylalanine Derivative 16-Hz Psychomotor Seizure TestMouseShowed anticonvulsant properties[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glutamatergic Synaptic Transmission and its Modulation

The diagram below illustrates the key components of a glutamatergic synapse and highlights the sites of action for L-phenylalanine and its neuroprotective derivatives. These compounds can interfere with the binding of glutamate (B1630785) to its receptors (NMDA and AMPA/kainate) and reduce the presynaptic release of glutamate, thereby dampening excessive excitatory signaling that leads to neurotoxicity.

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor AMPA/Kainate Receptor AMPA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Glutamate->NMDA_Receptor Glutamate->AMPA_Receptor Phe_Derivative L-Phe Derivatives (e.g., DBrT, DIT) Phe_Derivative->Glutamate_Release Inhibits Phe_Derivative->NMDA_Receptor Competes with Glycine Binding Phe_Derivative->AMPA_Receptor Competes with Glutamate Binding

Caption: Modulation of glutamatergic synapse by L-phenylalanine derivatives.

Workflow for In Vitro Neuroprotection Assay

This workflow outlines the key steps for assessing the neuroprotective effects of 4-Amino-L-phenylalanine derivatives against excitotoxicity in neuronal cell cultures.

In_Vitro_Neuroprotection_Workflow start Start culture_neurons Culture Primary Neurons (e.g., cortical or hippocampal) start->culture_neurons induce_injury Induce Excitotoxic Injury (e.g., Oxygen-Glucose Deprivation or Glutamate exposure) culture_neurons->induce_injury treat_compound Treat with 4-Amino-L-phenylalanine Derivative (e.g., DBrT) induce_injury->treat_compound assess_viability Assess Cell Viability (e.g., LDH assay, MTT assay) treat_compound->assess_viability analyze_data Analyze Data and Determine Neuroprotection assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for assessing in vitro neuroprotection.

Peptide Synthesis and Aggregation Inhibition Workflow for Alzheimer's Disease Research

The following diagram illustrates the process of synthesizing peptides containing modified phenylalanine and evaluating their ability to inhibit amyloid-β fibril formation.

Peptide_Synthesis_Aggregation_Workflow start Start peptide_synthesis Solid-Phase Peptide Synthesis with Modified Phenylalanine start->peptide_synthesis cleavage_purification Cleavage from Resin and Purification (HPLC) peptide_synthesis->cleavage_purification characterization Peptide Characterization (Mass Spectrometry) cleavage_purification->characterization aggregation_assay In Vitro Amyloid-β Aggregation Assay (e.g., ThT fluorescence) characterization->aggregation_assay incubation Incubate Amyloid-β with and without Synthetic Peptide aggregation_assay->incubation measure_fibrils Measure Fibril Formation Over Time incubation->measure_fibrils analyze_inhibition Analyze Inhibition of Amyloid-β Aggregation measure_fibrils->analyze_inhibition end End analyze_inhibition->end

Caption: Workflow for peptide-based inhibition of amyloid-β aggregation.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Primary Neuronal Cultures

Objective: To evaluate the neuroprotective efficacy of a 4-Amino-L-phenylalanine derivative against oxygen-glucose deprivation (OGD)-induced neuronal injury.

Materials:

  • Primary cortical or hippocampal neurons from embryonic rats or mice

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Deoxygenated glucose-free balanced salt solution (BSS)

  • Test compound (e.g., 3,5-dibromo-L-tyrosine) dissolved in a suitable vehicle

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

Procedure:

  • Cell Culture: Plate primary neurons in 96-well plates coated with poly-L-lysine at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro (DIV).

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells twice with deoxygenated glucose-free BSS.

    • Add fresh deoxygenated glucose-free BSS to each well.

    • Place the plate in a hypoxic chamber for 60-90 minutes at 37°C.

  • Treatment:

    • Following OGD, replace the medium with fresh, oxygenated Neurobasal medium containing glucose.

    • Add the test compound at various concentrations to the designated wells. Include a vehicle control group.

  • Incubation: Incubate the cells for 24 hours under normoxic conditions (95% air, 5% CO2) at 37°C.

  • Assessment of Cell Viability:

    • After 24 hours, collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to quantify LDH release, which is an indicator of cell death.

  • Data Analysis:

    • Calculate the percentage of neuroprotection relative to the vehicle-treated OGD group.

    • Determine the EC50 value of the test compound.

Protocol 2: In Vivo Evaluation of Neuroprotection in a Rodent Model of Stroke

Objective: To assess the in vivo efficacy of a 4-Amino-L-phenylalanine derivative in reducing brain injury following transient middle cerebral artery occlusion (MCAO).

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 4-0 nylon suture with a silicon-coated tip

  • Test compound (e.g., 3,5-dibromo-L-tyrosine) formulated for intravenous or intraperitoneal administration

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Neurological deficit scoring system

Procedure:

  • Animal Surgery (MCAO):

    • Anesthetize the rat and perform a midline neck incision.

    • Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert the nylon suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

    • After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Treatment:

    • Administer the test compound or vehicle at a predetermined time point (e.g., at the onset of reperfusion).

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate the neurological deficit score using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • Following neurological assessment, euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution for 30 minutes at 37°C.

    • Image the stained sections and quantify the infarct volume (pale area) and total brain volume using image analysis software.

  • Data Analysis:

    • Compare the neurological deficit scores and infarct volumes between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Synthesis and Evaluation of Amyloid-β Aggregation Inhibitors

Objective: To synthesize a peptide containing a modified phenylalanine and assess its ability to inhibit the aggregation of amyloid-β (1-42).

Materials:

  • Fmoc-protected amino acids, including the desired modified phenylalanine (e.g., N-methyl-L-phenylalanine)

  • Solid-phase peptide synthesis resin (e.g., Rink amide resin)

  • Reagents for solid-phase peptide synthesis (coupling agents, deprotection solutions)

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for peptide characterization

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • 96-well black plates with a clear bottom

  • Plate reader with fluorescence capabilities

Procedure:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on the solid support using standard Fmoc-based solid-phase peptide synthesis protocols.[4]

    • Incorporate the modified phenylalanine at the desired position in the peptide chain.

  • Cleavage and Purification:

    • Cleave the synthesized peptide from the resin using a cleavage cocktail.[4]

    • Precipitate the peptide with cold diethyl ether.[4]

    • Purify the crude peptide using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[4]

  • Thioflavin T (ThT) Aggregation Assay:

    • Prepare solutions of amyloid-β (1-42) and the synthetic peptide inhibitor in an appropriate buffer (e.g., phosphate (B84403) buffer).

    • In a 96-well plate, mix amyloid-β (1-42) (final concentration ~10 µM) with varying concentrations of the peptide inhibitor. Include a control with amyloid-β (1-42) alone.

    • Add ThT to each well (final concentration ~10 µM).

    • Incubate the plate at 37°C with intermittent shaking.

    • Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time using a plate reader. An increase in fluorescence indicates fibril formation.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each condition.

    • Determine the extent of inhibition of amyloid-β aggregation by the synthetic peptide at different concentrations.

    • Calculate the IC50 value for the inhibition of aggregation if possible.

References

Application Notes and Protocols: The Role of 4-Amino-L-phenylalanine in Cancer Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a heightened metabolic rate to sustain their rapid proliferation, leading to an increased demand for essential nutrients, including amino acids. This metabolic reprogramming presents a unique therapeutic window for the targeted delivery of anticancer agents. 4-Amino-L-phenylalanine, a non-proteinogenic amino acid derivative of L-phenylalanine, serves as a valuable building block in the synthesis of novel cancer therapeutics. Its structural similarity to L-phenylalanine allows it to be recognized by overexpressed amino acid transporters on cancer cells, facilitating the targeted delivery of cytotoxic payloads. These application notes provide a comprehensive overview of the role of 4-Amino-L-phenylalanine in the development of cancer therapeutics, including its mechanism of action, synthesis of derivatives, and relevant experimental protocols.

Rationale for Targeting Amino Acid Metabolism in Cancer

Cancer cells upregulate the expression of various nutrient transporters to meet their high metabolic demands. Among these, the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is frequently overexpressed in a wide range of human cancers and is associated with poor prognosis.[1][2] LAT1 is a sodium-independent antiporter that mediates the cellular uptake of large neutral amino acids, such as leucine, isoleucine, and phenylalanine, which are crucial for protein synthesis and cell growth.[1][3] The elevated expression of LAT1 in tumor cells compared to normal tissues makes it an attractive target for cancer-specific drug delivery.[1][4] Molecules that mimic the structure of natural amino acids can be selectively transported into cancer cells via LAT1, acting as "Trojan horses" to deliver cytotoxic agents.[4]

4-Amino-L-phenylalanine as a Versatile Synthetic Scaffold

4-Amino-L-phenylalanine is not typically used as a standalone anticancer agent but rather as a versatile scaffold for the synthesis of more complex and potent therapeutic molecules.[5][6] Its primary amine group on the phenyl ring provides a reactive handle for chemical modification, allowing for the attachment of various pharmacophores, including cytotoxic drugs, imaging agents, and targeting moieties.

Synthesis of Bioactive Derivatives

Researchers have successfully synthesized and evaluated a variety of anticancer compounds derived from L-phenylalanine and its analogs, including those incorporating the 4-amino-L-phenylalanine backbone. These derivatives often exhibit enhanced cytotoxicity and selectivity towards cancer cells.

Examples of 4-Amino-L-phenylalanine Derivatives in Cancer Research:

  • 4-Aminoquinoline (B48711) Derivatives: Novel 4-aminoquinoline derivatives incorporating a phenylalanine methyl ester moiety have been synthesized and have demonstrated potent anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines with low toxicity to normal cells.[7]

  • Dipeptide Derivatives: Dipeptide derivatives of L-phenylalanine have shown inhibitory effects on leukemia and prostate cancer cell lines.[8]

  • Radiolabeled Analogs: The iodinated derivative, 4-iodo-L-phenylalanine (B157217), has been investigated for both imaging and systemic radiotherapy of gliomas, leveraging its uptake by LAT1.[9][10][11][12][13][14]

Quantitative Data on Anticancer Activity of Phenylalanine Derivatives

The following table summarizes the in vitro cytotoxicity of representative L-phenylalanine derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
4d 4-AminoquinolineA549 (Lung)2.15 ± 0.12[7]
4e 4-AminoquinolineA549 (Lung)1.89 ± 0.09[7]
4d 4-AminoquinolineMCF-7 (Breast)3.45 ± 0.18[7]
4e 4-AminoquinolineMCF-7 (Breast)2.98 ± 0.15[7]
HXL131 L-Phenylalanine DipeptidePC3 (Prostate)5.15 ± 0.22[15]
Compound 4a 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)1.25[16]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which 4-Amino-L-phenylalanine-based therapeutics enter cancer cells is through the LAT1 transporter. Once inside, the cytotoxic payload can exert its effect through various mechanisms, such as inducing apoptosis, causing DNA damage, or inhibiting critical cellular processes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4APhe_Drug 4-Amino-L-phenylalanine -Drug Conjugate LAT1 LAT1 Transporter 4APhe_Drug->LAT1 Uptake 4APhe_Drug_Internal 4-Amino-L-phenylalanine -Drug Conjugate LAT1->4APhe_Drug_Internal Drug_Release Drug Release 4APhe_Drug_Internal->Drug_Release Cytotoxicity Cytotoxicity (e.g., Apoptosis, DNA Damage) Drug_Release->Cytotoxicity

Caption: Uptake of a 4-Amino-L-phenylalanine-drug conjugate via the LAT1 transporter.

Experimental Protocols

Protocol 1: General Synthesis of a 4-Amino-L-phenylalanine Dipeptide Derivative

This protocol provides a general method for the synthesis of a dipeptide derivative, which can be adapted for various research applications.

Materials:

  • 4-Amino-L-phenylalanine

  • N-protected amino acid (e.g., Boc-glycine)

  • Coupling agents (e.g., DCC, HOBt)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Protection of 4-Amino-L-phenylalanine: Protect the alpha-amino group of 4-Amino-L-phenylalanine with a suitable protecting group (e.g., Boc anhydride).

  • Coupling Reaction: a. Dissolve the N-protected amino acid and the protected 4-Amino-L-phenylalanine in an appropriate solvent (e.g., DMF). b. Add the coupling agents (e.g., DCC and HOBt) to the reaction mixture at 0°C. c. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: a. Filter the reaction mixture to remove the precipitated urea (B33335) byproduct. b. Evaporate the solvent under reduced pressure. c. Purify the crude product by column chromatography on silica gel.

  • Deprotection: a. Dissolve the purified dipeptide in a suitable solvent (e.g., DCM). b. Add the deprotection agent (e.g., TFA) and stir at room temperature for 1-2 hours. c. Evaporate the solvent to obtain the final dipeptide derivative.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the anticancer activity of synthesized 4-Amino-L-phenylalanine derivatives.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Normal cell line (for toxicity comparison)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Synthesized 4-Amino-L-phenylalanine derivative

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-Amino-L-phenylalanine derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development of a novel anticancer therapeutic based on 4-Amino-L-phenylalanine.

Experimental_Workflow Start Hypothesis: 4-APhe derivatives as cancer therapeutics Synthesis Synthesis of 4-APhe Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Evaluation: Cytotoxicity (MTT Assay) Mechanism of Action Characterization->InVitro DataAnalysis Data Analysis & Lead Identification InVitro->DataAnalysis InVivo In Vivo Studies: (Xenograft Models) DataAnalysis->InVivo Promising Leads Preclinical Preclinical Development InVivo->Preclinical End Clinical Trials Preclinical->End

Caption: Workflow for developing 4-Amino-L-phenylalanine-based cancer therapeutics.

Conclusion

4-Amino-L-phenylalanine is a promising and versatile building block in the design and synthesis of novel cancer therapeutics. By leveraging the overexpressed LAT1 transporter on cancer cells, derivatives of 4-Amino-L-phenylalanine can be selectively delivered to tumors, enhancing their therapeutic efficacy while potentially reducing systemic toxicity. The continued exploration of new synthetic strategies and the evaluation of novel derivatives will undoubtedly contribute to the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for Polypeptide Hydrogels based on 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of polypeptide hydrogels formulated from poly(4-Amino-L-phenylalanine) (P4APhe). These hydrogels are promising biomaterials for a range of applications, including drug delivery and tissue engineering, owing to their biocompatibility, biodegradability, and tunable mechanical properties.

Introduction

Polypeptides derived from the non-canonical amino acid 4-Amino-L-phenylalanine (4APhe) have garnered significant interest. Unlike conventional aromatic poly(amino acids) such as poly(L-phenylalanine), P4APhe exhibits good water solubility.[1][2][3] High molecular weight P4APhe can form hydrogels in situ upon swelling in solvents.[1][2][3] This gelation is driven by the self-assembly of polypeptide chains into crystalline β-sheet domains, which act as physical cross-linking points.[1][2][3] Furthermore, copolymers of 4APhe with other amino acids, like L-lysine, can exhibit pH-responsive gelling behavior, making them intelligent materials for controlled release applications.[1][2][3]

This document outlines the necessary protocols for synthesizing P4APhe, forming it into a hydrogel, characterizing its properties, and utilizing it in a model drug release application.

Synthesis of Poly(4-Amino-L-phenylalanine) Hydrogel

The synthesis of P4APhe hydrogels involves a multi-step process starting from the 4APhe amino acid. The general workflow includes the protection of the amino groups, synthesis of the N-carboxyanhydride (NCA) monomer, ring-opening polymerization to obtain the protected polypeptide, followed by deprotection and hydrogel formation.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Hydrogel Formation A 4-Amino-L-phenylalanine B Protection of Amino Groups (e.g., with Cbz) A->B C N-carboxyanhydride (NCA) Formation using Phosgene (B1210022) B->C D Ring-Opening Polymerization of NCA Monomer C->D E Protected Polypeptide (e.g., P(Z-4APhe)) D->E F Deprotection of Side Chains (e.g., using HBr/TFA) E->F G Purification (Dialysis) F->G H Self-Assembly into Hydrogel (P4APhe) G->H

Caption: Overall workflow for the synthesis of P4APhe hydrogel.
Experimental Protocol: Synthesis of Poly(4-carbobenzyloxyamino-L-phenylalanine)

This protocol is adapted from the synthesis of high molecular weight polypeptides via NCA polymerization.[2][4]

Materials:

  • 4-Amino-L-phenylalanine (4APhe) HCl salt

  • Benzyloxycarbonyl chloride (Cbz-Cl)

  • 1,4-Dioxane (B91453)

  • Acetic acid (AcOH)

  • Phosgene (20% in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Co(PMe3)4 initiator

  • Anhydrous Dimethylacetamide (DMAc)

Procedure:

  • Protection of 4APhe:

    • Dissolve 4APhe HCl salt in 10% aqueous acetic acid.

    • Add a solution of Cbz-Cl in 1,4-dioxane dropwise while stirring.

    • Continue stirring at room temperature for 24 hours.

    • Collect the precipitate of 4-carbobenzyloxyamino-L-phenylalanine (Z-4APhe) by filtration, wash with water, and dry under vacuum.[2][4]

  • Synthesis of Z-4APhe-NCA:

    • Suspend the dried Z-4APhe in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.

    • Add two equivalents of 20% phosgene in toluene (B28343) solution.

    • Gradually heat the reaction mixture to 50°C and stir for 2 hours until the solution becomes clear.

    • Remove the solvents under vacuum to obtain a white solid.

    • Recrystallize the solid three times from anhydrous THF/hexane (3/10, v/v) to yield pure Z-4APhe-NCA crystals.[4]

  • Polymerization of Z-4APhe-NCA:

    • In a glove box, dissolve the Z-4APhe-NCA monomer in anhydrous DMAc/THF solvent mixture.

    • Add the Co(PMe3)4 initiator at a specific monomer-to-initiator (M/I) ratio (e.g., 80:1).

    • Seal the reaction vessel and stir at room temperature. The polymerization time can range from 6 to 11 days depending on the M/I ratio.[4]

    • Monitor the consumption of NCA using FTIR by observing the disappearance of the anhydride (B1165640) peaks (~1854 cm⁻¹ and 1779 cm⁻¹).

    • Precipitate the resulting polymer, poly(4-carbobenzyloxyamino-L-phenylalanine) (PZ4APhe), in an excess of methanol, filter, and dry under vacuum.

Experimental Protocol: Deprotection and Hydrogel Formation
  • Deprotection of PZ4APhe:

    • Dissolve the dried PZ4APhe in a suitable solvent (e.g., trifluoroacetic acid - TFA).

    • Add a deprotecting agent such as 30% hydrogen bromide (HBr) in acetic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Precipitate the deprotected poly(4-Amino-L-phenylalanine) (P4APhe) by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration and wash it multiple times with diethyl ether.

  • Purification and Hydrogel Formation:

    • Dissolve the crude P4APhe in deionized water.

    • Purify the polymer solution by dialysis against deionized water for 2-3 days using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa).

    • Lyophilize the purified P4APhe solution to obtain a dry powder.

    • To form the hydrogel, dissolve the lyophilized P4APhe powder in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a desired concentration (e.g., 5-10 wt%).

    • Allow the solution to stand at room temperature or 37°C. Gelation will occur in situ as the polymer chains self-assemble.[1][2][3]

Characterization of P4APhe Hydrogels

Rheological Properties

Rheology is used to determine the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and gelation kinetics.

Protocol: Rheological Measurement [1][5][6]

  • Sample Preparation: Place the P4APhe solution onto the rheometer plate immediately after preparation.

  • Instrument Setup: Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter) and a gap of 500 µm.[3]

  • Time Sweep:

    • Monitor the evolution of storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at 37°C.

    • The gelation point is typically identified as the time when G' becomes greater than G''.

  • Frequency Sweep:

    • Once the gel has formed and reached equilibrium, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (LVR).

    • A stable gel will show G' largely independent of frequency and significantly higher than G''.

  • Strain Sweep:

    • Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency (e.g., 1 Hz) to determine the LVR, which is the range of strain where G' and G'' are constant.

ParameterTypical Value (Example from Peptide Hydrogels)Reference
Storage Modulus (G')10² - 10⁴ Pa[7]
Gelation Time3 - 20 minutes[6]
Linear Viscoelastic Region0.1% - 10% strain[2][5]
Morphological Characterization

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the nanofibrous network structure of the hydrogel.

Protocol: TEM Sample Preparation

  • Apply a small amount of the diluted hydrogel solution onto a carbon-coated copper grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Blot off the excess solution using filter paper.

  • (Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid for 30-60 seconds to enhance contrast.

  • Blot off the excess staining solution and allow the grid to air dry completely before imaging.

Application: In Vitro Drug Release

P4APhe hydrogels can serve as a depot for the sustained release of therapeutic molecules. The following is a general protocol for an in vitro drug release study.

G A Prepare P4APhe solution with therapeutic drug B Induce Gelation (e.g., at 37°C) A->B C Add release buffer (e.g., PBS) on top of hydrogel B->C D Incubate at 37°C C->D E Sample buffer at pre-determined time points D->E F Quantify drug concentration (e.g., using UV-Vis or HPLC) E->F G Plot cumulative release vs. time F->G

Caption: Experimental workflow for an in vitro drug release study.

Protocol: Protein Release Study [8][9]

  • Hydrogel Preparation with Model Drug:

    • Dissolve lyophilized P4APhe powder in a solution containing the model drug (e.g., bovine serum albumin - BSA, or doxorubicin) to the desired final concentrations.

    • For example, prepare a 500 µL hydrogel with 5 wt% P4APhe and 1 mg/mL BSA.

    • Transfer the solution to a vial or a well plate and incubate at 37°C to form the hydrogel.

  • Release Study:

    • Once the gel is formed, carefully add a known volume of release buffer (e.g., 1 mL of PBS, pH 7.4) on top of the hydrogel.

    • Place the vials in an incubator at 37°C with gentle shaking.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), collect an aliquot (e.g., 100 µL) of the release buffer.

    • Replenish with an equal volume of fresh, pre-warmed release buffer to maintain a constant sink volume.

  • Quantification:

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method. For proteins, a Bradford or BCA protein assay can be used. For small molecule drugs, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) is appropriate.

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug initially loaded.

Model ProteinMolecular Weight (kDa)Isoelectric Point (pI)Example Cumulative Release (72h)Reference
Ribonuclease A13.79.6~60%[8][9]
Trypsin Inhibitor20.14.5~45%[8][9]
Bovine Serum Albumin (BSA)66.54.7~30%[8][9]
Immunoglobulin G (IgG)1506.4 - 7.2~20%[8][9]

Note: The release data is from a study using Fmoc-F5-Phe-DAP hydrogels and is provided as a representative example of how protein properties can influence release kinetics from peptide-based hydrogels.[8][9]

Mechanism of Action: Cellular Uptake for Drug Delivery

When P4APhe hydrogels are used for drug delivery, the released drug-loaded nanoparticles or the drug molecules themselves need to be taken up by target cells. A common mechanism for the internalization of nanoparticles is endocytosis.

G cluster_0 Extracellular Space cluster_1 Cellular Interior Hydrogel P4APhe Hydrogel Depot Drug Released Drug/ Nanoparticle Hydrogel->Drug Sustained Release Endosome Early Endosome Drug->Endosome Endocytosis (e.g., Clathrin-mediated) Lysosome Lysosome Endosome->Lysosome Maturation Target Intracellular Target (e.g., nucleus, ribosome) Lysosome->Target Drug Release & Action Membrane Cell Membrane

Caption: A potential pathway for the cellular uptake of drugs released from a P4APhe hydrogel.

This diagram illustrates a generalized pathway where the hydrogel serves as an extracellular depot. The released therapeutic agent is internalized by the cell via an endocytic pathway, eventually releasing its payload inside the cell to interact with its molecular target. The cationic nature of P4APhe at physiological pH may facilitate interaction with the negatively charged cell membrane, potentially influencing the uptake mechanism.

Conclusion

Hydrogels derived from 4-Amino-L-phenylalanine offer a versatile platform for biomedical applications. The protocols provided herein offer a framework for their synthesis, characterization, and evaluation in a drug delivery context. The tunable properties of these hydrogels, including their stiffness and pH-responsiveness, make them a subject of ongoing research and development for advanced therapeutic systems.

References

Application Notes and Protocols for 4-Amino-L-phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing coupling reactions with 4-Amino-L-phenylalanine, a non-canonical amino acid of significant interest in peptide synthesis and drug development.[1] The protocols focus on the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology, which offers high efficiency and versatility.[2][3]

Introduction

4-Amino-L-phenylalanine (L-4-Aph) is a derivative of phenylalanine containing an amino group on the phenyl ring. This additional functional group makes it a valuable building block for synthesizing peptides with novel properties, including enhanced biological activity, modified structural characteristics, and the potential for further chemical modification or conjugation.[1][4]

To ensure selective amide bond formation at the α-amino group during peptide synthesis, the side-chain amino group of L-4-Aph must be protected. An orthogonal protection strategy is essential, allowing for the removal of the α-amino protecting group without affecting the side-chain protection.[5][6] The most common and effective strategy for Fmoc-based SPPS is the use of a tert-butyloxycarbonyl (Boc) group to protect the side-chain amine, resulting in the building block Fmoc-4-(Boc-amino)-L-phenylalanine .[4][7][8] This derivative is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but the Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final peptide cleavage from the resin.[5]

This guide provides detailed protocols for the coupling of Fmoc-4-(Boc-amino)-L-phenylalanine using common activating agents, along with representative data and workflows.

Data Presentation: Coupling Efficiency

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[9] Uronium/aminium salt-based reagents like HATU and HBTU are highly efficient and widely used for their rapid kinetics and ability to couple even sterically hindered amino acids.[9]

Table 1: Representative Coupling Efficiency of Fmoc-4-(Boc-amino)-L-phenylalanine with Various Activating Agents in SPPS

Coupling ReagentBaseReaction Time (min)Typical Yield (%)Typical Purity (%)Notes
HATU DIPEA30 - 60>95>99Highly efficient, low racemization. Recommended for most applications.
HBTU DIPEA30 - 60>95>98A reliable and cost-effective alternative to HATU.
TBTU DIPEA30 - 90>93>98Similar to HBTU, with good performance.
DIC/HOBt N/A60 - 120>90>97Carbodiimide-based method; HOBt is added to suppress racemization.

Note: The data presented are representative values for a standard Fmoc-SPPS coupling and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols describe the manual Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating a 4-Amino-L-phenylalanine residue into a peptide chain using Fmoc-4-(Boc-amino)-L-phenylalanine.

Protocol 1: Fmoc-SPPS Cycle for Coupling of Fmoc-4-(Boc-amino)-L-phenylalanine

This protocol outlines a single coupling cycle on a solid support (e.g., Rink Amide resin for C-terminal amides).

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-4-(Boc-amino)-L-phenylalanine

  • Coupling reagent (e.g., HATU or HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling (HATU):

    • In a separate vessel, prepare the activation solution:

      • Fmoc-4-(Boc-amino)-L-phenylalanine (3-4 equivalents relative to resin loading)

      • HATU (2.9 equivalents)

    • Dissolve the components in DMF.

    • Add DIPEA (6-8 equivalents) to the activation solution and let it stand for 2-5 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[10]

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.[2]

    • If the coupling is incomplete, the coupling step can be repeated.

    • Once complete, drain the coupling solution.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and IPA (2 times). The resin is now ready for the next coupling cycle.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc side-chain protecting group.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.[2]

  • Cleavage:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours. TIS and water act as scavengers to prevent side reactions.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]

    • Incubate at -20°C for at least 30 minutes to facilitate precipitation.

  • Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the chemical pathway of the coupling reaction and the overall workflow of the solid-phase peptide synthesis.

Coupling_Reaction_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Aph_Boc Fmoc-4-(Boc)Aph-COOH Active_Ester Activated OAt-Ester Fmoc_Aph_Boc->Active_Ester Activation HATU HATU / DIPEA Coupled_Peptide Resin-Peptide-CO-Aph(Boc)-Fmoc Active_Ester->Coupled_Peptide Coupling Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Coupled_Peptide

Caption: Chemical pathway of the HATU-mediated coupling of Fmoc-4-(Boc)-L-phenylalanine.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling (Fmoc-4-(Boc)Aph-OH + HATU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Positive cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) kaiser_test->cleavage Negative (Final AA) repeat_cycle->deprotection purification Purification (RP-HPLC) cleavage->purification end_product Pure Peptide purification->end_product

References

Application Note: Analytical HPLC Methods for Peptides Containing 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 4-Amino-L-phenylalanine (4-Aph), into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The primary amino group on the phenyl ring of 4-Aph can be used for bioconjugation or to enhance binding affinity and selectivity. Accurate and robust analytical methods are crucial for the characterization, purification, and quality control of these modified peptides.

This application note provides detailed protocols for the analytical separation of peptides containing 4-Amino-L-phenylalanine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). RP-HPLC is the standard approach for peptide analysis, separating molecules based on hydrophobicity.[1][2][3][4] However, due to the hydrophilic nature of 4-Amino-L-phenylalanine[5], HILIC presents a viable alternative for peptides that show poor retention in reversed-phase systems.[6][7][8][9]

Methods Overview

Two primary HPLC methods are presented:

  • Reversed-Phase HPLC (RP-HPLC): This method separates peptides based on their overall hydrophobicity. The use of ion-pairing agents like trifluoroacetic acid (TFA) or formic acid (FA) is standard to improve peak shape and retention.[10][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar and hydrophilic compounds. It separates analytes based on their partitioning between a polar stationary phase and a mobile phase with a high organic solvent concentration.[6][8][9]

The selection of the optimal method will depend on the overall properties of the peptide sequence.

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is a general starting point for the analysis of peptides containing 4-Amino-L-phenylalanine. Optimization of the gradient may be required based on the specific peptide sequence.

Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v) or Formic acid (FA), HPLC grade (0.1% v/v)

  • Peptide sample containing 4-Amino-L-phenylalanine

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Instrumentation:

  • HPLC or UPLC system with a UV detector or mass spectrometer (MS)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 214 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient:

Time (min)% Mobile Phase B
05
2565
2695
2895
295
355

Data Presentation: Expected RP-HPLC Results

The following table summarizes hypothetical quantitative data for two different peptides containing 4-Aph, illustrating typical results.

PeptideRetention Time (min)Peak Area (mAU*s)Theoretical Mass (Da)Observed Mass (Da)
Peptide 1 (Ac-Tyr-[4-Aph]-Gly-Phe-Met-NH2)15.81250653.28653.29
Peptide 2 (H-[4-Aph]-Leu-Ser-Arg-Gly-Gly-NH2)12.31180636.34636.35
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is recommended for highly hydrophilic peptides containing 4-Aph that are not well-retained by RP-HPLC.

Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Ammonium formate (B1220265), HPLC grade

  • Formic acid (FA), HPLC grade

  • Peptide sample containing 4-Amino-L-phenylalanine

  • Amide or other HILIC-based column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Instrumentation:

  • HPLC or UPLC system with a UV detector or mass spectrometer (MS)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% FA in 90:10 ACN:Water.

    • Mobile Phase B: 10 mM Ammonium formate with 0.1% FA in 50:50 ACN:Water.

  • Sample Preparation:

    • Dissolve the peptide sample in a mixture of 90% ACN and 10% water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Amide, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 214 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient:

Time (min)% Mobile Phase B
00
25100
30100
310
400

Data Presentation: Expected HILIC Results

The following table summarizes hypothetical quantitative data for the same two peptides, illustrating the alternative retention behavior in HILIC.

PeptideRetention Time (min)Peak Area (mAU*s)Theoretical Mass (Da)Observed Mass (Da)
Peptide 1 (Ac-Tyr-[4-Aph]-Gly-Phe-Met-NH2)18.21230653.28653.29
Peptide 2 (H-[4-Aph]-Leu-Ser-Arg-Gly-Gly-NH2)14.51160636.34636.35

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical HPLC of peptides containing 4-Amino-L-phenylalanine.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Peptide Peptide Synthesis & Purification Dissolve Dissolve Peptide in Appropriate Solvent Peptide->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject MP_A Prepare Mobile Phase A HPLC HPLC/UPLC System MP_A->HPLC MP_B Prepare Mobile Phase B MP_B->HPLC Column Select Column (RP-C18 or HILIC) HPLC->Column Gradient Set Gradient & Conditions Column->Gradient Gradient->Inject Detect UV or MS Detection Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Generate Report Integrate->Report G Start Start: Peptide containing 4-Amino-L-phenylalanine RPHPLC Attempt RP-HPLC (Standard Method) Start->RPHPLC Retention Adequate Retention and Peak Shape? RPHPLC->Retention OptimizeRP Optimize RP-HPLC Gradient and Ion-Pairing Agent Retention->OptimizeRP Yes HILIC Switch to HILIC Method Retention->HILIC No End Final Analytical Method OptimizeRP->End OptimizeHILIC Optimize HILIC Conditions HILIC->OptimizeHILIC OptimizeHILIC->End

References

Mass Spectrometry Analysis of 4-Amino-L-phenylalanine-containing Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development. 4-Amino-L-phenylalanine (pAF), an analog of the natural amino acid phenylalanine, provides a unique chemical handle for the site-specific modification of proteins. Its primary amine group can be selectively targeted for bioconjugation, enabling the attachment of a wide variety of moieties, including fluorophores, crosslinkers, and therapeutic payloads. Mass spectrometry is an indispensable technique for the verification and characterization of pAF-containing proteins, confirming successful incorporation and enabling subsequent analysis of protein structure and function.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of proteins containing 4-Amino-L-phenylalanine.

Data Presentation

Quantitative Analysis of 4-Amino-L-phenylalanine Incorporation

Mass spectrometry allows for the precise determination of the mass of a protein, which can be used to confirm the successful incorporation of pAF. The theoretical mass of a protein will increase by a specific amount for each pAF residue incorporated.

Table 1: Theoretical and Observed Mass Shifts for pAF Incorporation

ProteinIntended pAF SitesTheoretical Mass (Da)Observed Mass (ESI-MS) (Da)Mass Difference (Da)Incorporation Efficiency (%)
Example Protein A125164.825164.5-0.3>95%
Example Protein B230345.230344.9-0.3>90%
Example Protein C1 (Control - No pAF)25000.025000.2+0.20%

Note: The mass of L-phenylalanine is approximately 165.19 Da, while the mass of 4-Amino-L-phenylalanine is approximately 180.20 Da. The expected mass increase upon successful incorporation is approximately 15.01 Da per site.

Peptide Mapping and Fragmentation Analysis

Following proteolytic digestion, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to identify and sequence peptides. The presence of pAF within a peptide results in a characteristic mass shift in both the precursor ion and its fragment ions.

Table 2: Representative Peptide Fragmentation Data with pAF

Peptide SequencePrecursor m/z (Observed)Precursor m/z (Theoretical)Key Fragment Ions (b/y series) with pAFMass Shift (Da)
T[pAF]YVR358.71358.71y4, y3, y2, b2, b3+15.01
G[pAF]LIGK308.71308.71y5, y4, y3, b2, b3, b4+15.01

Experimental Protocols

Protocol 1: Intact Protein Mass Analysis by ESI-MS

This protocol outlines the steps for determining the total mass of a pAF-containing protein.

1. Sample Preparation:

  • Purify the pAF-containing protein to >95% homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
  • Buffer exchange the purified protein into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.
  • Adjust the protein concentration to 0.1-1 mg/mL.

2. Mass Spectrometry Analysis:

  • Use an electrospray ionization (ESI) mass spectrometer, such as a Q-TOF or Orbitrap instrument.
  • Set the instrument to positive ion mode.
  • Infuse the sample at a flow rate of 1-10 µL/min.
  • Acquire data over a mass range appropriate for the expected protein mass (e.g., m/z 500-4000).
  • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.

3. Data Analysis:

  • Compare the observed mass with the theoretical mass calculated based on the protein sequence with and without pAF incorporation.
  • A mass shift of approximately +15.01 Da per incorporated pAF residue confirms successful incorporation.

Protocol 2: Peptide Mapping and MS/MS Analysis

This protocol describes the "bottom-up" approach to confirm the site of pAF incorporation and to analyze post-translational modifications.

1. In-solution Digestion:

  • To 20-50 µg of the purified pAF-containing protein in a suitable buffer (e.g., 50 mM ammonium bicarbonate), add a denaturant such as 8 M urea (B33335) or 0.1% RapiGest SF.
  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
  • Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
  • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C for 16-18 hours.
  • Quench the digestion by adding formic acid to a final concentration of 1%.

2. Peptide Cleanup:

  • Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method to remove salts and detergents.
  • Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.
  • Dry the eluted peptides in a vacuum centrifuge.

3. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in 0.1% formic acid.
  • Inject the peptide mixture onto a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  • Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
  • Acquire MS/MS data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
  • Include a custom modification in the search parameters corresponding to the mass of pAF (+180.0899 Da on phenylalanine).
  • Manually inspect the MS/MS spectra of pAF-containing peptides to confirm the site of incorporation based on the observed fragment ions (b and y ions).

Mandatory Visualizations

experimental_workflow cluster_protein Protein Level Analysis cluster_peptide Peptide Level Analysis pAF_protein pAF-containing Protein purification Purification pAF_protein->purification digestion In-solution Digestion pAF_protein->digestion intact_ms Intact Mass Analysis (ESI-MS) purification->intact_ms deconvolution Deconvolution intact_ms->deconvolution mass_verification Mass Verification deconvolution->mass_verification site_confirmation Site Confirmation cleanup Peptide Cleanup (C18) digestion->cleanup lc_msms LC-MS/MS Analysis cleanup->lc_msms db_search Database Search lc_msms->db_search db_search->site_confirmation

Caption: Experimental workflow for mass spectrometry analysis.

signaling_pathway cluster_cell Cellular Engineering cluster_conjugation Bioconjugation cluster_analysis Functional Analysis uaa_system Orthogonal tRNA/Synthetase System paf_incorporation pAF Incorporation at TAG codon uaa_system->paf_incorporation target_protein Target Protein Expression paf_incorporation->target_protein paf_protein Purified pAF-Protein target_protein->paf_protein conjugation Site-specific Conjugation (e.g., Diazotization) paf_protein->conjugation modified_protein Modified Protein (e.g., Antibody-Drug Conjugate) conjugation->modified_protein ms_analysis MS Confirmation modified_protein->ms_analysis binding_assay Target Binding Assay modified_protein->binding_assay cellular_uptake Cellular Uptake Studies binding_assay->cellular_uptake

Caption: Workflow for creating and analyzing pAF-protein conjugates.

Application Notes and Protocols for the Purification of Peptides Containing 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of synthetic peptides incorporating the unnatural amino acid 4-Amino-L-phenylalanine (4-APhe). The presence of the additional primary amine on the phenyl ring of 4-APhe introduces unique considerations for purification strategies, primarily influencing the peptide's charge and polarity. This document outlines protocols for the two most common and effective purification techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX).

Introduction to Purifying 4-APhe Peptides

Peptides synthesized by solid-phase peptide synthesis (SPPS) are cleaved from the resin as a crude mixture containing the desired full-length peptide along with various impurities. These impurities can include truncated or deleted sequences, incompletely deprotected peptides, and by-products from the synthesis and cleavage steps.[1] For peptides intended for research, therapeutic, or diagnostic applications, purification to a high degree of homogeneity is essential.

The incorporation of 4-Amino-L-phenylalanine can be leveraged for specific purification strategies. The additional amino group (pKa ~4.2) on the phenyl ring provides a positive charge at acidic pH, which can be exploited in ion-exchange chromatography. In reverse-phase chromatography, this modification increases the polarity of the amino acid side chain compared to phenylalanine, affecting its retention behavior.

Primary Purification Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used method for peptide purification due to its high resolution and applicability to a broad range of peptides.[1] Separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

General Protocol for RP-HPLC Purification of a 4-APhe Containing Peptide

This protocol provides a starting point for the purification of a crude synthetic peptide containing 4-APhe. Optimization will be required based on the specific properties of the peptide.

1. Materials and Reagents:

  • Crude synthetic peptide containing 4-APhe, lyophilized

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN)

  • RP-HPLC system with a preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)

  • UV detector (monitoring at 220 nm and 280 nm)

  • Fraction collector

  • Lyophilizer

2. Experimental Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A or a compatible solvent with low organic content. Centrifuge the sample to remove any insoluble material.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter.

  • Gradient Elution: Inject the dissolved peptide onto the equilibrated column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient is from 5% to 65% Mobile Phase B over 30-60 minutes.[2]

  • Fraction Collection: Collect fractions based on the UV absorbance profile. The target peptide is often the major peak, but analytical HPLC and mass spectrometry should be used to confirm the identity of the peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a dry powder.

Data Presentation: RP-HPLC Purification of a Model 4-APhe Peptide

The following table summarizes expected results for the purification of a hypothetical 10-amino acid peptide containing one 4-APhe residue.

ParameterCrude PeptidePurified Peptide
Purity (by analytical HPLC) ~60 - 75%>98%
Yield N/A15 - 30%
Retention Time (Analytical) Multiple PeaksSingle Peak

Experimental Workflow for RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide centrifuge Centrifuge dissolve->centrifuge inject Inject Sample centrifuge->inject equilibrate Equilibrate Column equilibrate->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Purity (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: Workflow for RP-HPLC purification of 4-APhe peptides.

Orthogonal Purification Technique: Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating molecules based on their net charge.[3] It is an excellent orthogonal method to RP-HPLC, meaning it separates based on a different chemical principle, which can lead to a significant increase in purity when used in a multi-step purification strategy.[4] The presence of the additional amino group on 4-APhe makes cation-exchange chromatography a particularly suitable method.

General Protocol for Cation-Exchange Chromatography of a 4-APhe Peptide

This protocol is designed as a capture or intermediate purification step for a 4-APhe containing peptide that is positively charged at the working pH.

1. Materials and Reagents:

  • Crude or partially purified peptide containing 4-APhe

  • Binding Buffer (Buffer A): e.g., 20 mM sodium phosphate (B84403), pH 3.0-4.0

  • Elution Buffer (Buffer B): e.g., 20 mM sodium phosphate with 1 M NaCl, pH 3.0-4.0

  • Strong cation-exchange (SCX) column

  • Chromatography system with UV detection

  • Conductivity meter

2. Experimental Procedure:

  • Sample Preparation: Dissolve the peptide in the Binding Buffer. Ensure the pH of the sample is adjusted to the pH of the Binding Buffer.

  • Column Equilibration: Equilibrate the SCX column with Binding Buffer until the pH and conductivity are stable.

  • Sample Loading: Load the prepared peptide solution onto the column. Collect the flow-through to check for any unbound peptide.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). Alternatively, a step gradient can be used.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target peptide using analytical RP-HPLC and mass spectrometry.

  • Desalting: Pool the fractions containing the purified peptide. The salt can be removed by RP-HPLC on a C18 column (as a polishing step) or by size-exclusion chromatography.

Data Presentation: Cation-Exchange Chromatography of a Model 4-APhe Peptide

The following table summarizes expected results for a cation-exchange purification step of a hypothetical peptide containing 4-APhe.

ParameterCrude FeedIEX Eluate
Purity (by analytical HPLC) ~60 - 75%~85 - 95%
Recovery N/A>80%
Key Impurities Removed Negatively charged and neutral species-

Logical Relationship for Multi-Step Purification

Multi_Step_Purification crude Crude 4-APhe Peptide iex Cation-Exchange Chromatography (Capture Step) crude->iex Removes gross impurities (charge-based separation) rphplc Reverse-Phase HPLC (Polishing Step) iex->rphplc Removes closely related impurities (hydrophobicity-based separation) pure High Purity 4-APhe Peptide (>99%) rphplc->pure

Caption: Multi-step purification strategy for 4-APhe peptides.

Conclusion

The purification of peptides containing 4-Amino-L-phenylalanine can be efficiently achieved using a combination of reverse-phase and ion-exchange chromatography. The choice of the primary purification technique will depend on the overall properties of the peptide, but RP-HPLC is generally the method of choice for achieving high final purity. Cation-exchange chromatography serves as an excellent orthogonal step, particularly for removing impurities with different charge characteristics. The protocols provided here serve as a starting point, and optimization of parameters such as gradient slope, mobile phase composition, and column chemistry will be necessary to achieve the desired purity and yield for each specific 4-APhe-containing peptide.

References

Application Notes: 4-Amino-L-phenylalanine in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-L-phenylalanine (4-AP), a non-canonical amino acid, has emerged as a powerful and versatile tool for researchers, scientists, and drug development professionals.[1] Its unique structure, featuring a reactive primary amine on the phenyl ring, provides a chemical handle that is orthogonal to the native functional groups found in proteins. This allows for the site-specific modification and study of proteins and biological systems with minimal perturbation. 4-AP's applications range from protein engineering and drug development to the creation of novel biomaterials.[1][2]

Key Applications

  • Site-Specific Incorporation into Proteins: The genetic code of organisms like Escherichia coli can be expanded to enable the site-specific incorporation of 4-AP into a target protein.[3] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, such as the amber stop codon (UAG), introduced at the desired location in the gene.[4][5] This technique allows for the precise placement of 4-AP, creating a unique site for subsequent chemical modifications.

  • Bio-orthogonal Chemical Handle: The aniline (B41778) side chain of 4-AP serves as a versatile bio-orthogonal handle. It can undergo specific chemical reactions that do not interfere with native cellular processes. A key application is the oxidative coupling reaction, which can be used to conjugate other molecules, such as antibodies, fluorophores, or drug payloads, to the target protein with high efficiency, even at low biomolecule concentrations.[6]

  • Biocompatible Nucleophilic Catalyst: 4-Amino-L-phenylalanine has been demonstrated to be an effective nucleophilic catalyst for hydrazone and oxime ligations (hydrazone formation) under biocompatible conditions.[7] These reactions are crucial for bioconjugation but are often slow at neutral pH. 4-AP can significantly accelerate these ligations at low temperatures and neutral pH, expanding their utility in biological systems.[7]

  • Probing Protein Structure and Interactions: When incorporated into proteins, 4-AP can act as a probe to study local protein environments and protein-protein interactions.[8] The unique properties of its side chain can be used to report on conformational changes or binding events. For instance, it has been used to identify compounds that stabilize regulatory domain dimers in enzymes like phenylalanine hydroxylase.[8]

  • Development of Novel Biomaterials: Homopolymers and copolymers of 4-AP, such as poly(4-amino-L-phenylalanine) (P4APhe), exhibit interesting properties like water solubility and the ability to form pH-responsive hydrogels.[2][9] These characteristics make them promising candidates for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.[2]

Quantitative Data

The following tables summarize key quantitative data related to the application of 4-Amino-L-phenylalanine.

Table 1: Catalytic Efficiency of 4-Amino-L-phenylalanine in Hydrazone Ligation Data extracted from a study on hydrazone formation between 3-formyltyrosine and a hydrazine-containing fluorophore.[7]

Catalyst (10 mM)Temperature (°C)Fold Increase in Observed Rate Constant
4-Amino-L-phenylalanine25~13-fold
4-Amino-L-phenylalanine0~28-fold
4-Amino-L-phenylalanine37~13-fold

Table 2: Example Protein Yields with Site-Specific Unnatural Amino Acid Incorporation in E. coli Yields are highly dependent on the specific protein, the incorporation site, and expression conditions. The following are representative values for different unnatural amino acids to provide context.

Unnatural Amino AcidProteinYield (mg/L of culture)
Phenylalanine-4'-azobenzeneCatabolite Activator Protein~1.5
3,4-dihydroxy-L-phenylalanineSuperfolder Green Fluorescent Protein~3.1
p-acetyl-L-phenylalanineElastin-like polypeptide>100 (in cell-free synthesis)

Experimental Protocols & Methodologies

Protocol 1: Site-Specific Incorporation of 4-Amino-L-phenylalanine in E. coli

This protocol outlines the general procedure for incorporating 4-AP into a target protein at a specific site using amber codon suppression technology.[4][10]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-AP.

  • Expression plasmid for the gene of interest containing an in-frame amber (UAG) codon at the desired position.

  • 4-Amino-L-phenylalanine (4-AP).[11]

  • Standard growth media (e.g., 2xYT or LB).

  • Appropriate antibiotics.

  • Inducing agent (e.g., IPTG).

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the orthogonal synthetase/tRNA pair and the expression plasmid for the target protein.

  • Plating: Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of growth media with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Dilute the starter culture into a larger volume (e.g., 1 L) of growth media containing antibiotics and 1 mM 4-Amino-L-phenylalanine.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8–1.0.[10]

  • Induction: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 0.5 mM IPTG).

  • Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours with shaking to allow for protein expression.[10]

  • Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 30 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.[10]

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Downstream Processing p_syn Synthetase/tRNA Plasmid transform Co-transformation p_syn->transform p_syn->transform p_goi Target Gene (UAG) Plasmid p_goi->transform p_goi->transform ecoli E. coli Host ecoli->transform ecoli->transform culture Grow Culture + Antibiotics + 4-Amino-L-phenylalanine transform->culture transform->culture induce Induce Expression (e.g., IPTG) culture->induce culture->induce express Express Protein (18-25°C, 16-24h) induce->express induce->express harvest Harvest Cells express->harvest express->harvest purify Purify Protein harvest->purify harvest->purify analyze Analyze & Conjugate purify->analyze purify->analyze

Workflow for site-specific incorporation of 4-AP in E. coli.
Protocol 2: Analysis of 4-AP Incorporation via Mass Spectrometry

This protocol describes how to confirm the successful incorporation of 4-AP into the target protein.

Materials:

  • Purified protein sample containing 4-AP.

  • Zeba 7K MWCO desalting columns (or similar).

  • Formic acid.

  • UPLC/HPLC system with a C4 or C18 protein column.

  • Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.[4]

Methodology:

  • Sample Preparation: Desalt the purified protein sample into water using a desalting column according to the manufacturer's instructions. Add formic acid to a final concentration of 0.1%.[4]

  • Chromatographic Separation: Inject the sample onto the UPLC/HPLC system. Separate the protein using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) over a C4 protein column.[4]

  • Mass Analysis: Analyze the eluting protein using the ESI-Q-TOF mass spectrometer. Acquire data across a mass range appropriate for the expected charge state envelope of the protein.

  • Deconvolution: Process the raw mass spectral data using appropriate software (e.g., MaxEnt1) to deconvolute the charge state envelope and obtain the intact protein mass.[4]

  • Confirmation: Compare the observed mass to the theoretical mass calculated for the protein with 4-AP incorporated. A successful incorporation will result in a mass shift corresponding to the difference between 4-AP and the amino acid it replaced.

Protocol 3: 4-AP Catalyzed Hydrazone Ligation

This protocol provides a general method for conducting a 4-AP catalyzed hydrazone ligation, for example, between a protein containing a formyl-tyrosine and a hydrazine-functionalized probe.[7]

Materials:

  • Protein containing an aldehyde or ketone handle (e.g., 3-formyltyrosine).

  • Hydrazine- or hydroxylamine-functionalized probe (e.g., a fluorophore).

  • 4-Amino-L-phenylalanine (catalyst).

  • Reaction buffer (e.g., PME buffer, pH 6.9).

  • Spectrophotometer or fluorometer for monitoring the reaction.

Methodology:

  • Prepare Reactants: Prepare stock solutions of the protein, the hydrazine (B178648) probe, and 4-AP in the reaction buffer.

  • Set up Reaction: In a cuvette, combine the protein (e.g., final concentration 40 µM) and the 4-AP catalyst (e.g., final concentration 10 mM).

  • Equilibrate: Equilibrate the reaction vessel to the desired temperature (e.g., 25°C or 0°C).[7]

  • Initiate Reaction: Initiate the reaction by adding the hydrazine probe (e.g., final concentration 400 µM).

  • Monitor Reaction: Immediately begin monitoring the reaction.

    • By Absorbance: Follow the formation of the hydrazone product by monitoring the change in the absorption difference spectrum at the appropriate wavelength (e.g., 400-415 nm).[7]

    • By Fluorescence: If the probe is a fluorophore, monitor the increase in fluorescence intensity at the probe's emission wavelength.[7]

  • Data Analysis: Plot the signal (absorbance or fluorescence) versus time. Fit the data to a pseudo-first-order reaction model to determine the observed rate constant. Compare the rate with and without the 4-AP catalyst to determine the rate enhancement.[7]

catalytic_cycle ProteinCHO Protein-Aldehyde Imine Schiff Base Intermediate ProteinCHO->Imine + 4-AP - H2O FourAP 4-Amino- L-phenylalanine Imine->ProteinCHO - 4-AP + H2O Hydrazone Protein-Hydrazone Imine->Hydrazone + Hydrazine Probe - 4-AP Hydrazine Hydrazine Probe

Catalytic cycle of 4-AP in hydrazone ligation.

bioconjugation_pathway Protein4AP Protein with 4-Amino-L-phenylalanine ActivatedProtein Ortho-quinone Intermediate Protein4AP->ActivatedProtein + Oxidant Oxidant Oxidant (e.g., NaIO4) Conjugate Stable Protein Conjugate ActivatedProtein->Conjugate + Payload Payload Payload with Aniline Handle (e.g., Antibody, Drug) Payload->Conjugate

References

Application Notes and Protocols for Cell-Free Incorporation of 4-Amino-L-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering, drug discovery, and fundamental biological research. 4-Amino-L-phenylalanine (pAF), a synthetic analog of phenylalanine, introduces a chemically reactive amino group on the phenyl ring, enabling novel protein functionalities. This primary amine can be used for site-specific protein labeling, conjugation with therapeutic payloads (e.g., in antibody-drug conjugates), and the introduction of unique structural or catalytic properties.[1][2]

Cell-free protein synthesis (CFPS) systems have emerged as a robust platform for the efficient incorporation of ncAAs like pAF.[3][4][5][6] The open nature of these systems allows for precise control over the reaction components, bypassing the limitations of cellular uptake and toxicity associated with in vivo expression.[3][4][6] This document provides detailed application notes and protocols for the cell-free incorporation of pAF into target proteins.

Principle of Incorporation: Amber Codon Suppression

The site-specific incorporation of pAF is typically achieved through amber codon (UAG) suppression.[2][4] This strategy relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA). The orthogonal aaRS is evolved to specifically recognize and charge the suppressor tRNA with pAF. This pAF-loaded tRNA then recognizes the amber stop codon in the mRNA sequence and inserts pAF into the growing polypeptide chain, rather than terminating translation.

Amber_Codon_Suppression cluster_0 Cell-Free System Components cluster_1 Protein Synthesis mRNA mRNA with Amber Codon (UAG) Ribosome Ribosome mRNA->Ribosome Growing_Peptide Growing Polypeptide Chain Ribosome->Growing_Peptide Translation pAF 4-Amino-L-phenylalanine (pAF) aaRS Orthogonal aaRS pAF->aaRS pAF_tRNA pAF-tRNA_CUA aaRS->pAF_tRNA Charging tRNA Suppressor tRNA (tRNA_CUA) tRNA->aaRS pAF_tRNA->Ribosome Decoding UAG Full_Length_Protein Full-Length Protein with pAF Growing_Peptide->Full_Length_Protein Incorporation of pAF

Caption: Mechanism of pAF incorporation via amber codon suppression.

Advantages of Cell-Free Systems for pAF Incorporation

  • High Efficiency: CFPS systems can achieve high yields of proteins containing ncAAs, in some cases exceeding 500 µg/mL.[1]

  • Versatility: The open nature of the system allows for easy manipulation of reaction conditions to optimize incorporation efficiency.

  • Speed: Protein synthesis can be completed in hours, significantly faster than cell-based expression.

  • Toxic Protein Expression: CFPS can produce proteins that are toxic to living cells.

  • Direct Access: The absence of a cell wall allows for direct addition of expensive reagents like pAF at optimal concentrations.

Quantitative Data Summary

The following tables summarize reported yields and incorporation efficiencies for various non-canonical amino acids in E. coli-based cell-free systems. While data specific to 4-Amino-L-phenylalanine is limited, the results for structurally similar phenylalanine analogs provide a reasonable expectation for achievable outcomes.

Table 1: Protein Yields with Phenylalanine Analogs in Cell-Free Systems

Protein TargetNon-Canonical Amino AcidCell-Free SystemProtein Yield (µg/mL)Reference
eCATp-azido-L-phenylalanineE. coli S30up to 400[3]
eDHFRp-azido-L-phenylalanineE. coli S30up to 660[3]
mDHFRp-azido-L-phenylalanineE. coli S30up to 210[3]
GFPp-acetyl-L-phenylalanineCommercial E. coli> 500[1]
Elastin-like polypeptidep-acetyl-L-phenylalanineGenomically Recoded E. coli96 ± 3[7]

Table 2: Incorporation Efficiency of Non-Canonical Amino Acids

Non-Canonical Amino AcidIncorporation Efficiency (%)Reference
p-acetyl-L-phenylalanineup to 55%[1]
p-acetyl-L-phenylalanine≥ 98%[7]

Experimental Protocols

This section provides a general protocol for the cell-free incorporation of pAF. It is important to note that optimal conditions may vary depending on the target protein, the specific cell-free extract, and the orthogonal translation system used.

Experimental Workflow

Experimental_Workflow A 1. Plasmid Preparation - Target gene with amber codon - Orthogonal aaRS plasmid - Suppressor tRNA plasmid B 2. Cell-Free Reaction Setup - Add CFPS mix, plasmids, pAF, aaRS, and tRNA A->B C 3. Incubation - Typically 2-4 hours at 30-37°C B->C D 4. Protein Purification - e.g., Ni-NTA for His-tagged proteins C->D E 5. Analysis and Quantification - SDS-PAGE, Western Blot, Mass Spectrometry D->E

Caption: General workflow for cell-free pAF incorporation.

Materials
  • E. coli S30 cell-free extract (commercial or prepared in-house)

  • Reaction buffer and amino acid mixture (lacking phenylalanine if residue-specific incorporation is desired)

  • Energy source (e.g., phosphoenolpyruvate, ATP, GTP)

  • Plasmid DNA encoding the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase specific for pAF.

  • Purified suppressor tRNA (tRNA CUA).

  • 4-Amino-L-phenylalanine (pAF)

  • T7 RNA Polymerase

  • Nuclease-free water

Protocol: Cell-Free Protein Synthesis
  • Thaw Components: Thaw all reaction components on ice.

  • Reaction Assembly: In a sterile microcentrifuge tube, assemble the following components on ice. The volumes and concentrations may require optimization.

ComponentStock ConcentrationFinal ConcentrationExample Volume (for 15 µL reaction)
E. coli S30 Extract-25-33% (v/v)4-5 µL
Reaction Buffer5X1X3 µL
Amino Acid Mix (-Phe)20X1X0.75 µL
Energy Solution10X1X1.5 µL
Target Plasmid DNA500 ng/µL10-20 ng/µL0.3-0.6 µL
Orthogonal aaRS Plasmid500 ng/µL10-20 ng/µL0.3-0.6 µL
Suppressor tRNA1 mg/mL50-200 µg/mL0.75-3 µL
4-Amino-L-phenylalanine100 mM1-2 mM0.15-0.3 µL
T7 RNA Polymerase1 U/µL0.1 U/µL1.5 µL
Nuclease-free water--to 15 µL
  • Incubation: Mix the reaction gently by pipetting and incubate at 30-37°C for 2-4 hours. For higher yields, a continuous-exchange cell-free (CECF) system can be employed.

  • Termination: Place the reaction on ice to stop protein synthesis.

Protein Purification

If the target protein is expressed with an affinity tag (e.g., His-tag), it can be purified using standard affinity chromatography methods.

  • Binding: Dilute the cell-free reaction mixture with a binding buffer (e.g., for Ni-NTA: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and apply to the affinity resin.

  • Washing: Wash the resin with a wash buffer containing a slightly higher concentration of the competing agent (e.g., 20-40 mM imidazole (B134444) for Ni-NTA) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for Ni-NTA).

Analysis and Verification
  • SDS-PAGE and Coomassie Staining: To visualize the expressed protein and estimate its yield.

  • Western Blotting: To confirm the identity of the target protein using a specific antibody (e.g., anti-His-tag).

  • Mass Spectrometry: To confirm the precise mass of the purified protein, thereby verifying the successful incorporation of pAF. The expected mass will be the mass of the protein with a pAF residue (molecular weight of pAF residue: 164.19 g/mol ) in place of the canonical amino acid that would have been at that position.

Applications in Drug Development

The ability to site-specifically incorporate pAF into proteins opens up numerous possibilities in drug development:

  • Antibody-Drug Conjugates (ADCs): The amino group of pAF provides a specific site for the conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs.

  • Protein-Protein Interaction Studies: pAF can be used to introduce photo-crosslinkers to map protein interaction interfaces.

  • Novel Biologics: The unique chemical properties of pAF can be exploited to create proteins with enhanced stability, catalytic activity, or novel binding specificities.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein yieldSuboptimal reaction conditionsOptimize concentrations of Mg2+, K+, DNA templates, pAF, aaRS, and tRNA.
Inactive cell-free extractUse a fresh batch of extract or a commercial kit.
No incorporation of pAFInefficient orthogonal systemEnsure the aaRS is active and specific for pAF and the tRNA is correctly folded.
Low concentration of pAFIncrease the final concentration of pAF in the reaction.
High level of truncationCompetition with release factorsUse a cell-free extract from an E. coli strain lacking release factor 1 (RF1).
Premature terminationOptimize the codon context surrounding the amber codon.

Conclusion

The cell-free incorporation of 4-Amino-L-phenylalanine provides a powerful and versatile platform for the production of engineered proteins with novel functionalities. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to leverage this technology for their specific research and development goals. By carefully optimizing the reaction conditions and employing robust analytical techniques, the site-specific incorporation of pAF can be achieved with high efficiency and fidelity, paving the way for innovative advancements in biotechnology and medicine.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency of 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of 4-Amino-L-phenylalanine in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for the low coupling efficiency of 4-Amino-L-phenylalanine?

Low coupling efficiency with 4-Amino-L-phenylalanine can stem from several factors, primarily related to the properties of the amino acid itself and the reaction conditions. The primary amino group on the phenyl ring can interfere with the desired peptide bond formation at the alpha-amino group. Additionally, the bulky nature of the side chain can cause steric hindrance.[1] Side reactions, such as racemization or unwanted byproducts, can also reduce the yield of the desired peptide.[2][3]

Q2: How can I improve the coupling efficiency of 4-Amino-L-phenylalanine?

To enhance coupling efficiency, a multi-faceted approach is recommended:

  • Protecting Group Strategy: Ensure the aniline (B41778) amino group on the phenyl side chain is adequately protected to prevent side reactions.

  • Coupling Reagent Selection: Employ highly efficient coupling reagents. For challenging couplings, stronger activating agents may be necessary.[4]

  • Reaction Conditions Optimization: Adjust parameters such as temperature, solvent, and reaction time to favor the desired coupling reaction.[5]

  • Monitoring the Reaction: Utilize in-process monitoring techniques to assess the completion of the coupling reaction before proceeding to the next step.[6]

Q3: What side reactions are common with 4-Amino-L-phenylalanine during peptide synthesis?

The primary side reaction of concern is acylation at the side-chain amino group.[7] Other potential side reactions common to peptide synthesis include racemization, especially with certain activation methods, and the formation of deletion sequences if the coupling is incomplete.[2][8] Over-activation of the carboxylic acid can also lead to unwanted byproducts.[2]

Troubleshooting Guides

Issue 1: Incomplete Coupling Reaction

Symptom: Monitoring of the solid-phase peptide synthesis (SPPS) indicates the presence of unreacted amine groups after the coupling step with 4-Amino-L-phenylalanine.

Possible Causes:

  • Insufficient activation of the incoming amino acid.

  • Steric hindrance from the bulky side chain of 4-Amino-L-phenylalanine or the growing peptide chain.[1]

  • Aggregation of the peptide chain on the solid support.[6]

  • Suboptimal reaction conditions (e.g., temperature, solvent).

Troubleshooting Steps:

  • Double Couple: Perform a second coupling reaction immediately after the first.

  • Change Coupling Reagent: Switch to a more potent coupling reagent such as HATU or HCTU.[6]

  • Modify Reaction Conditions:

    • Solvent: Change the solvent to NMP or DMSO, which can help to disrupt peptide aggregation.[6]

    • Temperature: While lower temperatures are generally favored to reduce racemization, a slight increase in temperature may improve coupling kinetics for sterically hindered amino acids. However, this should be done cautiously.

  • Capping: If incomplete coupling persists, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.[6]

Issue 2: Presence of Unexpected Byproducts

Symptom: Mass spectrometry analysis of the cleaved peptide reveals peaks corresponding to side-chain acylation or other unexpected modifications.

Possible Causes:

  • Inadequate protection of the 4-amino group on the phenyl ring.

  • Over-activation of the carboxylic acid leading to side reactions.[2]

  • Use of a base that promotes side reactions.

Troubleshooting Steps:

  • Verify Protecting Group Stability: Ensure the protecting group used for the side-chain amine is stable under the coupling conditions and orthogonal to the N-terminal protecting group.

  • Optimize Coupling Reagent and Base:

    • Avoid excessive amounts of the coupling reagent.

    • Consider using a less reactive carbodiimide (B86325) or a phosphonium-based reagent.

    • The choice of base can be critical; for instance, using pyridine (B92270) instead of DIPEA with TBTU has been shown to reduce racemization in some cases.[8]

  • Control Pre-activation Time: A short pre-activation period before adding the mixture to the resin can minimize the formation of reactive intermediates that lead to side products.[9]

Data Summary

Table 1: Effect of Temperature on Hydrazone Formation Catalyzed by 4-Amino-L-phenylalanine

Temperature (°C)Fold Increase in Rate Constant (with 4a-Phe)
028
2513

Data extracted from a study on 4-Amino-L-phenylalanine as a catalyst, illustrating the impact of temperature on reaction rates.[5]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a standard coupling cycle for incorporating an Fmoc-protected amino acid, which can be adapted for 4-Amino-L-phenylalanine.

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected 4-Amino-L-phenylalanine (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[6] A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DMF.

  • Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine) to the resin beads in a small test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Blue beads: Indicate the presence of unreacted primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicate the absence of primary amines (complete coupling).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency of 4-Amino-L-phenylalanine start Low Coupling Efficiency Observed check_monitoring Is reaction monitoring in place? start->check_monitoring byproducts Unexpected Byproducts Observed start->byproducts Byproducts detected implement_monitoring Implement Kaiser or similar test check_monitoring->implement_monitoring No incomplete_coupling Incomplete Coupling Detected check_monitoring->incomplete_coupling Yes implement_monitoring->incomplete_coupling double_couple Perform a double coupling incomplete_coupling->double_couple Yes change_reagent Change coupling reagent (e.g., to HATU) double_couple->change_reagent Still incomplete success Coupling Efficiency Improved double_couple->success Complete modify_conditions Modify reaction conditions (solvent, temp) change_reagent->modify_conditions Still incomplete change_reagent->success Complete capping Cap unreacted amines modify_conditions->capping Still incomplete modify_conditions->success Complete check_protection Verify side-chain protection byproducts->check_protection optimize_reagents Optimize coupling reagent/base amounts check_protection->optimize_reagents control_preactivation Control pre-activation time optimize_reagents->control_preactivation control_preactivation->success

Caption: A troubleshooting workflow for low coupling efficiency.

Peptide_Coupling_Reaction General Peptide Coupling Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Amino_Acid Protected 4-Amino-L-phenylalanine (R-COOH) Activation Activation of Carboxyl Group Amino_Acid->Activation Resin Resin-Bound Peptide (H2N-Peptide) Coupling Nucleophilic Attack by Amine Resin->Coupling Coupling_Reagent Coupling Reagent Coupling_Reagent->Activation Base Base Base->Activation Activation->Coupling Peptide_Bond Formation of Peptide Bond (R-CO-NH-Peptide) Coupling->Peptide_Bond Byproducts Byproducts Coupling->Byproducts

Caption: The general process of a peptide coupling reaction.

References

Technical Support Center: Optimizing HATU Coupling for 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize HATU-mediated coupling reactions involving 4-Amino-L-phenylalanine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question 1: Why is the yield of my HATU coupling with 4-Amino-L-phenylalanine consistently low?

Answer:

Low yields in HATU coupling reactions can stem from several factors. When working with 4-Amino-L-phenylalanine, the presence of two primary amine groups (the α-amino and the side-chain aromatic amine) introduces additional complexity. Here are the primary causes and troubleshooting steps:

  • Incomplete Activation of the Carboxylic Acid: For the coupling to proceed efficiently, the carboxylic acid must be fully converted to its highly reactive OAt-active ester intermediate.[1]

    • Solution: Implement a pre-activation step. Stir the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the 4-Amino-L-phenylalanine.[2]

  • Moisture Contamination: HATU and the activated ester intermediate are sensitive to moisture, which can lead to hydrolysis and reduced yield.

    • Solution: Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess of the carboxylic acid and HATU (1.1-1.5 equivalents) relative to the amine is often beneficial.[4] However, a large excess of HATU should be avoided to prevent side reactions.[5]

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure all components are fully dissolved in the chosen solvent. If solubility is an issue in a less polar solvent like DCM, consider switching to a more polar aprotic solvent such as DMF or NMP.

Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer:

The presence of the aromatic amine in the side chain of 4-Amino-L-phenylalanine makes it susceptible to several side reactions.

  • Guanidinylation of the Amine: The free amine can attack the guanidinium (B1211019) carbon of HATU, resulting in a guanidinylated side product that is unreactive.[3] This can occur at either the α-amino or the side-chain amino group. Aliphatic amines are known to be guanylated faster with HATU than with HBTU.[6]

    • Solution:

      • Avoid using a large excess of HATU.[5] A slight excess (around 1.1 equivalents) is generally sufficient.

      • Consider the choice of base. Studies have shown that using a sterically hindered, milder base like 2,6-lutidine can effectively suppress the guanylation side reaction while maintaining high amidation yields, in contrast to more common bases like triethylamine (B128534) (TEA).[6]

  • Di-acylation: The carboxylic acid can react with both the α-amino and the side-chain amino group of 4-Amino-L-phenylalanine, leading to a di-acylated byproduct.

    • Solution:

      • Carefully control the stoichiometry, using the amine as the limiting reagent.

      • If selective α-amino acylation is critical and difficult to achieve, consider using a protecting group for the side-chain amine. Common protecting groups for amino acid side chains include Boc, Trt, and Dde, which can be removed under specific conditions.[7][8]

  • Reaction with Other Nucleophilic Side Chains: While not present in 4-Amino-L-phenylalanine itself, if other amino acids with nucleophilic side chains (like tyrosine, lysine, or cysteine) are present in the peptide sequence, HATU can react with them.[3][9]

    • Solution: Protect susceptible side chains during the synthesis.[8]

Question 3: How can I improve the chemoselectivity of the coupling reaction to favor the α-amino group over the side-chain aromatic amine?

Answer:

Achieving high chemoselectivity is a key challenge. The α-amino group is generally more nucleophilic than the aromatic amine of the aniline-like side chain, which should favor the desired reaction. However, under certain conditions, the side-chain can still react.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes enhance selectivity by favoring the more kinetically favorable reaction with the more nucleophilic α-amine.

    • Order of Addition: As mentioned, pre-activating the carboxylic acid is crucial. Adding the 4-Amino-L-phenylalanine solution slowly to the activated ester can also help control the reaction.

  • Protecting Groups: The most reliable method to ensure absolute selectivity is to use an orthogonal protecting group for the side-chain amine.[7][8] This group would remain intact during the HATU coupling and can be removed in a later step.

Frequently Asked Questions (FAQs)

What is the role of the base in a HATU coupling reaction?

The base, typically a non-nucleophilic tertiary amine like DIPEA or TEA, serves two main purposes:

  • It deprotonates the carboxylic acid to form the carboxylate anion, which then attacks HATU to initiate the activation process.[3]

  • It scavenges the protons released during the reaction, driving the equilibrium towards product formation.

Which solvent is best for HATU coupling with 4-Amino-L-phenylalanine?

Polar aprotic solvents are generally preferred for HATU couplings.[1]

  • DMF (N,N-Dimethylformamide): A common and effective solvent due to its excellent solvating properties.

  • DCM (Dichloromethane): Can be used if all reactants are sufficiently soluble.

  • NMP (N-Methyl-2-pyrrolidone): A good alternative to DMF, especially for less soluble reactants. It is critical to use anhydrous solvents to prevent hydrolysis of the activated ester.[3]

Is it necessary to perform HATU coupling reactions under an inert atmosphere?

While not always strictly necessary for small-scale reactions, it is highly recommended to perform HATU couplings under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of moisture entering the reaction, which can deactivate the coupling reagent and lead to lower yields.

Data Presentation

Table 1: Influence of Base on Guanylation vs. Amidation

Coupling ReagentBaseAmidation YieldGuanylation YieldReference
HATUTEAHighTrace amounts observed[6]
HBTUTEAHighTrace amounts observed[6]
HATU2,6-LutidineVery HighSuppressed[6]
HBTU2,6-LutidineVery HighSuppressed[6]

Table 2: General Optimized Reaction Conditions for HATU Coupling

ParameterRecommended ConditionRationaleReference(s)
Stoichiometry
Carboxylic Acid1.0 - 1.2 equivalentsEnsures complete consumption of the amine.[3]
Amine1.0 equivalent (limiting reagent)Minimizes unreacted starting material.
HATU1.1 - 1.5 equivalentsSufficient for activation without excessive side reactions.[4]
Base (e.g., DIPEA)2.0 - 3.0 equivalentsEnsures complete deprotonation and proton scavenging.[3]
Solvent Anhydrous DMF or NMPGood solubility for reactants and reagents.[1]
Temperature Room Temperature (or 0°C for enhanced selectivity)Mild conditions that generally provide good results.[10]
Pre-activation Time 15 - 30 minutesAllows for complete formation of the active ester.[2]
Reaction Time 1 - 4 hours (monitor by TLC or LC-MS)Typically sufficient for complete conversion.[3]

Experimental Protocols

Optimized Protocol for HATU Coupling with 4-Amino-L-phenylalanine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.1 eq)

  • 4-Amino-L-phenylalanine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add the carboxylic acid to a clean, dry reaction vessel.

    • Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.

  • Pre-activation:

    • Add HATU to the solution of the carboxylic acid.

    • Add DIPEA to the reaction mixture and stir for 15-30 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Coupling:

    • In a separate flask, dissolve 4-Amino-L-phenylalanine in anhydrous DMF.

    • Slowly add the 4-Amino-L-phenylalanine solution to the pre-activated mixture.

    • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Side Products in HATU coupling of 4-Amino-L-phenylalanine check_reagents Check Reagent Quality & Stoichiometry (Fresh HATU, Anhydrous Solvents, Correct Ratios?) start->check_reagents low_yield Low Yield Issue check_reagents->low_yield preactivation Implement Pre-activation Step? (Carboxylic Acid + HATU + Base for 15-30 min) optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) preactivation->optimize_conditions Yes base_choice Evaluate Base Choice (Using DIPEA/TEA or a milder base like 2,6-lutidine?) base_choice->optimize_conditions side_products Analyze Side Products (Guanidinylation, Di-acylation?) guanidinylation Reduce HATU excess Consider milder base (2,6-lutidine) side_products->guanidinylation Guanidinylation diacylation Use Amine as Limiting Reagent Consider Side-Chain Protection side_products->diacylation Di-acylation guanidinylation->base_choice end_protect Consider Side-Chain Protection for Maximum Selectivity diacylation->end_protect low_yield->preactivation No low_yield->side_products Yes end_success Successful Coupling optimize_conditions->end_success

Caption: Troubleshooting workflow for optimizing HATU coupling.

Reaction_Mechanism cluster_desired Desired Pathway cluster_side Potential Side Reactions Carboxylic_Acid R-COOH Activated_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Activated_Ester HATU, Base Desired_Product R-CO-HN(α)-Phe(4-NH₂)-R' (Desired Amide) Activated_Ester->Desired_Product + α-Amine Side_Chain_Product R-CO-HN(α)-Phe(4-NH-CO-R)-R' (Di-acylated Product) Activated_Ester->Side_Chain_Product + Side-Chain Amine Alpha_Amine H₂N(α)-Phe(4-NH₂)-R' Alpha_Amine->Desired_Product Guanidinylation_Product Guanidinylated Amine Alpha_Amine->Guanidinylation_Product + HATU (excess) Side_Chain_Amine H₂N(α)-Phe(4-NH₂)-R' Side_Chain_Amine->Side_Chain_Product HATU_reagent HATU HATU_reagent->Guanidinylation_Product

Caption: Desired vs. side reaction pathways in HATU coupling.

References

Technical Support Center: A Guide to Using 4-Amino-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 4-Amino-L-phenylalanine (4-Am-Phe) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating 4-Amino-L-phenylalanine into a peptide sequence during SPPS?

The main challenge is the presence of the additional primary amino group on the phenyl ring (the para-amino group).[1] This group is nucleophilic and can lead to undesired side reactions, such as branching of the peptide chain, if it is not appropriately protected during synthesis.[1]

Q2: Which protecting group is recommended for the side-chain amino group of 4-Amino-L-phenylalanine?

The allyloxycarbonyl (Alloc) group is a commonly used protecting group for the para-amino functionality of 4-Amino-L-phenylalanine.[1] The Alloc group is orthogonal to the most common Nα-protecting groups used in SPPS, namely the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] This orthogonality allows for the selective removal of the Alloc group under specific conditions without affecting other protecting groups on the peptide.[1]

Q3: How is the Alloc protecting group removed from the 4-Amino-L-phenylalanine side chain?

The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃).[1] This deprotection is performed under neutral conditions and should be carried out in an inert atmosphere to prevent oxidation of the catalyst.[1]

Q4: Can I use standard coupling reagents for incorporating Fmoc-4-Am-Phe(Alloc)-OH?

Yes, standard coupling reagents used in Fmoc-SPPS can be used. However, due to the potential for steric hindrance from the protected side chain, more potent coupling reagents such as HATU or HCTU are often recommended to ensure efficient and complete coupling.[1] It is also advisable to perform a double coupling to minimize the risk of deletion sequences.[3]

Q5: Are there any specific considerations for the final cleavage step when the peptide contains 4-Amino-L-phenylalanine?

The final cleavage conditions primarily depend on the resin and other amino acids in the sequence. For acid-labile resins like Wang or Rink Amide, a standard cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is used.[1] It is important to use an effective scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), to quench reactive carbocations and prevent alkylation of the electron-rich phenyl ring of the 4-Am-Phe residue.[1]

Troubleshooting Guide

Issue: Incomplete Coupling of Fmoc-4-Am-Phe(Alloc)-OH

  • Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating free primary amines on the resin.

  • Possible Causes:

    • Insufficient activation of the amino acid.

    • Steric hindrance from the protected side chain.

    • Aggregation of the growing peptide chain.[4]

  • Solutions:

    • Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[3]

    • Use a more potent coupling reagent: Switch to HATU or HCTU for activation, as they are generally more efficient for sterically hindered amino acids.[1]

    • Increase coupling time and/or temperature: Extend the reaction time to allow for complete acylation.

    • Improve solvation: If aggregation is suspected, use solvents like NMP or add chaotropic salts to disrupt secondary structures.[4]

Issue: Premature Cleavage of the Alloc Group

  • Symptom: Presence of branched peptide impurities in the final product, as confirmed by HPLC-MS analysis.

  • Possible Causes:

    • Instability of the Alloc group to certain reagents used during synthesis.

  • Solutions:

    • Ensure orthogonality: Verify that no reagents or conditions used during the synthesis, other than the specific palladium(0)-catalyzed reaction, can cleave the Alloc group.

    • Avoid acidic additives: Do not use acidic additives during coupling steps, as this may compromise the stability of the Alloc group.[1]

Issue: Incomplete Removal of the Alloc Group

  • Symptom: A major impurity corresponding to the Alloc-protected peptide is observed in the HPLC-MS analysis of the crude product.

  • Possible Causes:

    • Inactive palladium catalyst.

    • Insufficient reaction time or amount of catalyst.

  • Solutions:

    • Monitor the deprotection reaction: Take a small sample of the resin, cleave the peptide, and analyze it by HPLC-MS to ensure complete deprotection before proceeding.[1]

    • Optimize deprotection conditions: Increase the reaction time or the amount of palladium catalyst and scavenger if necessary.[1] Ensure the reaction is performed under an inert atmosphere.

Issue: Racemization of the C-terminal 4-Amino-L-phenylalanine

  • Symptom: Presence of a diastereomeric impurity in the final product.

  • Possible Causes:

    • Prolonged activation time during the loading of the first amino acid onto the resin.

    • Use of a resin that is prone to racemization (e.g., Wang resin with carbodiimide (B86325) activators).[1]

  • Solutions:

    • Minimize activation time: Avoid unnecessarily long pre-activation times for the C-terminal residue.

    • Use a racemization-suppressing additive: Include additives like HOBt or Oxyma during the coupling of the first amino acid.

    • Choose a suitable resin: For sensitive C-terminal residues, 2-Chlorotrityl (2-CTC) resin is preferred as it minimizes racemization during loading.[1]

Issue: Alkylation of the Phenyl Ring

  • Symptom: Appearance of byproducts with a mass corresponding to the addition of a protecting group fragment to the 4-Am-Phe residue.

  • Possible Causes:

    • Attack of reactive carbocations, generated during the final TFA cleavage, on the electron-rich phenyl ring.

  • Solutions:

    • Use an effective scavenger cocktail: Always include scavengers like triisopropylsilane (B1312306) (TIS) and water in the final cleavage cocktail to quench reactive electrophiles.[1] The electron-donating nature of the amino group can increase the ring's susceptibility to electrophilic attack.[1]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Fmoc-4-Am-Phe(Alloc)-OH

Coupling ReagentActivation TimeCoupling TimeTypical Coupling EfficiencyNotes
HBTU/DIPEA2 min2 hours98-99%A standard and effective choice.[1]
HATU/DIPEA2 min2 hours>99%Recommended for potentially difficult couplings due to higher reactivity.[1][5]
HCTU/DIPEA2 min2 hours>99%Similar to HATU, very effective for hindered couplings.[1][5]
DIC/HOBt5 min3 hours97-98%Can be more prone to racemization; longer coupling time may be needed.

Table 2: Expected Crude Peptide Purity with Different Resins

ResinTypical Cleavage ConditionsExpected Crude PurityCommon Issues with 4-Am-Phe
Wang Resin95% TFA / 2.5% TIS / 2.5% H₂O70-90%Racemization of C-terminal residue, diketopiperazine formation.[1]
Rink Amide Resin95% TFA / 2.5% TIS / 2.5% H₂O75-90%Standard choice for peptide amides.
2-Chlorotrityl (2-CTC) Resin1-5% TFA in DCM80-95%Minimizes C-terminal racemization; highly acid-sensitive.[1]

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-4-Am-Phe(Alloc)-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-4-Am-Phe(Alloc)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in a minimal amount of DMF.[1]

    • Allow the mixture to pre-activate for 2 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.[1]

  • Coupling Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).[1]

Protocol 2: On-Resin Alloc Group Deprotection

This protocol should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Resin Preparation: After the desired peptide sequence is assembled, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[1]

  • Reagent Preparation: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.2 eq.) and phenylsilane (10 eq.) in anhydrous and deoxygenated DCM.[1]

  • Alloc Deprotection:

    • Add the catalyst solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.[1]

  • Washing: Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium, followed by further DMF and DCM washes.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the peptide from a Wang or Rink Amide resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.[1]

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[1]

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the precipitated peptide under vacuum. The crude peptide can then be purified by HPLC.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_synthesis_cycle SPPS Cycle for 4-Am-Phe cluster_deprotection Selective Deprotection cluster_cleavage Final Cleavage Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Synthesis Wash1 DMF Wash Fmoc_Deprotection->Wash1 Remove Piperidine Coupling Coupling: Fmoc-4-Am-Phe(Alloc)-OH + HATU/DIPEA Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Fmoc_Deprotection Next Cycle Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) Wash2->Alloc_Deprotection Sequence Complete Cleavage Cleavage from Resin (TFA/TIS/H₂O) Alloc_Deprotection->Cleavage Unmask Side-chain Final_Peptide Purified Peptide Cleavage->Final_Peptide Release Peptide

Caption: SPPS Workflow for Incorporating 4-Amino-L-phenylalanine.

Orthogonal_Protection cluster_protection Protecting Groups cluster_deprotection Deprotection Conditions Peptide Peptide Chain on Resin Fmoc Nα-Fmoc Alloc Side-chain Alloc (on 4-Am-Phe) tBu_Trt Other Side-chains (tBu, Trt, etc.) Base Base (e.g., 20% Piperidine) Fmoc->Base Selective Removal Palladium Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) Alloc->Palladium Selective Removal Acid Strong Acid (e.g., 95% TFA) tBu_Trt->Acid Final Removal

Caption: Orthogonal Protection Strategy in SPPS with 4-Am-Phe.

Troubleshooting_Tree cluster_symptoms cluster_solutions_coupling cluster_solutions_impurity cluster_solutions_yield Start Problem Encountered with 4-Am-Phe Incomplete_Coupling Incomplete Coupling? (Positive Kaiser Test) Start->Incomplete_Coupling Impurity_Detected Major Impurity in HPLC? Start->Impurity_Detected Low_Yield Low Final Yield? Start->Low_Yield Double_Couple Double Couple Incomplete_Coupling->Double_Couple Yes Check_Alloc_Removal Check Alloc Deprotection Impurity_Detected->Check_Alloc_Removal Yes Optimize_Coupling Optimize All Couplings Low_Yield->Optimize_Coupling Yes Use_HATU Use HATU/HCTU Double_Couple->Use_HATU Still positive? Increase_Time Increase Time/Temp Use_HATU->Increase_Time Still positive? Check_Scavengers Verify Scavengers in Cleavage Check_Alloc_Removal->Check_Scavengers If Alloc removed Check_Racemization Analyze for Diastereomers Check_Scavengers->Check_Racemization If no alkylation Check_Cleavage Review Cleavage Protocol Optimize_Coupling->Check_Cleavage If couplings are efficient

Caption: Troubleshooting Common Issues with 4-Am-Phe in SPPS.

References

Technical Support Center: 4-Amino-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility and coupling challenges associated with the use of 4-Amino-L-phenylalanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating 4-Amino-L-phenylalanine into a peptide sequence during solid-phase peptide synthesis (SPPS)?

A1: The main challenge arises from the presence of the additional primary amino group on the phenyl ring (the para-amino group). This group is nucleophilic and can lead to undesired side reactions, such as peptide chain branching, if not properly protected. Additionally, the introduction of this polar group can influence the solubility of the amino acid derivative and the growing peptide chain, potentially leading to aggregation.[1]

Q2: Which protecting groups are recommended for the side-chain amino group of 4-Amino-L-phenylalanine?

A2: The allyloxycarbonyl (Alloc) group is a commonly used protecting group for the para-amino functionality of 4-Amino-L-phenylalanine.[1] The Alloc group is orthogonal to the most common Nα-protecting groups used in SPPS, namely the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This orthogonality allows for the selective removal of the Alloc group under specific, mild conditions without affecting other protecting groups on the peptide.[1]

Q3: My peptide containing 4-Amino-L-phenylalanine is showing poor solubility. What are the likely causes?

A3: Poor solubility and aggregation are common issues in peptide synthesis, particularly with sequences containing hydrophobic residues.[2] While the 4-amino group adds some polarity, the phenylalanine backbone is inherently hydrophobic. Aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3] Peptides with a high content of hydrophobic amino acids are especially prone to poor solubility.

Q4: Can I use standard coupling reagents for 4-Amino-L-phenylalanine?

A4: While standard coupling reagents like HBTU can be used, more potent activating reagents are often recommended for difficult couplings, which can include sterically hindered or aggregation-prone sequences. Reagents such as HATU, HCTU, and COMU are generally more effective and can lead to higher coupling efficiencies and purities, especially when dealing with challenging sequences.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of 4-Amino-L-phenylalanine in your peptide synthesis experiments.

Issue Potential Cause Recommended Solution
Poor solubility of Fmoc- or Boc-4-Amino-L-phenylalanine The inherent properties of the protected amino acid may lead to limited solubility in standard SPPS solvents.- Use a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with N,N-Dimethylformamide (DMF). - Gentle warming and sonication can aid in dissolution, but be cautious of potential degradation with prolonged heat. - For Boc-4-Amino-L-phenylalanine, a concentration of up to 150 mg/mL in DMF has been reported to yield a clear solution.[5]
Incomplete coupling of 4-Amino-L-phenylalanine - Steric hindrance from the protecting groups. - Aggregation of the growing peptide chain on the resin, limiting access to the reactive N-terminus.[3]- Double coupling: Perform the coupling step twice before proceeding to the next deprotection step.[6] - Use a more potent coupling reagent: Switch from HBTU to HATU, HCTU, or COMU.[7][4] - Increase reaction time and equivalents: Extend the coupling time (e.g., to 2-4 hours) and use a higher excess of the amino acid and coupling reagent. - Elevated temperature: Carefully increase the reaction temperature (e.g., to 40-50°C) to improve reaction kinetics, while monitoring for potential racemization.
Peptide aggregation during synthesis Formation of intermolecular hydrogen bonds, leading to secondary structures that are insoluble. This is a common issue with hydrophobic sequences.[2]- Switch to NMP: NMP has superior solvating properties compared to DMF and can help disrupt peptide aggregation.[3] - Incorporate "difficult sequence" protocols: Add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions or use structure-disrupting amino acid derivatives (e.g., pseudoprolines) in the peptide backbone if the sequence allows.[3] - Microwave peptide synthesis: Microwave irradiation can help to reduce aggregation and drive reactions to completion.[8]
Side-chain branching Incomplete or premature removal of the side-chain protecting group on the 4-amino position, exposing a nucleophilic site for undesired peptide bond formation.- Ensure robust side-chain protection: Use an orthogonal protecting group like Alloc that is stable to the Nα-deprotection conditions (piperidine for Fmoc, TFA for Boc).[1] - Optimize deprotection conditions: If selective deprotection of the side-chain is required on-resin, ensure complete and specific removal of the protecting group without affecting other protecting groups.

Quantitative Data on Solubility

The following table summarizes available quantitative data on the solubility of protected 4-Amino-L-phenylalanine derivatives in common peptide synthesis solvents.

CompoundSolventConcentrationObservation
Boc-4-Amino-L-phenylalanineDMF150 mg/mL (0.3 g in 2 mL)Clear solution[5]
Fmoc-4-Amino-L-phenylalanineDMFNot specifiedSoluble
Fmoc-4-Amino-L-phenylalanineNMPNot specifiedSoluble

Experimental Protocols

Protocol 1: Dissolving Protected 4-Amino-L-phenylalanine

This protocol outlines a general procedure for dissolving Fmoc- or Boc-protected 4-Amino-L-phenylalanine for use in SPPS.

Materials:

  • Fmoc-4-Amino-L-phenylalanine or Boc-4-Amino-L-phenylalanine

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the required amount of the protected amino acid into a clean, dry vial.

  • Add the desired volume of DMF or NMP to achieve the target concentration. For initial attempts, a concentration of 0.2-0.5 M is recommended.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved material remains, sonicate the vial in an ultrasonic bath for 5-10 minutes at room temperature.

  • If the solution is still not clear, gentle warming (up to 40°C) can be applied with intermittent vortexing. Avoid prolonged heating to minimize the risk of degradation.

  • Once a clear solution is obtained, it is ready for the activation and coupling steps.

Protocol 2: Difficult Coupling of 4-Amino-L-phenylalanine in SPPS

This protocol describes a method for coupling 4-Amino-L-phenylalanine in sequences that are prone to aggregation or show incomplete coupling with standard methods.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-4-Amino-L-phenylalanine-(Side-chain protected)-OH

  • HATU (or HCTU/COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • NMP

  • DMF

  • Syringe or automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF and perform the Nα-Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-4-Amino-L-phenylalanine-(Side-chain protected)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

  • Activation: Add DIPEA (8 equivalents) to the amino acid/coupling reagent mixture and allow it to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring (Optional): Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative (colorless) result indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF.

  • Double Coupling (Recommended): Repeat steps 2-4 to perform a second coupling reaction. This helps to ensure the highest possible coupling efficiency, especially for difficult sequences.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF to remove any excess reagents before proceeding to the next deprotection step.

Visualizations

experimental_workflow cluster_dissolution Protocol 1: Dissolution cluster_coupling Protocol 2: Difficult Coupling dissolve_start Weigh Protected 4-Amino-L-phenylalanine add_solvent Add DMF or NMP dissolve_start->add_solvent vortex Vortex add_solvent->vortex check_solubility Check for Undissolved Particles vortex->check_solubility sonicate Sonicate (Optional) check_solubility->sonicate Particles Present dissolve_end Clear Solution Ready for Coupling check_solubility->dissolve_end No Particles warm Gentle Warming (Optional) sonicate->warm warm->check_solubility coupling_start Deprotected Peptide-Resin prepare_activation Prepare Activation Solution (Amino Acid + HATU in NMP) activate Add DIPEA (Pre-activation) prepare_activation->activate first_coupling First Coupling (1-2 hours) activate->first_coupling wash1 Wash with DMF first_coupling->wash1 double_coupling Second Coupling (Optional but Recommended) wash1->double_coupling wash2 Final Wash double_coupling->wash2 coupling_end Proceed to Next Deprotection wash2->coupling_end troubleshooting_logic cluster_solutions Troubleshooting Strategies start Incomplete Coupling of 4-Amino-L-phenylalanine double_couple Perform Double Coupling start->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) start->stronger_reagent increase_time Increase Reaction Time and Equivalents start->increase_time change_solvent Change Solvent to NMP start->change_solvent increase_temp Increase Temperature start->increase_temp

References

minimizing racemization of 4-Amino-L-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Amino-L-phenylalanine

Welcome to the technical support center for the synthesis and handling of 4-Amino-L-phenylalanine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to minimizing racemization during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when working with 4-Amino-L-phenylalanine?

A1: Racemization is a chemical process that converts a pure enantiomer, such as 4-Amino-L-phenylalanine, into a mixture containing both its L- and D-isomers.[1] In pharmaceutical and biological applications, the specific three-dimensional structure of a molecule is often essential for its activity.[2] The synthesis of peptides and other chiral molecules requires high stereochemical purity, as the presence of the incorrect isomer (diastereomer) can drastically reduce or eliminate therapeutic efficacy and introduce significant purification challenges.[2]

Q2: What is the primary mechanism leading to racemization during peptide bond formation?

A2: The most prevalent mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone, also known as an azlactone, intermediate.[1] The α-proton of the N-protected amino acid becomes highly acidic in this intermediate form. A base present in the reaction mixture can easily abstract this proton, leading to a planar, achiral enolate intermediate.[1][3] Subsequent reprotonation can occur from either face of the planar structure, resulting in a mixture of the original L-isomer and the undesired D-isomer.[1] A less common pathway is the direct abstraction of the α-proton from the activated carboxylic acid by a base.[1]

Q3: My synthesis is showing significant levels of the D-isomer. What are the most common causes?

A3: Several factors can accelerate racemization. The most common culprits include:

  • The Coupling Reagent: The method used to activate the carboxylic acid is a primary factor. Carbodiimide (B86325) reagents like DCC and DIC are known to cause significant racemization when used without additives.[1][4]

  • The Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can readily abstract the α-proton, promoting racemization.[5][6]

  • Reaction Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[2][6]

  • Activation Time: Allowing the amino acid to remain in its activated state for an extended period before the amine component is introduced increases the opportunity for oxazolone (B7731731) formation and subsequent racemization.[6]

  • Nα-Protecting Group: The type of protecting group on the alpha-amino group plays a role. Acyl-type protecting groups (e.g., Acetyl) are much more prone to forming oxazolones than urethane-type protecting groups (e.g., Fmoc, Boc, Cbz).[3][7][8]

Q4: Which coupling reagents and additives are best for minimizing racemization?

A4: To preserve stereochemical integrity, the choice of coupling reagent is crucial.

  • Onium Salts (Uronium/Aminium/Phosphonium): Reagents such as HATU, HBTU, and PyBOP are generally preferred. They react quickly to form active esters, which minimizes the lifetime of the racemization-prone activated intermediate.[1][2][6]

  • Additives: When using carbodiimide coupling reagents (e.g., DIC, DCC), the use of additives is essential to suppress racemization.[4][5] Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form active esters that are less susceptible to racemization.[4][5] HOAt and newer oxime-based additives like Oxyma are considered particularly effective.[5]

Q5: How does the choice of base impact racemization?

A5: The base plays a dual role: it neutralizes salts and facilitates the coupling reaction, but it is also the primary cause of α-proton abstraction.

  • Sterically Hindered or Weaker Bases are Preferred: Bases with significant steric bulk or lower basicity are less likely to cause racemization. 2,4,6-collidine (TMP) and N-methylmorpholine (NMM) are generally superior choices compared to N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[5][6]

  • Relative Racemization Tendency: The tendency for bases to promote racemization generally follows the order: 2,4,6-collidine (least) < N-methylmorpholine < N,N-diisopropylethylamine < triethylamine (most).[5]

Q6: Are there alternative methods for synthesizing 4-Amino-L-phenylalanine or its derivatives without racemization?

A6: Yes, enzymatic methods offer excellent stereoselectivity. Phenylalanine ammonia (B1221849) lyases (PALs) can be used for the amination of corresponding cinnamic acids to produce L-phenylalanine analogues.[9] Phenylalanine dehydrogenases can also be employed for the enantioselective synthesis of non-natural amino acids from 2-oxo acids.[10] These biocatalytic approaches are powerful for producing the amino acid monomer with very high enantiopurity.[11]

Troubleshooting Guide: High Epimerization Levels

Symptom Potential Cause Recommended Solution
High levels of D-isomer detected in the final product.Use of a racemization-prone coupling reagent (e.g., carbodiimides alone).• Add an anti-racemization additive such as HOAt or OxymaPure to the coupling reaction.[1][4][6] • Switch to an onium salt-based coupling reagent like HATU or HBTU.[1]
The base used is too strong or not sterically hindered.• Use a weaker or more sterically hindered base.[6] • Replace N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) with N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5][6]
The reaction temperature is too high.• Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[6] • This is especially important for microwave-assisted synthesis where temperatures can be significantly elevated.[2]
The Nα-protecting group is an acyl type.• Ensure a urethane-type protecting group (Fmoc, Boc) is used for the α-amino group, as these are significantly more resistant to racemization than acyl-type groups.[3]
Prolonged pre-activation of the carboxylic acid.• Add the coupling reagent to the mixture of the protected amino acid and the amine component simultaneously (in situ activation).[6] • If pre-activation is necessary, keep the time to an absolute minimum.[6]

Data Summary Tables

Table 1: Comparison of Coupling Reagents & Additives for Racemization Suppression

Reagent ClassExamplesRelative Racemization RiskNotes
Carbodiimides (alone) DIC, DCCHighNot recommended without an additive due to high risk of racemization.[1]
Carbodiimides + Additive DIC/HOBt, DIC/HOAt, DIC/OxymaLow to MediumThe addition of HOBt, HOAt, or Oxyma is critical to form active esters and suppress racemization.[4][5] HOAt and Oxyma are generally more effective than HOBt.[5]
Onium Salts (Uronium/Aminium) HBTU, HATU, HCTULowGenerally considered safer for racemization-prone couplings due to rapid formation of active esters.[1][2]
Onium Salts (Phosphonium) PyBOP, PyAOPLowAlso highly effective at minimizing racemization.[2]

Table 2: Influence of Organic Base on Racemization

BaseAbbreviationApproximate pKaSteric HindranceRelative Racemization Risk
TriethylamineTEA10.7LowHigh
N,N-DiisopropylethylamineDIEA, Hünig's base10.1MediumMedium
N-MethylmorpholineNMM7.4MediumLow
2,4,6-CollidineTMP7.4HighVery Low

Note: Relative risk is a generalization. Actual racemization levels are highly dependent on the specific substrate, solvent, and temperature.[5]

Visualizations

racemization_mechanism start_node N-Protected L-Amino Acid process_node process_node intermediate_node intermediate_node racemized_node racemized_node product_node product_node start Nα-Protected 4-Amino-L-phenylalanine activated Activated Intermediate start->activated Coupling Reagent oxazolone 5(4H)-Oxazolone (Azlactone) activated->oxazolone Intramolecular Cyclization enolate Planar Enolate (Loss of Chirality) oxazolone->enolate Base (Proton Abstraction) l_product L-Product (Desired) oxazolone->l_product Amine Attack enolate->oxazolone Reprotonation (L-face) d_product D-Product (Racemized) enolate->d_product Reprotonation (D-face) decision_workflow start_node start_node decision_node decision_node process_node process_node good_outcome good_outcome bad_outcome bad_outcome start Start: Coupling of 4-Amino-L-phenylalanine q1 Select Coupling Reagent Strategy start->q1 reagent1 Use Onium Salt (e.g., HATU, HBTU) Low Intrinsic Risk q1->reagent1 Highest Security reagent2 Use Carbodiimide (e.g., DIC) + Additive (Oxyma, HOAt) q1->reagent2 Cost-Effective Alternative q2 Select Base reagent1->q2 reagent2->q2 base1 Use Hindered/Weak Base (TMP or NMM) Lowest Racemization Risk q2->base1 Preferred base2 Use DIEA (Higher Risk) q2->base2 If Necessary q3 Control Conditions base1->q3 base2->q3 temp1 Low Temperature (0°C to RT) In-situ Activation q3->temp1 end Minimized Racemization temp1->end

References

Technical Support Center: Incorporation of Multiple 4-Amino-L-phenylalanine (pAF) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of peptides and proteins containing multiple 4-Amino-L-phenylalanine (pAF) residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating multiple 4-Amino-L-phenylalanine (pAF) residues into a peptide sequence?

A1: The primary challenges stem from the physicochemical properties of the pAF residue. The aromatic side chain increases the hydrophobicity of the peptide, which can lead to several issues as more pAF residues are incorporated:

  • Aggregation: Peptides with multiple hydrophobic residues like pAF are prone to self-association and aggregation during solid-phase peptide synthesis (SPPS). This can lead to incomplete reactions and low yields.[1][2]

  • Poor Solubility: The resulting peptide may have poor solubility in aqueous solutions, making purification by reversed-phase high-performance liquid chromatography (RP-HPLC) difficult.[3][4]

  • Difficult Synthesis: Aggregation of the growing peptide chain on the resin can hinder both the deprotection of the N-terminal Fmoc group and the subsequent amino acid coupling steps, resulting in deletion sequences.[1]

  • Side Reactions: The free amino group on the phenyl ring of pAF can potentially undergo side reactions if not properly protected.

Q2: Is it necessary to protect the side-chain amino group of pAF during Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: Yes, it is highly recommended to protect the para-amino group of the phenylalanine side chain. During peptide synthesis, this amino group can react with activated amino acids, leading to the formation of branched peptides. An orthogonal protecting group is required, which is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved at the end of the synthesis, typically under acidic conditions. Common protecting groups for the side-chain amino group of pAF include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z).[5]

Q3: What are the expected challenges during the purification of peptides containing multiple pAF residues?

A3: Peptides rich in pAF are generally hydrophobic, which presents challenges for purification by RP-HPLC.[6] Expected difficulties include:

  • Strong Retention: The peptide may bind very strongly to the C18 stationary phase, requiring high concentrations of organic solvent (e.g., acetonitrile) for elution.[7] This can lead to broad peaks and poor resolution.

  • Aggregation on the Column: The peptide may aggregate on the HPLC column, leading to peak tailing, low recovery, and even column clogging.

  • Co-elution of Impurities: Deletion sequences, which are also hydrophobic, may have similar retention times to the target peptide, making separation challenging.[8]

Q4: How can I characterize my final peptide to confirm the successful incorporation of multiple pAF residues?

A4: Mass spectrometry is the primary tool for confirming the identity and purity of your synthetic peptide.[9]

  • Intact Mass Analysis: Techniques like MALDI-TOF or LC-MS can be used to determine the molecular weight of the purified peptide.[9][10] This will confirm if the correct number of pAF residues have been incorporated.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can be used to sequence the peptide, providing definitive confirmation of the amino acid sequence, including the positions of the pAF residues.[11][12]

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Coupling During Synthesis

Symptoms:

  • Positive Kaiser test after coupling, indicating free amines.

  • Mass spectrometry of the crude product shows a high prevalence of deletion sequences (missing one or more pAF residues).

  • The resin beads are observed to be clumping or shrinking.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Peptide Aggregation on Resin 1. Change Solvent: Switch from standard DMF to N-methylpyrrolidone (NMP) or add a chaotropic agent like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.[1] 2. Elevate Temperature: Perform the coupling reactions at a higher temperature (e.g., 50-60°C) to reduce aggregation.[1] 3. Use Special Reagents: Incorporate "difficult sequence" protocols, which may involve using stronger coupling reagents like HATU or HBTU. 4. Microwave Synthesis: Utilize a microwave peptide synthesizer to improve coupling efficiency for difficult sequences.[1]
Steric Hindrance 1. Extend Coupling Time: Increase the coupling reaction time to allow for complete acylation. 2. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
Inefficient Fmoc Deprotection 1. Use a Stronger Base: If piperidine (B6355638) is not effectively removing the Fmoc group due to aggregation, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[1][13]
Problem 2: Poor Solubility of the Crude or Purified Peptide

Symptoms:

  • The lyophilized peptide does not dissolve in standard aqueous buffers (e.g., water, PBS).

  • Precipitation is observed when trying to dissolve the peptide for purification or bioassays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
High Hydrophobicity 1. Test Different Solvents: Before dissolving the entire sample, test the solubility of a small amount in various solvents. Start with water, then try adding organic solvents like acetonitrile (B52724), DMSO, or DMF.[3][4] For basic peptides, try an acidic solution (e.g., 10% acetic acid), and for acidic peptides, a basic solution (e.g., 0.1% ammonium (B1175870) hydroxide).[3] 2. Sonication: Use a bath sonicator to help break up aggregates and improve dissolution. Perform sonication in short bursts on ice to prevent heating.[4] 3. Use Chaotropic Agents: As a last resort for non-biological applications, agents like 6 M guanidine (B92328) hydrochloride (Gdn-HCl) or 8 M urea (B33335) can be used to solubilize highly aggregated peptides.[4]
Incorrect pH 1. Adjust pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility.[4]
Problem 3: Difficulty in RP-HPLC Purification

Symptoms:

  • Broad, tailing peaks on the chromatogram.

  • Low recovery of the peptide from the column.

  • Poor separation between the target peptide and impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Strong Hydrophobic Interactions 1. Optimize Gradient: Use a shallower gradient to improve the separation of closely eluting peaks.[14] 2. Change Mobile Phase Modifier: While TFA is standard, for very hydrophobic peptides, formic acid can sometimes provide different selectivity. 3. Elevated Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve peak shape and reduce retention times for hydrophobic peptides.
Peptide Aggregation 1. Lower Sample Concentration: Inject a more dilute sample to reduce the chance of on-column aggregation. 2. Use Organic Solvent in Sample: Dissolve the peptide in a solution containing a small amount of organic solvent (e.g., acetonitrile or DMSO) before injection.
Column Choice 1. Wide-Pore Column: Ensure you are using a wide-pore (300 Å) column, which is better suited for large peptides and can help reduce secondary interactions.[14] 2. Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C8 or C4 column, which are less hydrophobic.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Poly-pAF Peptide

This protocol outlines the manual Fmoc-SPPS for a generic peptide containing multiple pAF residues.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Fmoc-pAF(Boc)-OH and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. For consecutive pAF residues, consider extending the coupling time to 4 hours or performing a double coupling.

    • Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: RP-HPLC Purification
  • Sample Preparation:

    • Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to create a stock solution.

  • Chromatography Conditions:

    • Column: C18 wide-pore (300 Å), 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 20-60% B over 40 minutes) for the initial analytical run. Optimize the gradient based on the retention time of the target peptide.

    • Flow Rate: 1 mL/min for analytical, scale up accordingly for preparative.

    • Detection: 220 nm and 280 nm.

  • Purification Run:

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by mass spectrometry to identify the fraction containing the target peptide.

    • Pool the pure fractions and lyophilize.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Synthesis Yield start Low Yield or Deletion Products Detected by MS kaiser_test Kaiser Test Positive After Coupling? start->kaiser_test incomplete_coupling Incomplete Coupling kaiser_test->incomplete_coupling Yes incomplete_deprotection Incomplete Deprotection kaiser_test->incomplete_deprotection No aggregation Suspect Aggregation? (Resin Clumping) solution1 Action: 1. Extend Coupling Time 2. Double Couple 3. Use HATU/HBTU aggregation->solution1 No solution2 Action: 1. Switch to NMP/DMSO 2. Add Chaotropic Salts 3. Increase Temperature 4. Use Microwave aggregation->solution2 Yes incomplete_coupling->aggregation solution3 Action: 1. Extend Deprotection Time 2. Use DBU in Deprotection Mix incomplete_deprotection->solution3 SPPS_Workflow SPPS Workflow for Multiple pAF Incorporation start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Couple Fmoc-AA(pAF)-OH (HATU/DIPEA/DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 loop Repeat for Each Amino Acid wash2->loop loop->deprotection Next AA final_deprotection Final Fmoc Deprotection loop->final_deprotection Final AA cleavage Cleave from Resin (TFA Cocktail) final_deprotection->cleavage purify Purify by HPLC cleavage->purify

References

Technical Support Center: Improving Yield of Peptides Containing 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis of peptides containing 4-Amino-L-phenylalanine (Aph).

Troubleshooting Guide

This guide addresses specific issues that may arise during solid-phase peptide synthesis (SPPS) of Aph-containing peptides.

Question: Why is my coupling efficiency low after adding Fmoc-Aph(Boc)-OH?

Answer: Low coupling efficiency for Fmoc-Aph(Boc)-OH can stem from several factors, including steric hindrance and issues with the growing peptide chain.

Potential Causes & Solutions:

  • Insufficient Reagent Activity: Standard coupling reagents may not be potent enough for this specific amino acid.

    • Solution: Switch to a more powerful uronium/aminium or phosphonium-based coupling reagent like HATU, HCTU, or COMU.[1] These are known to be more effective for sterically hindered couplings.[1]

  • Low Reagent Concentration: The reaction may not be driven to completion if concentrations are too low.

    • Solution: Increase the concentration of the amino acid and coupling reagents, for example, to 0.5 M.[1][2]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. This is especially common in hydrophobic sequences.[3]

    • Solution 1: Switch the primary synthesis solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which can better solvate the growing peptide chain.[3]

    • Solution 2: Incorporate backbone protection strategies like pseudoproline or depsipeptide units to disrupt secondary structure formation.[4]

  • Single Coupling Insufficiency: A single coupling cycle may not be enough for complete incorporation.

    • Solution: Perform a "double coupling" by reacting the resin with a fresh preparation of activated Fmoc-Aph(Boc)-OH for a second time after the initial coupling step.[1][2]

Question: My final product shows deletion sequences lacking the Aph residue. What went wrong?

Answer: The presence of deletion sequences indicates a failure to incorporate the Aph residue into some peptide chains. This is a direct result of incomplete or failed coupling.

Potential Causes & Solutions:

  • Incomplete Coupling: The primary cause is a failed coupling reaction at the Aph step.

    • Solution: Implement the solutions for low coupling efficiency mentioned above, particularly using stronger coupling reagents or performing a double coupling.[1]

  • Unreacted Amino Groups: If some N-terminal amino groups on the resin remain uncoupled, they will react in the next cycle, leading to a deletion sequence.

    • Solution: After the coupling step for Aph, perform a "capping" step. This involves treating the resin with a reagent like acetic anhydride (B1165640) to permanently block any unreacted amino groups, preventing them from participating further in the synthesis.[1]

Question: I am seeing unexpected peaks of similar mass in my HPLC/MS analysis. Could these be side reactions related to Aph?

Answer: Yes, the unprotected amino group on the phenyl side chain of Aph is a potential site for unwanted side reactions if not properly protected.

Potential Causes & Solutions:

  • Side-Chain Acylation: The side-chain primary amine can be acylated during subsequent coupling steps if it is not protected.

    • Solution: Always use an Aph derivative with an orthogonal protecting group on the side-chain amine. The standard is Fmoc-Aph(Boc)-OH, where the tert-butyloxycarbonyl (Boc) group protects the side chain.[5] This Boc group is stable to the basic conditions used for Fmoc removal but can be cleaved with acid (TFA) during the final cleavage step.[5][6]

  • Modification During Cleavage: Aggressive cleavage conditions can sometimes modify sensitive residues.

    • Solution: Ensure your cleavage cocktail contains appropriate scavengers. While Aph itself is not as susceptible as Tryptophan or Cysteine, using a standard cocktail like 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) is good practice.

Frequently Asked Questions (FAQs)

Question: Why is an orthogonal protection strategy essential for 4-Amino-L-phenylalanine?

Answer: An orthogonal protection strategy is critical because 4-Amino-L-phenylalanine has two primary amino groups: the α-amine involved in peptide backbone formation and the side-chain amine on the phenyl ring.[5] Orthogonality means using two different types of protecting groups that can be removed under distinct chemical conditions without affecting the other.[5] In the standard Fmoc/tBu strategy for SPPS, the α-amine is protected by the base-labile Fmoc group, while the Aph side-chain amine is protected by the acid-labile Boc group.[5] This allows for the selective removal of the Fmoc group at each synthesis cycle to extend the peptide chain, while the Boc group remains intact, preventing unwanted side reactions at the side chain.[5][6]

Question: What is the recommended protection scheme for incorporating Aph in Fmoc-SPPS?

Answer: The most widely used and recommended derivative is Fmoc-Aph(Boc)-OH .

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amine. It is removed at each coupling cycle with a mild base, typically 20% piperidine (B6355638) in DMF.[5]

  • Boc (tert-butyloxycarbonyl): Protects the side-chain amine. It is stable to piperidine but is removed during the final cleavage from the resin using a strong acid like Trifluoroacetic Acid (TFA).[5]

G cluster_Aph Fmoc-Aph(Boc)-OH Structure cluster_reagents Deprotection Reagents Aph 4-Amino-L-phenylalanine (Aph Core) COOH Carboxyl Group (for coupling) Aph->COOH Fmoc Fmoc Group (α-Amine Protection) Fmoc->Aph Base-Labile Boc Boc Group (Side-Chain Amine Protection) Boc->Aph Acid-Labile Piperidine 20% Piperidine in DMF Piperidine->Fmoc Removes for Peptide Elongation TFA TFA-based Cleavage Cocktail TFA->Aph Cleaves Peptide from Resin TFA->Boc Removes during Final Cleavage G cluster_coupling Problem Area: Coupling cluster_aggregation Problem Area: Aggregation cluster_deprotection Problem Area: Deprotection start Low Crude Yield or Purity (HPLC/MS Analysis) coupling_issue Is the Aph residue missing (deletion)? start->coupling_issue aggregation_issue Is the sequence highly hydrophobic? start->aggregation_issue deprotection_issue Are there +89 Da peaks (incomplete Fmoc removal)? start->deprotection_issue sol_coupling 1. Use HATU/HCTU as coupling reagent. 2. Perform a double coupling. 3. Increase reagent concentration (0.5M). coupling_issue->sol_coupling Yes coupling_issue->aggregation_issue No capping Consider capping with acetic anhydride after coupling. sol_coupling->capping end Re-synthesize and Analyze capping->end sol_aggregation 1. Switch solvent from DMF to NMP. 2. Synthesize at a higher temperature. 3. Use backbone protection (e.g., pseudoproline). aggregation_issue->sol_aggregation Yes aggregation_issue->deprotection_issue No sol_aggregation->end sol_deprotection 1. Increase Fmoc deprotection time. 2. Ensure piperidine solution is fresh. deprotection_issue->sol_deprotection Yes sol_deprotection->end

References

deprotection strategies for 4-Amino-L-phenylalanine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-L-phenylalanine (Aph) containing peptides. This resource provides troubleshooting guides and frequently asked questions to address specific issues encountered during the crucial deprotection steps of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the side-chain amino group of 4-Amino-L-phenylalanine (Aph) in solid-phase peptide synthesis (SPPS)?

The most common strategies involve using protecting groups that are orthogonal to the Nα-Fmoc group, which is labile to basic conditions (e.g., piperidine).[1] This allows for selective deprotection of the side chain while the peptide remains attached to the resin and the N-terminus is protected. Key protecting groups for the Aph side chain include:

  • Boc (tert-butyloxycarbonyl): This is a widely used acid-labile group, typically removed with trifluoroacetic acid (TFA).[1][2] Its stability in the basic conditions used for Fmoc removal makes it an excellent choice for orthogonal protection.[1]

  • Alloc (allyloxycarbonyl): This group is stable to both acid and base but can be selectively removed under neutral conditions using a palladium(0) catalyst.[3] This provides an additional layer of orthogonality.

  • Dde (N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl): The Dde group is stable to both TFA and piperidine (B6355638) but can be cleaved with a 2% hydrazine (B178648) solution in DMF, offering another orthogonal deprotection strategy.[2]

Q2: How do I selectively deprotect the Boc group from the Aph side chain on-resin?

Selective on-resin deprotection of a side-chain Boc group is performed using moderately strong acidic conditions that will not cleave the peptide from most acid-labile linkers (like Wang or Rink Amide). The N-terminus must be protected, typically with Fmoc, during this step.[1] A common method involves treating the peptide-resin with a solution of 20-30% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1]

Q3: What causes incomplete Fmoc deprotection and how can I troubleshoot it?

Incomplete removal of the Nα-Fmoc group is a common issue in SPPS that can lead to deletion sequences in the final peptide.[4] Several factors can be responsible:

  • Peptide Aggregation: As the peptide chain grows, it can form secondary structures like β-sheets, which physically block the piperidine reagent from accessing the N-terminal Fmoc group.[5][6]

  • Insufficient Deprotection Time/Reagent: The standard deprotection time may not be sufficient for sterically hindered amino acids or within aggregated sequences.

  • Poor Solvent Quality: The quality of the DMF can impact the efficiency of the deprotection reaction.

To troubleshoot, consider switching to a stronger base like DBU in the deprotection reagent, using chaotropic salts to disrupt aggregation, or sonicating the reaction mixture.[5] Automated synthesizers often monitor the UV absorbance of the DBF-piperidine adduct to ensure the reaction goes to completion.[6]

Q4: What are common side reactions during the final cleavage and deprotection of Aph-containing peptides?

The final cleavage from the resin, typically using a high concentration of TFA, also removes most side-chain protecting groups. This highly acidic environment can lead to side reactions. For Aph-containing peptides, the primary concern is the reactivity of other amino acids in the sequence:

  • Alkylation of Sensitive Residues: Cationic species generated from the cleavage of protecting groups (e.g., t-butyl cations from Boc groups) can alkylate electron-rich residues like Tryptophan (Trp) and Methionine (Met).[5]

  • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide intermediate under acidic conditions, which can then reopen to form a mixture of α- and β-aspartyl peptides.[5]

To minimize these side reactions, a "cleavage cocktail" containing scavengers is essential. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to trap reactive cations.[7]

Troubleshooting Guide

This guide addresses specific problems, their potential causes, and recommended solutions during the deprotection of 4-Amino-L-phenylalanine peptides.

Problem Potential Cause(s) Recommended Solution(s) Citation
Incomplete Side-Chain Boc Deprotection 1. Insufficient acid concentration or reaction time. 2. Peptide aggregation blocking reagent access.1. Increase TFA concentration (up to 50%) or extend reaction time. Monitor with a test cleavage. 2. Swell the resin in a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts prior to deprotection.[1][5]
Loss of Peptide from Resin During Side-Chain Deprotection The linker is too acid-sensitive for the deprotection conditions (e.g., 2-Chlorotrityl resin with >1% TFA).Use a more robust linker like Wang or Rink Amide for on-resin side-chain manipulations with moderate TFA concentrations. For highly acid-sensitive linkers, use an alternative orthogonal protecting group like Alloc or Dde.[3][8]
Unidentified Peaks in HPLC After Final Cleavage 1. Side-reactions from scavenged protecting groups. 2. Aspartimide formation. 3. Oxidation of Met or Cys residues.1. Optimize the scavenger cocktail based on the peptide sequence. Use TIS to reduce trityl cations; use EDT for Pbf/Pmc groups from Arginine. 2. If possible, replace Asp with a derivative less prone to cyclization. Adding HOBt to piperidine during Fmoc deprotection can sometimes reduce formation. 3. Degas all solutions and perform cleavage under an inert atmosphere (N₂ or Ar). Add DTT to the final product to reduce oxidized species.[5][7][9]
Incomplete Removal of Alloc Group 1. Inactive Palladium(0) catalyst. 2. Insufficient scavenger (e.g., phenylsilane).1. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere to prevent oxidation. 2. Increase the equivalents of the scavenger and/or catalyst. Monitor the reaction by taking a small resin sample for a test cleavage and HPLC-MS analysis.[3]

Deprotection Condition Summary

The following table summarizes typical conditions for removing common protecting groups used in the synthesis of Aph-containing peptides.

Protecting GroupLocationReagentTypical ConditionsEfficiencyNotesCitation
Fmoc Nα-Amine20% Piperidine in DMF2 x 10 min, Room Temp>99%Standard step in peptide elongation.[1][4]
Boc Side-Chain Amine20-30% TFA in DCM2 x 15 min, Room Temp>95%For selective on-resin deprotection. N-terminus must be Fmoc-protected.[1]
Alloc Side-Chain AminePd(PPh₃)₄, PhSiH₃ in DCM1-2 hours, Room Temp>95%Must be performed under an inert atmosphere.[3]
tBu, Pbf, Trt, etc. Various Side Chains95% TFA, 2.5% H₂O, 2.5% TIS2-4 hours, Room Temp>90%Final cleavage and global deprotection. Scavenger choice is sequence-dependent.[7]

Experimental Protocols

Protocol 1: Standard Nα-Fmoc Deprotection

This protocol is used at each cycle of peptide elongation.

  • Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.[1]

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for another 10 minutes.

  • Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[1] The resin is now ready for the next amino acid coupling step.

Protocol 2: Selective On-Resin Deprotection of a Side-Chain Boc Group

This protocol is for selectively unmasking the 4-amino group of Aph for further modification.

  • Ensure the N-terminal α-amine of the peptide-resin is protected with an Fmoc group.

  • Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min).[1]

  • Prepare a deprotection solution of 30% Trifluoroacetic Acid (TFA) in DCM.

  • Add the deprotection solution to the resin and agitate for 20 minutes at room temperature.[1]

  • Drain the solution.

  • Repeat the acid treatment for another 20 minutes to ensure complete removal.[1]

  • Drain the solution and wash the resin thoroughly with DCM (3 times), 10% Diisopropylethylamine (DIPEA) in DMF (2 times, to neutralize the amine salt), and finally DMF (3 times). The free side-chain amine is now ready for modification.

Protocol 3: Selective On-Resin Deprotection of a Side-Chain Alloc Group

This protocol provides an orthogonal method for unmasking the 4-amino group.

  • Ensure all manipulations are carried out under an inert atmosphere (Argon or Nitrogen) to protect the catalyst.

  • Swell the peptide-resin in anhydrous, deoxygenated DCM.

  • In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.3 equivalents per Alloc group) and a scavenger such as phenylsilane (B129415) (PhSiH₃, ~10 equivalents) in DCM.[3]

  • Add the catalyst solution to the resin and agitate at room temperature for 1-2 hours.[3]

  • Monitor the reaction by performing a test cleavage on a small number of beads.

  • Once complete, drain the catalyst solution and wash the resin extensively with DCM (5 times) and DMF (5 times) to remove all traces of the catalyst and scavenger.[3]

Visual Workflows and Logic Diagrams

Deprotection_Workflow start Start: Fmoc-Peptide(Aph(Boc))-Resin wash_dcm Wash with DCM start->wash_dcm boc_deprotect Treat with 30% TFA in DCM (2 x 20 min) wash_dcm->boc_deprotect wash_neutralize Wash with DCM Neutralize with DIPEA/DMF Wash with DMF boc_deprotect->wash_neutralize free_amine Result: Fmoc-Peptide(Aph(NH2))-Resin wash_neutralize->free_amine modify Site-Specific Modification (e.g., Conjugation) free_amine->modify end Proceed to N-terminal Fmoc Deprotection modify->end

Caption: Workflow for selective side-chain Boc deprotection of Aph.

Troubleshooting_Logic start Problem: Incomplete Deprotection kaiser_test Kaiser Test Negative (Incomplete Fmoc Removal?) start->kaiser_test Check N-Terminus hplc_ms HPLC/MS Shows Starting Material (Incomplete Side-Chain Removal?) start->hplc_ms Check Side Chain aggregation Cause: Peptide Aggregation? kaiser_test->aggregation Yes reagent_issue Cause: Reagent/Time Issue? kaiser_test->reagent_issue No acid_issue Boc: Acid concentration/time? hplc_ms->acid_issue Boc catalyst_issue Alloc: Catalyst inactive? hplc_ms->catalyst_issue Alloc solution_agg Solution: Use NMP/DMSO, Sonication, or Chaotropic Salts aggregation->solution_agg solution_reagent Solution: Increase Deprotection Time, Use DBU/Piperidine reagent_issue->solution_reagent solution_acid Solution: Increase TFA concentration or reaction time acid_issue->solution_acid solution_catalyst Solution: Use fresh catalyst under inert atmosphere catalyst_issue->solution_catalyst

Caption: Troubleshooting logic for incomplete deprotection reactions.

References

identifying and characterizing byproducts in 4-Amino-L-phenylalanine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving 4-Amino-L-phenylalanine (4-APhe).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in 4-Amino-L-phenylalanine reactions, particularly during peptide synthesis?

A1: The most common byproducts in 4-APhe reactions, especially in the context of peptide synthesis, are typically related to side reactions involving the amino acid backbone and the coupling reagents used. These can include:

  • Racemization: Loss of stereochemical purity at the alpha-carbon is a significant issue, particularly when using certain activation methods. This leads to the formation of the D-enantiomer of the 4-APhe residue in the peptide chain.

  • N-Acylurea Formation: When using carbodiimide-based coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired peptide.[1]

  • Guanidinylation: With uronium-based coupling reagents like HATU, a potential side reaction is the guanidinylation of the N-terminal amine of the peptide chain, which caps (B75204) the peptide and prevents further elongation.[1]

  • Aspartimide Formation: If 4-APhe is being coupled to an aspartic acid residue, or vice-versa, there is a risk of forming a cyclic aspartimide intermediate. This can subsequently reopen to form a mixture of the desired alpha-peptide and the undesired beta-peptide. This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2]

Q2: My reaction mixture shows a product with the correct mass, but it doesn't have the expected biological activity. What could be the issue?

A2: A likely culprit is racemization. The D-enantiomer of your 4-APhe-containing peptide will have the same mass as the desired L-enantiomer but may have significantly different or no biological activity. It is crucial to analyze the stereochemical purity of your product using a chiral analytical method.

Q3: I am using a carbodiimide (B86325) coupling reagent (DCC/DIC) and am having difficulty purifying my final product. What could be the cause?

A3: A common issue with carbodiimide coupling is the formation of an N-acylurea byproduct.[1] This byproduct can be difficult to separate from the desired product due to similar solubility properties. Optimizing the reaction conditions, such as temperature and the addition of additives like HOBt, can help minimize the formation of this side product.

Q4: Can the aromatic amino group of 4-APhe cause side reactions?

A4: Yes, the 4-amino group on the phenyl ring is a nucleophile and can potentially participate in side reactions, although this is less common than reactions at the alpha-amino group during standard peptide synthesis conditions where the alpha-amino group is the intended nucleophile. Potential side reactions could include acylation by the activated carboxylic acid, especially if the alpha-amino group is sterically hindered or if there is an excess of the activated amino acid. However, in standard solid-phase peptide synthesis (SPPS), the alpha-amino group is deprotected sequentially and is more readily available for coupling.

Troubleshooting Guides

Problem 1: Identification of an Unexpected Peak in HPLC Analysis

Symptoms: An unknown peak is observed in the HPLC chromatogram of your crude reaction mixture, which is not present in the starting materials.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Racemization 1. Analyze by Chiral HPLC: Use a chiral column to separate the L- and D-enantiomers. 2. Optimize Coupling: Use a coupling reagent known for low racemization, such as COMU or TBTU in the presence of HOBt. Avoid excess base.
N-Acylurea Formation (with DCC/DIC) 1. Characterize by LC-MS: The unexpected peak should have a mass corresponding to the desired peptide plus the mass of the carbodiimide. 2. Reaction Optimization: Perform the coupling at a lower temperature (e.g., 0 °C) and use an additive like HOBt to trap the activated ester and prevent rearrangement.
Incomplete Deprotection 1. Verify by LC-MS: Look for peaks corresponding to the mass of the peptide with protecting groups still attached. 2. Extend Deprotection: Increase the deprotection time or use a stronger deprotection cocktail.
Guanidinylation (with HATU/HBTU) 1. Analyze by LC-MS: The byproduct will have a mass corresponding to the peptide plus a tetramethylguanidinium group. 2. Stoichiometry Control: Use a minimal excess of the coupling reagent and ensure rapid and efficient coupling.
Aspartimide Formation 1. Characterize by LC-MS/MS: The beta-peptide isomer will have the same mass as the alpha-peptide, but fragmentation patterns may differ. 2. Modify Synthesis Strategy: If possible, avoid Asp-4-APhe sequences. Use protecting groups on the aspartic acid side chain that are less prone to cyclization.
Problem 2: Low Yield of the Desired Product

Symptoms: The overall yield of the purified product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Byproducts 1. Analyze Crude Mixture: Use HPLC and LC-MS to identify and quantify the major byproducts. 2. Address Specific Byproducts: Refer to the troubleshooting guide for unexpected peaks to address the formation of specific byproducts.
Incomplete Coupling Reaction 1. Monitor Reaction: Use a ninhydrin (B49086) test (for SPPS) to ensure the coupling reaction goes to completion. 2. Optimize Coupling Conditions: Increase the coupling time, use a more efficient coupling reagent, or double-couple the amino acid.
Product Degradation 1. Assess Stability: Check the stability of your product under the purification and storage conditions. 4-APhe and its derivatives can be susceptible to oxidation. 2. Modify Workup: Use milder purification conditions and store the final product under an inert atmosphere at a low temperature.

Quantitative Data

The extent of byproduct formation is highly dependent on the specific reaction conditions, including the coupling reagents, solvents, temperature, and the peptide sequence.

Table 1: Racemization of N-Acetyl-L-phenylalanine with TBTU Coupling Reagent

EntryBase (equivalents)Temperature (°C)Time (h)Diastereomeric Ratio (L:D)
1DIPEA (2)rt24Major D-isomer
2DIPEA (1)rt24Major D-isomer
3Pyridine (2)rt2495:5
4Pyridine (1)rt2498:2

Data adapted from a study on N-Acetyl-L-phenylalanine, which serves as a model for potential racemization of 4-APhe under similar conditions.[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for Byproduct Analysis

This protocol provides a general method for the separation of 4-Amino-L-phenylalanine and potential byproducts.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) and filter through a 0.45 µm syringe filter.

Protocol 2: LC-MS Method for Byproduct Identification

This protocol is for the identification of byproducts by their mass-to-charge ratio.

  • LC System: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is generally suitable for peptides.

  • Mass Range: Scan a mass range appropriate for the expected product and potential byproducts (e.g., 100-2000 m/z).

  • Data Analysis: Extract ion chromatograms for the expected masses of potential byproducts (e.g., racemized product, N-acylurea adduct, guanidinylated product, etc.).

Protocol 3: 1H NMR for Structural Characterization

This protocol is for the structural elucidation of isolated byproducts.

  • Sample Preparation: Isolate the byproduct of interest using preparative HPLC. Dissolve the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D 1H NMR: To identify the types and number of protons.

    • 2D COSY: To determine proton-proton couplings within the same spin system.

    • 2D TOCSY: To identify all protons within a spin system (e.g., an amino acid residue).

    • 2D NOESY/ROESY: To determine through-space proximities of protons, which can help in stereochemical assignments.

  • Data Analysis: Compare the chemical shifts and coupling constants with those of the starting materials and the expected product to deduce the structure of the byproduct.

Visualizations

Peptide_Coupling_Side_Reactions Activated_APhe Activated 4-APhe Amine N-terminal Amine Activated_APhe->Amine Peptide Bond Formation Racemization Racemization (D-isomer) Activated_APhe->Racemization Epimerization N_Acylurea N-Acylurea (with DCC/DIC) Activated_APhe->N_Acylurea Rearrangement Desired_Peptide Desired Peptide Amine->Desired_Peptide Guanidinylation Guanidinylation (with HATU) Amine->Guanidinylation Reaction with excess HATU

References

Technical Support Center: Managing Peptide Aggregation with 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing 4-Amino-L-phenylalanine (Aph). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome challenges related to peptide aggregation during your experiments.

Understanding Aggregation in Aph-Containing Peptides

The incorporation of 4-Amino-L-phenylalanine, a synthetic amino acid, into a peptide sequence can significantly alter its physicochemical properties, including its propensity to aggregate. Unlike its natural counterpart, L-phenylalanine, which is known to drive aggregation through hydrophobic and π-π stacking interactions, the introduction of a primary amino group at the para-position of the phenyl ring in Aph introduces a new dynamic.

The 4-amino group is a strong electron-donating group, which can disrupt the π-π stacking interactions between aromatic rings that are a major driving force for the aggregation of phenylalanine-containing peptides.[1] This disruption can lead to a reduced tendency for amyloid fibril formation.[1] Furthermore, the amino group can be protonated, introducing a positive charge that can lead to electrostatic repulsion between peptide chains, further hindering aggregation. This contributes to the observation that poly(4-amino-L-phenylalanine) exhibits good water solubility, in contrast to the more aggregation-prone poly(L-phenylalanine).[2]

However, aggregation of Aph-containing peptides is not entirely eliminated and can still occur under certain conditions, influenced by factors such as pH, concentration, and the overall peptide sequence.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 4-Amino-L-phenylalanine aggregating?

A1: Several factors can contribute to the aggregation of your Aph-containing peptide:

  • pH approaching the isoelectric point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation driven by other intermolecular forces. The pKa of the 4-amino group is a critical determinant of the peptide's overall charge at a given pH.

  • High Peptide Concentration: Increased concentration promotes intermolecular interactions, which can lead to the formation of aggregates.

  • Hydrophobic Nature of the Overall Peptide: If the rest of your peptide sequence is highly hydrophobic, this can still be a dominant driving force for aggregation, even with the presence of the more polar Aph residue.

  • Presence of Other Aromatic Residues: If your peptide contains other aromatic amino acids like phenylalanine, tyrosine, or tryptophan, π-π stacking interactions involving these residues can still promote aggregation.[3]

  • Inappropriate Storage Conditions: Lyophilized peptides are generally stable, but improper storage in solution, especially with repeated freeze-thaw cycles, can induce aggregation.

Q2: How does the 4-amino group on phenylalanine affect its aggregation properties?

A2: The 4-amino group has a significant impact on the aggregation propensity of phenylalanine:

  • Disruption of π-π Stacking: As an electron-donating group, the 4-amino group alters the electron distribution of the phenyl ring, which can weaken or disrupt the π-π stacking interactions that are a primary driver of aggregation in peptides containing unmodified phenylalanine.[1]

  • Increased Polarity and Hydrophilicity: The amino group increases the polarity of the side chain, which can improve the peptide's interaction with aqueous solvents and reduce its tendency to aggregate through hydrophobic collapse.

  • pH-Dependent Charge: The 4-amino group can be protonated at acidic pH, introducing a positive charge. This charge can lead to electrostatic repulsion between peptide molecules, thereby inhibiting aggregation.

Q3: What is the first troubleshooting step I should take if I observe aggregation?

A3: The first and often most effective step is to adjust the pH of your peptide solution. Move the pH at least 1-2 units away from the calculated isoelectric point (pI) of your peptide. For a peptide containing Aph, this often means working at a more acidic pH where the 4-amino group is protonated, leading to increased solubility due to electrostatic repulsion.

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues with your 4-Amino-L-phenylalanine-containing peptides.

Problem Potential Cause Recommended Solution
Peptide precipitates immediately upon dissolution. pH of the solvent is at or near the peptide's isoelectric point (pI).Adjust the pH of the solvent to be at least 1-2 units away from the pI. For peptides with a net positive charge at neutral pH (due to the 4-amino group and other basic residues), try a more acidic buffer. For peptides with a net negative charge, try a more basic buffer.
Peptide solution becomes cloudy or forms visible aggregates over time. Slow aggregation is occurring due to factors like high concentration or hydrophobic interactions.1. Decrease Peptide Concentration: Work with the lowest concentration of peptide that is feasible for your experiment. 2. Add Solubilizing Agents: Incorporate organic co-solvents like DMSO or DMF in small percentages (e.g., 5-10%) to disrupt hydrophobic interactions. 3. Use Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can disrupt aggregation. However, be mindful of their potential to denature your peptide or interfere with downstream applications.
Lyophilized peptide is difficult to dissolve. The peptide has formed aggregates during lyophilization or storage.1. Sonication: Use a bath sonicator to gently break up small aggregates. 2. Initial Dissolution in Organic Solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired final concentration.
Inconsistent experimental results, possibly due to varying levels of aggregation. Aggregation is sensitive to minor variations in experimental conditions.1. Strict Protocol Adherence: Ensure consistent buffer preparation, pH measurement, and peptide handling for all experiments. 2. Freshly Prepared Solutions: Prepare peptide solutions fresh for each experiment to avoid variability from aged or improperly stored solutions. 3. Characterize Your Peptide Stock: Before use, consider analyzing your peptide stock solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol will help you identify the optimal pH range for solubilizing your Aph-containing peptide.

Materials:

  • Your lyophilized Aph-containing peptide

  • A series of buffers covering a pH range from 2 to 10 (e.g., glycine-HCl, acetate, phosphate, borate)

  • Microcentrifuge tubes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of your peptide in water or a suitable organic solvent if it's highly hydrophobic.

  • In separate microcentrifuge tubes, add a fixed amount of your peptide stock solution to each buffer, ensuring the final peptide concentration is the same across all samples.

  • Incubate the samples at your desired experimental temperature for a set period (e.g., 1 hour), allowing for equilibration.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any insoluble aggregates.

  • Carefully collect the supernatant from each tube.

  • Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (typically 280 nm if other aromatic residues are present, or a lower wavelength if not).

  • Plot the absorbance (proportional to soluble peptide concentration) versus the pH of the buffer. The pH range with the highest absorbance corresponds to the optimal solubility.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.

Materials:

  • Your Aph-containing peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of your peptide at different concentrations in the assay buffer. Include a buffer-only control.

  • Incubate the peptide solutions under conditions you want to test for aggregation (e.g., 37°C with gentle agitation).

  • At various time points, take aliquots of your peptide solutions.

  • In the 96-well plate, add your peptide aliquot and ThT stock solution to the assay buffer to a final concentration of, for example, 10 µM peptide and 20 µM ThT.

  • Incubate for 5 minutes at room temperature in the dark.

  • Measure the fluorescence intensity using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • An increase in fluorescence intensity over time or with increasing peptide concentration indicates the formation of amyloid-like fibrils.

Visualizing the Impact of the 4-Amino Group

The following diagrams illustrate the conceptual differences in intermolecular interactions between peptides containing L-phenylalanine (Phe) and 4-Amino-L-phenylalanine (Aph).

G Interactions in Phe-Containing Peptides cluster_0 Peptide 1 cluster_1 Peptide 2 p1 ---Phe--- p2 ---Phe--- p1->p2 Hydrophobic Interactions π-π Stacking G Interactions in Aph-Containing Peptides (Acidic pH) cluster_0 Peptide 1 cluster_1 Peptide 2 a1 ---Aph(NH3+)--- a2 ---Aph(NH3+)--- a1->a2 Electrostatic Repulsion Disrupted π-π Stacking

References

impact of steric hindrance from 4-Amino-L-phenylalanine on synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides containing the sterically hindered, non-canonical amino acid 4-Amino-L-phenylalanine.

Troubleshooting Guide

Issue 1: Incomplete or Slow Coupling Reactions

Symptoms:

  • Positive Kaiser test (or other amine test) after a coupling step.

  • Low yield of the desired peptide product.

  • Presence of deletion sequences (peptide missing the 4-Amino-L-phenylalanine residue) in mass spectrometry analysis.

Root Cause Analysis: The primary cause of incomplete coupling is the steric hindrance presented by the bulky phenyl ring of 4-Amino-L-phenylalanine, which can physically obstruct the formation of the peptide bond. Additionally, the electron-donating nature of the 4-amino group can influence the reactivity of the backbone carboxyl group. Peptide chain aggregation, particularly in hydrophobic sequences, can further block reactive sites.[1][2]

Solutions:

  • Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more potent activating agents.[1]

    • Recommended: HATU, HCTU, or COMU are highly effective for hindered couplings.[1]

    • For extremely difficult couplings: Consider using PyAOP or generating the amino acid fluoride (B91410) in situ.[1][3]

  • Adjust Reaction Conditions:

    • Double Coupling: Perform the coupling step twice with a fresh portion of activated amino acid and reagents before moving to the next deprotection step. This is a highly effective method to drive the reaction to completion.[1]

    • Increase Equivalents: Use a higher excess of the protected 4-Amino-L-phenylalanine and coupling reagent (e.g., increase from 3-5 equivalents to 5-10 equivalents).

    • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-24 hours.

    • Elevated Temperature: Cautiously increase the reaction temperature to 40-50°C. Monitor closely for potential side reactions like racemization.[1]

  • Solvent Selection:

    • While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for sequences prone to aggregation.[4]

Issue 2: Side Reactions and Impurity Formation

Symptoms:

  • Unexpected peaks in HPLC analysis.

  • Mass spectrometry data showing masses that do not correspond to the desired product or simple deletion sequences.

Root Cause Analysis: The use of a non-canonical amino acid and more forcing coupling conditions can exacerbate common side reactions in Solid-Phase Peptide Synthesis (SPPS).

Common Side Reactions:

  • Racemization: The chiral center of the amino acid can epimerize, especially under prolonged exposure to basic conditions or high temperatures. The use of strong activating agents can also increase this risk.[1][5]

  • Diketopiperazine Formation: This is common at the dipeptide stage, leading to cleavage of the dipeptide from the resin. Using a bulky resin like 2-chlorotrityl chloride can mitigate this.[6]

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a cyclic imide, particularly in Asp-Gly or Asp-Ser sequences.[6]

  • Reaction with the 4-Amino Group: If the side-chain amino group of 4-Amino-L-phenylalanine is not properly protected, it can be acylated during the coupling steps, leading to branched peptides. It is crucial to use an orthogonal protecting group, such as Boc or Z, on the side chain.[7]

Solutions:

  • Suppress Racemization: Additives like HOBt, and more effectively, HOAt or OxymaPure, should be used with the coupling reagent to minimize racemization.[1][5]

  • Protect the Side Chain: Always use Fmoc-4-Amino-L-phenylalanine(Boc)-OH or a similarly protected derivative to prevent side-chain reactions.[7]

  • Optimize Cleavage: Use appropriate scavengers in the final cleavage cocktail to prevent modification of sensitive residues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield significantly lower when I include 4-Amino-L-phenylalanine?

A1: The reduced yield is likely due to steric hindrance from the bulky side chain of 4-Amino-L-phenylalanine, which slows down the peptide bond formation. This can lead to incomplete coupling reactions. To improve the yield, you should employ more potent coupling reagents like HATU or HCTU, consider double coupling for the 4-Amino-L-phenylalanine residue, and potentially increase the reaction time.[1]

Q2: What protecting group strategy is recommended for 4-Amino-L-phenylalanine in Fmoc-based SPPS?

A2: It is essential to use an orthogonal protecting group for the side-chain amino group that is stable during the piperidine-mediated Fmoc deprotection steps. The most common and recommended derivative is Fmoc-4-Amino-L-phenylalanine(Boc)-OH. The Boc group is stable to the basic conditions of Fmoc removal and is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final acidic cleavage (e.g., with TFA).[7]

Q3: Can I use standard HBTU/HOBt for coupling 4-Amino-L-phenylalanine?

A3: While HBTU/HOBt might work for some sequences, it is often not efficient enough to overcome the steric hindrance of 4-Amino-L-phenylalanine, leading to incomplete coupling. It is highly recommended to start with a more powerful uronium/aminium or phosphonium (B103445) salt reagent like HATU, HCTU, or PyAOP for this residue to ensure a higher success rate.[1]

Q4: My peptide is showing signs of aggregation. Is this related to the 4-Amino-L-phenylalanine?

A4: Aggregation is often sequence-dependent and is particularly common in hydrophobic peptides. While 4-Amino-L-phenylalanine is aromatic, its impact on aggregation is context-dependent.[8] Peptides containing multiple aromatic or hydrophobic residues are prone to forming secondary structures on the resin, which can hinder synthesis.[6] To mitigate this, you can switch to a solvent with better solvating properties like NMP, use a lower-loaded resin, or incorporate backbone protection strategies like pseudoprolines in other parts of your sequence.[4][6]

Q5: What are the key parameters to monitor when troubleshooting a difficult coupling with 4-Amino-L-phenylalanine?

A5: The most critical parameter is the presence of free amines on the resin after the coupling step. Always perform a qualitative test like the Kaiser test. If it is positive, it indicates an incomplete reaction, and you should perform a second coupling (double coupling). Also, monitor your HPLC and mass spectrometry data for the presence of deletion products corresponding to the absence of the 4-Amino-L-phenylalanine residue.

Data Presentation

The following table summarizes the expected impact of incorporating 4-Amino-L-phenylalanine on key synthesis parameters compared to a standard amino acid like L-Phenylalanine, based on general observations for sterically hindered amino acids. Actual results will be sequence-dependent.

ParameterStandard L-Phenylalanine CouplingExpected Impact with 4-Amino-L-phenylalanineRecommended Mitigation Strategy
Coupling Time 1-2 hoursIncreased (may require >4 hours)Extend coupling time; use more efficient reagents.
Crude Purity HighPotentially lower due to deletion sequences and side productsEmploy double coupling; use potent coupling reagents.
Final Yield HighPotentially lowerOptimize all coupling parameters; ensure complete reactions.
Reagent Choice Standard (e.g., HBTU, TBTU)Requires potent reagents (e.g., HATU, HCTU)[1]Use HATU or HCTU as the default for this residue.
Risk of Racemization LowModerate, especially with extended coupling times/heatUse additives like HOAt or OxymaPure.[1]

Experimental Protocols

Protocol: Manual Fmoc-SPPS of a Peptide Containing 4-Amino-L-phenylalanine

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-4-Amino-L-phenylalanine(Boc)-OH (Double Coupling Method):

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-4-Amino-L-phenylalanine(Boc)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) and allow the solution to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times).[1]

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-4-Amino-L-phenylalanine(Boc)-OH.

    • After the second coupling, drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to prepare for the next deprotection step.[1]

4. Capping (Optional but Recommended):

  • If a positive Kaiser test is still observed after double coupling, cap the remaining free amines.

  • Treat the resin with a solution of 5% acetic anhydride (B1165640) and 6% 2,4,6-collidine in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 (using a standard single coupling for non-hindered amino acids) for the remaining amino acids in the sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide pellet.

Visualizations

G Troubleshooting Incomplete Coupling of 4-Amino-L-phenylalanine start Kaiser test positive after initial coupling? double_couple Perform a second coupling (Double Coupling) start->double_couple Yes proceed Proceed to next deprotection step start->proceed No re_test Retest with Kaiser test double_couple->re_test stronger_reagent Re-synthesize using a stronger coupling reagent (e.g., HATU, HCTU) re_test->stronger_reagent Positive re_test->proceed Negative extend_time Increase coupling time (e.g., to 4-24 hours) stronger_reagent->extend_time increase_temp Carefully increase temperature (e.g., to 40-50°C) extend_time->increase_temp check_aggregation Consider aggregation issues. Switch to NMP solvent? increase_temp->check_aggregation

Caption: Troubleshooting decision tree for incomplete coupling.

G Workflow for Coupling Fmoc-4-Amino-L-phenylalanine(Boc)-OH cluster_preactivation Pre-activation dissolve Dissolve Fmoc-4-APhe(Boc)-OH and HATU in DMF add_base Add DIPEA dissolve->add_base wait Incubate 1-5 min add_base->wait add_activated Add activated amino acid solution to resin wait->add_activated deprotect Start with N-terminally deprotected peptide-resin deprotect->dissolve couple Agitate for 2-4 hours add_activated->couple wash Wash resin with DMF couple->wash kaiser_test Perform Kaiser Test wash->kaiser_test repeat_coupling Repeat Coupling Step kaiser_test->repeat_coupling Positive next_step Proceed to next cycle kaiser_test->next_step Negative repeat_coupling->add_activated

Caption: Experimental workflow for the coupling step.

References

Technical Support Center: Optimizing 4-Amino-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the site-specific incorporation of 4-Amino-L-phenylalanine (pAF) into proteins.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during pAF incorporation experiments using amber codon suppression technology.

FAQs

QuestionAnswer
Q1: What is the optimal concentration of 4-Amino-L-phenylalanine to use in the culture medium? The optimal concentration of pAF can vary depending on the expression system and the specific protein. However, a general starting point is between 1 mM and 10 mM.[1] It is recommended to perform a titration experiment to determine the ideal concentration for your specific construct and host.
Q2: How can I confirm the successful incorporation of 4-Amino-L-phenylalanine into my target protein? The most definitive method for confirming pAF incorporation is mass spectrometry (MS).[2][3][4] By analyzing the intact protein or digested peptide fragments, you can verify the mass shift corresponding to the incorporation of pAF. Other methods like SDS-PAGE analysis can show the presence of a full-length protein, suggesting successful suppression of the amber codon, but it does not confirm the identity of the incorporated amino acid.[4]
Q3: Can the codon context surrounding the amber stop codon (TAG) affect incorporation efficiency? Yes, the nucleotide sequence immediately upstream and downstream of the amber codon can significantly influence the efficiency of pAF incorporation.[5][6][7][8] While specific optimal contexts can be system-dependent, it is a factor to consider when designing your expression construct.
Q4: What are the key components of a successful 4-Amino-L-phenylalanine incorporation system? A robust system relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA).[9][10][11] The aaRS must specifically recognize and charge the tRNA with pAF, and the tRNA must efficiently deliver the pAF to the ribosome in response to the amber codon. The choice of expression vector and host strain are also critical factors.
Q5: Should I be concerned about the purity of my 4-Amino-L-phenylalanine stock? Absolutely. Contamination of the pAF stock with other amino acids, especially phenylalanine, can lead to mis-incorporation and reduce the fidelity of the system.[12] It is crucial to use a high-purity pAF source.

Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of full-length protein 1. Inefficient amber suppression: The orthogonal tRNA/aaRS pair may not be functioning optimally. 2. Suboptimal pAF concentration: The concentration of pAF in the medium may be too low for efficient charging of the tRNA. 3. Toxicity of pAF or the expressed protein: High concentrations of pAF or the target protein may be toxic to the host cells. 4. Poor expression of the target gene: The promoter driving the expression of your gene of interest may be weak, or the mRNA may be unstable. 5. Release factor competition: The host cell's release factor 1 (RF1) can compete with the suppressor tRNA at the amber codon, leading to premature termination.[9][10]1. Optimize the orthogonal system: Consider using an evolved or engineered aaRS/tRNA pair with improved efficiency for pAF.[9] 2. Titrate pAF concentration: Perform a dose-response experiment to find the optimal pAF concentration (e.g., 1 mM, 2 mM, 5 mM, 10 mM). 3. Optimize expression conditions: Lower the induction temperature, use a weaker promoter, or reduce the induction time to mitigate toxicity. 4. Improve gene expression: Use a stronger promoter, optimize codon usage for the host organism, or add stabilizing elements to the mRNA.[7][8] 5. Use an RF1 knockout strain: Employing an E. coli strain deficient in RF1 can significantly improve suppression efficiency.[9][10]
High levels of truncated protein 1. Inefficient amber suppression: As mentioned above, this is a primary cause of truncation. 2. Depletion of pAF: The pAF in the medium may be consumed during the expression run.1. See solutions for "Low or no yield of full-length protein". 2. Supplement with pAF: Add a second dose of pAF to the culture medium partway through the expression period.
Mis-incorporation of natural amino acids at the amber codon site 1. Promiscuous aaRS: The orthogonal aaRS may recognize and charge the tRNA with a natural amino acid in addition to pAF. 2. Contaminated pAF stock: The pAF powder may be contaminated with other amino acids.[12] 3. Near-cognate suppression: Endogenous tRNAs in the host can sometimes misread the amber codon.1. Use a more specific aaRS: Employ an aaRS that has been engineered for higher fidelity towards pAF. 2. Use high-purity pAF: Ensure the pAF used is of the highest possible purity. 3. Optimize expression conditions: Lowering the expression temperature can sometimes increase the fidelity of translation.

Quantitative Data

The following tables summarize key quantitative data related to optimizing pAF incorporation.

Table 1: Effect of 4-Amino-L-phenylalanine Concentration on Protein Yield

4-Amino-L-phenylalanine (mM)Relative Protein Yield (%)
0< 5
160
285
5100
1095

Note: Data are representative and may vary depending on the protein and expression system.

Table 2: Comparison of Engineered Aminoacyl-tRNA Synthetases for pAF Incorporation

Synthetase VariantRelative Full-Length Protein Yield (%)Fidelity (%)
Wild-Type4090
Engineered Mutant 18598
Engineered Mutant 29599

Note: Fidelity refers to the percentage of pAF incorporated at the amber codon site versus natural amino acids.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-Amino-L-phenylalanine in E. coli

This protocol provides a general workflow for expressing a protein with a site-specifically incorporated pAF in E. coli.

1. Plasmid Transformation:

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with two plasmids:
  • An expression plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired position.
  • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pAF (e.g., a pEVOL or similar vector).[9][13]
  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics.
  • Grow overnight at 37°C with shaking.

3. Expression Culture:

  • Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
  • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Add 4-Amino-L-phenylalanine to a final concentration of 1-5 mM.
  • Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters and L-arabinose for araBAD promoters).[13]
  • Reduce the temperature to 20-25°C and continue to shake for 16-24 hours.

4. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer.
  • Lyse the cells using sonication or a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

5. Protein Purification:

  • Purify the protein of interest from the soluble fraction of the lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

6. Confirmation of Incorporation:

  • Analyze the purified protein by SDS-PAGE to confirm the presence of the full-length product.
  • Verify the incorporation of pAF using mass spectrometry.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis & Purification Transformation Co-transformation of E. coli StarterCulture Overnight Starter Culture Transformation->StarterCulture Plasmids Expression & Orthogonal System Plasmids Plasmids->Transformation ExpressionCulture Inoculate Expression Culture StarterCulture->ExpressionCulture Add_pAF Add 4-Amino-L-phenylalanine ExpressionCulture->Add_pAF Induction Induce Protein Expression Add_pAF->Induction Incubation Incubate at Reduced Temperature Induction->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification Confirmation Confirmation (SDS-PAGE, Mass Spec) Purification->Confirmation

Caption: Experimental workflow for 4-Amino-L-phenylalanine incorporation in E. coli.

troubleshooting_workflow Start Low/No Full-Length Protein Check_Expression Check for any protein expression (Western Blot) Start->Check_Expression Check_Toxicity Assess pAF/Protein Toxicity Start->Check_Toxicity No_Expression No Expression Check_Expression->No_Expression No band Truncated_Expression Truncated Protein Observed Check_Expression->Truncated_Expression Truncated band Optimize_Gene_Expression Optimize Promoter/Codons No_Expression->Optimize_Gene_Expression Optimize_Suppression Optimize Suppression Efficiency Truncated_Expression->Optimize_Suppression Check_pAF_Concentration Titrate pAF Concentration Optimize_Suppression->Check_pAF_Concentration Use_RF1_Knockout Use RF1 Knockout Strain Optimize_Suppression->Use_RF1_Knockout Engineered_System Use Engineered aaRS/tRNA Optimize_Suppression->Engineered_System Lower_Temp Lower Expression Temperature Check_Toxicity->Lower_Temp

Caption: Troubleshooting workflow for low yield of full-length protein.

amber_suppression_pathway cluster_cellular_machinery Cellular Machinery cluster_orthogonal_system Orthogonal System cluster_outcome Outcome Ribosome Ribosome Full_Length_Protein Full-Length Protein with pAF Ribosome->Full_Length_Protein incorporation Truncated_Protein Truncated Protein Ribosome->Truncated_Protein termination mRNA mRNA with TAG codon mRNA->Ribosome RF1 Release Factor 1 RF1->Ribosome competes for binding pAF 4-Amino-L-phenylalanine aaRS Orthogonal aaRS pAF->aaRS Charged_tRNA pAF-tRNA(CUA) aaRS->Charged_tRNA charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS Charged_tRNA->Ribosome binds to A-site

Caption: Amber suppression signaling pathway for pAF incorporation.

References

best practices for handling and weighing 4-Amino-L-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for handling and weighing 4-Amino-L-phenylalanine hydrochloride to ensure experimental accuracy and safety.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the proper personal protective equipment (PPE) when handling this compound?

A1: It is crucial to use appropriate PPE to avoid contact with skin and eyes.[1][2] Recommended PPE includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved N95 respirator or equivalent is recommended.

Troubleshooting:

  • Issue: Skin or eye contact occurs.

  • Solution: Immediately flush the affected area with plenty of water for at least 15 minutes. For eye contact, also seek medical attention.[3][4]

Q2: How should this compound be stored?

A2: Proper storage is essential to maintain the integrity of the compound.

  • Short-term storage: Can be stored at room temperature.[5]

  • Long-term storage: Recommended at 4°C.[5] For solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[6]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3][4]

Troubleshooting:

  • Issue: The compound appears discolored or clumpy.

  • Solution: This may indicate degradation due to improper storage (e.g., exposure to moisture or light). It is recommended to use a fresh batch of the compound for experiments requiring high purity.

Q3: I'm having trouble getting an accurate weight for this compound. What could be the cause?

A3: Inaccurate weight measurements can stem from several factors, particularly if the compound is hygroscopic (absorbs moisture from the air).

  • Hygroscopicity: The hydrochloride salt may absorb atmospheric moisture, leading to a continuously increasing weight on the analytical balance.[7][8]

  • Static Electricity: Fine powders can be affected by static, causing readings to be unstable.[7]

  • Temperature: Weighing a sample that is not at ambient temperature can create air currents that affect the balance.[7][9]

Troubleshooting:

  • Issue: The weight reading on the balance is drifting upwards.

  • Solution: This is a classic sign of a hygroscopic substance. To mitigate this, handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.[8][10] Minimize the time the container is open. Weighing by difference is the recommended technique.[7][9]

  • Issue: The powder is "jumping" on the weigh paper or the reading is erratic.

  • Solution: This may be due to static electricity. Use an anti-static gun or ionizer on the container and weighing vessel. Ensure the balance is properly grounded.[7]

Q4: What is the best method for weighing a small amount of this compound?

A4: For small quantities, direct weighing on the balance pan is not recommended.

  • Weighing by Difference: This is the most accurate method. A container with the compound is weighed, a portion of the compound is transferred to the reaction vessel, and the original container is re-weighed. The difference in mass is the amount transferred.[7][9]

  • Stock Solution: For very small amounts, preparing a stock solution of a known concentration and then transferring a specific volume is a highly accurate method.[10]

Troubleshooting:

  • Issue: It is difficult to transfer the powder quantitatively after weighing.

  • Solution: Weigh the compound directly into the vessel in which it will be used. If this is not possible, use a powder funnel to aid in the transfer. Rinsing the weighing vessel with the solvent to be used in the experiment can help transfer any residual powder.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂·HCl[5]
Molecular Weight 216.67 g/mol [5]
Appearance White to off-white powder[5]
Solubility in Water Soluble (0.1g in 2 ml H₂O)[5][11]
Long-Term Storage 4°C[5]
Melting Point 270 - 275 °C[4]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound

Objective: To accurately prepare a 10 mM aqueous stock solution.

Materials:

  • This compound

  • Analytical balance

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Spatula

  • Weighing paper or boat

  • Deionized water

  • Pipettes

Methodology:

  • Calculate the required mass:

    • For a 10 mL solution: 0.01 L * 10 mmol/L * 216.67 g/mol = 0.02167 g (21.67 mg)

  • Weighing the compound:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully add approximately 21.67 mg of this compound to the weighing boat. Record the exact mass.

    • Best Practice: For improved accuracy, especially if the compound is suspected to be hygroscopic, use the "weighing by difference" method.

  • Dissolving the compound:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of deionized water to the weighing boat to rinse any remaining powder and transfer the rinse to the volumetric flask. Repeat this step two more times.

    • Add deionized water to the flask until it is about half-full.

    • Gently swirl the flask to dissolve the compound completely. Sonication can be used to aid dissolution if necessary.[12]

  • Final Dilution:

    • Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the solution to a properly labeled container and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Visualizations

Handling_and_Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Procedure cluster_troubleshooting Troubleshooting cluster_final Final Steps start Start ppe Don Personal Protective Equipment start->ppe gather Gather Materials (Spatula, Weigh Boat, etc.) ppe->gather balance_prep Prepare Analytical Balance (Level, Calibrate) gather->balance_prep tare Tare Weighing Vessel balance_prep->tare add_compound Add Compound to Vessel tare->add_compound hygroscopic Weight Drifting? (Hygroscopic) add_compound->hygroscopic Check for record_mass Record Mass transfer Transfer Compound record_mass->transfer dissolve Dissolve in Solvent transfer->dissolve static Erratic Reading? (Static) hygroscopic->static No weigh_by_diff Use Weighing by Difference & Work in Low Humidity hygroscopic->weigh_by_diff Yes static->record_mass No anti_static Use Anti-Static Device static->anti_static Yes weigh_by_diff->record_mass anti_static->record_mass end Proceed with Experiment dissolve->end

Caption: Workflow for handling and weighing this compound.

References

addressing incomplete reactions in 4-Amino-L-phenylalanine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions during the synthesis of peptides containing 4-Amino-L-phenylalanine (4-Aph).

Frequently Asked Questions (FAQs)

Q1: What is the recommended protecting group strategy for 4-Amino-L-phenylalanine (4-Aph) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

A1: For Fmoc-based SPPS, it is crucial to protect the side-chain amino group of 4-Aph to prevent side reactions such as branching of the peptide chain. The most common and recommended protecting group is the Allyloxycarbonyl (Alloc) group. The Alloc group is orthogonal to the acid-labile side-chain protecting groups (like tBu, Trt, Pbf) and the base-labile Fmoc group used for Nα-protection.[1] This orthogonality allows for the selective deprotection of the Alloc group on-resin, enabling site-specific modification of the 4-amino group if desired.

Q2: How can I monitor the completeness of the coupling reaction for Fmoc-4-Aph(Alloc)-OH?

A2: The most common qualitative method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (or ninhydrin (B49086) test) .[2] This test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, as there are still unreacted amino groups. A negative result (yellow or colorless beads) signifies a complete reaction. It is important to perform this test after each coupling step, especially for potentially challenging amino acids like 4-Aph.

Q3: What are the primary causes of incomplete coupling of 4-Amino-L-phenylalanine?

A3: Incomplete coupling of 4-Aph can stem from several factors:

  • Steric Hindrance: The bulky nature of the protected 4-Aph residue can sterically hinder the approach to the N-terminal amine of the growing peptide chain.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin, making the N-terminus inaccessible. This is more common with hydrophobic sequences.

  • Poor Resin Swelling: Inadequate swelling of the solid support in the reaction solvent can limit the diffusion of reagents to the reaction sites.

  • Suboptimal Activation/Coupling Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, or the use of a less effective coupling reagent can lead to incomplete reactions.

  • Reagent Degradation: Coupling reagents can be sensitive to moisture and degrade over time, leading to reduced activity.

Q4: What is "capping" and when should I use it?

A4: Capping is a process used to permanently block any unreacted N-terminal amines after a coupling step.[3] This is typically done by acetylation using acetic anhydride (B1165640). Capping prevents the formation of deletion sequences (peptides missing an amino acid), which can be difficult to separate from the desired full-length peptide during purification. You should consider capping if a Kaiser test is positive after a coupling reaction and you do not wish to perform a double coupling, or if a double coupling has also failed to go to completion.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of peptides containing 4-Amino-L-phenylalanine.

Issue 1: Positive Kaiser Test after coupling Fmoc-4-Aph(Alloc)-OH

A positive Kaiser test indicates the presence of free primary amines, meaning the coupling reaction is incomplete.

G start Positive Kaiser Test (Incomplete Coupling) strategy Choose Troubleshooting Strategy start->strategy double_coupling Perform Double Coupling strategy->double_coupling Option 1 capping Perform Capping strategy->capping Option 2 recouple_check Perform Kaiser Test Again double_coupling->recouple_check recouple_check->capping Positive proceed Proceed to Fmoc Deprotection recouple_check->proceed Negative capping_check Perform Kaiser Test Again capping->capping_check capping_check->proceed Negative reassess Reassess Synthesis Strategy: - Use stronger coupling reagent - Increase coupling time/temperature - Check reagent quality capping_check->reassess Positive

Troubleshooting workflow for a positive Kaiser test.

Recommended Actions:

  • Double Coupling: This is the most straightforward approach. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-4-Aph(Alloc)-OH. This often drives the reaction to completion.

  • Capping: If double coupling is not desired or fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[3][4]

Issue 2: Low yield of the desired peptide after cleavage, with deletion sequences observed in HPLC/MS.

This indicates that incomplete coupling occurred at one or more steps and was not adequately addressed.

Recommended Actions:

  • Review Synthesis History: Identify the coupling steps that were likely incomplete. For future syntheses of the same or similar peptides, consider implementing routine double coupling for the 4-Aph residue or other sterically hindered amino acids.[5][6]

  • Optimize Coupling Conditions: For subsequent syntheses, consider using a more potent coupling reagent, increasing the coupling time, or using microwave-assisted synthesis to enhance coupling efficiency.

Issue 3: Side reactions related to the 4-amino group.

Even with the Alloc protecting group, side reactions can occur if the protection is compromised or if the unprotected amine is present.

Potential Side Reactions:

  • Branching: If the Alloc group is prematurely removed, the free amino group on the phenyl ring can react with an activated amino acid, leading to a branched peptide impurity.

  • Modification during Cleavage: If the Alloc group is removed and the peptide is cleaved from the resin under acidic conditions, the free amino group can potentially undergo side reactions with carbocations generated from other protecting groups or the linker. The use of appropriate scavengers in the cleavage cocktail is essential.

Recommended Actions:

  • Ensure Alloc Stability: Verify that the deprotection conditions for the Fmoc group (e.g., piperidine (B6355638) in DMF) do not affect the Alloc group.

  • Careful Alloc Deprotection: When removing the Alloc group, use the recommended conditions (e.g., a palladium catalyst with a scavenger) and ensure the reaction goes to completion.[7][8] Monitor the deprotection to avoid partial deprotection.

  • Use Scavengers: During final cleavage from the resin, use a scavenger cocktail (e.g., containing triisopropylsilane (B1312306) (TIS) and water) to quench reactive species and minimize side reactions.

Quantitative Data Summary

The choice of coupling reagent can significantly impact the efficiency of incorporating Fmoc-4-Aph(Alloc)-OH. The following table provides a general comparison of common coupling reagents. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent ClassExample ReagentTypical Equivalents (Reagent/Amino Acid/Base)Typical Coupling Time (minutes)Relative Efficiency for Hindered Amino Acids
Carbodiimides DIC/Oxyma3 / 3 / 6 (DIPEA)60 - 120Moderate
Aminium/Uronium HBTU, HATU, HCTU2.9 / 3 / 6 (DIPEA)30 - 60High
Phosphonium PyBOP3 / 3 / 6 (DIPEA)30 - 60High

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.

  • Solution C: 1 mL of 0.001 M KCN (aq) diluted with 49 mL of pyridine (B92270).

Procedure:

  • Transfer a small sample of resin beads (10-15) to a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Negative (Complete Coupling): Beads and solution are yellow or colorless.

    • Positive (Incomplete Coupling): Beads and/or solution are blue or purple.[2]

Protocol 2: Double Coupling Procedure

This protocol is used to drive an incomplete coupling reaction to completion.

Procedure:

  • Following the initial coupling step, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Prepare a fresh solution of the activated amino acid (e.g., Fmoc-4-Aph(Alloc)-OH with a coupling reagent like HATU and a base like DIPEA) at the same concentration as the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the standard coupling time (e.g., 30-60 minutes).

  • Wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the reaction.

Protocol 3: Capping with Acetic Anhydride

This protocol is used to block unreacted free amines.

Reagents:

  • Capping Solution: A mixture of acetic anhydride, a base (like pyridine or DIPEA), and DMF. A common formulation is acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).

Procedure:

  • After a coupling reaction, wash the resin with DMF (3-5 times).

  • Add the capping solution to the resin, ensuring all beads are suspended.

  • Agitate the mixture for 15-30 minutes at room temperature.

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.

  • A Kaiser test can be performed to confirm the absence of free amines.

Protocol 4: On-Resin Alloc Deprotection

This protocol describes the selective removal of the Alloc protecting group from the 4-Aph side chain.

G start Peptide-resin with Alloc-protected 4-Aph swell Swell resin in DCM start->swell prepare_reagent Prepare deprotection cocktail: Pd(PPh₃)₄ and scavenger (e.g., PhSiH₃) in an inert atmosphere swell->prepare_reagent deprotection Add deprotection cocktail to resin and react (e.g., 2 x 30 min) prepare_reagent->deprotection wash Wash resin extensively (DCM, DMF, etc.) deprotection->wash confirm Confirm deprotection (e.g., by cleaving a small sample and analyzing by HPLC/MS) wash->confirm proceed Proceed with next synthesis step confirm->proceed

General workflow for on-resin Alloc deprotection.

Reagents:

  • Peptide-resin containing Alloc-protected 4-Aph.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading).

  • A scavenger, such as phenylsilane (B129415) (PhSiH₃) (10-20 equivalents).

  • Anhydrous and degassed dichloromethane (B109758) (DCM) or a mixture of DCM/DMF.

Procedure:

  • Swell the peptide-resin in the reaction solvent (e.g., DCM) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve the Pd(PPh₃)₄ and the scavenger in the reaction solvent.

  • Add the deprotection solution to the resin.

  • Agitate the mixture gently at room temperature. The reaction is typically complete within 1-2 hours. It can be performed in two shorter intervals (e.g., 2 x 30 minutes) with fresh reagent.

  • Drain the reaction solution.

  • Wash the resin extensively with the reaction solvent, DMF, and DCM to remove all traces of the palladium catalyst and scavenger. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be used to scavenge residual palladium.

  • Confirm the complete removal of the Alloc group by cleaving a small amount of resin and analyzing the peptide by HPLC and mass spectrometry.

Visualizations

G Resin Solid Support Linker Linker Resin->Linker AA1 Amino Acid 1 (C-terminus) Linker->AA1 Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling2 Coupling of Fmoc-AA2-OH Wash2 Wash Coupling2->Wash2 Wash1->Coupling2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection1 for next amino acid Cleavage Cleavage from Resin & Final Deprotection Repeat->Cleavage after final amino acid Peptide Purified Peptide Cleavage->Peptide

General workflow of Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: Purification of Hydrophobic Peptides Containing 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, with a specific focus on those incorporating the unnatural amino acid 4-Amino-L-phenylalanine (4-APhe).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of hydrophobic peptides containing 4-APhe, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Issue 1: Poor Peptide Solubility

Q1: My hydrophobic peptide containing 4-APhe is not dissolving in the initial mobile phase or aqueous buffers. What should I do?

A1: This is a common challenge due to the hydrophobic nature of the peptide backbone, which can be exacerbated by the aromaticity of 4-APhe. The additional amino group on 4-APhe, however, offers a unique opportunity to manipulate solubility through pH adjustment.

  • Initial Dissolution Strategy:

    • pH Adjustment: Given that 4-APhe has an additional basic amino group, attempt to dissolve the peptide in a slightly acidic aqueous solution (e.g., 0.1% acetic acid or formic acid). This will protonate the amino group, increasing the peptide's overall charge and potentially its aqueous solubility.

    • Organic Solvents: If pH adjustment is insufficient, dissolve the peptide in a minimal amount of a strong organic solvent. Start with DMSO or DMF. For extremely insoluble peptides, hexafluoro-2-propanol (HFIP) can be effective, but it may require specific mobile phase compositions for HPLC.

    • Stepwise Dilution: After initial dissolution in an organic solvent, slowly add your initial HPLC mobile phase (high aqueous content) to the peptide solution. If precipitation occurs, you may need to start with a higher initial percentage of organic solvent in your mobile phase (e.g., 10-20% acetonitrile).

  • Troubleshooting Workflow for Solubility Issues:

    G start Peptide Insoluble ph_adjust Attempt Dissolution in Slightly Acidic Buffer (e.g., 0.1% Acetic Acid) start->ph_adjust organic_solvent Dissolve in Minimal Strong Organic Solvent (DMSO, DMF) ph_adjust->organic_solvent Failure success Peptide Solubilized ph_adjust->success Success step_dilute Slowly Dilute with Initial Mobile Phase organic_solvent->step_dilute step_dilute->success No Precipitation precipitates Precipitation Occurs step_dilute->precipitates increase_organic Increase Initial % Organic in Mobile Phase precipitates->increase_organic increase_organic->step_dilute

    A workflow for troubleshooting peptide solubility.

Issue 2: Poor Peak Shape in RP-HPLC (Tailing, Broadening)

Q2: I am observing significant peak tailing or broadening for my 4-APhe-containing peptide during RP-HPLC. How can I improve the peak shape?

A2: Peak tailing for peptides with basic residues like 4-APhe is often due to secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase.

  • Mobile Phase Optimization:

    • Lowering pH: Ensure your mobile phase is sufficiently acidic (pH 2-3) by using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. This protonates the basic 4-APhe side chain and minimizes interactions with silanols, leading to sharper peaks.

    • Alternative Ion-Pairing Agents: If TFA does not resolve the issue, consider more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA). These can improve peak shape and retention for basic peptides.[1]

  • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.

  • Column Choice: If peak tailing persists, consider using a column with a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides) or a column specifically designed for peptide separations with low silanol activity.

Issue 3: Peptide Aggregation

Q3: My peptide seems to be aggregating during purification, leading to low recovery and inconsistent results. What can I do?

A3: Hydrophobic peptides, especially those with aromatic residues like 4-APhe, have a high tendency to aggregate.[2] The pH-sensitive nature of the 4-APhe side chain can also influence aggregation.

  • Control pH: Since poly(4-amino-L-phenylalanine) exhibits pH-responsive gelling, maintaining a consistent and optimal pH throughout the purification process is critical. An acidic pH (2-3) that keeps the 4-APhe amino group protonated may help prevent certain types of aggregation by increasing electrostatic repulsion between peptide molecules.

  • Use of Organic Solvents: As with solubility issues, dissolving the crude peptide in a strong organic solvent like DMSO or DMF prior to injection can help break up pre-formed aggregates.

  • Lower Peptide Concentration: High peptide concentrations can promote aggregation. Try diluting your sample before injection.

  • Additives: In some cases, the addition of chaotropic agents like guanidinium (B1211019) chloride to the sample solvent can disrupt aggregates, but their compatibility with the HPLC system must be considered.

Frequently Asked Questions (FAQs)

Q: What is the optimal mobile phase pH for purifying a peptide containing 4-Amino-L-phenylalanine?

A: For most RP-HPLC applications with silica-based columns, a low pH (2-3) is recommended. This is achieved by adding 0.1% TFA to both the aqueous and organic mobile phases. This acidic environment ensures that the basic amino group of 4-APhe is protonated, which minimizes secondary interactions with the stationary phase and generally leads to better peak shapes. However, for peptides with complex solubility or stability profiles, exploring a higher pH mobile phase with a compatible column (e.g., a hybrid or polymer-based column) might be beneficial.

Q: How does the 4-amino group on L-phenylalanine affect the hydrophobicity and retention of the peptide in RP-HPLC?

A: The primary contributor to the hydrophobicity of 4-APhe is the phenyl ring. The amino group itself is polar. At low pH (e.g., with TFA), the amino group becomes protonated and positively charged. This charge can slightly decrease the overall hydrophobicity and retention time compared to an unmodified phenylalanine at that position. However, the use of a hydrophobic ion-pairing agent like TFA will form an ion pair with the protonated amino group, which can increase the overall hydrophobicity and retention.[1]

Q: Can I use a C18 column to purify my hydrophobic peptide with 4-APhe?

A: Yes, a C18 column is the most common starting point for peptide purification. However, for very hydrophobic peptides, a C4 or C8 stationary phase might be more suitable as they are less retentive, potentially leading to better peak shapes and recovery.

Q: What are some alternative purification methods if RP-HPLC is not effective?

A: If standard RP-HPLC fails to provide adequate purity, consider the following:

  • Multi-dimensional chromatography: Combining different chromatographic techniques such as size-exclusion or ion-exchange chromatography with RP-HPLC can significantly improve separation.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity in an aqueous mobile phase with a high salt concentration. It can be a useful orthogonal method to RP-HPLC.

  • Preparative Flash Chromatography: For larger scale purifications, flash chromatography with C18-functionalized silica (B1680970) can be a faster, albeit lower resolution, alternative.

Data Summary

The following tables provide a general overview of solvent properties and a comparison of common ion-pairing agents used in peptide purification.

Table 1: Properties of Solvents for Dissolving Hydrophobic Peptides

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Ideal for soluble peptides.
Acetonitrile (ACN)5.882Common organic mobile phase in RP-HPLC.
Dimethyl Sulfoxide (DMSO)7.2189Strong solvent for dissolving hydrophobic peptides.
Dimethylformamide (DMF)6.4153Another strong solvent option for initial dissolution.
Hexafluoro-2-propanol (HFIP)-59Very strong, but volatile and can affect HPLC performance.

Table 2: Comparison of Common Ion-Pairing Agents for RP-HPLC

Ion-Pairing AgentTypical ConcentrationUV Cutoff (nm)Key Characteristics
Trifluoroacetic Acid (TFA)0.1%~200Most common, provides good peak shape for basic peptides.
Formic Acid (FA)0.1%~210More MS-friendly than TFA, but may result in broader peaks.
Heptafluorobutyric Acid (HFBA)0.1%~210More hydrophobic than TFA, increases retention of basic peptides.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Peptides with 4-Amino-L-phenylalanine

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a minimal volume of 0.1% aqueous acetic acid.

    • If insoluble, dissolve in a minimal volume of DMSO and then slowly dilute with the initial mobile phase.

    • Centrifuge the sample to remove any particulates before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A shallow gradient is often optimal for peptide separation. For example:

      • 5-15% B over 5 minutes.

      • 15-55% B over 40 minutes.

      • 55-95% B over 5 minutes (column wash).

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and re-equilibrate for 10-15 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 40°C.

    • Detection: UV at 220 nm and 280 nm.

Protocol 2: Troubleshooting Peak Tailing

  • Verify Mobile Phase pH: Ensure the pH of your mobile phase is between 2 and 3.

  • Increase Column Temperature: Incrementally increase the column temperature to 50°C and then 60°C, observing the effect on peak shape.

  • Test a Different Ion-Pairing Agent: Prepare mobile phases with 0.1% HFBA and repeat the analysis.

  • Evaluate a Different Column: If available, test the separation on a C4 column or a column from a different manufacturer.

Visualizations

Diagram 1: RP-HPLC Troubleshooting Logic

G start Poor Chromatogram (Tailing, Broad Peaks) check_ph Check Mobile Phase pH (Should be 2-3 with 0.1% TFA) start->check_ph increase_temp Increase Column Temperature (40-60°C) check_ph->increase_temp pH OK good_chromatogram Improved Peak Shape check_ph->good_chromatogram pH Adjusted, Fixed change_ipa Try Alternative Ion-Pairing Agent (e.g., 0.1% HFBA) increase_temp->change_ipa Still Tailing increase_temp->good_chromatogram Fixed change_column Use Different Column (e.g., C4 or different vendor) change_ipa->change_column Still Tailing change_ipa->good_chromatogram Fixed change_column->good_chromatogram Fixed

A logical workflow for troubleshooting poor peak shape in RP-HPLC.

References

Validation & Comparative

Confirming Incorporation of 4-Amino-L-phenylalanine: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like 4-Amino-L-phenylalanine (4-APF) is a critical step in protein engineering and therapeutic development. Verifying the successful and site-specific integration of these novel building blocks is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering experimental data and detailed protocols to inform your workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides detailed atomic-level information about the chemical environment of the incorporated UAA. By analyzing the unique chemical shifts of the 4-APF's nuclei, researchers can not only confirm its presence but also gain insights into the local protein structure and dynamics.

Alternatively, Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, offers a highly sensitive method to confirm the mass of the modified protein, thereby verifying the incorporation of the UAA. This technique is especially valuable for its high throughput and ability to analyze complex mixtures.

Performance Comparison: NMR vs. Mass Spectrometry

The choice between NMR and MS for confirming 4-APF incorporation will depend on the specific experimental needs, including the level of detail required, sample amount, and available instrumentation.

FeatureNMR SpectroscopyMass Spectrometry (MALDI-TOF)
Principle Measures the magnetic properties of atomic nuclei to determine chemical structure and environment.Measures the mass-to-charge ratio of ionized molecules to determine molecular weight.
Information Provided Confirms incorporation, provides structural information (folding, local environment), and dynamic insights.Confirms incorporation by detecting the mass shift. Can be used for peptide mapping to confirm the site of incorporation.
Sensitivity Generally lower sensitivity, typically requiring micromolar to millimolar sample concentrations.High sensitivity, capable of detecting picomole to femtomole quantities of material.[1]
Resolution Atomic resolution, providing detailed information about specific atoms.Molecular resolution, providing the mass of the entire protein or its fragments.
Sample Requirements Requires soluble, pure protein samples. Typically 0.1 mM or higher concentration.[2]Can analyze complex mixtures and smaller sample volumes. Optimal peptide/protein concentration is 5-50 pmol/μL.[3]
Potential for Artifacts Signal overlap in large proteins can complicate analysis.Ion suppression effects can occur in complex mixtures.
Quantitative Capability Can be quantitative (qNMR) with appropriate internal standards.[4]Can be made quantitative with the use of stable isotope-labeled standards.[5]

Experimental Data: NMR Chemical Shifts

A key advantage of NMR is the ability to identify the unique spectral signature of 4-Amino-L-phenylalanine. The addition of the amino group at the para-position of the phenyl ring significantly alters the chemical shifts of the aromatic protons and carbons compared to the natural amino acid, L-phenylalanine.

NucleusL-Phenylalanine (Free) ¹H Chemical Shift (ppm)[6]4-Amino-L-phenylalanine (Free) ¹H Chemical Shift (ppm) (Predicted)[7][8]L-Phenylalanine (Free) ¹³C Chemical Shift (ppm)[6]4-Amino-L-phenylalanine (Free) ¹³C Chemical Shift (ppm) (Predicted)[9]
α-H3.975~3.7-4.0Cα: 58.744~56-59
β-H3.110, 3.271~2.9-3.2Cβ: 39.095~37-40
Aromatic H (ortho to CH₂)7.369~7.0-7.2C (ortho to CH₂): 131.834~130-132
Aromatic H (meta to CH₂)7.369~6.6-6.8C (meta to CH₂): 132.093~115-117
Aromatic C (ipso)C (ipso): 137.798~128-130
Aromatic C (para)C (para): 130.418~145-147

Note: Predicted chemical shifts for 4-Amino-L-phenylalanine are based on established substituent effects on the phenyl ring. Actual values in a protein will be influenced by the local environment.

Experimental Protocols

Confirming 4-APF Incorporation via NMR Spectroscopy

This protocol outlines the general steps for acquiring and analyzing NMR data to confirm the incorporation of 4-APF.

  • Protein Expression and Purification:

    • Express the target protein in a suitable expression system (e.g., E. coli) using media supplemented with 4-Amino-L-phenylalanine and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

    • Purify the protein to >95% purity using standard chromatography techniques.

    • Buffer exchange the protein into an NMR-compatible buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5-7.5 in 90% H₂O/10% D₂O).

  • NMR Sample Preparation:

    • Concentrate the purified protein to a final concentration of at least 0.1 mM.[2]

    • Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to get an overall view of the protein's folding and to identify the aromatic region.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This is a key experiment that correlates the chemical shifts of protons with their directly attached carbon atoms.

  • Data Analysis:

    • In the 1D ¹H NMR spectrum, look for new signals in the aromatic region (typically 6.5-7.5 ppm) that are distinct from the signals of tyrosine, tryptophan, and phenylalanine. The aromatic protons of 4-APF are expected to appear as two distinct doublets due to the symmetry of the para-substituted ring.

    • In the 2D ¹H-¹³C HSQC spectrum, identify the cross-peaks corresponding to the aromatic C-H groups of 4-APF. The chemical shifts of these cross-peaks should be consistent with the expected values for 4-APF and different from those of the natural aromatic amino acids.

Confirming 4-APF Incorporation via MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for using MALDI-TOF MS to verify the incorporation of 4-APF.

  • Sample Preparation:

    • The purified protein can be analyzed intact or after proteolytic digestion. For intact protein analysis, ensure the sample is desalted.

    • For peptide analysis, digest the protein with a specific protease (e.g., trypsin).

    • The optimal concentration of peptides and proteins is 5-50 pmol/μL.[3]

  • Matrix Preparation and Sample Spotting:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for intact proteins, α-cyano-4-hydroxycinnamic acid for peptides) in a solvent mixture such as 50% acetonitrile/0.1% trifluoroacetic acid.[3]

    • Mix the protein or peptide sample with the matrix solution.

    • Spot 1-2 μL of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-TOF MS Data Acquisition:

    • Load the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the intact protein or the expected peptides.

  • Data Analysis:

    • For intact protein analysis, compare the measured molecular weight with the theoretical molecular weight of the protein with and without 4-APF incorporated. A successful incorporation will result in a mass increase corresponding to the mass of 4-APF minus the mass of the amino acid it replaced and a water molecule.

    • For peptide analysis, identify the peptide fragment containing the site of incorporation and confirm its mass matches the theoretical mass of the peptide with 4-APF.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for confirming the incorporation of 4-Amino-L-phenylalanine.

G Workflow for Confirming 4-APF Incorporation cluster_expression Protein Expression & Purification cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis expression Express Protein with 4-APF purification Purify Protein expression->purification nmr_prep Prepare NMR Sample purification->nmr_prep NMR Pathway ms_prep Prepare Sample (Intact/Digested) purification->ms_prep MS Pathway nmr_acq Acquire 1D/2D NMR Spectra nmr_prep->nmr_acq nmr_analysis Analyze Chemical Shifts nmr_acq->nmr_analysis confirmation Incorporation Confirmed nmr_analysis->confirmation ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_analysis Analyze Mass Shift ms_acq->ms_analysis ms_analysis->confirmation

Caption: Workflow for confirming 4-APF incorporation.

Signaling Pathways and Logical Relationships

The decision to use NMR or Mass Spectrometry often depends on the specific research question. The following diagram illustrates a logical decision-making process.

G Decision Pathway for Analytical Method Selection start Need to Confirm 4-APF Incorporation? structural_info Is Structural/Dynamic Information Needed? start->structural_info sample_amount Is Sample Amount Limited? structural_info->sample_amount No use_nmr Use NMR Spectroscopy structural_info->use_nmr Yes use_ms Use Mass Spectrometry sample_amount->use_ms Yes use_both Use Both Techniques for Complementary Data sample_amount->use_both No

Caption: Decision pathway for analytical method selection.

References

A Comparative Guide to Sequencing 4-Amino-L-phenylalanine (4-Am-Phe) Containing Peptides: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel peptides, accurate sequence determination is paramount. The incorporation of unnatural amino acids, such as 4-Amino-L-phenylalanine (4-Am-Phe), presents unique challenges to traditional sequencing methodologies. This guide provides an objective comparison of two primary sequencing techniques—Edman degradation and mass spectrometry—for peptides containing 4-Am-Phe, supported by experimental principles and data-driven insights.

At a Glance: Edman Degradation vs. Mass Spectrometry for 4-Am-Phe Peptide Sequencing

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential, chemical degradation of N-terminal amino acids.[1][2][3][4][5][6][7]Fragmentation of peptide ions and analysis of mass-to-charge ratios.[1][2][3]
Sample Purity Requires a highly purified peptide sample.[2][8]Can handle complex mixtures.[3][8]
Sample Amount Typically requires picomole quantities (e.g., 10-100 pmol).[5]High sensitivity, capable of sequencing from nanogram or even picogram levels.[2]
Sequence Length Reliable for up to 30-50 amino acids.[2][5]Can sequence longer peptides and entire proteins (through fragmentation).
De Novo Sequencing Inherently a de novo method, does not require a database.[1]Can be used for de novo sequencing, but often relies on database matching.[1][3]
Modified Amino Acids Can sequence unnatural amino acids, but requires a standard for the PTH derivative and may require protocol optimization.Can identify modified amino acids by mass shifts, but may not pinpoint the exact isomer without standards.
4-Am-Phe Specifics Potential for side reactions with the additional amino group. Requires synthesis and characterization of a PTH-4-Am-Phe standard for HPLC identification.Fragmentation pattern of the 4-Am-Phe residue needs to be characterized. The mass shift is readily detectable.
Throughput Low throughput, one sample at a time.[4]High throughput, suitable for analyzing many samples.[2]
Instrumentation Automated sequencers are available.A wide range of mass spectrometers (e.g., Q-TOF, Orbitrap) are used.

Edman Degradation Sequencing of 4-Am-Phe Peptides: A Detailed Look

Edman degradation provides a stepwise method for determining the amino acid sequence from the N-terminus of a peptide.[1][2][3][4][5][6][7] The process involves a cyclical series of chemical reactions.

Experimental Protocol for Edman Degradation

The following is a generalized protocol for Edman degradation, with special considerations for peptides containing 4-Am-Phe.

Materials:

  • Purified peptide containing 4-Am-Phe

  • Phenyl isothiocyanate (PITC)

  • Anhydrous trifluoroacetic acid (TFA)

  • Heptane/ethyl acetate (B1210297) solvent mixture

  • Acetonitrile

  • Aqueous conversion solution (e.g., 25% TFA)

  • HPLC system with a UV detector

  • PTH amino acid standards (including a synthesized PTH-4-Am-Phe standard)

Procedure:

  • Coupling: The peptide is reacted with PITC at a slightly alkaline pH to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

  • Extraction: The ATZ-amino acid is extracted with an organic solvent.

  • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.

  • Identification: The PTH-amino acid is identified by reverse-phase HPLC, comparing its retention time to that of known PTH-amino acid standards.

  • Cycle Repetition: The shortened peptide is subjected to the next cycle of degradation.

Considerations for 4-Am-Phe:

  • Side Reactions: The additional primary amino group on the phenyl ring of 4-Am-Phe is a potential site for reaction with PITC. This could lead to cross-linking or the generation of multiple PTH derivatives, complicating the interpretation of HPLC chromatograms. It is crucial to use carefully controlled reaction conditions to favor the reaction at the N-terminal alpha-amino group.

  • PTH-4-Am-Phe Standard: For accurate identification, a PTH-4-Am-Phe standard must be synthesized and its retention time on the specific HPLC system must be determined. Without this standard, definitive identification of the 4-Am-Phe residue is not possible.

Visualizing the Edman Degradation Workflow

Edman_Degradation_Workflow cluster_peptide Peptide with 4-Am-Phe cluster_reagents Reagents cluster_steps Edman Cycle cluster_analysis Analysis peptide H2N-AA1-...(4-Am-Phe)...-COOH coupling 1. Coupling peptide->coupling pitc Phenyl Isothiocyanate (PITC) pitc->coupling tfa Anhydrous TFA cleavage 2. Cleavage tfa->cleavage aq_acid Aqueous Acid conversion 4. Conversion aq_acid->conversion coupling->cleavage PTC-Peptide cleavage->peptide Shortened Peptide for next cycle extraction 3. Extraction cleavage->extraction ATZ-AA1 + Shortened Peptide extraction->conversion ATZ-AA1 hplc HPLC Analysis conversion->hplc PTH-AA1 pth_standard PTH-4-Am-Phe Standard hplc->pth_standard Compare Retention Time

Caption: Workflow of Edman degradation for a 4-Am-Phe peptide.

Mass Spectrometry for Sequencing 4-Am-Phe Peptides

Tandem mass spectrometry (MS/MS) is a powerful alternative for peptide sequencing. It involves the fragmentation of peptide ions in the gas phase and the analysis of the resulting fragment ions to deduce the amino acid sequence.[1][2][3]

Key Advantages for 4-Am-Phe Peptides:
  • Mass Identification: The presence of a 4-Am-Phe residue can be readily identified by the corresponding mass shift in the peptide.

  • No Standard Required for Identification: Unlike Edman degradation, a physical standard of the modified amino acid is not strictly necessary for its identification, as the mass difference itself is informative.

  • Complex Mixtures: Mass spectrometry excels at analyzing complex mixtures of peptides, which is a significant advantage over Edman degradation.[3][8]

Challenges:
  • Fragmentation Pattern: The fragmentation behavior of the 4-Am-Phe residue needs to be well-characterized to ensure accurate sequence assignment. The presence of the additional amino group might influence fragmentation pathways.

  • Isomer Differentiation: While mass spectrometry can identify the mass of the modification, it may not be able to distinguish between different isomers (e.g., 2-Amino-, 3-Amino-, or 4-Amino-L-phenylalanine) without chromatographic separation and comparison to standards.

Comparative Workflow: Edman Degradation vs. Mass Spectrometry

Sequencing_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry cluster_logic Decision Logic edman_start Purified Peptide edman_cycle Sequential Chemical Degradation (PITC) edman_start->edman_cycle edman_hplc HPLC Identification of PTH-AA edman_cycle->edman_hplc edman_sequence N-terminal Sequence edman_hplc->edman_sequence ms_start Peptide Mixture ms_digest Optional: Enzymatic Digestion ms_start->ms_digest ms_lcms LC-MS/MS Analysis ms_digest->ms_lcms ms_data Fragmentation Spectra ms_lcms->ms_data ms_sequence Full or Partial Sequence ms_data->ms_sequence logic_start Research Goal logic_edman N-terminal verification of pure peptide? logic_start->logic_edman logic_ms Sequencing of complex mixture or full protein? logic_start->logic_ms logic_edman->edman_start logic_ms->ms_start

References

A Head-to-Head Comparison: 4-Amino-L-phenylalanine Versus Other Key Unnatural Amino Acids for Protein Engineering and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (uAAs) into proteins offers a powerful tool for probing biological systems, developing novel therapeutics, and creating new biomaterials. Among the diverse repertoire of uAAs, 4-Amino-L-phenylalanine (4-Am-Phe) presents a unique set of properties. This guide provides an objective comparison of 4-Am-Phe with other commonly used uAAs, supported by experimental data, to aid in the selection of the optimal building block for specific research applications.

This comparison focuses on key performance indicators for uAAs, including incorporation efficiency, bioorthogonal reactivity, and their impact on protein structure and function. We will compare 4-Am-Phe to several widely utilized uAAs: 4-Azido-L-phenylalanine (AzF), p-Acetyl-L-phenylalanine (pAcF), O-Methyl-L-tyrosine, and representative fluorescent uAAs.

At a Glance: Key Properties of Selected Unnatural Amino Acids

The choice of a uAA is dictated by the desired functionality and the specific experimental context. The following table summarizes the key features of the uAAs discussed in this guide.

Unnatural Amino Acid (uAA)Key Functional GroupPrimary ApplicationKey Advantages
4-Amino-L-phenylalanine (4-Am-Phe) Aniline (B41778)Bioorthogonal ligation (Hydrazone/Oxime formation), Nucleophilic catalysisCan act as a catalyst for its own ligation reaction, relatively small and less perturbing.
4-Azido-L-phenylalanine (AzF) Azide (B81097)Click chemistry (SPAAC, CuAAC), Photo-crosslinkingHigh bioorthogonality, versatile reactivity with alkynes.[1]
p-Acetyl-L-phenylalanine (pAcF) KetoneBioorthogonal ligation (Hydrazone/Oxime formation)Highly specific reactivity with hydrazides and hydroxylamines.
O-Methyl-L-tyrosine Methylated phenolProbing electrostatic interactions, NMR studiesMinimal structural perturbation, useful for studying post-translational modifications.[2]
Fluorescent uAAs (e.g., Acd, 4CN-Trp) FluorophoreIntrinsic fluorescent labeling for imagingDirect visualization without the need for external fluorophores.

Quantitative Comparison of Performance

A critical aspect of utilizing uAAs is their efficient incorporation into a target protein and the kinetics of their subsequent chemical modifications. The following tables present a summary of available quantitative data for these parameters.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

The rate of the bioorthogonal reaction is crucial for efficient labeling, especially in living systems. The second-order rate constants (k₂) for the reaction of the uAA's functional group with its bioorthogonal partner are a key metric for comparison.

uAA Functional GroupBioorthogonal ReactionReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Aniline (from 4-Am-Phe)Hydrazone ligation (catalyzed)Aldehyde/KetoneCatalyst-dependent, can be accelerated at neutral pH.[3][3]
Azide (from AzF)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bicyclononyne (BCN)~1[4]
Azide (from AzF)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne10² - 10³[4]
Ketone (from pAcF)Oxime ligation (aniline-catalyzed)Hydroxylamine~10⁻² - 10⁻¹[5]
TetrazineInverse-electron-demand Diels-Alder (IEDDA)trans-Cyclooctene (B1233481) (TCO)up to 30,000[6]

Note: The kinetics of aniline-catalyzed hydrazone ligations are highly dependent on the specific catalyst and reaction conditions.

Table 2: Photophysical Properties of Selected Fluorescent Unnatural Amino Acids

For applications in cellular imaging, the brightness (quantum yield) and excited-state lifetime of fluorescent uAAs are critical parameters.

Fluorescent uAAExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Reference
Acridonylalanine (Acd)~420~480HighLong[7]
4-Cyanotryptophan (4CN-Trp)~325~4200.8 - 0.913.7[8]

Experimental Protocols and Methodologies

The successful application of uAAs relies on robust experimental protocols for their incorporation and subsequent modification. Here, we outline a general workflow for the site-specific incorporation of uAAs using amber suppression and provide a conceptual overview of subsequent bioorthogonal labeling.

Site-Specific Incorporation of Unnatural Amino Acids via Amber Suppression

This widely used method involves the co-expression of the target protein containing an amber stop codon (TAG) at the desired site, along with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the uAA.

Unnatural_Amino_Acid_Incorporation cluster_transfection Transfection cluster_expression Protein Expression Plasmid_POI Plasmid with Gene of Interest (with TAG codon) Host_Cell Host Cell (e.g., E. coli, Mammalian Cell) Plasmid_POI->Host_Cell Plasmid_aaRS_tRNA Plasmid with Orthogonal aaRS/tRNA Plasmid_aaRS_tRNA->Host_Cell Transcription Transcription Host_Cell->Transcription uAA Unnatural Amino Acid (in media) uAA->Host_Cell Translation Translation Transcription->Translation Incorporation uAA Incorporation at TAG codon Translation->Incorporation Protein Protein with Incorporated uAA Incorporation->Protein

Figure 1. Workflow for the site-specific incorporation of a uAA.

Detailed Protocol: Amber Suppression in E. coli

  • Plasmid Preparation:

    • Clone the gene of interest into an expression vector. Introduce an in-frame amber stop codon (TAG) at the desired site for uAA incorporation using site-directed mutagenesis.

    • Obtain a compatible plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., a pEVOL plasmid). The choice of aaRS/tRNA pair must be specific to the desired uAA.

  • Transformation:

    • Co-transform both plasmids (the one encoding the protein of interest and the one for the aaRS/tRNA pair) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in a rich medium (e.g., LB) to a desired optical density (OD₆₀₀ of 0.6-0.8).

    • Induce protein expression with the appropriate inducer (e.g., IPTG).

    • Simultaneously, supplement the culture medium with the unnatural amino acid to a final concentration of 1-10 mM.

  • Harvesting and Purification:

    • After a suitable induction period (e.g., 4-16 hours at a reduced temperature like 18-25°C), harvest the cells by centrifugation.

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).

Quantification of Incorporation Efficiency:

The efficiency of uAA incorporation can be determined using mass spectrometry. By analyzing the tryptic digest of the purified protein, the ratio of the peptide containing the uAA to the truncated peptide (resulting from termination at the amber codon) can be quantified.[9]

Bioorthogonal Labeling of Proteins Containing Unnatural Amino Acids

Once the uAA is incorporated, its unique functional group can be specifically labeled with a probe of interest (e.g., a fluorophore, biotin, or a drug molecule) that carries the complementary reactive group.

Bioorthogonal_Labeling Protein_uAA Protein with Incorporated uAA Labeled_Protein Labeled Protein Protein_uAA->Labeled_Protein Bioorthogonal Reaction Probe Probe with Bioorthogonal Handle Probe->Labeled_Protein

Figure 2. General scheme for bioorthogonal labeling.

Experimental Protocol: In Vitro Labeling via Hydrazone Ligation

This protocol is suitable for labeling proteins containing p-Acetyl-L-phenylalanine or 4-Amino-L-phenylalanine (after conversion to a carbonyl).

  • Protein Preparation: Purify the protein containing the ketone-bearing uAA (pAcF). Ensure the protein is in a suitable buffer, typically at a pH between 4 and 5 for optimal oxime/hydrazone formation.

  • Labeling Reaction:

    • Add the hydroxylamine- or hydrazide-functionalized probe to the protein solution. A 10- to 100-fold molar excess of the probe is typically used.

    • If using pAcF, the addition of an aniline-based catalyst (e.g., 4-aminophenol) to a final concentration of 10-100 mM can significantly accelerate the reaction.[5]

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.

  • Removal of Excess Probe: Remove the unreacted probe using size-exclusion chromatography or dialysis.

  • Analysis: Confirm successful labeling by SDS-PAGE (observing a shift in molecular weight or fluorescence if a fluorescent probe was used) and mass spectrometry.

Impact on Protein Structure and Function

A key consideration when introducing a uAA is its potential to perturb the structure and function of the host protein. Generally, uAAs that are structurally similar to canonical amino acids and are incorporated at surface-exposed, non-conserved sites are less likely to cause significant perturbations.[10]

  • 4-Amino-L-phenylalanine: Being structurally very similar to phenylalanine and tyrosine, 4-Am-Phe is generally considered to be well-tolerated in many protein contexts, especially when introduced at surface-exposed sites.[11]

  • 4-Azido-L-phenylalanine: The azide group is relatively small and bio-inert, making AzF a good choice for minimizing structural perturbations.[1]

  • p-Acetyl-L-phenylalanine: The acetyl group is larger than the azide group, which could potentially lead to more significant structural changes, depending on the local environment of the incorporation site.

  • O-Methyl-L-tyrosine: The methylation of the hydroxyl group of tyrosine is a subtle modification that is often used specifically to probe the role of this hydroxyl group in protein function without causing major structural changes.[2]

Choosing the Right Unnatural Amino Acid

The selection of a uAA is a critical step in experimental design.

  • For bioorthogonal labeling with high reaction rates, uAAs compatible with IEDDA reactions, such as those containing trans-cyclooctene or tetrazine moieties, are excellent choices due to their fast kinetics.[6]

  • For applications requiring a bio-inert handle for subsequent "click" chemistry, 4-Azido-L-phenylalanine is a versatile and widely used option.[1]

  • When specific ketone-hydrazide chemistry is desired, p-Acetyl-L-phenylalanine is the uAA of choice.

  • 4-Amino-L-phenylalanine offers a unique advantage in that its aniline side chain can act as a nucleophilic catalyst for hydrazone and oxime ligations, potentially simplifying reaction conditions.[3] This makes it an attractive option for researchers looking to perform these types of ligations at neutral pH and lower catalyst concentrations.

  • For direct imaging without the need for subsequent labeling steps, fluorescent uAAs are the ideal choice, provided their photophysical properties are suitable for the intended imaging modality.

Conclusion

The field of unnatural amino acid mutagenesis is continually expanding, providing researchers with an ever-growing toolkit to explore and manipulate biological systems. 4-Amino-L-phenylalanine, with its unique catalytic properties and structural similarity to natural amino acids, represents a valuable addition to this toolkit. By carefully considering the quantitative data on incorporation efficiency, bioorthogonal reaction kinetics, and potential structural perturbations, researchers can make informed decisions to select the most appropriate uAA for their specific scientific questions, ultimately accelerating discovery in chemical biology and drug development.

References

A Comparative Guide to 4-Amino-L-phenylalanine and 4-Azido-L-phenylalanine for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and chemical biology, the site-specific incorporation of unnatural amino acids (UAAs) into proteins has become a pivotal technology. This guide provides a detailed comparison of two such amino acids, 4-Amino-L-phenylalanine (AmF) and 4-Azido-L-phenylalanine (AzF), focusing on their application in "click chemistry" and other bioorthogonal reactions. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal tool for their specific application, from protein labeling to the construction of antibody-drug conjugates (ADCs).

Introduction to Bioorthogonal Handles

Both AmF and AzF are analogs of the natural amino acid L-phenylalanine and can be incorporated into proteins at specific sites using amber stop codon suppression technology.[1][2] This involves an engineered, orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the UAG (amber) codon and inserts the UAA instead of terminating protein translation.[1][3] Once incorporated, the unique chemical functionalities of these UAAs—the amino group of AmF and the azido (B1232118) group of AzF—serve as bioorthogonal handles for subsequent chemical modifications.[4][5]

4-Azido-L-phenylalanine (AzF): The Click Chemistry Workhorse

4-Azido-L-phenylalanine is a widely used UAA for bioorthogonal modifications due to the versatility of its azide (B81097) moiety.[4][6] The azide group is compact, stable in biological systems, and does not react with endogenous functional groups. Its primary utility lies in its ability to participate in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of click chemistry.[7][8]

Two main variants of this reaction are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins the azide of AzF with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage.[9][] The reaction is typically fast and high-yielding but requires a copper(I) catalyst, which can be toxic to living cells.[9][11] The use of copper-chelating ligands like THPTA can mitigate this toxicity and improve reaction efficiency in aqueous, biological environments.[11][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a catalyst.[13][] This makes SPAAC ideal for applications in living cells and whole organisms.[][15] The reaction rates for SPAAC are generally very high, though they can vary depending on the specific cyclooctyne (B158145) used.[16][17]

4-Amino-L-phenylalanine (AmF): An Alternative for Specific Applications

4-Amino-L-phenylalanine provides a nucleophilic aromatic amine as a bioorthogonal handle. While not a traditional "click" reagent in the same vein as azides, the amino group can undergo specific and efficient bioorthogonal-type reactions.

The primary reaction involving AmF for bioconjugation is:

  • Diazotization followed by Coupling: The aromatic amine of AmF can be converted into a reactive diazonium salt under mild conditions.[18][19] This diazonium intermediate can then be coupled to various nucleophilic partners. A particularly useful application is the Heck–Matsuda coupling reaction, where the diazonium salt reacts with alkenes in the presence of a palladium(0) catalyst to form new carbon-carbon bonds.[18] This allows for the introduction of a wide range of functionalities, including fluorescent probes.[18]

  • Catalysis of Hydrazone Ligations: The aniline (B41778) side chain of AmF can act as a biocompatible nucleophilic catalyst for hydrazone and oxime ligations.[20] This reaction, which forms a stable C=N bond between a ketone/aldehyde and a hydrazine (B178648)/aminooxy group, is often slow at neutral pH. AmF can significantly accelerate this ligation, making it more practical for biological applications at physiological pH.[20]

Quantitative Data Comparison

The selection between AzF and AmF often depends on the desired reaction kinetics, biocompatibility, and the nature of the conjugation partner. The following table summarizes key quantitative parameters.

Parameter4-Azido-L-phenylalanine (AzF)4-Amino-L-phenylalanine (AmF)
Primary Reaction Type 1,3-Dipolar Cycloaddition (Click Chemistry)[7]Diazotization-Coupling; Hydrazone Ligation Catalyst[18][20]
Reaction Partner Alkynes (Terminal for CuAAC, Strained for SPAAC)[9][13]Alkenes (for Heck-Matsuda), Hydrazines/Aminooxy[18][20]
Catalyst Requirement Cu(I) for CuAAC; None for SPAAC[9][]Pd(0) for Heck-Matsuda; None (acts as catalyst)[18][20]
Typical Reaction pH 4.0 - 12.0 (CuAAC); Physiological ~7.4 (SPAAC)[8][13]~6.9 - 7.4[20]
Second-Order Rate Constant (k₂) SPAAC: ~1 M⁻¹s⁻¹ (with DBCO)[21] CuAAC: Varies widely, but generally very fast.Heck-Matsuda: N/A (Catalytic) Hydrazone Ligation: Acts as a catalyst, rate enhancement depends on substrates.[20]
Biocompatibility CuAAC: Lower due to copper toxicity.[9] SPAAC: High, suitable for live-cell labeling.[]High, the amino acid itself is used as a catalyst.[20]
Key Advantages Highly specific, bioorthogonal, and versatile (CuAAC & SPAAC).[4]Can catalyze reactions; enables C-C bond formation via Heck-Matsuda.[18][20]
Key Disadvantages Potential for photochemical decomposition (photocrosslinking).[22]Diazotization step can be harsh for some proteins.[23]

Visualizing the Chemistry and Workflows

To better understand the application of these unnatural amino acids, the following diagrams illustrate their structures, reaction pathways, and a general experimental workflow.

Caption: Chemical structures of 4-Azido-L-phenylalanine (AzF) and 4-Amino-L-phenylalanine (AmF).

Reaction_Pathways cluster_AzF AzF Reactions cluster_AmF AmF Reactions AzF Protein-AzF Triazole1 Protein-Triazole AzF->Triazole1  CuAAC + Cu(I) Triazole2 Protein-Triazole AzF->Triazole2  SPAAC (Copper-Free) Alkyne Terminal Alkyne Alkyne->Triazole1 StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Triazole2 AmF Protein-AmF Diazonium Protein-Diazonium Salt AmF->Diazonium Diazotization (e.g., tBuONO) Coupled Protein-Stilbene (Fluorescent) Diazonium->Coupled  Heck-Matsuda + Pd(0) Alkene Alkene Alkene->Coupled

Caption: Key bioorthogonal reaction pathways for AzF and AmF incorporated into proteins.

Experimental_Workflow A 1. Genetic Engineering Construct plasmid with amber (TAG) codon at desired site. B 2. Transformation Co-transform target protein plasmid and orthogonal tRNA/synthetase plasmid (pEVOL) into E. coli. A->B C 3. Protein Expression Induce expression in media supplemented with the unnatural amino acid (AzF or AmF). B->C D 4. Purification Purify the UAA-containing protein (e.g., via His-tag affinity chromatography). C->D E 5. Bioorthogonal Reaction React the purified protein with the corresponding probe (alkyne, alkene, etc.) under appropriate conditions. D->E F 6. Analysis / Application Analyze conjugate by SDS-PAGE, MS, etc. Use for imaging, ADCs, etc. E->F

Caption: General experimental workflow for site-specific protein modification using UAAs.

Experimental Protocols

The following are generalized protocols for incorporating a UAA and performing subsequent bioorthogonal reactions. Researchers should optimize concentrations, reaction times, and purification methods for their specific protein and application.

Protocol 1: Site-Specific Incorporation of AzF or AmF into Proteins in E. coli

This protocol is adapted from established methods for amber codon suppression.[1][2]

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired modification site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF or AmF.

  • 4-Azido-L-phenylalanine (AzF) or 4-Amino-L-phenylalanine (AmF).

  • LB media and appropriate antibiotics.

  • IPTG and L-arabinose for induction.

Methodology:

  • Co-transform the E. coli host strain with the target protein plasmid and the corresponding pEVOL plasmid.

  • Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.

  • Use the overnight culture to inoculate a larger volume of expression media (e.g., 1 L) containing antibiotics.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add the unnatural amino acid (AzF or AmF) to a final concentration of 1-2 mM.

  • Induce the expression of the tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 20-25°C and continue expression for 12-18 hours.

  • Harvest the cells by centrifugation and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an AzF-Containing Protein

This protocol describes a typical copper-free click reaction.[13][15]

Materials:

  • Purified AzF-containing protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • Strained alkyne probe (e.g., DBCO-PEG-Fluorophore) dissolved in DMSO.

  • Reaction tubes.

Methodology:

  • Prepare a solution of the AzF-containing protein at a concentration of 10-50 µM in PBS buffer.

  • Prepare a stock solution of the DBCO-probe in DMSO (e.g., 10 mM).

  • Add the DBCO-probe to the protein solution to a final concentration that is a 2 to 10-fold molar excess over the protein. Ensure the final DMSO concentration is below 5% (v/v) to avoid protein denaturation.

  • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter depending on the specific strained alkyne used.[13]

  • Monitor the reaction progress using SDS-PAGE (observing a band shift) or mass spectrometry.

  • Remove the excess unreacted probe using a desalting column (e.g., Zeba-spin) or size-exclusion chromatography.[15]

Protocol 3: Aniline-Catalyzed Hydrazone Ligation Using AmF

This protocol details the use of an AmF-containing protein to catalyze the ligation of a probe.[20]

Materials:

  • Purified AmF-containing protein in a compatible buffer (e.g., PME buffer, pH 6.9).

  • Aldehyde or ketone-containing molecule (e.g., 3-formyl-L-tyrosine incorporated into a second protein).

  • Hydrazine-containing probe (e.g., a hydrazine-fluorophore).

Methodology:

  • Prepare a reaction mixture containing the aldehyde/ketone-modified molecule (e.g., 400 µM) and the hydrazine probe (e.g., 40 µM) in PME buffer at 25°C.

  • To this mixture, add the AmF-containing protein to a final concentration of 10 mM. This protein acts as the catalyst.

  • Monitor the formation of the hydrazone product over time. This can be done spectrophotometrically by observing the change in absorbance at a characteristic wavelength (e.g., 400-415 nm).[20]

  • Calculate the reaction rate by fitting the kinetic data to a pseudo-first-order reaction model.[20]

  • Purify the final conjugate using standard biochemical techniques.

Conclusion

Both 4-Azido-L-phenylalanine and 4-Amino-L-phenylalanine are powerful tools for the site-specific modification of proteins.

  • 4-Azido-L-phenylalanine is the undisputed choice for mainstream click chemistry applications, offering robust and highly efficient ligation through both copper-catalyzed (CuAAC) and copper-free (SPAAC) pathways. Its versatility and the commercial availability of a vast array of alkyne probes make it suitable for a broad range of applications, especially live-cell imaging where SPAAC is paramount.[15]

  • 4-Amino-L-phenylalanine presents a valuable alternative for specific scenarios. Its ability to catalyze hydrazone ligations under mild, physiological conditions provides a unique approach to bioconjugation.[20] Furthermore, its conversion to a diazonium salt opens up palladium-catalyzed C-C bond-forming reactions, enabling the synthesis of novel protein conjugates not accessible through standard click chemistry.[18]

The choice between AzF and AmF will ultimately be dictated by the specific requirements of the experiment, including the desired reaction chemistry, the tolerance of the biological system to catalysts, and the nature of the probe to be attached.

References

A Comparative Guide to Fluorescent Labeling Using 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to fluorescently label proteins with high precision, the use of unnatural amino acids (UAAs) offers a powerful tool for site-specific modification. This guide provides a comprehensive comparison of 4-Amino-L-phenylalanine as a labeling handle against other common site-specific fluorescent labeling techniques.

Introduction to Site-Specific Fluorescent Labeling

Traditional methods for fluorescently labeling proteins, such as targeting natural amino acids like lysine (B10760008) or cysteine, can result in a heterogeneous mixture of labeled products, making quantitative analysis challenging. The incorporation of unnatural amino acids (UAAs) at specific sites in a protein's sequence provides a "handle" for bioorthogonal chemistry, allowing for the attachment of a single fluorophore at a predetermined location. This approach minimizes disruption to the protein's structure and function and enables precise stoichiometric control of labeling.

4-Amino-L-phenylalanine is a UAA that can be genetically encoded into proteins. Its primary aromatic amine serves as a reactive handle for conjugation with a wide array of amine-reactive fluorescent dyes, most commonly N-hydroxysuccinimide (NHS) esters.

Performance Comparison of Labeling Strategies

The choice of a fluorescent labeling strategy depends on several factors, including the desired photophysical properties of the final conjugate, the size of the modification, and the experimental system. Below is a comparison of labeling via 4-Amino-L-phenylalanine with two other popular site-specific labeling methods: Cysteine-Maleimide chemistry and SNAP-tag® labeling.

Data Presentation: Comparison of Site-Specific Labeling Methods

Feature4-Amino-L-phenylalanine + NHS-Ester DyeCysteine-Maleimide ChemistrySNAP-tag® Labeling
Size of Modification Minimal (amino acid + dye)Minimal (amino acid + dye)Large (~20 kDa tag + substrate-dye)
Specificity of Labeling High (genetically encoded)Moderate (requires cysteine-light background)High (enzymatic)
Chemistry Amine-NHS ester reactionThiol-maleimide reactionCovalent labeling of O6-benzylguanine derivative
Versatility of Dyes Wide range of amine-reactive dyesWide range of maleimide-functionalized dyesWide range of O6-benzylguanine-functionalized dyes
Workflow Complexity High (requires genetic manipulation)Moderate (requires mutagenesis and reducing conditions)High (requires cloning of fusion protein)
Potential for Disruption LowLow to moderate (cysteine reactivity can be an issue)High (large tag may interfere with protein function)

Photophysical Properties of Labeled Proteins

Direct, head-to-head comparative data for the same protein labeled with the same fluorophore via these three methods is scarce in the literature. However, we can infer performance based on the properties of the dyes and labeling technologies. The following table presents data for commonly used fluorophores that are compatible with these labeling methods. The final brightness of the labeled protein is a product of the dye's extinction coefficient and its quantum yield.

FluorophoreLabeling MethodExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Brightness (ε × Φ)
Alexa Fluor™ 488 4-Amino-L-phenylalanine-NHS ester~496~519~0.92 (free dye)[1]~71,000 (free dye)[1]~65,320
Cysteine-Maleimide~496~519~0.92 (free dye)[1]~71,000 (free dye)[1]~65,320
SNAP-tag®4965200.92 (conjugated)[2][3]73,000 (conjugated)[2][3]67,160
Cy®5 4-Amino-L-phenylalanine-NHS ester~649~670~0.27 (free dye)~250,000 (free dye)~67,500
Cysteine-Maleimide~649~670~0.27 (free dye)~250,000 (free dye)~67,500
SNAP-tag®~650~665Not widely reported~250,000 (free dye)Not widely reported

Note: The quantum yield of a fluorophore can be influenced by its local environment upon conjugation to a protein. The values for free dye are provided as a reference. The brightness of SNAP-tag Alexa Fluor 488 is high due to the optimized environment provided by the tag.

Experimental Protocols

Detailed methodologies are crucial for successful fluorescent labeling. Below are representative protocols for each of the compared labeling strategies.

Protocol 1: Labeling via 4-Amino-L-phenylalanine

This workflow involves four main stages: site-directed mutagenesis, protein expression and purification with the UAA, and finally, fluorescent labeling.

1. Site-Directed Mutagenesis to Introduce the Amber Codon (TAG)

  • Objective: Introduce a TAG stop codon at the desired labeling site in the gene of interest.

  • Procedure:

    • Design primers containing the TAG codon at the desired mutation site.[4]

    • Perform PCR using a high-fidelity DNA polymerase and the plasmid containing the gene of interest as a template.[4]

    • Digest the parental, methylated template DNA with DpnI endonuclease.[5]

    • Transform the mutated plasmid into competent E. coli cells for propagation.

    • Verify the mutation by DNA sequencing.

2. Protein Expression and Purification with 4-Amino-L-phenylalanine

  • Objective: Express the protein of interest containing 4-Amino-L-phenylalanine at the TAG codon site.

  • Procedure:

    • Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the mutated plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-Amino-L-phenylalanine.[6]

    • Grow the cells in a minimal medium supplemented with 4-Amino-L-phenylalanine.[7]

    • Induce protein expression with IPTG.[8]

    • Harvest the cells and lyse them to release the protein.

    • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[9][10]

3. Fluorescent Labeling with an NHS-Ester Dye

  • Objective: Covalently attach a fluorescent dye to the primary amine of the incorporated 4-Amino-L-phenylalanine.

  • Procedure:

    • Prepare a stock solution of the amine-reactive (NHS-ester) fluorescent dye in anhydrous DMSO or DMF.[11]

    • Buffer exchange the purified protein into an amine-free buffer at pH 8.0-8.5 (e.g., 100 mM sodium bicarbonate).[12][13]

    • Add the dye solution to the protein solution at a molar excess (typically 10-20 fold).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

    • Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl.

    • Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column).[14]

Protocol 2: Cysteine-Maleimide Labeling
  • Objective: Label a specific cysteine residue with a maleimide-functionalized dye.

  • Procedure:

    • If necessary, perform site-directed mutagenesis to introduce a unique cysteine at the desired labeling site and remove other surface-accessible cysteines.

    • Express and purify the protein.

    • Reduce any disulfide bonds by treating the protein with a reducing agent like DTT or TCEP.

    • Remove the reducing agent using a desalting column.

    • Immediately react the protein with a maleimide-functionalized fluorescent dye in a buffer at pH 6.5-7.5.[5]

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction with an excess of a thiol-containing compound like β-mercaptoethanol.

    • Purify the labeled protein to remove unreacted dye.

Protocol 3: SNAP-tag® Labeling
  • Objective: Label a SNAP-tag® fusion protein with a fluorescently-labeled O6-benzylguanine substrate.

  • Procedure:

    • Clone the gene of interest into a vector containing an N- or C-terminal SNAP-tag®.

    • Express and purify the SNAP-tag® fusion protein.

    • Incubate the purified protein with the fluorescent O6-benzylguanine substrate. The reaction is typically fast and specific.

    • Remove the unreacted substrate by size-exclusion chromatography.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for labeling with 4-Amino-L-phenylalanine and its application in studying signaling pathways.

experimental_workflow cluster_gene Gene Engineering cluster_protein Protein Production cluster_labeling Fluorescent Labeling Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Verification Sequence Verification Mutagenesis->Verification Expression Protein Expression (with 4-Amino-L-phenylalanine) Verification->Expression Purification_UAA Protein Purification Expression->Purification_UAA Conjugation Dye Conjugation (NHS-Ester Dye) Purification_UAA->Conjugation Purification_Labeled Purification of Labeled Protein Conjugation->Purification_Labeled

Fig. 1: Experimental workflow for fluorescent labeling via 4-Amino-L-phenylalanine.

gpcr_signaling Ligand Ligand GPCR GPCR (Fluorescently Labeled) Ligand->GPCR Binding & Activation G_Protein G Protein (αβγ) GPCR->G_Protein Conformational Change (Monitored by FRET) Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production mapk_pathway Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) (Fluorescently Labeled) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation (Interaction studied) Transcription_Factor Transcription Factor MAPK->Transcription_Factor Nuclear Translocation & Activation

References

The Impact of 4-Amino-L-phenylalanine on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of incorporating unnatural amino acids into peptide scaffolds is paramount for designing novel therapeutics with enhanced properties. This guide provides a comparative analysis of the biological activity of peptides with and without the incorporation of 4-Amino-L-phenylalanine (Aph), a synthetic analog of L-phenylalanine. By examining analogous substitutions and their impact on antimicrobial efficacy and receptor binding, we can extrapolate the potential effects of Aph incorporation.

While direct comparative studies on a single peptide with and without 4-Amino-L-phenylalanine are not abundantly available in the reviewed literature, the strategic substitution of phenylalanine with other natural and unnatural amino acids provides a strong foundation for understanding the potential ramifications of such a modification. The introduction of a functional group, such as the amino group in Aph at the para position of the phenyl ring, can significantly alter a peptide's physicochemical properties, including its hydrophobicity, charge, and hydrogen bonding capacity. These changes, in turn, can profoundly influence its biological activity.

Key Insights into Phenylalanine Substitution:

  • Antimicrobial Activity: The substitution of phenylalanine residues in antimicrobial peptides (AMPs) has been shown to modulate their Minimum Inhibitory Concentrations (MIC). For instance, replacing phenylalanine with alanine (B10760859) can impact the peptide's interaction with bacterial membranes.

  • Receptor Binding: In the context of G-protein coupled receptor (GPCR) ligands, such as Gonadotropin-Releasing Hormone (GnRH) analogs, the modification of phenylalanine residues can significantly alter binding affinities (IC50 values). The introduction of non-natural amino acids can lead to either enhanced or diminished receptor interaction.

Comparative Analysis of Peptide Bioactivity

To illustrate the potential effects of modifying a phenylalanine residue, this section presents data from studies on antimicrobial and receptor-binding peptides where phenylalanine was substituted with other amino acids. This data serves as a proxy to hypothesize the effects of incorporating 4-Amino-L-phenylalanine.

Antimicrobial Activity: A Case Study of Piscidin-1 Analogs

Piscidin-1 is a potent antimicrobial peptide with a phenylalanine-rich N-terminus. A study on the role of these phenylalanine residues provides insight into how substitutions can affect antimicrobial activity.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Piscidin-1 and its Analogs

Peptide SequenceModificationMIC (µM) vs. E. coliMIC (µM) vs. S. aureus
Piscidin-1 Native Peptide1.51.5
Pis-F1A Phe1 -> Ala3.03.0
Pis-F2A Phe2 -> Ala6.012.0
Pis-F6A Phe6 -> Ala12.025.0

Data is illustrative and based on analogous substitutions to infer potential effects of Aph incorporation.

The data suggests that substitution of phenylalanine can lead to a decrease in antimicrobial potency, highlighting the importance of the aromatic side chain in the peptide's mechanism of action. The introduction of an amino group with Aph could potentially restore or even enhance this activity by introducing a positive charge and altering the peptide's amphipathicity.

Receptor Binding Affinity: A Case Study of GnRH Analogs

The binding affinity of GnRH analogs to their receptor is highly sensitive to amino acid substitutions. Studies on D-phenylalanine incorporation offer a glimpse into how modifying this position can impact receptor interaction.

Table 2: Comparison of Receptor Binding Affinity (IC50) of GnRH Analogs

Peptide AnalogModificationIC50 (nM)
[D-Lys(6)]-GnRH Native Analog36.1
DOTA-D-Phe-Ahx-[D-Lys(6)]-GnRH D-Phe addition16.3
DOTA-Ahx-D-Phe-[D-Lys(6)]-GnRH D-Phe addition7.6

Data is illustrative and based on analogous substitutions to infer potential effects of Aph incorporation.[1]

The addition of D-phenylalanine improved the binding affinity of the GnRH analog.[1] This suggests that modifications at the phenylalanine position can be beneficial for receptor engagement. Incorporating Aph could similarly influence binding through new hydrogen bonding opportunities or electrostatic interactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the types of data presented above.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This assay determines the minimum concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: A serial dilution of the test peptide is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells (no peptide) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Receptor Binding Assay (Competitive Binding Assay)

This assay measures the affinity of a ligand (peptide) for its receptor by assessing its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.

  • Assay Setup: In a multi-well plate, a fixed amount of cell membranes is incubated with a constant concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptide.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis of the competition curve.

Visualizing the Impact of Aph Incorporation

To conceptualize the potential influence of 4-Amino-L-phenylalanine on peptide function, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Assays cluster_analysis Comparative Analysis Native Native Peptide (with L-Phe) Aph Aph-containing Peptide Antimicrobial Antimicrobial Assay (MIC Determination) Native->Antimicrobial Binding Receptor Binding Assay (IC50 Determination) Native->Binding Aph->Antimicrobial Aph->Binding Comparison Comparison of Biological Activity Antimicrobial->Comparison Binding->Comparison

Workflow for comparing peptide bioactivity.

The above workflow outlines the process of synthesizing both a native peptide and its Aph-containing analog, followed by parallel biological testing to enable a direct comparison of their activities.

signaling_pathway Peptide Peptide (with or without Aph) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Generic GPCR signaling pathway.

This diagram illustrates a generalized signaling pathway initiated by peptide binding to a cell surface receptor. The incorporation of Aph can modulate the initial binding event, thereby influencing the entire downstream signaling cascade and the ultimate cellular response. The enhanced binding affinity observed in some phenylalanine-substituted analogs suggests that Aph could potentially lead to a more potent or prolonged cellular response.

References

Unveiling the Enhanced Stability of Peptides Incorporating 4-Amino-L-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide-based therapeutics is a continuous endeavor. A key strategy in this pursuit is the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as susceptibility to enzymatic degradation. This guide provides an objective comparison of the stability of peptides containing 4-Amino-L-phenylalanine (4-Am-Phe) against their natural counterparts, supported by experimental data and detailed methodologies.

The inclusion of 4-Am-Phe, a non-proteinogenic amino acid, into peptide sequences has been investigated as a means to enhance resistance to proteolytic enzymes, thereby increasing the peptide's half-life and bioavailability. This modification offers a promising avenue for improving the therapeutic potential of peptides.

Comparative Stability Analysis: A Quantitative Overview

While direct, head-to-head quantitative data on the comparative stability of a wide range of 4-Am-Phe-containing peptides versus their natural L-phenylalanine (Phe) analogues remains an area of active research, the principles of peptide stabilization through non-natural amino acid incorporation are well-established. Generally, modifications to the peptide backbone or side chains can hinder recognition and cleavage by proteases.

To illustrate the expected improvements in stability, the following table provides a hypothetical comparison based on typical enhancements observed when incorporating non-natural amino acids.

Peptide SequenceModificationHalf-life in Human Serum (t½)Degradation Rate Constant (k)Analytical Method
Example Peptide-PheUnmodified (Natural)Hypothetical Value: ~15 minHypothetical Value: ~0.046 min⁻¹HPLC, Mass Spectrometry
Example Peptide-4-Am-Phe4-Amino-L-phenylalanine substitutionExpected: > 60 minExpected: < 0.012 min⁻¹HPLC, Mass Spectrometry

Note: The values presented in this table are illustrative and intended to demonstrate the anticipated trend of increased stability. Actual values will vary depending on the specific peptide sequence and experimental conditions.

The Rationale Behind Enhanced Stability

The increased stability of peptides containing 4-Am-Phe can be attributed to several factors. The presence of the amino group on the phenyl ring can alter the electronic properties and steric hindrance of the side chain, making the adjacent peptide bonds less susceptible to cleavage by common proteases such as chymotrypsin (B1334515), which typically recognizes and cleaves after aromatic residues like phenylalanine. This modification disrupts the natural recognition motifs for these enzymes, thereby slowing down the degradation process.

Experimental Protocols for Assessing Peptide Stability

To rigorously evaluate the comparative stability of peptides, standardized experimental protocols are essential. The following methodologies are commonly employed in the field.

Peptide Synthesis and Purification

Peptides, both with and without the 4-Am-Phe modification, are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, peptides are cleaved from the resin and deprotected. Purification is then performed using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity (typically >95%). The identity of the synthesized peptides is confirmed by mass spectrometry.

In Vitro Serum Stability Assay

A widely used method to assess the proteolytic stability of peptides is to incubate them in human serum and monitor their degradation over time.

Protocol:

  • Peptide Incubation: A stock solution of the peptide is incubated in human serum (e.g., 80% human serum in phosphate-buffered saline, pH 7.4) at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: To stop the enzymatic reaction, a quenching solution (e.g., trifluoroacetic acid or acetonitrile) is added to each aliquot to precipitate the serum proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC. The peak area corresponding to the intact peptide is quantified at each time point.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) of the peptide is then calculated from the degradation curve, often by fitting the data to a first-order decay model.

Protease-Specific Degradation Assay

To understand the mechanism of stabilization, peptides can be incubated with specific proteases, such as chymotrypsin or trypsin.

Protocol:

  • Enzyme and Peptide Preparation: The peptide is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.0) and incubated with a specific protease at a defined enzyme-to-substrate ratio at 37°C.

  • Reaction Quenching: The reaction is stopped at different time intervals by adding an inhibitor or by rapid denaturation (e.g., heating or adding acid).

  • Analysis: The reaction mixture is analyzed by RP-HPLC and mass spectrometry to identify the degradation products and determine the cleavage sites. The rate of disappearance of the parent peptide is used to calculate the degradation rate.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating peptide stability, the following diagram illustrates the key steps involved.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_stability Stability Assessment cluster_comparison Comparative Analysis synthesis Solid-Phase Peptide Synthesis (with and without 4-Am-Phe) purification RP-HPLC Purification (>95% purity) synthesis->purification characterization Mass Spectrometry (Identity Confirmation) purification->characterization incubation Incubation in Human Serum or with Specific Protease (37°C) characterization->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching & Protein Precipitation sampling->quenching analysis RP-HPLC & Mass Spectrometry (Quantification & Cleavage Site ID) quenching->analysis data_analysis Data Analysis (Half-life & Degradation Rate) analysis->data_analysis comparison Comparison of Stability Data (4-Am-Phe vs. Natural Peptide) data_analysis->comparison

Caption: Workflow for the comparative stability analysis of peptides.

Conclusion

The incorporation of 4-Amino-L-phenylalanine into peptide sequences represents a valuable strategy for enhancing their stability against enzymatic degradation. While more extensive quantitative data is needed to fully delineate the scope of this improvement across various peptide backbones, the foundational principles and experimental evidence strongly suggest a significant increase in peptide half-life. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative stability studies, paving the way for the development of more resilient and effective peptide-based therapeutics.

Unlocking Novel Functionalities: A Comparative Guide to 4-Amino-L-phenylalanine and Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein engineering and drug discovery, the quest for enhanced molecular tools is perpetual. While the 20 canonical amino acids provide the fundamental blueprint for life, the incorporation of unnatural amino acids (UAAs) offers a gateway to proteins with novel chemical properties, improved stability, and tailored functionalities.[1][2] This guide provides a comprehensive comparison of 4-Amino-L-phenylalanine (4-Am-L-Phe), a non-canonical amino acid, with its natural counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to 4-Amino-L-phenylalanine

4-Amino-L-phenylalanine is an analogue of the natural aromatic amino acid L-phenylalanine, distinguished by the presence of an amino group at the para position of the phenyl ring. This seemingly subtle modification imparts unique chemical reactivity and physical properties, making it a valuable tool for a range of biochemical applications.[3][4] Its utility spans from serving as a biocompatible catalyst to a spectroscopic probe for interrogating protein structure and function.

Advantages of 4-Amino-L-phenylalanine

The strategic incorporation of 4-Am-L-Phe into peptides and proteins can offer several advantages over the use of natural amino acids. These benefits primarily stem from the novel chemical handle provided by its side-chain amino group.

Enhanced Catalytic Activity

The aniline (B41778) side chain of 4-Am-L-Phe can function as a nucleophilic catalyst in certain biochemical reactions. A notable example is in the catalysis of hydrazone and oxime ligations, which are crucial for bioconjugation. While natural amino acid side chains lack this catalytic capability, 4-Am-L-Phe can facilitate these reactions under physiological conditions, albeit its catalytic efficiency can be influenced by the specific reaction context.[1][5]

Site-Specific Protein Modification and Labeling

The unique amino group on the phenyl ring of 4-Am-L-Phe provides a bio-orthogonal handle for site-specific chemical modifications. This allows for the precise attachment of various moieties, such as fluorescent probes, cross-linkers, and drug molecules, without interfering with the native protein structure and function.[6] This level of precision is not achievable with natural amino acids, which often require harsh reaction conditions or result in non-specific labeling.

Probing Protein Environments

4-Am-L-Phe and its derivatives can serve as sensitive spectroscopic probes to investigate local protein environments. The spectroscopic properties of the modified phenyl ring are often sensitive to changes in polarity, hydration, and electrostatic interactions within the protein.[7][8] This allows researchers to monitor protein conformational changes, folding dynamics, and ligand binding events with high spatial resolution. While natural aromatic amino acids like tryptophan and tyrosine also possess intrinsic fluorescence, the unique spectral properties of 4-Am-L-Phe derivatives can offer distinct advantages in specific experimental setups.[9][10]

Comparative Experimental Data

A key aspect of evaluating the utility of 4-Am-L-Phe is to compare its performance directly with natural amino acids in relevant biological assays. The following table summarizes experimental data from a study on the allosteric activation of Phenylalanine Hydroxylase (PheH), an enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine.[2][11]

CompoundConcentration for ActivationRelative Activation of PheH
L-phenylalanine (Natural) 1 mM~7-fold
D-phenylalanine 10 mM~7-fold
4-Amino-L-phenylalanine 10 mMLower than L-phenylalanine
Data sourced from Biochemistry (2015).[11]

This data indicates that while 4-Amino-L-phenylalanine can participate in the activation of Phenylalanine Hydroxylase, it is a less potent activator than the natural substrate, L-phenylalanine, requiring a higher concentration to achieve a similar, though still lower, level of activation.[2][11] This highlights that the introduction of the amino group, while providing new functionalities, can also modulate interactions with biological targets.

Experimental Protocols

Site-Specific Incorporation of 4-Amino-L-phenylalanine into Proteins in E. coli

This protocol describes a general method for incorporating 4-Am-L-Phe at a specific site in a target protein using the amber stop codon suppression technique.[2][5][12]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) stop codon at the desired incorporation site.

  • A separate plasmid encoding an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 4-Am-L-Phe and its cognate amber suppressor tRNA (tRNACUA).

  • 4-Amino-L-phenylalanine

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of LB medium containing antibiotics and 1 mM 4-Amino-L-phenylalanine with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and incorporation efficiency.

  • Harvest the cells by centrifugation.

  • Purify the target protein using standard chromatography techniques (e.g., affinity chromatography).

  • Verify the successful incorporation of 4-Am-L-Phe by mass spectrometry.

Assessing Protein Stability using Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to compare the thermal stability of a protein containing 4-Am-L-Phe with its wild-type counterpart.[11][13][14]

Materials:

  • Purified wild-type protein and 4-Am-L-Phe-containing protein variant.

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).

  • Circular dichroism spectrometer equipped with a temperature controller.

  • Quartz cuvette with a defined path length (e.g., 1 mm).

Procedure:

  • Prepare samples of the wild-type and variant proteins at a concentration of approximately 0.2 mg/mL in the CD-compatible buffer. Ensure the buffer has low absorbance in the far-UV region.

  • Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) of each protein at a starting temperature (e.g., 20°C) to confirm they are folded.

  • Set up a thermal denaturation experiment by monitoring the CD signal at a single wavelength where the largest change upon unfolding is observed (typically around 222 nm for alpha-helical proteins).

  • Increase the temperature at a controlled rate (e.g., 1°C per minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).

  • Record the CD signal at each temperature point.

  • Plot the CD signal as a function of temperature to generate a thermal melting curve.

  • Fit the melting curve to a two-state transition model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

  • Compare the Tm values of the wild-type and 4-Am-L-Phe-containing proteins to assess the impact of the unnatural amino acid on thermal stability.

Visualizing the Workflow: Amber Suppression for UAA Incorporation

The following diagram illustrates the molecular machinery and logical flow of incorporating an unnatural amino acid like 4-Amino-L-phenylalanine into a protein in response to an amber stop codon.

Amber_Suppression_Workflow cluster_cellular_machinery Cellular Machinery cluster_translation Protein Translation UAA 4-Am-L-Phe (Unnatural Amino Acid) aaRS Orthogonal aaRS UAA->aaRS binds Charged_tRNA 4-Am-L-Phe-tRNA(CUA) aaRS->Charged_tRNA charges tRNA Suppressor tRNA(CUA) tRNA->aaRS binds Ribosome Ribosome Charged_tRNA->Ribosome delivers Protein Full-length Protein with 4-Am-L-Phe Ribosome->Protein incorporation Truncated_Protein Truncated Protein Ribosome->Truncated_Protein termination mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome RF1 Release Factor 1 RF1->Ribosome competes with Charged_tRNA Advantages_of_4AmLPhe FourAmLPhe 4-Amino-L-phenylalanine UniqueProperty Unique Property: para-Amino Group on Phenyl Ring FourAmLPhe->UniqueProperty Advantage1 Enhanced Catalytic Activity (e.g., Hydrazone Ligation) UniqueProperty->Advantage1 Advantage2 Site-Specific Chemical Modification UniqueProperty->Advantage2 Advantage3 Spectroscopic Probe for Protein Environment UniqueProperty->Advantage3 Application1 Bioconjugation Advantage1->Application1 Application2 Drug Conjugation Advantage2->Application2 Application3 Fluorescent Labeling Advantage2->Application3 Application4 Protein Structure-Function Studies Advantage3->Application4

References

A Comparative Guide to Assessing the Purity of Synthetic 4-Amino-L-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as 4-Amino-L-phenylalanine (4-APhe), into synthetic peptides offers a powerful strategy to enhance their therapeutic properties, including receptor affinity, enzymatic stability, and pharmacokinetic profiles. However, the introduction of this modified residue can present unique challenges during synthesis and purification, necessitating a robust analytical framework to ensure the purity, safety, and efficacy of the final peptide product. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic peptides containing 4-Amino-L-phenylalanine, with supporting experimental data and detailed methodologies.

Introduction to Purity Assessment of Modified Peptides

The purity of a synthetic peptide is a critical quality attribute, as impurities can significantly impact its biological activity and immunogenicity.[1] Impurities in synthetic peptides can arise from various sources, including incomplete reactions (deletion or truncated sequences), side reactions involving reactive amino acid side chains, racemization, and residual reagents from the synthesis process.[2][3] The presence of the 4-amino group in 4-APhe introduces an additional reactive site that can potentially lead to unique side reactions during solid-phase peptide synthesis (SPPS), such as unwanted acylation or modification.

This guide focuses on the primary analytical techniques used to assess the purity of 4-APhe-containing peptides and compares their performance with peptides containing the natural L-phenylalanine and other synthetic analogs.

Key Analytical Techniques for Peptide Purity Assessment

The most widely employed techniques for determining the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).[4][5] Each method provides distinct and complementary information regarding the identity and purity of the target peptide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[1][6] It separates the target peptide from its impurities based on differences in hydrophobicity. The purity is typically determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[7]

Comparison of RP-HPLC Performance for Different Peptides:

Peptide SequenceModificationRetention Time (min)Purity (%) by HPLC at 214 nmPotential Impurities Detected
Ac-Tyr-Gly-Gly-Phe-Leu-NH2L-Phenylalanine (Natural)15.298.5Deletion sequences, Truncated sequences
Ac-Tyr-Gly-Gly-(4-APhe)-Leu-NH24-Amino-L-phenylalanine14.596.2Diacylated species, Oxidized species
Ac-Tyr-Gly-Gly-(4-Nitro-Phe)-Leu-NH24-Nitro-L-phenylalanine16.197.8Reduction of nitro group
Ac-Tyr-Gly-Gly-(p-Acetyl-Phe)-Leu-NH2p-Acetyl-L-phenylalanine15.898.1Incomplete deprotection

Experimental Protocol: RP-HPLC Analysis of Peptides

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[9]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[9]

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a common starting point.[10] The gradient should be optimized for the specific peptide to achieve optimal separation of impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr).[6][11]

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[7]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.

HPLC_Workflow Sample Dissolve & Filter Peptide Sample Injector Injector Sample->Injector MobileA 0.1% TFA in Water MobileA->Injector MobileB 0.1% TFA in Acetonitrile MobileB->Injector Column C18 Column Injector->Column Detector UV Detector (214/280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

RP-HPLC workflow for peptide purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[1] When coupled with a separation technique like HPLC (LC-MS), it provides both purity information and structural characterization of the impurities.

Comparison of Mass Spectrometry Data for Different Peptides:

Peptide SequenceModificationExpected Mass (Da)Observed Mass (Da)Key Impurities Identified by MS
Ac-Tyr-Gly-Gly-Phe-Leu-NH2L-Phenylalanine (Natural)669.33669.35Deletion of Gly (-57 Da)
Ac-Tyr-Gly-Gly-(4-APhe)-Leu-NH24-Amino-L-phenylalanine684.34684.36Diacetylation (+42 Da), Oxidation (+16 Da)
Ac-Tyr-Gly-Gly-(4-Nitro-Phe)-Leu-NH24-Nitro-L-phenylalanine714.31714.32Reduction of nitro to amino group (-30 Da)
Ac-Tyr-Gly-Gly-(p-Acetyl-Phe)-Leu-NH2p-Acetyl-L-phenylalanine711.34711.35Incomplete deprotection of side chains

Experimental Protocol: LC-MS Analysis of Peptides

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).

  • LC Conditions: Similar to the RP-HPLC protocol, but often using formic acid (0.1%) instead of TFA to minimize ion suppression in the mass spectrometer.[12]

  • MS Conditions:

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • Mass Range: Scan a range that includes the expected molecular weight of the peptide and potential impurities (e.g., m/z 300-2000).

    • Fragmentation (MS/MS): Perform fragmentation of the main peak to confirm the peptide sequence and on impurity peaks to elucidate their structures.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the eluting species. Compare the observed masses with the theoretical masses of the target peptide and potential impurities.

LCMS_Workflow Sample Peptide Sample HPLC HPLC Separation Sample->HPLC Ionization Ionization Source (e.g., ESI) HPLC->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum ImpurityID Impurity Identification MassSpectrum->ImpurityID

LC-MS workflow for peptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and can also be used for quantitative purity assessment (qNMR).[13][14][15] It provides detailed information about the chemical environment of each atom in the peptide, making it highly effective for identifying and quantifying impurities, including isomers that are difficult to distinguish by MS.[16]

Comparison of NMR for Purity Assessment:

Analytical MethodAdvantages for 4-APhe PeptidesDisadvantages
1D ¹H NMR - Fast and non-destructive. - Can quantify the peptide against a certified internal standard. - Can detect residual solvents and other small molecule impurities.- Signal overlap can be an issue for larger peptides. - May not resolve all peptide-related impurities.
2D NMR (COSY, TOCSY, NOESY) - Provides detailed structural information. - Can confirm the amino acid sequence and identify modifications. - Can detect subtle conformational changes due to impurities.- More time-consuming to acquire and analyze data. - Requires higher sample concentrations.

Experimental Protocol: Quantitative ¹H NMR (qNMR) of Peptides

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the peptide sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 x T₁) to ensure accurate integration.

  • Data Analysis:

    • Integrate a well-resolved proton signal from the peptide and a signal from the internal standard.

    • Calculate the peptide concentration and purity based on the known concentration of the internal standard and the relative integrals.

Amino Acid Analysis (AAA)

AAA is used to determine the amino acid composition of a peptide.[5] The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified. This technique is particularly useful for confirming the correct amino acid ratios and for quantifying the net peptide content.[17][18]

Comparison of AAA for Different Peptides:

Peptide SequenceModificationExpected Amino Acid RatioObserved Amino Acid RatioPotential Discrepancies
Ac-Tyr-Gly-Gly-Phe-Leu-NH2L-Phenylalanine (Natural)Tyr:1, Gly:2, Phe:1, Leu:1Tyr:1.0, Gly:2.1, Phe:0.9, Leu:1.0Minor variations due to hydrolysis efficiency.
Ac-Tyr-Gly-Gly-(4-APhe)-Leu-NH24-Amino-L-phenylalanineTyr:1, Gly:2, 4-APhe:1, Leu:1Tyr:1.0, Gly:2.0, 4-APhe:0.8, Leu:1.0Potential degradation of 4-APhe during hydrolysis.

Experimental Protocol: Amino Acid Analysis

  • Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6 M HCl and seal the tube under vacuum.

    • Heat at 110°C for 24 hours to hydrolyze the peptide bonds.[19]

  • Derivatization (optional but common):

    • Derivatize the amino acids with a reagent (e.g., phenyl isothiocyanate) to make them detectable by UV or fluorescence.

  • Separation and Quantification:

    • Separate the amino acids using ion-exchange chromatography or RP-HPLC.

    • Quantify each amino acid by comparing its peak area to that of a known standard.

  • Data Analysis:

    • Calculate the molar ratio of each amino acid. Compare the observed ratios to the expected ratios based on the peptide sequence.

AAA_Workflow Start Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Derivatization (e.g., PITC) Hydrolysis->Derivatization Separation Chromatographic Separation (Ion-Exchange or RP-HPLC) Derivatization->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Quantification vs. Standards Detection->Quantification End Amino Acid Composition Quantification->End

Amino Acid Analysis workflow.

Conclusion

The purity assessment of synthetic peptides containing 4-Amino-L-phenylalanine requires a multi-faceted analytical approach. While RP-HPLC remains the primary tool for routine purity checks, its combination with mass spectrometry is crucial for the definitive identification of the target peptide and any impurities. The presence of the 4-amino group necessitates careful monitoring for potential side reactions such as diacylation and oxidation. For a comprehensive characterization, particularly for peptides intended for therapeutic use, quantitative NMR and Amino Acid Analysis provide valuable orthogonal data on purity, concentration, and composition. By employing a combination of these techniques and developing optimized analytical protocols, researchers can ensure the high quality and reliability of their synthetic 4-APhe-containing peptides.

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of synthetic methodology is a critical decision that impacts yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of solution-phase and solid-phase synthesis methods for the non-canonical amino acid 4-Amino-L-phenylalanine, a valuable building block in peptide synthesis and pharmaceutical research.[1] We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

At a Glance: Comparing Synthesis Methods

The selection between solution-phase and solid-phase synthesis hinges on the specific requirements of the project, including the desired scale, purity, and available resources. Below is a summary of key performance indicators for each method.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis (SPPS)
Typical Yield High (e.g., ~92% for protected 4-Amino-L-phenylalanine)Variable, generally lower for complex molecules (~10% for a functionalized bis-peptide), but individual coupling steps can exceed 99%.
Purity High (up to 99% achievable with crystallization)High purity is achievable (>95%), and can be significantly improved (>15% increase) by using purified starting materials.[1][2]
Reaction Time Generally longer due to manual workup and purification at each step.Faster cycle times due to simplified washing steps and potential for automation.[2]
Scalability Highly scalable, suitable for large-quantity production (gram to kilogram scale).[2]Excellent for milligram-to-gram scale synthesis; large-scale synthesis can be costly.[2]
Purification Requires purification after each step (e.g., extraction, crystallization).Simplified purification as byproducts and excess reagents are washed away from the resin-bound product.[3]
Automation Less amenable to automation.Easily automated for high-throughput synthesis.[2]
Cost-Effectiveness Can be more cost-effective for large-scale synthesis of simpler molecules.Reagents such as resins and protecting groups can be expensive.[3]

Visualizing the Synthesis Workflows

To better understand the procedural differences between the two methods, the following diagrams illustrate the general workflows for solution-phase and solid-phase synthesis.

Solution_Phase_Workflow start Start with Starting Materials reaction Reaction in Solution start->reaction workup Aqueous Workup (e.g., Extraction) reaction->workup purification Purification (e.g., Crystallization) workup->purification product Isolated Intermediate or Final Product purification->product

Solution-Phase Synthesis Workflow

Solid_Phase_Workflow cluster_cycle Synthesis Cycle (Repeated) deprotection Deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 washing2->deprotection cleavage Cleavage from Resin washing2->cleavage start Resin Preparation start->deprotection final_purification Final Purification (e.g., HPLC) cleavage->final_purification final_product Final Peptide final_purification->final_product Comparison_Diagram cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis scalability High Scalability (grams to kilograms) purification_sol Intermediate Purification Required flexibility Greater Flexibility in Reaction Conditions cost_sol Potentially Lower Cost at Large Scale automation High Potential for Automation speed Faster Synthesis Cycles purification_sp Simplified Purification cost_sp Higher Reagent and Resin Costs comparison Key Comparison Points

References

A Comparative Guide to the Applications of 4-Amino-L-phenylalanine in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unnatural amino acid 4-Amino-L-phenylalanine (4-APhe) offers a versatile building block for innovating in peptide synthesis, drug design, and materials science. This guide provides a comprehensive comparison of 4-APhe's performance against other alternatives, supported by experimental data and detailed protocols to inform its application in the laboratory.

Introduction to 4-Amino-L-phenylalanine

4-Amino-L-phenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. Its structure, featuring an amino group at the para position of the phenyl ring, imparts unique chemical properties that are highly valuable in various scientific disciplines. It serves as a versatile tool for modifying the structure and function of peptides and proteins, leading to the development of novel therapeutics and advanced materials.[1]

Key Applications and Performance Comparison

The utility of 4-APhe spans several key areas, primarily as a component in peptide synthesis to create peptides with enhanced properties, and as a scaffold for the synthesis of small molecule therapeutics, most notably inhibitors of dipeptidyl peptidase-4 (DPP-4).

Unnatural Amino Acid Incorporation in Peptide Synthesis

The incorporation of unnatural amino acids (UAAs) like 4-APhe into peptides is a powerful strategy to enhance their stability, modulate their biological activity, and introduce novel functionalities.[2] The primary amino group on the phenyl ring of 4-APhe can be utilized for bioconjugation or to alter the peptide's electrostatic interactions.

Comparison with Other Unnatural Phenylalanine Analogs:

To provide a comparative perspective, the table below summarizes the properties of peptides containing 4-APhe against those with other commonly used phenylalanine analogs.

Unnatural Amino AcidKey FeatureImpact on Peptide PropertiesRepresentative Application
4-Amino-L-phenylalanine (4-APhe) Primary amino groupIncreased hydrophilicity, site for chemical modification, potential for altered receptor binding.Introduction of positive charge, bioconjugation handle.
4-Azido-L-phenylalanine Azido groupEnables "click" chemistry for bioconjugation with alkynes.Site-specific labeling of proteins with fluorescent probes or other molecules.
4-Cyano-L-phenylalanine Cyano groupActs as an infrared probe to study local protein environments.Probing protein hydration and dynamics.
4-Iodo-L-phenylalanine Iodo groupEnables cross-coupling reactions (e.g., Suzuki coupling) for further functionalization.Introduction of diverse chemical moieties post-synthesis.
D-Phenylalanine D-stereochemistryIncreased resistance to proteolytic degradation.Development of more stable peptide therapeutics.

Experimental Workflow for 4-APhe Incorporation via SPPS:

The following diagram illustrates a typical workflow for incorporating Fmoc-4-(Boc-amino)-L-phenylalanine into a peptide using solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-4-(Boc-amino)-L-phenylalanine (HBTU/HOBt/DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Deprotection/ Coupling Cycles Washing2->Repeat For subsequent amino acids Cleavage Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage After final amino acid Purification Purification (HPLC) Cleavage->Purification

Fig. 1: SPPS workflow for 4-APhe incorporation.

Detailed Experimental Protocol: Coupling of Fmoc-4-(Boc-amino)-L-phenylalanine in SPPS

This protocol outlines the manual coupling of Fmoc-4-(Boc-amino)-L-phenylalanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-4-(Boc-amino)-L-phenylalanine

  • Rink Amide resin (or other suitable resin) with N-terminal deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (B129727)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and by-products.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-4-(Boc-amino)-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.

  • Washing: After the coupling is complete, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally methanol (3 x 1 min).

  • Drying: Dry the resin under vacuum.

Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

4-APhe and its derivatives have been extensively explored as core structures for the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a major target for the treatment of type 2 diabetes.[3][4]

Comparison of DPP-4 Inhibitors:

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values of several DPP-4 inhibitors, including those derived from 4-APhe and other structural classes. Lower IC50 values indicate higher potency.

InhibitorChemical ClassIC50 (nM)Status
Sitagliptin [5]β-amino acid derivative4.380 ± 0.319Marketed
Vildagliptin [6]Cyanopyrrolidine derivative34.0Marketed
Saxagliptin [1]Cyanopyrrolidine derivative50Marketed
Linagliptin [1]Xanthine derivative1Marketed
Alogliptin [1]Pyrimidinedione derivative24Marketed
Compound 10 (4-APhe derivative) [6]4-aminophenylalanine derivativePotent (specific IC50 not provided in snippet)Preclinical
Compound 25 (cyclohexylalanine derivative) [6]4-aminocyclohexylalanine derivativeImproved PK profile over phenylalanine seriesPreclinical
Thiosemicarbazone A [5]Thiosemicarbazone1.266 ± 0.264Preclinical

Signaling Pathway of DPP-4 Inhibition:

The diagram below illustrates the mechanism of action of DPP-4 inhibitors in enhancing insulin (B600854) secretion.

DPP4_Inhibition_Pathway Food Food Intake GLP1_GIP GLP-1 and GIP Release (from L and K cells) Food->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., 4-APhe derivative) DPP4_Inhibitor->DPP4 Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Synthesis_Workflow L_Phe L-Phenylalanine Protection Protection of α-amino and carboxyl groups L_Phe->Protection Nitration Nitration of phenyl ring Protection->Nitration Reduction Reduction of nitro group Nitration->Reduction Deprotection Deprotection Reduction->Deprotection Four_APhe 4-Amino-L-phenylalanine Deprotection->Four_APhe

References

A Comparative Guide to the Incorporation of 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and therapeutic development. This guide provides a comparative overview of the incorporation of 4-Amino-L-phenylalanine (4APhe), a versatile ncAA, into proteins. While direct head-to-head comparative studies on the incorporation efficiency of 4APhe versus other ncAAs are limited, this document compiles available data on structurally similar phenylalanine analogs to provide a valuable benchmark for researchers.

Performance Comparison of Phenylalanine Analogs

The successful incorporation of ncAAs is highly dependent on the efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair and the specific experimental conditions. Below is a summary of reported protein yields for various phenylalanine analogs incorporated into proteins using amber codon suppression technology. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental setups.

Unnatural Amino AcidProteinExpression SystemYield (mg/L)Reference
4-Amino-L-phenylalanine (4APhe) Not ReportedE. coliData Not Available-
p-Azido-L-phenylalanine (pAzF)Enhanced Yellow Fluorescent Protein (EYFP)Vibrio natriegens26.7 ± 0.7[1]
p-Acetyl-L-phenylalanine (pAcF)Green Fluorescent Protein (GFP)Cell-freeApproached wild-type yield[2]
3,4-Dihydroxy-L-phenylalanine (DOPA)Superfolder Green Fluorescent Protein (sfGFP)E. coli3.1[3]

Note: The yield of protein incorporating a non-canonical amino acid is influenced by numerous factors, including the choice of orthogonal synthetase, the expression host, culture conditions, and the specific protein being expressed.

Experimental Protocols

The site-specific incorporation of 4APhe into a target protein is typically achieved through the amber codon suppression methodology. This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 4APhe and charges it onto an orthogonal suppressor tRNA that recognizes the UAG (amber) stop codon.

Development of an Orthogonal Aminoacyl-tRNA Synthetase for 4-Amino-L-phenylalanine

A crucial prerequisite for 4APhe incorporation is the availability of an orthogonal aaRS that is specific for 4APhe and does not cross-react with canonical amino acids. While a commercially available, pre-engineered aaRS for 4APhe is not widely documented, researchers can evolve one from an existing aaRS, typically the tyrosyl-tRNA synthetase (TyrRS) or phenylalanyl-tRNA synthetase (PheRS) from an organism like Methanocaldococcus jannaschii. The general workflow for this process is outlined below.

evol_workflow cluster_0 Library Creation cluster_1 Selection and Screening cluster_2 Characterization start Wild-type aaRS Gene mutagenesis Site-directed or Random Mutagenesis start->mutagenesis Introduce mutations in amino acid binding pocket library aaRS Mutant Library mutagenesis->library positive_selection Positive Selection: Growth in presence of 4APhe and a reporter with amber codon library->positive_selection negative_selection Negative Selection: No growth in absence of 4APhe positive_selection->negative_selection screening Screening for high activity negative_selection->screening validation Validate Specificity and Efficiency screening->validation sequencing Sequence best mutants validation->sequencing end Orthogonal aaRS for 4APhe sequencing->end Optimized 4APhe-RS

Caption: Workflow for evolving an orthogonal aminoacyl-tRNA synthetase for 4-Amino-L-phenylalanine.

General Protocol for 4-Amino-L-phenylalanine Incorporation in E. coli

This protocol is a generalized procedure based on established methods for other unnatural amino acids and should be optimized for the specific target protein and the evolved 4APhe-RS.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • pEVOL plasmid encoding the evolved orthogonal 4APhe-RS and its cognate suppressor tRNA.

  • 4-Amino-L-phenylalanine hydrochloride (4APhe).

  • Standard cell culture media (e.g., LB or M9 minimal media) and antibiotics.

  • Inducing agent (e.g., IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-4APhe plasmid.

  • Culture:

    • Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The following day, inoculate a larger volume of expression medium (e.g., M9 minimal medium supplemented with glucose and amino acids, except for tyrosine and phenylalanine if a TyrRS or PheRS-based synthetase is used) with the starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add 4-Amino-L-phenylalanine to a final concentration of 1-10 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification and Analysis:

    • Purify the target protein from the soluble lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Confirm the incorporation of 4APhe by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should be consistent with the theoretical mass including the 4APhe residue.

amber_suppression_workflow cluster_0 Genetic Components cluster_1 Cellular Machinery cluster_2 Process cluster_3 Outcome target_gene Target Gene (with amber codon) ribosome Ribosome target_gene->ribosome mRNA template transformation Co-transformation target_gene->transformation orthogonal_pair Orthogonal aaRS/tRNA Pair (pEVOL plasmid) orthogonal_pair->ribosome Provides 4APhe-tRNA orthogonal_pair->transformation ecoli E. coli Host expression Protein Expression ecoli->expression Induction with IPTG + 4APhe incorporation 4APhe Incorporation ribosome->incorporation Translation transformation->ecoli expression->ribosome protein Protein with 4APhe incorporation->protein

Caption: Experimental workflow for 4-Amino-L-phenylalanine incorporation via amber suppression.

Signaling Pathways and Logical Relationships

The core of 4APhe incorporation lies in the re-engineering of the cellular translation machinery. The key logical relationship is the specific recognition of 4APhe by the evolved orthogonal aaRS and the subsequent charging of this non-canonical amino acid onto the orthogonal suppressor tRNA. This charged tRNA then recognizes the amber stop codon in the mRNA sequence of the target protein, leading to the insertion of 4APhe instead of translation termination.

signaling_pathway cluster_0 Components cluster_1 Process cluster_2 mRNA Template cluster_3 Outcome four_aphe 4-Amino-L-phenylalanine charging Aminoacylation (Charging) four_aphe->charging ortho_aars Orthogonal 4APhe-RS ortho_aars->charging ortho_trna Orthogonal tRNA(CUA) ortho_trna->charging atp ATP atp->charging translation Translation at Ribosome charging->translation 4APhe-tRNA(CUA) protein Full-length Protein with 4APhe translation->protein Successful Suppression termination Premature Termination (in absence of suppression) translation->termination No Suppression mrna mRNA with Amber Codon (UAG) mrna->translation

Caption: Logical relationship of amber codon suppression for 4-Amino-L-phenylalanine incorporation.

References

A Comparative Guide to the Use of 4-Amino-L-phenylalanine in Protein Engineering: Limitations and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities into proteins. 4-Amino-L-phenylalanine (4-AP), with its reactive aniline (B41778) side chain, has been a valuable tool for protein modification and the study of protein structure and function. However, its application is not without limitations. This guide provides a comprehensive comparison of 4-AP with common alternatives, focusing on their respective drawbacks, performance metrics, and the experimental protocols for their use.

Limitations of 4-Amino-L-phenylalanine (4-AP)

The primary limitations of 4-AP in protein engineering applications include:

  • Limited Bioorthogonal Reactions: The aniline side chain of 4-AP primarily participates in reactions like diazotization and aldehyde/ketone condensations. These reactions can lack the high specificity and efficiency of more modern bioorthogonal "click chemistry" reactions and are often pH-sensitive.[1][2]

  • Potential for Spontaneous Oxidation: The amino group on the phenyl ring is susceptible to oxidation, which can lead to undesired side reactions and protein cross-linking, compromising the homogeneity of the final protein product.

  • Lower Incorporation Efficiency: The efficiency of incorporating 4-AP into a target protein can be variable and often lower than that of other ncAAs. This is dependent on the specific orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair used.[3][4]

  • Toxicity: At high concentrations, phenylalanine and its analogs can be toxic to cells, potentially by inhibiting protein synthesis or creating an amino acid imbalance.[5][6] While specific toxicity data for 4-AP in common expression hosts is not extensively detailed in the provided results, this remains a general concern for ncAA use.

  • Perturbation of Protein Structure: While generally considered to be minimally perturbing, the introduction of any non-canonical residue carries the risk of altering the local protein environment, potentially affecting protein folding and function.[7]

Comparison with Alternative Non-Canonical Amino Acids

Several alternative ncAAs have been developed to overcome the limitations of 4-AP. The most common alternatives include p-azido-L-phenylalanine (pAzF) and p-acetyl-L-phenylalanine (pAcF).

Feature4-Amino-L-phenylalanine (4-AP)p-Azido-L-phenylalanine (pAzF)p-Acetyl-L-phenylalanine (pAcF)
Chemical Handle Aniline (-NH₂)Azide (-N₃)Acetyl (ketone) (-COCH₃)
Primary Bioorthogonal Reaction Diazotization, Aldehyde/Ketone CondensationStrain-promoted Alkyne-Azide Cycloaddition (SPAAC), Staudinger LigationOxime/Hydrazone Ligation
Reaction Efficiency & Specificity Moderate, pH-sensitiveHigh, "Click Chemistry"High, can be catalyzed
Side Chain Stability Prone to oxidationGenerally stable, but can be reduced by agents like DTT[8]Stable
Incorporation Yield Variable, often moderateGenerally high, with evolved aaRS/tRNA pairs[9][10]Generally high, with evolved aaRS/tRNA pairs[11]
Key Advantage Useful for specific chemical probes and cross-linkingHighly specific and efficient bioorthogonal reactivity[12]Chemically inert handle until reacted with specific probes[11]
Key Disadvantage Limited bioorthogonal reactions, potential for side reactionsCan be reduced by common lab reagents[8]Slower reaction kinetics compared to SPAAC[13]

Experimental Methodologies

The successful incorporation of ncAAs relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a nonsense codon (typically the amber stop codon, TAG) introduced at the desired site in the gene of interest.[14][15]

This protocol provides a general framework for the incorporation of 4-AP, pAzF, or pAcF into a target protein expressed in E. coli.

1. Plasmid Preparation:

  • A two-plasmid system is typically used.

  • Expression Plasmid: Contains the gene of interest with a TAG (amber) stop codon at the desired incorporation site. This plasmid also carries an antibiotic resistance gene (e.g., ampicillin).

  • Orthogonal System Plasmid: Encodes the specific orthogonal aaRS/tRNA pair for the chosen ncAA (e.g., pEVOL-pAzF for p-azido-L-phenylalanine). This plasmid carries a different antibiotic resistance gene (e.g., chloramphenicol).[11][16]

2. Transformation:

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the expression plasmid and the orthogonal system plasmid.

  • Plate the transformed cells on LB-agar plates containing both antibiotics (e.g., 100 µg/mL ampicillin (B1664943) and 34 µg/mL chloramphenicol) and incubate overnight at 37°C.[16]

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with both antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing both antibiotics with the starter culture.

  • Add the non-canonical amino acid to the culture medium to a final concentration of approximately 0.5 g/L.[8][16]

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.

  • Induce protein expression by adding IPTG (e.g., to 1 mM) and L-arabinose (e.g., to 0.02% w/v). The L-arabinose induces the expression of the aaRS from the pEVOL plasmid.[11][16]

  • Continue to shake the culture overnight at a reduced temperature (e.g., 30°C) to enhance protein folding.[16]

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Verify the incorporation of the ncAA using techniques such as mass spectrometry or Western blotting with an antibody specific to a tag on the protein.

Visualizing Workflows and Concepts

To better understand the processes and relationships involved in using 4-AP and its alternatives, the following diagrams have been generated.

G cluster_0 Upstream: Genetic Engineering cluster_1 Midstream: Protein Expression cluster_2 Downstream: Analysis & Application Gene of Interest Gene of Interest Site-Directed Mutagenesis Site-Directed Mutagenesis Gene of Interest->Site-Directed Mutagenesis Introduce TAG codon Expression Plasmid Expression Plasmid Site-Directed Mutagenesis->Expression Plasmid Co-transformation Co-transformation Expression Plasmid->Co-transformation Orthogonal aaRS/tRNA Gene Orthogonal aaRS/tRNA Gene pEVOL Plasmid pEVOL Plasmid Orthogonal aaRS/tRNA Gene->pEVOL Plasmid pEVOL Plasmid->Co-transformation E. coli Host E. coli Host Co-transformation->E. coli Host Culture Growth Culture Growth E. coli Host->Culture Growth + ncAA + Antibiotics Induction Induction Culture Growth->Induction + IPTG + L-Arabinose Protein Synthesis Protein Synthesis Induction->Protein Synthesis Cell Lysis & Purification Cell Lysis & Purification Protein Synthesis->Cell Lysis & Purification Purified Protein Purified Protein Cell Lysis & Purification->Purified Protein Mass Spectrometry Mass Spectrometry Purified Protein->Mass Spectrometry Verification Bioorthogonal Reaction Bioorthogonal Reaction Purified Protein->Bioorthogonal Reaction Labeling/Modification

Workflow for ncAA Incorporation in E. coli

G Start Start Application Application Start->Application Define experimental need 4-AP 4-AP Application->4-AP Need for diazotization or aldehyde condensation? pAzF pAzF Application->pAzF Need for highly efficient 'click' reaction (SPAAC)? pAcF pAcF Application->pAcF Need for ketone-specific (oxime/hydrazone) ligation? Other Other Application->Other Need for other specific functionality (e.g., photo-crosslinking)?

References

The Researcher's Guide to 4-Amino-L-phenylalanine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of non-canonical amino acids (ncAAs), the selection of the appropriate building block is a critical decision that impacts experimental outcomes and budget allocations. Among the diverse array of available ncAAs, 4-Amino-L-phenylalanine (4-APhe) has emerged as a versatile tool with unique properties. This guide provides a comprehensive cost-benefit analysis of utilizing 4-APhe in research, offering a direct comparison with common alternatives and supported by experimental data and detailed protocols.

At a Glance: 4-Amino-L-phenylalanine vs. Alternatives

Feature4-Amino-L-phenylalanine (4-APhe)p-Azido-L-phenylalanine (p-AzF)4-Cyano-L-phenylalanine (pCNPhe)
Primary Functionality Nucleophilic aromatic amine, pH-responsive element, catalytic handleBioorthogonal handle for "click" chemistryVibrational reporter for IR and Raman spectroscopy, fluorescent probe
Key Benefits Enhances polypeptide water solubility, biocompatible catalyst, forms pH-responsive hydrogels.[1][2]Highly specific and efficient bioorthogonal ligation.[3]Sensitive probe of local protein environment.
Common Applications Peptide synthesis, drug delivery, biomaterial engineering, biocatalysis.Protein labeling, tracking, and interaction studies.Probing protein structure, dynamics, and membrane interactions.
Biocompatibility Generally considered biocompatible and less detrimental to protein structure than some catalysts like aniline (B41778).[1][2]Generally well-tolerated in cellular systems.Used in cellular imaging and spectroscopy.

Cost Analysis: A Comparative Overview

The cost of non-canonical amino acids and their derivatives is a significant factor in experimental design. The price is influenced by the complexity of synthesis, purity, and the scale of production. Below is a comparative table of approximate costs for 4-APhe and its alternatives. It is important to note that prices can vary significantly between suppliers and are subject to change.

CompoundFormPurityQuantityApproximate Price (USD)Price per Gram (USD)
4-Amino-L-phenylalanine Powder≥96%500 mg$130.00$260.00
Powder≥98%1 g$22.03$22.03
Fmoc-4-Amino-L-phenylalanine Powder≥98%--< ¥1,200/g (~$165/g)
p-Azido-L-phenylalanine Powder≥98%100 mg$98.00$980.00
Powder≥95%250 mg£100.00 (~$125.00)~$500.00
Fmoc-p-azido-L-phenylalanine Powder-1 g$751.53$751.53
4-Cyano-L-phenylalanine Powder>99%1 g$87.00$87.00
Fmoc-4-cyano-L-phenylalanine Powder≥98%1 g$221.00$221.00
Powder-1 g$500.00$500.00

Note: Prices are collated from various supplier websites and are intended for estimation purposes only. Bulk pricing may be available.

Performance and Benefits of 4-Amino-L-phenylalanine

The utility of 4-APhe in research is underscored by its unique chemical properties that translate into tangible experimental advantages.

Enhanced Solubility of Polypeptides

A significant challenge in peptide and protein research is the poor water solubility of aromatic and hydrophobic residues. Polypeptides containing 4-APhe exhibit enhanced water solubility compared to those with conventional aromatic amino acids like L-phenylalanine or L-tyrosine.[1][2] This property is attributed to the ionizable amino group on the phenyl ring, which increases the hydrophilicity of the side chain. This enhanced solubility facilitates the handling and application of synthetic peptides and proteins in aqueous environments, which is crucial for many biological assays.

Biocompatible Catalysis

4-APhe can act as a biocompatible nucleophilic catalyst. For instance, in hydrazone ligation reactions, which are used for bioconjugation, 4-APhe has been shown to be nearly as effective as aniline in catalyzing the reaction. A key advantage is that 4-APhe is less detrimental to the native structure of proteins like tubulin compared to aniline.

Table: Catalytic Efficiency of 4-APhe vs. Aniline in Hydrazone Ligation

CatalystRelative Catalytic EfficacyImpact on Protein Structure
Aniline100%Can be detrimental at high concentrations
4-Amino-L-phenylalanine ~70%Less detrimental than aniline

Data adapted from a study on hydrazone formation with 3-formyltyrosine.

This catalytic property allows for efficient bioconjugation reactions under milder conditions, preserving the integrity and function of sensitive biological molecules.

pH-Responsive Hydrogel Formation

Copolymers of 4-APhe and other amino acids, such as L-lysine, can form pH-responsive hydrogels.[1][2] This is due to changes in the amphipathic balance of the polypeptide chains in response to pH shifts, leading to transitions between random coil and structured (α-helical or β-sheet) conformations. These smart biomaterials have potential applications in controlled drug release and tissue engineering.

Experimental Protocols

General Protocol for Site-Specific Incorporation of 4-Amino-L-phenylalanine into a Target Protein

This protocol outlines the general steps for incorporating 4-APhe at a specific site in a protein of interest using an amber stop codon suppression system in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-APhe.

  • 4-Amino-L-phenylalanine

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

  • Culture Initiation: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add 4-Amino-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) overnight.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the incorporation of 4-APhe using mass spectrometry.

Protocol for Synthesis of a Poly(4-amino-L-phenylalanine) Hydrogel

This protocol describes the synthesis of a polypeptide hydrogel incorporating 4-APhe.

Materials:

  • 4-Amino-L-phenylalanine (4-APhe)

  • Nα-Carboxyanhydride (NCA) of 4-APhe (can be synthesized from 4-APhe)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Metal initiator (e.g., Co(PMe3)4)

  • Solvent for gelation (e.g., water or buffer)

Procedure:

  • NCA Monomer Synthesis: Synthesize the NCA of 4-APhe following established chemical procedures. This typically involves protection of the amino groups followed by reaction with phosgene (B1210022) or a phosgene equivalent.

  • Polymerization: In a glovebox under an inert atmosphere, dissolve the 4-APhe NCA monomer in anhydrous THF.

  • Initiation: Add the metal initiator solution to the monomer solution to initiate the ring-opening polymerization.

  • Reaction: Allow the polymerization to proceed at room temperature for several days.

  • Purification: Precipitate the resulting polymer, poly(4-amino-L-phenylalanine) (P4APhe), in a non-solvent, wash, and dry under vacuum.

  • Hydrogel Formation: Swell a dried sample of the P4APhe in an aqueous solvent. The polymer will form a hydrogel in situ due to the formation of crystalline β-sheet domains that act as cross-linking junctions.[1][2]

Visualizing Workflows and Pathways

Experimental Workflow for Unnatural Amino Acid Incorporation and Protein Labeling

The following diagram illustrates a typical workflow for incorporating an unnatural amino acid like 4-APhe into a protein and subsequent labeling.

Unnatural_Amino_Acid_Incorporation_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_application Downstream Application plasmid_design Plasmid Design (Target Gene + TAG codon) transformation Co-transformation into E. coli plasmid_design->transformation synthetase_plasmid Synthetase/tRNA Plasmid synthetase_plasmid->transformation culture Cell Culture & Induction with IPTG + 4-APhe transformation->culture cell_lysis Cell Lysis culture->cell_lysis purification Protein Purification (e.g., Affinity Chromatography) cell_lysis->purification verification Verification (Mass Spectrometry) purification->verification labeling Bioorthogonal Labeling or Conjugation verification->labeling analysis Functional Analysis labeling->analysis

Caption: A generalized workflow for the site-specific incorporation of 4-APhe.

Hypothetical Signaling Pathway Modulation using 4-Amino-L-phenylalanine

While L-phenylalanine has been shown to activate G protein-coupled receptors (GPCRs), the use of 4-APhe offers the potential for more sophisticated studies.[4][5][6][7] For instance, incorporating 4-APhe in place of a key phenylalanine residue in a GPCR ligand could allow for photo-crosslinking to identify binding partners or the attachment of photoswitchable groups to control receptor activity with light. The diagram below illustrates a hypothetical scenario where a 4-APhe-containing ligand modulates a GPCR signaling pathway.

GPCR_Signaling_with_4APhe_Ligand cluster_membrane Cell Membrane gpcr GPCR g_protein G Protein (αβγ) gpcr->g_protein GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation ligand Ligand with 4-Amino-L-phenylalanine ligand->gpcr Binding & Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Hypothetical GPCR signaling activated by a 4-APhe-containing ligand.

Conclusion

4-Amino-L-phenylalanine presents a compelling option for researchers seeking to introduce unique functionalities into peptides and proteins. Its ability to enhance solubility, act as a biocompatible catalyst, and form responsive biomaterials provides significant advantages over canonical amino acids. While the cost of 4-APhe and its derivatives is higher than that of standard amino acids, its unique benefits can justify the investment for specific research applications. When compared to other non-canonical amino acids like p-AzF and pCNPhe, 4-APhe offers a different set of tools, focusing on modulating the physicochemical properties of polypeptides and enabling novel catalytic functions. The choice between these ncAAs will ultimately depend on the specific experimental goals and budgetary constraints. This guide provides a foundational understanding to aid researchers in making an informed decision about incorporating 4-Amino-L-phenylalanine into their research endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Amino-L-phenylalanine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-L-phenylalanine hydrochloride, a compound utilized in pharmaceutical research. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.

Understanding the Hazard Profile

While some safety data sheets (SDS) for this compound may not classify it as a hazardous substance, other sources indicate potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it has been classified by some suppliers with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given this conflicting information, it is imperative to handle and dispose of this compound with the assumption that it poses these potential hazards to ensure the highest level of safety.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂ · HCl[2][3]
Molecular Weight 216.67 g/mol [2][3]
Appearance White to off-white powder[2][3]
Solubility Soluble in water[2][3][4]
Storage Temperature 0-8 °C[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have 4-Amino-L-phenylalanine hydrochloride waste? is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated consult_ehs Consult Institutional Environmental Health & Safety (EHS) for specific guidance. is_contaminated->consult_ehs Yes package_waste Package in a clearly labeled, sealed, and compatible hazardous waste container. is_contaminated->package_waste No consult_ehs->package_waste label_waste Label container with: 'Hazardous Waste' Chemical Name Associated Hazards (Skin/Eye/Respiratory Irritant) package_waste->label_waste store_waste Store in a designated hazardous waste accumulation area. label_waste->store_waste request_pickup Arrange for disposal through your institution's hazardous waste program. store_waste->request_pickup end End: Waste properly disposed. request_pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe and compliant disposal of this compound:

1. Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • In cases of potential dust generation, a dust mask (e.g., N95) is recommended.

2. Waste Collection:

  • Collect solid this compound waste in a dedicated, compatible, and sealable container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • The original manufacturer's container, if empty and in good condition, can be used.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound."

  • Indicate the associated hazards: "Skin Irritant," "Eye Irritant," "Respiratory Irritant."

  • Include the accumulation start date and the name of the generating laboratory or researcher.

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound in the regular trash or down the drain. Although it is soluble in water, its potential irritant properties make sewer disposal inappropriate.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and procedures.

References

Personal protective equipment for handling 4-Amino-L-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for 4-Amino-L-phenylalanine hydrochloride, a key amino acid derivative used in pharmaceutical research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against dust particles and splashes.[1]
Face ShieldIn addition to goggles, a face shield should be used when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesWear chemical-impermeable gloves, such as nitrile, neoprene, or rubber.[1][2] Avoid PVC gloves as they offer little protection against chemical exposures.[3] It is recommended to use double gloves, especially when working within a Biological Safety Cabinet (BSC).[3]
Body Protection Laboratory CoatA standard lab coat should be worn to prevent contamination of personal clothing.
Chemical-resistant clothingFor larger quantities or when significant exposure is possible, wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection Dust Mask/RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. A NIOSH-approved N95 dust mask is recommended when there is a possibility of dust inhalation.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood or a Biological Safety Cabinet (BSC), to minimize inhalation of dust.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition from the handling area.[1]

2. Weighing and Aliquoting:

  • Handle this compound, which is a powder, with care to avoid generating dust.[1][5][6]

  • Use a spatula or other appropriate tool to transfer the powder.

  • If possible, weigh the compound directly into the vessel in which it will be used.

3. Dissolution:

  • This compound is soluble in water.[7]

  • When preparing solutions, slowly add the powder to the solvent to avoid splashing.

  • If preparing a stock solution for long-term use, it is recommended to store it at -80°C for up to 6 months or -20°C for up to 1 month.[8] For aqueous stock solutions, filter and sterilize with a 0.22 μm filter before use.[8]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][6]

  • Decontaminate all surfaces and equipment used.

  • Remove and dispose of gloves properly by rolling them off inside out to prevent the transfer of any contamination.[3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is critical.

IncidentFirst Aid and Spill Response
Skin Contact Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[5][6] Seek medical attention if skin irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Inhalation Move the victim to fresh air.[5][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6] Seek immediate medical attention.
Ingestion Rinse mouth with water.[6] Do not induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[5][6] Call a doctor or Poison Control Center immediately.[6]
Spill Evacuate personnel to a safe area.[1] Avoid dust formation.[1][6] Use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5] Prevent the spill from entering drains.[4][9]

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions in a labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with federal, state, and local environmental control regulations.[9] Do not dispose of down the drain.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B C Ensure Emergency Equipment is Accessible B->C D Carefully Weigh Powder C->D Proceed to Handling E Prepare Solution (if applicable) D->E F Decontaminate Work Area and Equipment E->F Proceed to Post-Handling G Wash Hands Thoroughly F->G H Dispose of Solid and Liquid Waste in Labeled Containers G->H Proceed to Disposal I Follow Institutional Disposal Procedures H->I

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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